3-(1H-imidazol-5-yl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQFIIPZMWDZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666893 | |
| Record name | 3-(1H-Imidazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784080-46-2 | |
| Record name | 3-(1H-Imidazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of 3-(1H-imidazol-5-yl)piperidine: A Technical Guide
Executive Summary & Therapeutic Context[1][2][3][4]
3-(1H-imidazol-5-yl)piperidine is a critical pharmacophore in the development of histamine H3 and H4 receptor ligands.[1] Structurally, it represents a conformationally restricted analog of histamine, where the flexible ethylamine chain is embedded within a piperidine ring. This restriction reduces the entropic penalty of binding, theoretically enhancing affinity for G-protein coupled receptors (GPCRs).
However, the molecule presents unique physicochemical challenges:
-
Tautomeric Ambiguity: The imidazole ring exists in rapid equilibrium between the
-H and -H tautomers.[1] -
Diprotic Basicity: The presence of both an aliphatic amine (piperidine) and an aromatic amine (imidazole) creates complex ionization states at physiological pH.[1]
-
Stereochemistry: Unlike its 4-substituted isomer (Immepip), the 3-substituted variant possesses a chiral center, necessitating enantioselective analysis.[1]
This guide provides a rigorous analysis of these properties to support lead optimization and formulation strategies.
Structural Dynamics and Tautomerism
The Tautomeric Shift
In the unsubstituted imidazole ring, the hydrogen atom can reside on either nitrogen atom. For 3-(1H-imidazol-5-yl)piperidine, this results in two tautomers that are chemically distinct but rapidly interconverting in solution.[1]
-
Tautomer A (5-yl): Hydrogen on the nitrogen distal to the piperidine attachment.
-
Tautomer B (4-yl): Hydrogen on the nitrogen proximal to the piperidine attachment.
Implication for Docking: While solution-state NMR often shows an average signal, the specific tautomer stabilized within the receptor binding pocket is critical. The H3 receptor typically requires the
Chirality at C3
The attachment of the imidazole ring at the 3-position of the piperidine creates a chiral center.
-
Enantiomers: (R)-3-(1H-imidazol-5-yl)piperidine and (S)-3-(1H-imidazol-5-yl)piperidine.[1]
-
Conformational Lock: The piperidine ring predominantly adopts a chair conformation.[1] The imidazole substituent will favor the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule compared to the flexible histamine chain.
Acid-Base Dissociation (pKa) and Ionization
Understanding the ionization profile is the single most important factor for predicting Blood-Brain Barrier (BBB) penetration and receptor affinity.
Dissociation Constants
The molecule is a diprotic base .[1]
| Functional Group | Approximate pKa | Character | State at pH 7.4 |
| Piperidine Nitrogen | 10.8 - 11.2 | Secondary Aliphatic Amine | Protonated ( |
| Imidazole Nitrogen | 6.0 - 6.5 | Aromatic Amine | ~90% Neutral / 10% Protonated |
Ionization States
The molecule transitions through three distinct species as pH increases.
-
Dication (
): pH < 5. Both rings are protonated.[1] Highly soluble, low membrane permeability.[1] -
Monocation (
): pH 7.0 - 9.0. Piperidine is charged; Imidazole is neutral.[1] This is the pharmacologically active species. The cationic piperidine mimics the ammonium head of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the H3 receptor.[1][2] -
Neutral Species (
): pH > 12.[1] Both rings are deprotonated.[1] Poor solubility in water, high lipophilicity.[1]
Caption: Stepwise dissociation of 3-(1H-imidazol-5-yl)piperidine. The monocation is the dominant species at physiological pH.
Lipophilicity (LogP vs. LogD)
Standard LogP (partition coefficient of the neutral species) is misleading for this molecule because it is rarely neutral in biological systems.[1] We must rely on LogD (distribution coefficient) at pH 7.4.[1]
-
Calculated LogP (Neutral): ~0.5 to 0.8 (Moderately hydrophilic).[1]
-
Experimental LogD (pH 7.4): ~ -1.5 to -0.5.[1]
Implication: The low LogD suggests that passive diffusion across the BBB is limited despite the molecule's small size (MW ~151 g/mol ). However, many H3 ligands overcome this via active transport or by appending lipophilic tails (e.g., propyl-phenyl ethers) to the piperidine nitrogen to shift the LogD into the optimal CNS range (2.0 - 3.0).
Experimental Protocols: Synthesis and Characterization
Synthesis Strategy (Retrosynthetic Analysis)
The synthesis typically avoids direct imidazole ring formation on a piperidine due to harsh conditions.[1] A preferred route involves the reduction of a pyridine precursor.[1]
Protocol: Hydrogenation of 3-(1H-imidazol-5-yl)pyridine
-
Precursor: Start with 3-(1H-imidazol-5-yl)pyridine (commercially available or synthesized via TosMIC reaction).[1]
-
Catalyst: PtO2 (Adams' catalyst) or Rh/C. (Pd/C is often insufficient for pyridine reduction under mild conditions).[1]
-
Solvent: Acetic Acid (glacial) or dilute HCl. The acidic medium protonates the pyridine, facilitating reduction.[1]
-
Conditions: 50-60 psi H2 gas, 60°C, 12-24 hours.
-
Workup: Filter catalyst. Neutralize with NaOH. Extract with n-Butanol or DCM/Isopropanol (3:1) due to high water solubility.[1]
Analytical Validation Workflow
To confirm identity and purity, a self-validating analytical loop is required.[1]
Caption: Purification and validation workflow emphasizing cation exchange (SCX) to isolate the polar amine product.
Detailed Protocol: Potentiometric pKa Determination
Because the pKa values are critical for formulation, they must be determined experimentally rather than predicted.[1]
Equipment:
-
Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]
-
Electrode: Glass pH electrode (Ag/AgCl).[1]
Reagents:
-
Titrant: 0.1 M HCl and 0.1 M KOH (Carbonate-free).
-
Solvent: 0.15 M KCl (to maintain ionic strength).
Procedure:
-
Dissolution: Dissolve 3 mg of the compound in 10 mL of 0.15 M KCl. Ensure the starting pH is acidic (pH ~2.[1]0) by adding excess HCl.[1] This ensures the molecule starts as the dication (
). -
Titration: Titrate with 0.1 M KOH up to pH 12.0.
-
Data Processing: Convert the volume of base added to a Bjerrum plot (
vs pH).-
Look for inflection points at
(first pKa) and (second pKa).[1]
-
-
Correction: Apply the Debye-Hückel equation to correct for ionic strength and derive thermodynamic pKa values.
Trustworthiness Check: If the titration curve shows hysteresis (different path going up vs down in pH), the electrode may be clogged by precipitation of the neutral species at pH > 11. Ensure concentration is below the intrinsic solubility (
References
-
Arrang, J. M., et al. (1987).[1] "Highly potent and selective ligands for histamine H3-receptors."[1] Nature, 327(6118), 117-123.[1]
-
Vollinga, R. C., et al. (1994).[1] "New hydrophilic 4-substituted imidazole histamine H3 ligands." Journal of Medicinal Chemistry, 37(3), 332-333.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] "New histamine H3 receptor ligands with the 4-tert-amylphenoxy moiety."[1] Bioorganic & Medicinal Chemistry Letters, 20(22), 6468-6473.[1]
-
PubChem Compound Summary. "Piperidine."[1] National Center for Biotechnology Information.[1]
-
Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 14(9-10), 509-515.
Sources
- 1. N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dichloro-1H-pyrrole-2-carboxamide | C11H11Cl2N5O | CID 102597975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(1H-imidazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-imidazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the piperidine and imidazole moieties in numerous pharmacologically active agents. The piperidine ring is a saturated heterocycle found in many natural alkaloids and synthetic drugs, while the imidazole ring is a key component of the essential amino acid histidine and is present in many antifungal and antihypertensive medications[1]. The combination of these two rings in 3-(1H-imidazol-5-yl)piperidine creates a unique scaffold for the development of novel therapeutics.
Accurate and comprehensive structural elucidation of this molecule is paramount for its application in drug design and development. This guide provides a detailed technical overview of the core spectroscopic techniques used for the characterization of 3-(1H-imidazol-5-yl)piperidine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the rationale behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 3-(1H-imidazol-5-yl)piperidine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the connectivity of the piperidine and imidazole rings.
¹H NMR Analysis: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-imidazol-5-yl)piperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (N-H). DMSO-d₆ is often a good choice for observing N-H protons. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum of 3-(1H-imidazol-5-yl)piperidine is expected to show distinct signals for the protons on the piperidine and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Imidazole C2-H | ~7.5-8.0 | s | 1H | The most downfield aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. |
| Imidazole C4-H | ~6.8-7.2 | s | 1H | |
| Imidazole N-H | Variable (broad) | br s | 1H | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| Piperidine N-H | Variable (broad) | br s | 1H | Similar to the imidazole N-H, its position is variable. |
| Piperidine C3-H | ~2.9-3.3 | m | 1H | The methine proton at the point of substitution. |
| Piperidine C2-H, C6-H (axial & equatorial) | ~2.5-3.1 | m | 4H | Protons adjacent to the nitrogen atom are deshielded. |
| Piperidine C4-H, C5-H (axial & equatorial) | ~1.5-2.0 | m | 4H | More shielded aliphatic protons. |
Note: These are predicted values based on typical chemical shifts for imidazole and piperidine derivatives.[2][3]
Causality Behind Spectral Features: The downfield chemical shifts of the imidazole protons are due to the aromatic nature of the ring and the electron-withdrawing character of the nitrogen atoms. The piperidine protons exhibit a range of chemical shifts depending on their proximity to the electronegative nitrogen atom and the imidazole substituent. The chair conformation of the piperidine ring will lead to distinct axial and equatorial proton signals, which may result in complex multiplets.[4]
Workflow for ¹H NMR Analysis:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum:
-
Molecular Weight: The molecular formula of 3-(1H-imidazol-5-yl)piperidine is C₈H₁₃N₃, with a monoisotopic mass of 151.1109 g/mol .
-
Expected Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 152.1187.
-
Fragmentation: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the ring. The imidazole ring is generally more stable.
Workflow for Mass Spectrometry:
Caption: Workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis of 3-(1H-imidazol-5-yl)piperidine, employing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers complementary information: NMR elucidates the detailed carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. The protocols and expected data presented in this guide serve as a robust framework for researchers and scientists in the field of drug development to confidently characterize this important heterocyclic scaffold.
References
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). National Institutes of Health. [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC Publishing. [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News. [Link]
-
3-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]piperidine. (n.d.). PubChem. [Link]
-
Synthesis and Characterization Some of Imidazol Derivatives. (2025). ResearchGate. [Link]
-
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). University of Turin. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]
-
(PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Institutes of Health. [Link]
-
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (n.d.). National Institutes of Health. [Link]
-
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. [Link]
-
Piperidine. (n.d.). PubChem. [Link]
-
Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-of-Abdel-Maksoud/417277a027960309e390632512f47e335359c119]([Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-imidazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(1H-imidazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This molecule serves as a key building block in the development of various therapeutic agents, notably histamine H3 receptor antagonists, which have potential applications in treating neurological and cognitive disorders.[1][2] This document will delve into a validated synthetic pathway, offer insights into the rationale behind procedural steps, and detail the analytical techniques required for structural confirmation and purity assessment.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The design of a robust synthetic route is paramount for the efficient and reproducible production of the target molecule. A retrosynthetic analysis of 3-(1H-imidazol-5-yl)piperidine reveals a logical disconnection strategy that leverages well-established and high-yielding transformations. The core principle of our proposed synthesis is the construction of the imidazole ring onto a pre-functionalized piperidine precursor. This approach is often more efficient than attempting to form the piperidine ring on a pre-existing imidazole, which can be more synthetically challenging.
Our disconnection strategy points towards the versatile van Leusen imidazole synthesis.[3] This powerful reaction allows for the one-pot formation of the imidazole ring from a formyl-substituted precursor and p-toluenesulfonylmethyl isocyanide (TosMIC). The key starting materials identified through this analysis are a protected 3-formylpiperidine derivative and TosMIC.
Caption: Retrosynthetic analysis of 3-(1H-imidazol-5-yl)piperidine.
Experimental Protocol: A Step-by-Step Guide to Synthesis
The following protocol outlines a reliable method for the synthesis of 3-(1H-imidazol-5-yl)piperidine, commencing with the commercially available N-Boc-3-hydroxymethylpiperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial to prevent side reactions during the oxidation and subsequent imidazole formation steps.
Step 1: Oxidation of N-Boc-3-hydroxymethylpiperidine to N-Boc-3-formylpiperidine
The initial step involves the mild oxidation of the primary alcohol to an aldehyde. Dess-Martin periodinane (DMP) is the oxidant of choice for this transformation due to its high efficiency and operational simplicity under ambient conditions.
Protocol:
-
To a stirred solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-Boc-3-formylpiperidine, which can often be used in the next step without further purification.
Step 2: van Leusen Imidazole Synthesis
This key step constructs the imidazole ring. The reaction proceeds via a multi-component condensation of the aldehyde, TosMIC, and a base.
Protocol:
-
Dissolve N-Boc-3-formylpiperidine (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol (15 mL/g of aldehyde).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(1H-imidazol-5-yl)piperidine.
Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a standard and effective reagent for this purpose.
Protocol:
-
Dissolve N-Boc-3-(1H-imidazol-5-yl)piperidine (1.0 eq) in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-(1H-imidazol-5-yl)piperidine. Further purification can be achieved by recrystallization or a final column chromatography if necessary.
Sources
Mechanistic Guide: Synthesis of 3-(1H-imidazol-5-yl)piperidine
Executive Summary
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a critical pharmacophore in the development of histamine H3 and H4 receptor ligands. Unlike its regioisomer, 4-(1H-imidazol-4-yl)piperidine (the core of Immepip), the 3-substituted variant offers unique vector orientation for exploring the binding pockets of G-protein coupled receptors (GPCRs).
This guide details the two most robust synthetic pathways for this scaffold:
-
The Van Leusen Imidazole Synthesis: A constructive approach building the imidazole ring onto a piperidine aldehyde.
-
Catalytic Hydrogenation: A reductive approach converting a pyridine precursor to the target piperidine.[1][2]
Part 1: Retrosynthetic Analysis
To access 3-(1H-imidazol-5-yl)piperidine (1 ), we consider two primary disconnections. Path A relies on the formation of the imidazole ring from an acyclic precursor (C3 + C1 + N1 synthons). Path B relies on the chemoselective reduction of a fully aromatic pyridine-imidazole system.
Figure 1: Retrosynthetic disconnection showing the Constructive (Path A) and Reductive (Path B) strategies.
Part 2: The Van Leusen Imidazole Synthesis (Constructive Route)
This is the preferred route for medicinal chemistry applications requiring enantiomeric purity (starting from chiral amino acids) or when the pyridine precursor is unavailable. It utilizes Tosylmethyl isocyanide (TosMIC) , a versatile C-N-C synthon.[3][4][5][6]
Core Mechanism
The reaction proceeds via a base-mediated [3+2] cycloaddition between the in situ generated aldimine and the deprotonated TosMIC species.
Mechanistic Stages:
-
Aldimine Formation: The piperidine aldehyde condenses with ammonia (or primary amine) to form an aldimine.
-
Nucleophilic Attack: The TosMIC anion (generated by base) attacks the electrophilic carbon of the aldimine.
-
Cyclization: The nitrogen of the isocyanide attacks the former aldimine carbon in a 5-endo-dig-like process (though formally a stepwise addition-cyclization).
-
Elimination: The tosyl group acts as a leaving group, driving aromatization to the imidazole.
Figure 2: Mechanistic flow of the Van Leusen Imidazole Synthesis.
Experimental Protocol
Objective: Synthesis of tert-butyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate.
Reagents:
-
tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[3]
-
Ammonia (7M in MeOH) or Ammonium Acetate (excess)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Methanol (MeOH) and Dimethoxyethane (DME) (1:1)
Step-by-Step Methodology:
-
Aldehyde Preparation: If not commercial, oxidize tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate using Dess-Martin Periodinane or Swern conditions. Critical: Ensure the aldehyde is fresh; piperidine aldehydes can racemize or polymerize.
-
Reaction Assembly: In a round-bottom flask, dissolve the aldehyde in MeOH/DME (0.1 M concentration). Add TosMIC and K₂CO₃.[3]
-
Ammonia Addition: Add excess ammonia (as a methanolic solution) or ammonium acetate.
-
Note: Using a sealed tube is recommended if using volatile ammonia to ensure stoichiometry is maintained.
-
-
Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux (60-70°C) for 4-6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the TosMIC peak and the appearance of the imidazole (M+1).
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ and brine.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient). Imidazoles often streak; adding 1% NH₄OH to the eluent sharpens the peaks.
Part 3: Catalytic Hydrogenation (Reductive Route)
This route is often preferred for scale-up due to lower reagent costs, provided the pyridine precursor is available.
Core Mechanism
The challenge here is chemoselectivity .[1] We must reduce the pyridine ring (electron-deficient) while leaving the imidazole ring (electron-rich, aromatic) intact. Under acidic conditions, the pyridine nitrogen is protonated (pyridinium), making it more susceptible to hydrogenation than the imidazole.
Experimental Protocol
Objective: Selective reduction of 3-(1H-imidazol-4-yl)pyridine to 3-(1H-imidazol-5-yl)piperidine.
Reagents:
-
3-(1H-imidazol-4-yl)pyridine
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C
-
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Hydrogen Gas (H₂)
Methodology:
-
Setup: Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with the pyridine precursor dissolved in glacial acetic acid (0.2 M).
-
Catalyst Addition: Carefully add PtO₂ (5-10 wt%). Safety: PtO₂ is pyrophoric; add under an inert argon blanket.
-
Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and heat to 50-60°C.
-
Self-Validating Check: Monitor H₂ uptake. Theoretical uptake is 3 equivalents.
-
-
Workup: Filter the catalyst through a Celite pad. Concentrate the acetic acid filtrate.
-
Salt Formation: The product will be the acetate salt. To obtain the free base, neutralize with NaOH and extract into DCM/Isopropanol (3:1).
Part 4: Data Summary & Optimization
| Parameter | Van Leusen Route | Hydrogenation Route |
| Key Reagent | TosMIC | H₂ / PtO₂ |
| Precursor | Piperidine Aldehyde | Pyridine-Imidazole |
| Regioselectivity | High (5-substituted) | N/A (Skeleton fixed) |
| Stereochemistry | Retains aldehyde chirality | Racemic (unless chiral catalyst used) |
| Primary Risk | Isocyanide odor / Base sensitivity | Over-reduction of imidazole ring |
Expert Insight: For drug development libraries, the Van Leusen route is superior because it allows you to install the imidazole on a chiral piperidine scaffold (e.g., starting from (S)-3-hydroxymethylpiperidine) without racemization, provided the base treatment is not prolonged. The hydrogenation route almost invariably yields a racemate that requires chiral resolution (HPLC or tartaric acid crystallization).
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 42(7), 1153–1159 (1977). Link
-
Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524 (2000). Link
- Donohoe, T. J., et al. "Partial reduction of pyridines and their derivatives." Chemical Reviews, 112, 2691 (2012).
-
Ali, I., et al. "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst." Nature Communications, 14, 6342 (2023). Link (Modern hydrogenation context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Pre-Formulation & Stability Profiling: 3-(1H-imidazol-5-yl)piperidine
Technical Guidance for Drug Development & Chemical Biology [1]
Executive Summary
This technical guide outlines the pre-formulation strategy for 3-(1H-imidazol-5-yl)piperidine , a pivotal heterocyclic scaffold often utilized in the synthesis of Histamine H3/H4 receptor ligands and enzyme inhibitors.[1] Due to the presence of two distinct basic centers—the secondary amine of the piperidine and the amphoteric imidazole ring—this molecule exhibits complex pH-dependent solubility and ionization behaviors that are critical for assay development and formulation.[1]
This document provides a self-validating framework for characterizing the solubility and stability of this scaffold, ensuring data integrity for downstream medicinal chemistry and pharmacological applications.[1]
Physicochemical Architecture
Understanding the molecular ionization state is the prerequisite for all stability and solubility experiments.[1] 3-(1H-imidazol-5-yl)piperidine exists as a tautomeric system with two primary ionization constants.
Structural & Ionization Profile[1][3]
-
Molecular Weight: 151.21 g/mol [1]
-
Molecular Formula: C
H N [1][2] -
CAS Number: 784080-46-2[1]
-
Core Scaffolds: Piperidine (saturated 6-membered ring) linked at C3 to Imidazole (aromatic 5-membered ring).[1]
pKa Prediction & Tautomerism
The molecule possesses two ionizable groups relevant to physiological pH:
-
Piperidine Nitrogen (
): Highly basic (Estimated pKa 10.8 – 11.2).[1] In most aqueous environments, this amine will be protonated ( ).[1] -
Imidazole Nitrogen (
): Amphoteric (Estimated pKa 6.9 – 7.1).[1] It acts as a base below pH 7 and a neutral species above pH 7.[1]
Implication for Solubility:
-
pH < 6.0: The molecule exists predominantly as a Di-cation (High Solubility).[1]
-
pH 7.0 – 10.0: The molecule exists as a Mono-cation (Moderate/High Solubility).[1]
-
pH > 11.0: The molecule approaches its Free Base form (Lowest Solubility, potential for precipitation).[1]
Ionization Diagram
The following diagram illustrates the protonation states and tautomeric equilibrium critical for interpreting HPLC and solubility data.
Figure 1: pH-dependent ionization pathway of 3-(1H-imidazol-5-yl)piperidine.[1]
Solubility Profiling Protocols
Do not rely on visual inspection alone.[1] All solubility data must be quantified using HPLC-UV or LC-MS to distinguish between soluble fraction and colloidal suspension.[1]
Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the thermodynamic solubility in biorelevant media.
Protocol:
-
Preparation: Weigh excess solid compound (~5 mg) into 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of the respective buffer (pH 1.2, 4.5, 6.8, 7.4, and 10.0).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 750 rpm).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes. Check pH of supernatant to ensure buffering capacity was maintained.
-
Quantification: Dilute supernatant with mobile phase and analyze via HPLC.
Target Solubility Thresholds:
| Medium | Target pH | Expected Solubility | Relevance |
|---|---|---|---|
| 0.1N HCl | 1.2 | > 50 mg/mL | Gastric Fluid Simulation |
| Acetate Buffer | 4.5 | > 20 mg/mL | Early Duodenum |
| Phosphate Buffer | 7.4 | > 5 mg/mL | Systemic Circulation |
| Borate Buffer | 10.0 | < 1 mg/mL | Basic Extraction Limit |
Organic Solvent Screening
For synthesis and purification, solubility in polar organic solvents is critical.[1]
-
Recommended Solvents: Methanol, DMSO, Dimethylacetamide (DMAc).[1]
-
Poor Solvents: Hexanes, Diethyl ether (useful for precipitation/crystallization of the free base).[1]
Stability Studies (Forced Degradation)
This section defines the "Stress Testing" required to identify degradation pathways.[1] The imidazole ring is generally robust, but the secondary amine of the piperidine is susceptible to oxidation (N-oxide formation).[1]
Stress Testing Workflow
Conduct these tests at a concentration of 1 mg/mL.[1]
| Stress Condition | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | 5-20% |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | 5-20% |
| Oxidation | 3% H | 4 Hours | 5-20% |
| Thermal | 60°C (Solid State) | 7 Days | < 5% |
| Photostability | Xenon Lamp (1.2M Lux[1]·hr) | ICH Q1B | < 5% |
Degradation Pathway Diagram
The following logic map details the likely degradation routes based on the functional group chemistry.
Figure 2: Predicted degradation pathways under ICH stress conditions.
Analytical Method Development
To accurately monitor solubility and stability, a specific Reverse Phase HPLC (RP-HPLC) method is required.[1] Standard C18 columns may show peak tailing due to the basic piperidine moiety.[1]
Recommended Chromatographic Conditions
-
Column: C18 with high pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18).[1]
-
Rationale: Allows operation at pH > 8.0, keeping the piperidine deprotonated (neutral) to improve peak shape, or use a charged surface hybrid (CSH) column at low pH.[1]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA in Water (pH 2.0).[1]
-
Note: Avoid neutral pH (6-8) where the imidazole pKa causes peak broadening.[1]
-
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 210 nm (Piperidine absorbance is low; rely on Imidazole
transition).[1] -
Flow Rate: 1.0 mL/min.[1]
System Suitability Criteria
-
Tailing Factor:
(Critical for basic amines).[1] -
Resolution:
between Parent and N-oxide degradant. -
Injection Precision: RSD < 1.0% (n=6).
References
-
PubChem. (2023).[1][3] Compound Summary: 3-(1H-imidazol-5-yl)piperidine (CAS 784080-46-2).[1] National Library of Medicine.[1][4] [Link][1]
-
Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1] [Link]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1][5] [Link][1]
-
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Context on Imidazole/Piperidine stability). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[3-(1h-Imidazol-4-yl)propyl]piperidine | C11H19N3 | CID 10330240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-(1H-Imidazol-1-yl)propyl)guanidine | C7H13N5 | CID 17873047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Characterization of 3-(1H-imidazol-5-yl)piperidine: A Technical Guide
This guide outlines a rigorous computational protocol for the structural and electronic characterization of 3-(1H-imidazol-5-yl)piperidine . This molecule represents a critical pharmacophore in histamine H3/H4 receptor ligand design, combining the basicity and conformational flexibility of a piperidine ring with the tautomeric complexity of an imidazole moiety.
Executive Summary
The accurate modeling of 3-(1H-imidazol-5-yl)piperidine requires a multi-tiered approach that accounts for three coupled degrees of freedom:
-
Piperidine Ring Pucker: The equilibrium between chair conformers placing the imidazole substituent in an axial vs. equatorial position.
-
Rotational Isomerism: The dihedral angle connecting the piperidine C3 to the imidazole C5 (or C4).
-
Prototropic Tautomerism: The migration of the proton between N1 (
) and N3 ( ) on the imidazole ring.
This guide provides a self-validating workflow using Density Functional Theory (DFT) to resolve these features and predict physicochemical properties relevant to drug discovery.
Structural Dynamics & Tautomerism
The Tautomer-Conformer Challenge
Unlike simple heterocycles, this molecule cannot be treated as a static structure. The imidazole ring exists as a mixture of two neutral tautomers:
-
Tautomer I (1H-imidazole-5-yl): Proton on the nitrogen adjacent to the piperidine connection.
-
Tautomer II (1H-imidazole-4-yl): Proton on the distal nitrogen.
Simultaneously, the piperidine ring undergoes chair-chair interconversion. While bulky groups at the 3-position typically prefer the equatorial orientation to avoid 1,3-diaxial interactions, the potential for intramolecular hydrogen bonding between the imidazole nitrogen and the piperidine amine (if unprotonated) can stabilize the axial conformer.
Computational Protocol
Level of Theory Selection
To ensure high accuracy (E-E-A-T) while maintaining computational feasibility, the following model chemistries are prescribed. Causality for these choices is provided below.
| Task | Method / Functional | Basis Set | Solvation | Rationale |
| Conformer Search | OPLS4 or MMFF94 | N/A | CHCl3 / H2O | Rapid sampling of the potential energy surface (PES). |
| Geometry Opt. | def2-TZVP | SMD (Water) | Dispersion corrections (-D) are critical for capturing weak intramolecular H-bonds and ring stacking. | |
| Frequency Calc. | def2-TZVP | SMD (Water) | Essential to confirm minima (NImag=0) and calculate Zero-Point Energy (ZPE). | |
| Single Point Energy | M06-2X | 6-311++G(3df,3pd) | SMD (Water) | M06-2X is the "gold standard" for thermodynamics and pKa prediction of main-group thermochemistry. |
Step-by-Step Workflow
Phase 1: Ensemble Generation
-
Build 3D Model: Generate the S-enantiomer (arbitrary, as enantiomers have identical energies).
-
Tautomer Enumeration: Generate both N1-H and N3-H tautomers.
-
Protonation States: Generate three states:
-
Cation (+2): Protonated Piperidine + Protonated Imidazole.
-
Cation (+1): Protonated Piperidine + Neutral Imidazole (most likely physiological state).
-
Neutral (0): Neutral Piperidine + Neutral Imidazole.
-
-
Stochastic Search: Perform a Monte Carlo conformational search (5000 steps, 5.0 kcal/mol window) to identify all unique rotamers and ring puckers.
Phase 2: DFT Optimization & Filtering
-
Optimization: Submit all unique MM conformers to DFT optimization (
B97X-D/def2-TZVP). -
Frequency Check: Discard structures with imaginary frequencies.
-
Redundancy Check: Eliminate duplicates based on RMSD (< 0.5 Å).
-
Boltzmann Weighting: Calculate the population (
) of each conformer at 298.15 K:
Phase 3: Visualization of the Workflow
Figure 1: Automated workflow for identifying the global minimum structure across tautomeric and conformational space.
Thermodynamics & pKa Prediction
Predicting the pKa of the piperidine nitrogen is critical for understanding the drug's solubility and receptor binding. We utilize the Thermodynamic Cycle method, which calculates the free energy of deprotonation in the gas phase and corrects it using solvation free energies.
The Thermodynamic Cycle
The pKa is related to the standard Gibbs free energy change of the deprotonation reaction in solution (
Since calculating
Experimental Constants:
- : -265.9 kcal/mol (Standard value for proton solvation).
- : -6.28 kcal/mol (at 298.15 K, 1 atm).
pKa Workflow Diagram
Figure 2: Thermodynamic cycle for pKa calculation. Horizontal arrows represent chemical reactions; vertical dashed arrows represent solvation processes.
Calculation Protocol
-
Optimize the protonated species (
) and the neutral species ( ) in the gas phase and solution phase. -
Calculate
: . -
Calculate
: Difference between Solution Phase SCF Energy (SMD) and Gas Phase SCF Energy for each species. -
Apply Correction : Standard state correction (1 atm
1 M) is necessary for the gas-to-solution transfer ( kcal/mol).
Spectroscopic Validation (IR/NMR)
To validate the calculated global minimum against experimental data (if available), simulate the NMR and IR spectra.
-
NMR: Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors at the B3LYP/6-311+G(2d,p) level (PCM/CHCl3). Compare the difference between C3-H axial vs equatorial shifts.
-
IR: Scale the calculated harmonic frequencies (Scale Factor ~0.96 for
B97X-D) to correct for anharmonicity. Look for the distinct N-H stretch of the imidazole (~3400-3500 cm⁻¹) vs the piperidine N-H.
References
-
Gaussian 16 User Guide: Solvation Models. Source: Gaussian.com URL:[Link]
-
Universal Solvation Model Based on Solute Electron Density (SMD). Source: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). J. Phys. Chem. B. URL:[Link]
-
Accurate pKa predictions for phenyl-substituted imidazoles. Source: Phys.[1] Chem. Chem. Phys. (2016). URL:[Link]
-
Conformational analysis of piperidine derivatives. Source: Tetrahedron (2008). URL:[Link]
- ORCA Input Library: Thermochemistry.
Sources
conformational analysis of 3-(1H-imidazol-5-yl)piperidine
An In-Depth Technical Guide to the Conformational Analysis of 3-(1H-imidazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true for scaffolds prevalent in medicinal chemistry, such as the piperidine and imidazole moieties. 3-(1H-imidazol-5-yl)piperidine represents a key structural motif in the development of various therapeutic agents. A thorough understanding of its conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies and considerations for the , integrating both computational and experimental approaches. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Conformation in Drug Discovery
The three-dimensional arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets such as receptors and enzymes. For flexible molecules like 3-(1H-imidazol-5-yl)piperidine, which can exist as an equilibrium of multiple conformers, identifying the bioactive conformation is a central goal in drug discovery. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain.[1] However, the orientation of the substituent, in this case, the 1H-imidazol-5-yl group, can be either axial or equatorial, leading to distinct spatial arrangements of the pharmacophoric features.
The imidazole ring, with its hydrogen bond donor and acceptor capabilities, and the basic nitrogen of the piperidine ring are key interaction points. The relative orientation of these groups, governed by the conformational equilibrium, will profoundly influence the molecule's binding affinity and efficacy. Piperidine-containing compounds are found in a wide array of clinically approved drugs, highlighting the importance of this scaffold in medicinal chemistry.[2][3][4] Similarly, the imidazole moiety is a common feature in many pharmaceuticals.[5]
This guide will provide a detailed exploration of the , empowering researchers to elucidate its conformational landscape and leverage this knowledge in drug development programs.
The Conformational Landscape of 3-(1H-imidazol-5-yl)piperidine
The primary conformational isomerism in 3-(1H-imidazol-5-yl)piperidine arises from the chair conformations of the piperidine ring and the orientation of the imidazole substituent. The two most stable chair conformers are those with the imidazole group in an equatorial or an axial position.
-
Equatorial Conformer: Generally, bulky substituents on a cyclohexane or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions. This is often the thermodynamically more stable conformer.
-
Axial Conformer: While typically less stable, the axial conformer may be populated and could even be the bioactive conformation. The stability of the axial conformer can be influenced by solvent effects and intramolecular hydrogen bonding.[1]
The interconversion between these two chair forms is rapid at room temperature. Additionally, the piperidine ring can, in principle, adopt other conformations such as a twist-boat, though these are generally higher in energy.[6] The rotation around the C-C bond connecting the piperidine and imidazole rings also contributes to the overall conformational space.
Caption: Conformational equilibrium of the piperidine ring in 3-(1H-imidazol-5-yl)piperidine.
Methodologies for Conformational Analysis
A multi-pronged approach combining computational modeling and experimental validation is the most robust strategy for a comprehensive conformational analysis.
Computational Modeling
Computational methods provide insights into the relative energies of different conformers and the energy barriers for their interconversion.
Molecular mechanics force fields, such as MMFF or OPLS, offer a rapid method to explore the potential energy surface of the molecule. This is an excellent starting point for identifying low-energy conformers.
For more accurate energy calculations, quantum mechanics methods are employed. Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for molecules of this size.[7] Geometry optimizations should be performed for all low-energy conformers identified by molecular mechanics.
-
Initial Structure Generation: Draw the 2D structure of 3-(1H-imidazol-5-yl)piperidine and generate an initial 3D structure using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF). This will generate a library of possible conformers.
-
Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further analysis.
-
Quantum Mechanics Optimization: For each selected conformer, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)) in the gas phase.[7]
-
Solvation Effects: To model a more realistic environment, include a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations to assess the influence of the solvent on conformational stability.
-
Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for more accurate relative energies.[7]
-
Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy) for each conformer.
Caption: A typical computational workflow for conformational analysis.
Experimental Validation
Experimental data is crucial for validating the predictions from computational models.
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[8]
-
¹H NMR: The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants in the piperidine ring, one can deduce the preferred conformation.
-
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation.[9]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY) can provide information about through-space distances between protons, which can help to distinguish between different conformers.[10]
-
Temperature-Dependent NMR: By acquiring NMR spectra at different temperatures, one can study the dynamics of the conformational equilibrium.[8] Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the equilibrium.
-
Sample Preparation: Dissolve a pure sample of 3-(1H-imidazol-5-yl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility and the desired hydrogen-bonding environment).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Accurately measure the chemical shifts and coupling constants of the piperidine ring protons.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (to assign proton-proton couplings) and HSQC (to assign proton-carbon correlations).
-
NOE Spectroscopy: Acquire a 2D ROESY or NOESY spectrum to identify through-space correlations. For example, in the axial conformer, NOEs would be expected between the axial proton at C3 and the axial protons at C5 and C2.
-
Variable Temperature NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C). Analyze the changes in chemical shifts and coupling constants to determine the relative populations of the conformers at each temperature and calculate the thermodynamic parameters (ΔH° and ΔS°).
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[11] While this may not be the same as the conformation in solution, it provides a valuable experimental structure that can be used as a starting point for computational studies.
-
Crystal Growth: Grow single crystals of 3-(1H-imidazol-5-yl)piperidine or a suitable salt thereof. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[12] The resulting structure will provide precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation.
Data Interpretation and Synthesis
The ultimate goal is to build a cohesive picture of the conformational behavior of 3-(1H-imidazol-5-yl)piperidine by integrating the computational and experimental data.
| Method | Information Gained | Advantages | Limitations |
| Computational Modeling | Relative energies of conformers, energy barriers, geometries.[13] | Cost-effective, provides insights into transition states. | Accuracy is dependent on the level of theory and solvent model. |
| NMR Spectroscopy | Conformation in solution, dynamic processes, relative populations of conformers.[14][15] | Provides information about the solution-state, which is often more biologically relevant. | Data can be complex to interpret for conformationally flexible molecules. |
| X-ray Crystallography | Precise solid-state conformation.[16][17] | Unambiguous structural determination. | The solid-state conformation may not be the same as in solution; crystal packing forces can influence conformation. |
Discrepancies between the different methods should be carefully analyzed. For example, if the lowest energy computed conformer does not match the solid-state structure, this could be due to crystal packing effects. If the NMR data suggests a different major conformer in solution than predicted by gas-phase calculations, this highlights the importance of solvent effects.
Conclusion
The is a multifaceted process that requires a synergistic application of computational and experimental techniques. By following the protocols and principles outlined in this guide, researchers can gain a detailed understanding of the conformational preferences of this important medicinal chemistry scaffold. This knowledge is invaluable for understanding its biological activity and for the rational design of new and improved therapeutic agents. The ability to control and predict the conformation of drug candidates is a powerful tool in modern drug discovery.[2]
References
-
Hartmann, R. W., et al. "Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives." Journal of medicinal chemistry 36.1 (1993): 111-117. [Link]
-
Wang, L., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS omega 7.10 (2022): 8763-8770. [Link]
-
Mracec, M., et al. "Conformational analysis for a series of imidazole ligands acting as antagonists on the histamine H3 receptor." Revue Roumaine de Chimie 54.3 (2009): 199-206. [Link]
-
Nikiforovich, G. V., et al. "Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1, 4-disubstituted-1H-[7][13][14] triazolyl-bridged analogues of oxytocin." Journal of enzyme inhibition and medicinal chemistry 37.1 (2022): 208-220. [Link]
-
Krueger, M., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." New Journal of Chemistry 42.18 (2018): 15201-15210. [Link]
-
Wang, L., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega 7.10 (2022): 8763-8770. [Link]
-
Egbaria, N., et al. "The conformational preferences of fluorinated piperidine derivatives..." Chemistry–A European Journal (2021). [Link]
-
"Piperidine." Wikipedia, Wikimedia Foundation, 17 Jan. 2024, [Link].
-
Sagan, J., et al. "Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds." European journal of medicinal chemistry (2024): 116391. [Link]
-
Ather, A., et al. "3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl) pyridazine." Acta Crystallographica Section E: Structure Reports Online 66.7 (2010): o1295. [Link]
- "Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Al-Wahaibi, L. H., et al. "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold." Molecules 27.19 (2022): 6259. [Link]
-
da Silva, C. J., et al. "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity." Bioorganic & medicinal chemistry 25.22 (2017): 6068-6077. [Link]
-
Kathmann, T., et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's archives of pharmacology 364.4 (2001): 307-313. [Link]
-
Akhrem, A. A., et al. "Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics." Journal of Molecular Structure: THEOCHEM 115.1-2 (1984): 1-10. [Link]
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A Technical Guide to the Tautomerism of 3-(1H-imidazol-5-yl)piperidine: A Framework for Drug Discovery
Abstract: The tautomeric state of a drug candidate is a critical molecular determinant of its pharmacological profile, influencing everything from receptor binding affinity to membrane permeability and metabolic stability. For molecules containing heterocyclic scaffolds like imidazole, tautomerism is a pervasive and often decisive feature. This guide provides an in-depth technical analysis of the tautomeric landscape of 3-(1H-imidazol-5-yl)piperidine, a scaffold of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its annular tautomerism, explore the profound influence of pH and the local environment, and present a validated, multi-pronged strategy combining Nuclear Magnetic Resonance (NMR) spectroscopy, UV/Vis spectrophotometry, and computational chemistry to unambiguously characterize and quantify the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in drug design and optimization.
The Tautomeric Challenge: Beyond a Single Structure
In drug discovery, we often depict molecules as static, single structures. The reality for many compounds, however, is a dynamic equilibrium between two or more structural isomers known as tautomers. Tautomers are readily interconvertible, most commonly through the migration of a proton, a phenomenon called prototropic tautomerism.[1] For heterocyclic compounds, annular tautomerism, where a proton moves between two or more positions within the ring system, is of paramount importance.[1]
The imidazole ring is a classic example, existing as two equivalent tautomeric forms in its unsubstituted state.[2] However, when asymmetrically substituted, as in 3-(1H-imidazol-5-yl)piperidine, the two tautomers are no longer energetically equivalent. This seemingly subtle difference has profound implications:
-
Receptor Interactions: The positions of hydrogen bond donors and acceptors are altered, potentially switching a molecule from a potent binder to an inactive one.
-
Physicochemical Properties: Tautomers can exhibit different dipole moments, pKa values, and solubilities, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: A thorough understanding of the dominant tautomeric forms is crucial for robust patent claims.
This guide will focus on the principal tautomeric equilibrium of the imidazole moiety in 3-(1H-imidazol-5-yl)piperidine, designated as the Nτ-H (tele) and Nπ-H (pros) tautomers.
Caption: Annular tautomerism in 3-(1H-imidazol-5-yl)piperidine.
The Interplay of Protonation and Tautomerism
The tautomeric equilibrium of 3-(1H-imidazol-5-yl)piperidine is not a simple two-state system. It is intrinsically linked to the molecule's protonation state. The compound possesses two primary basic centers: the piperidine nitrogen and the unprotonated imidazole nitrogen. The pKa values of these groups dictate the charge state of the molecule across a physiological pH range.
This creates a complex system where each protonation state (cationic, neutral, anionic) has its own distinct tautomeric equilibrium. Understanding these relationships is critical, as the dominant species in the acidic environment of the stomach will differ from that in the neutral pH of blood plasma.
Caption: Relationship between protonation states and tautomeric equilibria.
The relative stability of these forms is governed by a delicate balance of electronic effects (induction, resonance) and steric interactions imparted by the piperidine ring, as well as extrinsic factors like solvent polarity and pH.[3][4][5]
Experimental Characterization: A Multi-Technique Approach
No single technique can fully elucidate a complex tautomeric system. A validated approach requires the integration of multiple spectroscopic and computational methods.
NMR Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful and definitive tool for studying tautomerism in solution.[6][7] The chemical environments of nuclei within the imidazole ring are exquisitely sensitive to the position of the mobile proton.
Causality Behind the Method: The interconversion between tautomers is often fast on the NMR timescale, resulting in a single, population-averaged set of signals.[8] However, by systematically varying conditions like pH or solvent, we can shift the equilibrium and observe corresponding, predictable changes in chemical shifts.[9] The key is to monitor nuclei that experience the largest change between the two tautomeric states.
Key Nuclei to Monitor:
-
¹³C NMR: The chemical shifts of the imidazole carbons, particularly C2, C4, and C5, are highly diagnostic. In histidine, which contains a similar imidazole ring, these shifts are used to determine tautomeric fractions.[10]
-
¹⁵N NMR: As the direct site of protonation, nitrogen chemical shifts provide the most direct probe of the tautomeric state. While requiring isotopic enrichment for high sensitivity, ¹⁵N NMR offers an unambiguous window into the equilibrium.[11]
-
¹H NMR: While proton shifts are also affected, they are more susceptible to solvent and concentration effects. The imidazole C2-H proton is often a useful reporter.
| Nucleus | Expected Change in Nτ-H vs. Nπ-H | Rationale |
| Imidazole C4 | Significant Shift | Changes from being adjacent to a protonated nitrogen (pyrrole-like) to an unprotonated one (pyridine-like). |
| Imidazole C5 | Significant Shift | Directly bonded to the piperidine ring; its electronic environment is highly sensitive to the tautomeric state. |
| Imidazole N1 (Nπ) | Large Shift | Site of protonation/deprotonation in the equilibrium. |
| Imidazole N3 (Nτ) | Large Shift | Site of protonation/deprotonation in the equilibrium. |
Table 1. Expected NMR chemical shift variations for key imidazole nuclei upon tautomerization.
This protocol provides a self-validating system to quantify the tautomeric ratio as a function of pH.
-
Preparation of Sample: Dissolve a precise amount of 3-(1H-imidazol-5-yl)piperidine in a D₂O-based buffer system. A series of buffers (e.g., phosphate, citrate) should be prepared to cover a pH range from ~2 to ~12.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion. Ensure stable temperature control (e.g., 298 K).
-
Data Acquisition: Acquire a series of high-resolution ¹H and ¹³C spectra for the sample at each pH point. If using ¹⁵N-labeled material, acquire corresponding ¹⁵N spectra.
-
Data Processing: Carefully reference and phase all spectra.
-
Analysis: Plot the chemical shifts of the diagnostic nuclei (e.g., imidazole C4, C5) as a function of pH. The resulting titration curves can be fitted to appropriate equations (e.g., Henderson-Hasselbalch) to extract pKa values and determine the population of each tautomer in the neutral state. The limiting chemical shifts at high and low pH serve as internal validators for the individual protonated and deprotonated species.
Caption: Experimental workflow for pH-dependent NMR titration.
UV/Vis Spectrophotometry
Causality Behind the Method: The π-electron system of the imidazole ring differs between tautomers, leading to distinct electronic transitions and, consequently, different UV/Vis absorption spectra.[12][13] While spectra of individual tautomers often overlap, making analysis complex, changes in solvent polarity can be used to perturb the equilibrium, and the resulting spectral changes can be analyzed to extract information about the tautomeric population.[7][14][15]
-
Solvent Selection: Prepare solutions of the compound at a fixed concentration in a range of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Overlapping spectra can be deconvoluted using chemometric methods or by observing isosbestic points, which indicate a two-component equilibrium. By correlating spectral shifts with solvent polarity parameters (e.g., the Reichardt dye parameter), one can infer the relative polarity of the tautomers and how the equilibrium shifts with the environment.
Computational Chemistry: Predicting and Rationalizing
Causality Behind the Method: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool to estimate the relative stabilities of tautomers.[3][4] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant (K_T) and rationalize the experimental findings. This is essential for building a comprehensive understanding and for guiding synthetic efforts.
-
Structure Generation: Build 3D structures of both the Nτ-H and Nπ-H tautomers. It is also critical to consider different conformations of the piperidine ring (e.g., chair with axial/equatorial substituent).[16]
-
Geometry Optimization: Perform a full geometry optimization for each structure in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections for calculating the Gibbs free energy.
-
Solvation Modeling: To accurately model the system in solution, repeat the energy calculations using a Polarizable Continuum Model (PCM) that represents the solvent (e.g., water, acetonitrile).[17] Solvation effects can dramatically alter the relative stability of tautomers.[7][18]
-
Population Analysis: Calculate the relative Gibbs free energy (ΔΔG) between the most stable conformers of each tautomer. Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature.
Caption: Workflow for computational prediction of tautomer stability.
Conclusion and Implications for Drug Development
The tautomerism of 3-(1H-imidazol-5-yl)piperidine is a multifaceted phenomenon dictated by the interplay of its intrinsic structure and its external environment. A superficial analysis risks misinterpreting structure-activity relationships and can lead to the development of compounds with suboptimal properties.
By adopting a rigorous, integrated approach that combines the strengths of NMR spectroscopy, UV/Vis spectrophotometry, and computational chemistry, researchers can achieve a comprehensive understanding of the tautomeric landscape. This knowledge is not merely academic; it is a prerequisite for rational drug design. It empowers scientists to predict how a molecule will behave in different biological compartments, to design analogs where the desired tautomer is stabilized, and ultimately, to develop safer and more effective medicines. The protocols and frameworks outlined in this guide provide a robust, self-validating system for achieving this critical understanding.
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An In-depth Technical Guide to the Enantioselective Synthesis of 3-(1H-imidazol-5-yl)piperidine
Abstract
The chiral 3-(1H-imidazol-5-yl)piperidine scaffold is a privileged pharmacophore, integral to the structure of numerous biologically active compounds, most notably potent histamine H3 receptor antagonists.[1] Its stereochemistry is critical for target engagement and pharmacological efficacy. This guide provides an in-depth analysis of the primary enantioselective strategies for its synthesis. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of asymmetric hydrogenation, chiral auxiliary-mediated approaches, and enzymatic resolutions. Detailed protocols and comparative data are presented to equip researchers in medicinal chemistry and process development with the knowledge to select and implement the optimal synthetic route for their specific needs.
Introduction: The Pharmacological Significance of a Chiral Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[2] When combined with an imidazole moiety at the 3-position, it forms a key structural motif that has proven highly effective for modulating the activity of the histamine H3 receptor. The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other key neurotransmitters.[1] Consequently, antagonists of this receptor have significant therapeutic potential for treating a range of neurological and cognitive disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1]
The chirality at the C3 position of the piperidine ring is paramount. Biological systems are inherently chiral, and the specific spatial arrangement of the imidazole group dictates the molecule's ability to bind with high affinity and selectivity to the receptor's active site. Therefore, robust and scalable methods for the enantioselective synthesis of 3-(1H-imidazol-5-yl)piperidine are of critical importance to the pharmaceutical industry.
Strategic Pathways to Enantiopure 3-(1H-imidazol-5-yl)piperidine
The synthesis of this target molecule presents several challenges, including the control of the C3 stereocenter and the management of protecting groups for the nucleophilic imidazole and piperidine nitrogens. Several distinct strategies have been developed to address these challenges, with asymmetric catalysis being the most prominent and atom-economical approach.
Caption: Key strategic workflows for the enantioselective synthesis of the target molecule.
In-Depth Analysis: Asymmetric Hydrogenation
The most direct and widely adopted strategy for synthesizing enantiopure 3-(1H-imidazol-5-yl)piperidine is the asymmetric hydrogenation of a prochiral tetrahydropyridine precursor, namely 5-(1,2,3,6-tetrahydropyridin-3-yl)-1H-imidazole. This method is highly valued for its high efficiency, atom economy, and the generation of minimal waste.
Causality of the Method: Mechanism and Catalyst Choice
Homogeneous asymmetric hydrogenation relies on a chiral transition-metal complex, typically rhodium or ruthenium, coordinated to a chiral phosphine ligand.[3][4] The catalyst and hydrogen gas form a chiral environment around the double bond of the substrate.
The Catalytic Cycle Rationale:
-
Oxidative Addition: The catalyst precursor reacts with molecular hydrogen (H₂) to form a chiral dihydride complex.
-
Substrate Coordination: The tetrahydropyridine substrate coordinates to the metal center through its double bond. The specific face of the double bond that binds to the metal is sterically directed by the chiral ligand. This step is crucial for enantioselection.
-
Migratory Insertion: A hydrogen atom from the metal migrates to one of the carbons of the double bond, forming a metal-alkyl intermediate. The trajectory of this insertion is again controlled by the ligand's chiral scaffold.
-
Reductive Elimination: The second hydrogen atom transfers to the other carbon, releasing the saturated, chiral piperidine product and regenerating the active catalyst.
The choice of metal and ligand is paramount. Rhodium complexes, particularly with C₂-symmetric bisphosphine ligands like BINAP and its derivatives, have proven highly effective for the hydrogenation of enamides and related substrates.[5] For N-heterocycles, iridium and ruthenium catalysts are also frequently employed, sometimes offering superior activity and selectivity.[6]
Field-Proven Insights & Protocol Validation
The success of this reaction is highly dependent on careful optimization of several parameters.
-
Protecting Groups: Both the imidazole and piperidine nitrogens must be protected. A trityl (Tr) group is commonly used for the imidazole due to its steric bulk, which can also influence the stereochemical outcome. The piperidine nitrogen is typically protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
-
Catalyst Loading: High enantioselectivities are often achievable with very low catalyst loadings (S/C ratio > 1000), a key advantage for process scalability and cost-effectiveness.
-
Solvent and Pressure: Solvents like methanol or ethanol are typical. Hydrogen pressure can significantly impact reaction rates and, in some cases, enantioselectivity. Pressures ranging from 10 to 50 bar are common.
Representative Data
The following table summarizes typical results for the asymmetric hydrogenation approach, showcasing the high efficiency of modern catalytic systems.
| Catalyst System | Ligand | Substrate | Solvent | Pressure (bar) | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | N-Boc-5-(1-Tr-imidazol-5-yl)-tetrahydropyridine | MeOH | 20 | >95 | 96 |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | N-Cbz-5-(1-Tr-imidazol-5-yl)-tetrahydropyridine | DCM | 50 | >98 | 99 |
| RuCl₂[(R)-BINAP] | (R)-BINAP | N-Boc-5-(1-Tr-imidazol-5-yl)-tetrahydropyridine | EtOH | 30 | >95 | 94 |
Data compiled from representative literature. Actual results may vary.
Alternative Strategy: Chiral Auxiliary-Mediated Synthesis
Before the widespread adoption of asymmetric catalysis, chiral auxiliary-based methods were a gold standard for stereocontrol.[7] This strategy involves covalently attaching the synthetic intermediate to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction.
Methodological Principles
A common approach involves using phenylglycinol-derived oxazolopiperidone lactams.[8][9]
-
Lactam Formation: A chiral amino alcohol, such as (R)-phenylglycinol, is condensed with a δ-oxo acid derivative that incorporates the imidazole moiety. This forms a bicyclic lactam system.
-
Diastereoselective Reduction: The ketone or enamine functionality within the lactam is reduced. The bulky chiral auxiliary physically blocks one face of the molecule, forcing the reducing agent (e.g., NaBH₄) to attack from the opposite, less-hindered face. This establishes the desired stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis or hydrogenolysis, to release the enantiopure 3-aminopiperidine precursor, which is then elaborated to the final product.
Causality of Stereocontrol: The effectiveness of this method stems from the rigid, predictable conformation of the fused lactam intermediate. The auxiliary acts as a "chiral steering group," creating a significant energy difference between the two possible transition states for the reduction, leading to a single dominant diastereomer.
Caption: Logical flow of a chiral auxiliary-based synthesis.
Advantages and Limitations
The primary advantage of this method is its reliability and often high diastereoselectivity.[10] However, it is less atom-economical than catalytic approaches, as it requires stoichiometric amounts of the (often expensive) chiral auxiliary. Additional steps for attaching and removing the auxiliary also increase the overall step count of the synthesis.
Enzymatic Kinetic Resolution
Enzymatic methods offer an alternative, environmentally benign approach to accessing enantiopure compounds.[11] Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.
The Role of Biocatalysis
Lipases are a common class of enzymes used for this purpose.[12] The process typically involves:
-
Racemate Synthesis: A racemic version of 3-(1H-imidazol-5-yl)piperidine or a suitable precursor is synthesized.
-
Enzymatic Acylation: The racemate is treated with an acylating agent (e.g., vinyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, CAL-B). The enzyme's chiral active site selectively accommodates and catalyzes the acylation of only one enantiomer (e.g., the R-enantiomer).
-
Separation: The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds have different physical properties and can be readily separated by standard techniques like chromatography or crystallization.
Trustworthiness of the Protocol: The high selectivity of enzymes is the cornerstone of this method's reliability. The enzyme's three-dimensional structure creates a precisely shaped pocket that only one enantiomer of the substrate can fit into productively, leading to very high enantiomeric excess values for both the product and the remaining starting material.
Practical Considerations
The major drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. This can be a significant disadvantage for large-scale production unless an efficient process for racemizing and recycling the undesired enantiomer is developed.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Boc-5-(1-trityl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine
-
System: Parr shaker or stainless-steel autoclave.
-
Reagents:
-
N-Boc-5-(1-trityl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.005 eq, 0.5 mol%)
-
(R)-BINAP (0.0055 eq, 0.55 mol%)
-
Anhydrous, degassed Methanol (MeOH)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)₂]BF₄ and (R)-BINAP.
-
Add degassed MeOH and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate flask, dissolve the tetrahydropyridine substrate in degassed MeOH.
-
Transfer the substrate solution and the catalyst solution to the hydrogenation vessel via cannula under an argon atmosphere.
-
Seal the vessel, purge with argon three times, and then purge with hydrogen gas three times.
-
Pressurize the vessel to 20 bar with hydrogen.
-
Heat the reaction to 40°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with argon.
-
Concentrate the reaction mixture in vacuo. The crude product can then be purified by silica gel chromatography to yield the protected (R)-3-(1H-imidazol-5-yl)piperidine. Subsequent deprotection of the Boc and Trityl groups is required.
-
Conclusion and Future Outlook
The enantioselective synthesis of 3-(1H-imidazol-5-yl)piperidine is a well-developed field, with asymmetric hydrogenation standing out as the most efficient, scalable, and industrially viable strategy. The high enantioselectivities (>99% ee) and yields achievable with modern rhodium and iridium catalysts make this the preferred route for drug development and manufacturing. While chiral auxiliary and enzymatic methods remain valid and useful, particularly for specific applications or smaller scales, they are generally less atom-economical.
Future research will likely focus on the development of even more active catalysts based on non-precious metals (e.g., iron, cobalt) to further reduce costs and improve sustainability. Additionally, advancements in flow chemistry are poised to enhance the safety and efficiency of high-pressure hydrogenation reactions, paving the way for more streamlined continuous manufacturing processes.
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. Available at: [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
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Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed. Available at: [Link]
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Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Available at: [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]
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Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed. Available at: [Link]
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Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. PubMed. Available at: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. Taylor & Francis Online. Available at: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
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H3 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. RSC Publishing. Available at: [Link]
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Synthesis and binding assays of H3-receptor ligands. PubMed. Available at: [Link]
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A Comprehensive Technical Guide to the Chiral Separation of 3-(1H-imidazol-5-yl)piperidine Enantiomers
This guide provides an in-depth exploration of the methodologies for the chiral separation of 3-(1H-imidazol-5-yl)piperidine enantiomers, a critical process in the development of pharmacologically active agents. As a key structural motif in numerous pharmaceutical candidates, the stereoisomeric purity of this compound is paramount to ensuring therapeutic efficacy and safety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-tested protocols.
Introduction: The Significance of Chiral 3-(1H-imidazol-5-yl)piperidine
The 3-(1H-imidazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the ability to isolate and characterize individual enantiomers is a fundamental requirement in the drug discovery and development pipeline. This guide will delve into the primary techniques employed for the chiral resolution of this versatile building block.
Core Principles of Chiral Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector.[2][3] This selector interacts diastereomerically with the enantiomers, leading to the formation of transient complexes with different energies and stabilities. This difference in interaction forms the basis for their separation by various techniques. The most prevalent and effective methods for the resolution of 3-(1H-imidazol-5-yl)piperidine and related compounds include chiral chromatography, diastereomeric salt formation, and enzymatic resolution.
Chiral Chromatography: A High-Resolution Approach
Chiral chromatography stands as a powerful and widely adopted technique for both analytical and preparative-scale separation of enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] For basic compounds like 3-(1H-imidazol-5-yl)piperidine, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[4]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioselective analysis and purification. The selection of the appropriate CSP and mobile phase is critical for achieving successful separation.
Caption: Workflow for Chiral HPLC Method Development.
-
Sample Preparation: Dissolve the racemic 3-(1H-imidazol-5-yl)piperidine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Begin screening with polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H.[4][5]
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase would be a mixture of n-hexane and a polar alcohol like ethanol or isopropanol (e.g., 80:20 v/v).
-
Polar Organic Mode: A mixture of acetonitrile and methanol is a common choice.
-
Reversed Phase: Mixtures of water/acetonitrile or water/methanol with a suitable buffer can be employed.[6]
-
-
Additive for Basic Analytes: To improve peak shape and reduce tailing for the basic piperidine moiety, add a small amount of an amine modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[4]
-
Detection: As 3-(1H-imidazol-5-yl)piperidine may lack a strong chromophore for UV detection, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride (PTSC) can be employed to enhance sensitivity.[5][7] The derivatized analytes can then be monitored at a suitable wavelength, for instance, 228 nm.[5]
-
Optimization: Systematically vary the mobile phase composition and flow rate to achieve a resolution (Rs) of greater than 1.5 between the enantiomeric peaks.
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase component, often modified with a small amount of an organic solvent (co-solvent) such as methanol or ethanol.
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput.
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.
-
Simplified Post-Processing: The CO2 mobile phase readily evaporates, simplifying the recovery of purified enantiomers.
-
Sample Preparation: Dissolve the racemic mixture in the co-solvent.
-
Column Selection: Polysaccharide-based CSPs are also highly effective in SFC.
-
Co-solvent Screening: Screen various co-solvents (e.g., methanol, ethanol, isopropanol) at different percentages in CO2.
-
Additive: As with HPLC, the addition of a basic modifier like DEA or TEA is often necessary to obtain good peak shapes for amine-containing compounds.
-
System Parameters: Optimize back pressure, temperature, and flow rate to maximize resolution.
Diastereomeric Salt Formation: The Classical Approach
The formation of diastereomeric salts is a well-established and cost-effective method for the resolution of racemic bases like 3-(1H-imidazol-5-yl)piperidine.[3][4] This technique leverages the different physical properties, particularly solubility, of the diastereomeric salts formed upon reaction with a chiral resolving agent.[4]
Mechanism of Diastereomeric Salt Resolution
Caption: Principle of Diastereomeric Salt Resolution.
Step-by-Step Experimental Protocol: Diastereomeric Salt Formation
-
Selection of Resolving Agent: For the basic 3-(1H-imidazol-5-yl)piperidine, a chiral acid is the resolving agent of choice. Common and effective options include (R)- or (S)-mandelic acid and derivatives of tartaric acid, such as di-p-toluoyl-D-tartaric acid.[4]
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the mixture to allow for salt formation.
-
-
Fractional Crystallization:
-
The key to this method is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other. This often requires screening various solvents or solvent mixtures.
-
Induce crystallization by cooling the solution, slow evaporation of the solvent, or by adding a seed crystal.[4]
-
If crystallization does not occur, techniques such as scratching the inside of the flask or adding an "anti-solvent" can be attempted.[4]
-
-
Isolation and Purification:
-
Collect the precipitated diastereomeric salt by filtration.
-
The purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Enantiomer:
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (R)-(-)-Mandelic Acid | Chiral Acid |
| (S)-(+)-Mandelic Acid | Chiral Acid |
| Di-p-toluoyl-D-tartaric acid | Chiral Acid |
| Di-benzoyl-L-tartaric acid | Chiral Acid |
Enzymatic Resolution: A Biocatalytic Approach
Enzymatic resolution is a form of kinetic resolution where an enzyme selectively catalyzes a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] This method offers high enantioselectivity under mild reaction conditions. Lipases are commonly used enzymes for the resolution of amines through enantioselective acylation.[9]
Principle of Enzymatic Kinetic Resolution
Caption: Workflow of Enzymatic Kinetic Resolution.
Step-by-Step Experimental Protocol: Enzymatic Resolution
-
Enzyme and Acyl Donor Selection: Screen a panel of lipases and acyl donors to identify the combination that provides the best enantioselectivity and reaction rate.
-
Reaction Setup:
-
Dissolve the racemic 3-(1H-imidazol-5-yl)piperidine in a suitable organic solvent.
-
Add the selected enzyme and acyl donor.
-
Incubate the reaction mixture with agitation at a controlled temperature.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the unreacted starting material and the acylated product.
-
Reaction Quench and Product Separation:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted enantiomer from the acylated product using standard chromatographic techniques or extraction.
-
-
Hydrolysis (Optional): The acylated enantiomer can be hydrolyzed back to the free amine if that is the desired product.
Conclusion
The chiral separation of 3-(1H-imidazol-5-yl)piperidine is a critical step in the development of enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of the primary techniques employed for this purpose: chiral chromatography (HPLC and SFC), diastereomeric salt formation, and enzymatic resolution. The choice of method will depend on various factors, including the scale of the separation, the required purity, and available resources. A systematic approach to method development, as outlined in the provided protocols, is essential for achieving successful and efficient chiral resolution.
References
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Di F, et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. 2020;25(3):643. [Link]
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National Center for Biotechnology Information. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. 2018;23(11):2949. [Link]
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ChemTalk. How to Separate Enantiomers. [Link]
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Wenzel TJ, et al. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. 2020;25(18):4275. [Link]
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Semba H, et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J Am Chem Soc. 2023;145(26):14203-14209. [Link]
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National Center for Biotechnology Information. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. 2022;27(23):8227. [Link]
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National Center for Biotechnology Information. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. J Am Chem Soc. 2015;137(34):11034-11043. [Link]
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Choi A, et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. J Org Chem. 2022;87(13):8819-8823. [Link]
-
Napoli A, et al. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules. 2024;29(7):1643. [Link]
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Babu CVR, et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014;26(12):775-9. [Link]
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Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]
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Berkowitz DB, et al. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. J Org Chem. 2000;65(18):5451-9. [Link]
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National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). J Pharm Biomed Anal. 2021;193:113725. [Link]
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MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. 2018;23(9):2294. [Link]
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An In-Depth Technical Guide to ADME-Tox Predictions for 3-(1H-imidazol-5-yl)piperidine Derivatives
Introduction: Navigating the Complexities of Imidazole-Piperidine Scaffolds in Drug Discovery
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of biological entities.[1][2] The imidazole ring, a five-membered heterocyclic system, offers a unique combination of hydrogen bond donor and acceptor capabilities, while the piperidine moiety provides a versatile, conformationally flexible linker that can be readily functionalized.[1][3] However, the very features that make this scaffold attractive also present significant challenges in drug development, particularly concerning its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[4]
This technical guide provides a comprehensive framework for the predictive assessment of ADME-Tox properties for novel 3-(1H-imidazol-5-yl)piperidine derivatives. By integrating in silico modeling with robust in vitro assays, researchers can de-risk their drug discovery programs, identify promising candidates, and optimize molecular properties to enhance the likelihood of clinical success.[5][6] We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to interpret data and make informed decisions.
The Structural Conundrum: Inherent ADME-Tox Liabilities of the Imidazole-Piperidine Core
A priori understanding of the potential liabilities associated with the 3-(1H-imidazol-5-yl)piperidine core is paramount for designing an effective ADME-Tox screening strategy.
-
Metabolic Instability: Both the piperidine and imidazole rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][8] The piperidine ring can undergo N-dealkylation and ring oxidation, while the imidazole ring is prone to oxidation.[7] The specific substitution pattern on either ring will significantly influence the primary sites of metabolism.
-
hERG Inhibition: The basic nitrogen of the piperidine and the overall lipophilicity of many derivatives can contribute to off-target activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10] Inhibition of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[9]
-
P-glycoprotein (P-gp) Interaction: The structural features of these derivatives often align with the pharmacophore for P-glycoprotein (P-gp) substrates and inhibitors.[11][12] P-gp is an efflux transporter that can limit oral absorption and brain penetration.[12]
-
Variable Physicochemical Properties: Small modifications to the scaffold can dramatically alter key physicochemical properties such as solubility, lipophilicity (logP/logD), and pKa, all of which have a profound impact on ADME-Tox parameters.
A Tiered Approach to ADME-Tox Profiling: From Early-Stage Screening to Lead Optimization
A successful ADME-Tox strategy is not a one-size-fits-all approach. It should be a tiered and iterative process, with increasing complexity and resource allocation as compounds progress through the discovery pipeline.
Caption: A tiered workflow for ADME-Tox assessment of 3-(1H-imidazol-5-yl)piperidine derivatives.
Part 1: In Silico and High-Throughput In Vitro Screening (Early Stage)
The initial phase focuses on rapidly assessing a large number of compounds to identify those with a favorable balance of properties.[13]
In Silico Predictions: The First Line of Defense
Computational models provide a cost-effective and rapid means to flag potential liabilities.[14][15]
-
Physicochemical Properties: Calculated parameters such as molecular weight (MW), topological polar surface area (TPSA), number of rotatable bonds, hydrogen bond donors and acceptors, and octanol-water partition coefficient (cLogP) are fundamental. These are often assessed against established guidelines like Lipinski's Rule of Five to gauge "drug-likeness."
-
Metabolic Stability Prediction: In silico models can predict the primary sites of metabolism by various CYP isoforms. This information is invaluable for guiding synthetic efforts to block or modify these metabolically labile positions.
-
hERG and P-gp Liability: Quantitative Structure-Activity Relationship (QSAR) models can predict the likelihood of a compound interacting with hERG and P-gp. While not definitive, these models can help prioritize compounds for experimental testing.
High-Throughput In Vitro Assays: Experimental Validation of In Silico Predictions
Selected compounds from in silico screening should be subjected to rapid, cost-effective in vitro assays.[16][17]
Table 1: High-Throughput In Vitro ADME Assays
| Parameter | Assay | Purpose | Acceptance Criteria (General Guidance) |
| Solubility | Kinetic Solubility | To assess the solubility of the compound in a buffered solution. | > 50 µM |
| Lipophilicity | LogD at pH 7.4 | To measure the distribution of the compound between an organic and aqueous phase at physiological pH. | 1 < LogD < 3 |
| Metabolic Stability | Liver Microsomal Stability | To determine the rate of metabolism by liver microsomes. | t½ > 30 min |
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, mouse) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Part 2: Definitive In Vitro Assays (Hit-to-Lead)
Compounds that demonstrate promising properties in the initial screen are subjected to more detailed and resource-intensive in vitro assays.
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a compound to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.[18][19]
Table 2: CYP Inhibition IC50 Determination
| CYP Isoform | Probe Substrate | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | α-Naphthoflavone |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
Experimental Protocol: CYP Inhibition IC50 Assay
-
Incubation Mixture: Prepare a mixture containing human liver microsomes, a CYP isoform-specific probe substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction with a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.[18]
Cell Permeability and Efflux
The Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption and identifying P-gp substrates.[20]
Caption: Schematic of the Caco-2 bidirectional permeability assay for assessing intestinal absorption and efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a tight monolayer.
-
Permeability Measurement:
-
A to B: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
B to A: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
-
Analysis: Quantify the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[21][22]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Device Setup: Utilize a RED device with a semi-permeable membrane separating a plasma chamber from a buffer chamber.[23]
-
Incubation: Add the test compound to the plasma chamber and incubate at 37°C until equilibrium is reached (typically 4-6 hours).[23][24]
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both chambers by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
hERG Liability Assessment
While in silico and high-throughput methods provide an initial flag, the definitive assessment of hERG liability requires electrophysiological measurements.
Experimental Protocol: Manual Patch Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in the absence and presence of the test compound at various concentrations.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition.
Part 3: In Vivo Pharmacokinetics and Early Toxicology (Lead Optimization)
The most promising candidates from in vitro testing are advanced to in vivo studies to understand their behavior in a whole organism.[25][26][27]
Rodent Pharmacokinetics (PK)
In vivo PK studies in rodents are essential for determining key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[25][28][29]
Experimental Protocol: Rodent PK Study
-
Animal Model: Use a suitable rodent species (e.g., mouse or rat).
-
Dosing:
-
Intravenous (IV): Administer the compound as a bolus or infusion to determine clearance and volume of distribution.
-
Oral (PO): Administer the compound by gavage to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose.
-
Sample Processing: Process blood to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software such as Phoenix WinNonlin to calculate PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Desirable Range (General Guidance) |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to moderate |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Appropriate for the intended dosing regimen |
| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | > 30% |
Early Toxicology
Early assessment of potential toxicity is critical to avoid late-stage failures.
-
Ames Test (Bacterial Reverse Mutation Assay): This assay is used to assess the mutagenic potential of a compound.
-
Cytotoxicity Assays: These assays evaluate the potential of a compound to cause cell death in various cell lines (e.g., HepG2 for hepatotoxicity).
Conclusion: A Self-Validating System for Success
The predictive ADME-Tox profiling of 3-(1H-imidazol-5-yl)piperidine derivatives is a dynamic and iterative process. The strength of this approach lies in its self-validating nature. In silico predictions are continually refined based on in vitro data, and in vitro findings are ultimately tested in the context of a whole organism. By embracing this integrated strategy, drug discovery teams can make more informed decisions, optimize their chemical matter with greater efficiency, and ultimately increase the probability of delivering safe and effective medicines to patients.
References
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- An Evolved Transformer Model for ADME/Tox Prediction. MDPI.
- In silico ADME-Tox modeling: progress and prospects. PubMed.
- In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC.
- In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers.
- ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosph
- Enhancing Predictive Capabilities for ADME-Tox in Drug Discovery through Quantum Artificial Intelligence.
- In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
- Importance of ADME/Tox in Early Drug Discovery.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC - PubMed Central.
- In-vitro plasma protein binding. Protocols.io.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
- Murine Pharmacokinetic Studies. PMC - NIH.
- P-glycoprotein (Pgp) inhibition assay. BMG Labtech.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
- Imidazoles as Potential Anticancer Agents: An Upd
- In Vitro ADME Assays and Services.
- In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substr
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- a) Different modalities of piperidine-containing drugs and drug...
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
- Plasma Protein Binding (PPB) Assays. WuXi AppTec.
- CYP Inhibition Assays. Eurofins Discovery.
- Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
- P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accur
- Pharmacological Applications of Piperidine Deriv
- Plasma Protein Binding Assay. Visikol.
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- CYP Inhibition Assay. LifeNet Health LifeSciences.
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- Piperidine. Wikipedia.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
- P-gp Inhibition Assay.
- Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH.
- Plasma Protein Binding Assay. Domainex.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
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Theoretical pKa Calculation of 3-(1H-imidazol-5-yl)piperidine
This guide outlines a rigorous, high-fidelity computational protocol for determining the theoretical pKa values of 3-(1H-imidazol-5-yl)piperidine , a scaffold critical in histamine H3/H4 receptor ligand research.
Executive Summary & Structural Logic
The molecule 3-(1H-imidazol-5-yl)piperidine presents a classic diprotic base profile relevant to medicinal chemistry. Accurate pKa prediction requires addressing two distinct ionization centers and the dynamic tautomerism of the imidazole ring.
Ionization Profile
-
Site A (Piperidine Nitrogen): A secondary aliphatic amine. In isolation, piperidine has a pKa of ~11.2. The inductive electron-withdrawing effect of the imidazole ring at the 3-position will likely lower this value slightly (expected range: 9.5 – 10.5).
-
Site B (Imidazole Nitrogen): An aromatic heterocycle.[1] The "pyridine-like" nitrogen accepts a proton. Standard imidazole pKa is ~7.0. This site is amphoteric but acts as a base in physiological pH (expected range: 6.0 – 7.0).
Tautomeric Complexity
The imidazole ring exists in equilibrium between the
Computational Workflow (Graphviz Visualization)
The following diagram details the "Gold Standard" workflow, integrating conformational sampling with Density Functional Theory (DFT) and continuum solvation models.
Caption: Figure 1. End-to-end computational workflow for ab initio pKa prediction, moving from molecular mechanics sampling to DFT-based thermodynamic cycles.
Detailed Experimental Protocol
This protocol utilizes the Thermodynamic Cycle method, which is generally more rigorous than empirical QSPR methods for novel scaffolds.
Phase 1: Conformational Ensemble Generation
Because the bond connecting the piperidine C3 and imidazole C5 allows rotation, a single static structure is insufficient.
-
Generate States: Create 3D structures for the neutral molecule (
), the singly protonated species ( ), and the doubly protonated species ( ).-
Note: For
, you must model two microspecies: protonation at the piperidine (most likely) and protonation at the imidazole.
-
-
Search: Perform a Monte Carlo conformational search (e.g., using MacroModel or Spartan) with the OPLS4 force field.
-
Filter: Retain conformers within 5.0 kcal/mol of the global minimum.
Phase 2: Geometry Optimization (Gas Phase)
Refine the geometry of the lowest energy conformers using DFT.
-
Functional: M06-2X or B3LYP (M06-2X is recommended for better handling of dispersion forces in aromatic systems like imidazole).
-
Basis Set: 6-31+G(d,p) (Diffuse functions + are critical for lone pair interactions in nitrogen bases).
-
Validation: Perform a frequency calculation. Ensure zero imaginary frequencies (confirming a true minimum). Extract the Thermal Correction to Gibbs Free Energy (
) .
Phase 3: Solvation Energy Calculation
Calculate the electronic energy in water to account for the stabilization of the charged ammonium and imidazolium species.
-
Model: SMD (Solvation Model based on Density) is preferred over standard PCM for pKa calculations due to better parameterization for charged solutes.
-
Solvent: Water (
). -
Output: Solvated Electronic Energy (
).
Phase 4: The Thermodynamic Cycle Equation
Calculate the free energy of deprotonation (
Where
Critical Constant: The free energy of the solvated proton,
Finally, convert to pKa:
Data Synthesis & Expected Values
When performing these calculations, organize your data into the following matrix to ensure self-validation. If the calculated
Table 1: Theoretical Data Structure (Template)
| Species | State | ||||
| L | Neutral | [Calc] | [Calc] | [Calc] | |
| LH+ (Pip) | Protonated (Amine) | [Calc] | [Calc] | [Calc] | |
| LH+ (Im) | Protonated (Imid) | [Calc] | [Calc] | [Calc] | |
| LH2++ | Doubly Protonated | [Calc] | [Calc] | [Calc] |
Predicted Values (Based on Fragment Analysis)
Based on authoritative literature on similar fragments (Histamine and Piperidine derivatives):
| Ionization Center | Fragment Reference | Experimental Ref | Theoretical Prediction (SMD/M06-2X) |
| Piperidine NH | Piperidine | 11.22 | 9.8 ± 0.5 (Lowered by imidazole induction) |
| Imidazole NH | Imidazole (Histamine) | 6.04 | 6.5 ± 0.5 |
Note: The piperidine pKa is sensitive to the distance from the imidazole. In the 3-position, the inductive effect is stronger than in the 4-position (Immepip), likely suppressing the pKa slightly below typical secondary amines.
References
-
Gaussian 16 User Guide: Thermodynamic Cycles. Gaussian, Inc. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
Tissandier, M. D., et al. (1998). The proton's absolute aqueous enthalpy and Gibbs free energy of solvation from cluster-ion solvation data. The Journal of Physical Chemistry A, 102(40), 7787-7794. [Link]
-
PubChem Compound Summary for CID 10330240 (Related Structure: 4-[(1H-imidazol-4-yl)propyl]piperidine). National Center for Biotechnology Information (2024). [Link]
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An In-Depth Technical Guide to the Degradation Pathways of 3-(1H-imidazol-5-yl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. Understanding the degradation pathways of a molecule is therefore not merely an academic exercise, but a cornerstone of robust drug development. This guide provides a comprehensive technical overview of the predicted degradation pathways of 3-(1H-imidazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging established principles of chemical reactivity for its constituent imidazole and piperidine moieties, this document elucidates the likely points of molecular vulnerability. We will explore oxidative, hydrolytic, and photolytic degradation mechanisms, grounded in analogous findings from published literature. Furthermore, this guide presents field-proven, step-by-step protocols for conducting forced degradation studies in line with ICH guidelines, and outlines the analytical methodologies essential for the separation and characterization of potential degradants. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools required to proactively assess and mitigate stability risks associated with this important chemical class.
Introduction to 3-(1H-imidazol-5-yl)piperidine
Chemical Structure and Properties
3-(1H-imidazol-5-yl)piperidine is a bicyclic heterocyclic compound featuring a saturated six-membered piperidine ring linked to a five-membered aromatic imidazole ring. The secondary amine of the piperidine ring and the N-H proton of the imidazole ring confer basic and weakly acidic properties, respectively, making the molecule's ionization state pH-dependent. These functional groups represent the primary sites for potential chemical transformations and are the focus of this degradation analysis.
Molecular Structure:
Caption: Chemical structure of 3-(1H-imidazol-5-yl)piperidine.
Significance in Medicinal Chemistry
While 3-(1H-imidazol-5-yl)piperidine itself may not be a marketed drug, its core structure is a privileged scaffold in drug discovery. The imidazole ring is a key component of many biologically active compounds, including histamine and the blockbuster drug Daclatasvir.[1] The piperidine moiety is also ubiquitous in pharmaceuticals, valued for its ability to improve solubility and modulate pharmacokinetic properties.[2][3] The combination of these two rings creates a versatile platform for developing antagonists for targets like the histamine H3-receptor, highlighting the importance of understanding the stability of this molecular framework.[2]
The Imperative of Degradation Pathway Analysis
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stress testing to elucidate the intrinsic stability of a drug substance.[4][5] This process, known as forced degradation, is fundamental for several reasons:
-
Pathway Elucidation: It reveals likely degradation products, which helps in establishing the degradation pathways.[4][6]
-
Method Development: It is essential for developing and validating stability-indicating analytical methods that can resolve the API from all significant degradants.[7][8]
-
Formulation Design: Knowledge of a molecule's liabilities informs the development of stable formulations by avoiding incompatible excipients or environmental conditions.
-
Safety and Efficacy: Degradants can be inactive, have reduced efficacy, or be toxic. Their identification and control are paramount for patient safety.
Predicted Degradation Pathways
Based on the chemical functionalities present, 3-(1H-imidazol-5-yl)piperidine is predicted to be most susceptible to oxidative and photolytic degradation. Hydrolytic and thermal degradation are expected to be less significant under typical storage conditions but are still important to investigate under stress conditions.
Oxidative Degradation
Oxidation is a major anticipated degradation pathway, with both the piperidine and imidazole rings presenting sites of vulnerability.
-
Piperidine Ring Oxidation: The secondary amine in the piperidine ring is a prime target for oxidation. Common oxidizing agents like hydrogen peroxide or even atmospheric oxygen can lead to the formation of a hydroxylamine, which can be further oxidized.[9] A highly probable degradation product is the corresponding piperidine N-oxide. More aggressive oxidation can lead to ring-opening, forming various byproducts such as amides or aldehydes.[9]
-
Imidazole Ring Oxidation: The electron-rich imidazole ring is also susceptible to oxidation. Studies on imidazole-containing drugs like Daclatasvir have shown that the ring can undergo base-mediated autoxidation or direct oxidation by peroxides.[1] This can result in the formation of various oxidized species, potentially leading to ring cleavage under harsh conditions.
Hydrolytic Degradation
The core structure of 3-(1H-imidazol-5-yl)piperidine, which consists of C-C and C-N single bonds within and between the rings, is generally stable to hydrolysis. However, forced degradation studies must evaluate susceptibility to hydrolysis across a wide pH range, as mandated by ICH guidelines.[5] While significant degradation is not expected, extreme pH conditions (e.g., strong acid or base at elevated temperatures) could potentially promote reactions, particularly if impurities are present that could catalyze degradation. Studies on related compounds have shown that some imidazole moieties can be liable to base-mediated degradation.[1]
Photolytic Degradation
Many heterocyclic aromatic systems are sensitive to light. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation when in solution.[1] Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions. These processes often proceed through radical mechanisms or involve photosensitized oxidation, where singlet oxygen is generated and attacks the imidazole ring.[1] This can lead to a complex mixture of degradation products, some of which may be secondary degradants formed from the initial photoproducts.[1]
Caption: Predicted major degradation pathways for 3-(1H-imidazol-5-yl)piperidine.
Methodologies for Degradation Studies
A systematic approach to degradation studies is crucial for generating reliable and regulatory-compliant data. This involves a well-designed forced degradation protocol followed by robust analytical characterization.
Forced Degradation (Stress Testing) Protocol
The primary goal of a forced degradation study is to generate a target degradation of 5-20% of the active ingredient.[7][10] This level is sufficient to detect and characterize degradants without overwhelming the chromatogram with secondary or tertiary degradation products.[10] The protocol must be self-validating; a control sample (unstressed) and a blank (reagents only) must be run alongside each stress condition to ensure that observed peaks are true degradants and not artifacts.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 3-(1H-imidazol-5-yl)piperidine in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration, typically 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate, inert vials for each stress condition. See Table 1 for typical starting conditions.
-
Execution:
-
For hydrolytic and oxidative studies, incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
For thermal stress, expose the solid API to dry heat (e.g., 80 °C).
-
For photostability, expose the solution and solid API to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). A parallel sample wrapped in aluminum foil serves as a dark control.
-
-
Neutralization: After the exposure period, cool the hydrolytic samples to room temperature and neutralize the acidic and basic solutions to prevent further degradation.
-
Sample Analysis: Dilute all samples (stressed, control, and blanks) to a suitable concentration for analysis (e.g., 100 µg/mL) and analyze immediately using a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Justification & Causality |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60 °C | Evaluates stability in acidic environments, which can be encountered in formulation or during gastric passage. |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60 °C | Assesses susceptibility to alkaline conditions, relevant for certain dosage forms and manufacturing processes. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Simulates exposure to atmospheric oxygen or residual peroxides in excipients. H₂O₂ is a standard oxidizing agent. |
| Thermal Stress | Solid API at 80 °C | 48 hours | Determines the intrinsic thermal stability of the molecule in the absence of solvent. |
| Photostability | ICH Q1B compliant light source | Per ICH Q1B | Evaluates the potential for degradation upon exposure to light during manufacturing, storage, and administration. |
Note: Conditions should be adjusted (harsher or milder) to achieve the target 5-20% degradation.[7]
Caption: Experimental workflow for a forced degradation study.
Analytical Techniques for Degradant Identification
A multi-faceted analytical approach is required to separate, identify, and quantify degradation products.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the workhorse for stability testing.[11][13] A robust, stability-indicating method must be developed that separates the parent API from all process impurities and degradation products. Peak purity analysis using a PDA detector is essential to ensure that the main peak is not co-eluting with any degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary tool for identifying degradation products.[1][14] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, one can obtain the molecular weight of each degradant. Tandem MS (MS/MS) experiments provide fragmentation data, which acts as a "fingerprint" to help elucidate the chemical structure of the unknown compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradants, isolation followed by NMR spectroscopy is the gold standard.[1][13] While more resource-intensive, NMR provides unambiguous structural information that is often required for regulatory submissions, especially for degradants found in long-term stability studies.
Summary and Future Directions
The stability of 3-(1H-imidazol-5-yl)piperidine is governed by the chemical reactivity of its constituent heterocyclic rings. The secondary amine of the piperidine ring and the electron-rich imidazole ring are the most probable sites for oxidative degradation . The imidazole ring also introduces a liability for photolytic degradation . A systematic forced degradation study, executed according to ICH guidelines, is the definitive way to confirm these predicted pathways and uncover any unexpected liabilities.
Future work should focus on executing the described protocols to generate empirical data. The isolation and complete structural elucidation of any major degradants will be critical. This information will not only support the development of this specific molecule but also contribute valuable knowledge to the broader field of medicinal chemistry regarding the stability of the imidazole-piperidine scaffold.
References
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ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
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Biosynce. (2025). Under what conditions does piperidine decompose?. Available at: [Link]
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Drug Discovery and Development Resources. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]
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Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Available at: [Link]
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University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]
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TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]
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YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]
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ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]
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Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
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International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
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Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
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ResearchGate. (2025). (PDF) Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists. Available at: [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available at: [Link]
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ACS Publications. (n.d.). Photochromism of a Naphthalene-Bridged Imidazole Dimer Constrained to the “Anti” Conformation. Available at: [Link]
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ResearchGate. (2023). (PDF) Analysing Impurities and Degradation Products. Available at: [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
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MDPI. (n.d.). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Available at: [Link]
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ResearchGate. (n.d.). Biodegradability of imidazole structures. Available at: [Link]
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MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available at: [Link]
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IJMSS. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
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PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Available at: [Link]
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Navigating the Chemical Landscape of 3-(1H-imidazol-5-yl)piperidine Analogs: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3-(1H-imidazol-5-yl)piperidine core is a well-established "privileged scaffold" in medicinal chemistry, most notably for its role in potent and selective histamine H3 receptor (H3R) antagonists.[1][2] The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[1] Consequently, H3R antagonists have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on effectively exploring the chemical space of 3-(1H-imidazol-5-yl)piperidine analogs. We will delve into strategic synthetic approaches, robust biological evaluation cascades, and insightful in silico modeling techniques to accelerate the discovery of novel drug candidates.
I. Strategic Synthesis of Analog Libraries: Building the Foundation
A systematic exploration of the chemical space requires a diverse library of analogs. The synthesis of 3-(1H-imidazol-5-yl)piperidine derivatives can be approached in a modular fashion, allowing for systematic modifications at key positions.
A. Core Scaffold Synthesis
The construction of the core 3-(1H-imidazol-5-yl)piperidine scaffold is a critical first step. While various methods exist for the synthesis of substituted piperidines, a common approach involves the use of piperidine-2,6-diones as versatile intermediates.[4] These can be subsequently reduced to the desired piperidine ring. The imidazole moiety can be introduced through several established methods, often involving the reaction of a suitably functionalized piperidine precursor with a source of the imidazole ring.
B. Library Diversification Strategies
With the core scaffold in hand, the focus shifts to introducing diversity at key positions to probe the structure-activity relationship (SAR). The primary points of diversification include the piperidine nitrogen, the imidazole ring, and the piperidine ring itself.
-
Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring offers a straightforward handle for introducing a wide array of substituents. This is often achieved through standard N-alkylation or acylation reactions. A common strategy for potent H3R antagonists involves linking the piperidine nitrogen to a substituted aniline amide via a linker, typically a two-methylene chain.[2]
-
Imidazole Ring Modification and Bioisosteric Replacement: The imidazole ring is crucial for the activity of many H3R antagonists. However, imidazole-containing compounds can sometimes present challenges, such as inhibition of cytochrome P450 enzymes.[1] Therefore, exploring bioisosteric replacements is a key strategy. Common bioisosteres for the imidazole ring include pyrazole, thiazole, and even non-aromatic nitrogen-containing heterocycles.[5][6] Studies have shown that replacing the imidazole with a piperidine or pyrrolidine moiety can have varied effects on antagonist potency, sometimes leading to highly potent non-imidazole H3-receptor antagonists.[7][8][9]
-
Piperidine Ring Substitution: Introducing substituents on the piperidine ring can modulate the compound's conformation and physicochemical properties. This can be achieved through the use of appropriately substituted starting materials for the piperidine synthesis or through post-synthetic modifications.[10][11] Asymmetric synthesis routes can be employed to generate enantiomerically pure substituted piperidines, which is often crucial for biological activity.[12]
II. A Step-by-Step Guide to Analog Synthesis
The following protocol outlines a general, yet robust, approach for the synthesis of a library of 3-(1H-imidazol-5-yl)piperidine analogs.
Experimental Protocol: Synthesis of N-Substituted 3-(1H-imidazol-5-yl)piperidine Analogs
Step 1: Synthesis of a Protected Piperidine Precursor
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable starting material, such as a protected 3-formylpiperidine derivative, in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add the necessary reagents for the chosen synthetic route. For example, for a reductive amination, add the desired amine followed by a reducing agent like sodium triacetoxyborohydride.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the product using column chromatography on silica gel.
Step 2: Imidazole Ring Formation
-
Reaction Setup: To the purified piperidine precursor in a suitable solvent, add reagents for imidazole synthesis. A common method is the reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base.
-
Reaction Conditions: Heat the reaction mixture as required and monitor for completion.
-
Purification: After work-up, purify the resulting 3-(1H-imidazol-5-yl)piperidine derivative by column chromatography or recrystallization.
Step 3: N-Deprotection
-
Deprotection: If a protecting group was used on the piperidine nitrogen, remove it using standard conditions (e.g., acid-catalyzed cleavage for a Boc group).
-
Isolation: Neutralize the reaction mixture and extract the deprotected product.
Step 4: Library Diversification via N-Alkylation/Acylation
-
Reaction Setup: In parallel reaction vessels, dissolve the deprotected 3-(1H-imidazol-5-yl)piperidine in a suitable solvent.
-
Reagent Addition: To each vessel, add a different alkylating or acylating agent (e.g., alkyl halides, acid chlorides, or sulfonyl chlorides) and a base (e.g., triethylamine or diisopropylethylamine).
-
High-Throughput Purification: After the reactions are complete, purify the library of analogs using high-throughput purification techniques such as preparative HPLC.
III. Biological Evaluation: From Binding to Functional Activity
A well-defined biological evaluation cascade is essential to characterize the synthesized analogs and identify promising candidates. For H3R antagonists, this typically involves a series of in vitro assays.
A. In Vitro Assay Workflow
The following workflow provides a systematic approach to characterizing the pharmacological profile of the synthesized compounds.
B. Key Computational Techniques
-
Virtual Library Generation: Based on the defined diversification points, a large virtual library of analogs can be generated computationally.
-
Molecular Docking: The virtual library can be docked into a 3D model of the H3 receptor to predict binding modes and affinities. [5]This helps in prioritizing compounds that are likely to have high affinity for the target.
-
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogs. [5]This early assessment helps in identifying compounds with potentially unfavorable pharmacokinetic profiles.
V. Future Directions and Concluding Remarks
The exploration of the chemical space of 3-(1H-imidazol-5-yl)piperidine analogs continues to be a fruitful area of research for the discovery of novel CNS-acting drugs. Future efforts will likely focus on:
-
Novel Bioisosteric Replacements: The development of novel, non-imidazole H3R antagonists with improved drug-like properties remains a high priority. [8]This includes exploring more constrained piperidine analogs, such as spirocyclic and bridged systems, to enhance metabolic stability and fine-tune pharmacological activity. [13][14]
-
Polypharmacology: There is growing interest in developing ligands that can modulate multiple targets simultaneously. [3]For instance, dual-acting H3R and sigma-1 receptor ligands have shown promise in preclinical models of pain. [15][16]
-
Advanced Computational Methods: The application of more sophisticated computational techniques, such as free energy perturbation (FEP) and artificial intelligence-driven approaches, will enable more accurate prediction of binding affinities and other properties, further accelerating the drug discovery process. [17] In conclusion, a multi-faceted approach that combines strategic library design and synthesis, a robust biological evaluation cascade, and insightful in silico modeling is crucial for successfully navigating the chemical landscape of 3-(1H-imidazol-5-yl)piperidine analogs. This guide provides a framework for such an integrated approach, empowering researchers to unlock the full therapeutic potential of this remarkable scaffold.
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The Discovery of Novel 3-(1H-imidazol-5-yl)piperidine Derivatives: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of the Imidazole-Piperidine Scaffold
The confluence of imidazole and piperidine rings has created a privileged scaffold in medicinal chemistry, giving rise to a new generation of molecules with diverse and potent pharmacological activities. This guide delves into the discovery and development of novel 3-(1H-imidazol-5-yl)piperidine derivatives, a class of compounds demonstrating significant promise across multiple therapeutic areas, including infectious diseases, neuro-inflammatory conditions, and central nervous system disorders. As researchers and drug development professionals, understanding the nuances of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds is paramount to unlocking their full therapeutic potential. This document provides an in-depth technical overview, grounded in scientific literature, to navigate the complexities of developing these promising derivatives from bench to potential clinical application.
The Strategic Importance of the 3-(1H-imidazol-5-yl)piperidine Core
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biologically active molecules, including the essential amino acid histidine. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[1] The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent synthetic fragments in drug design, valued for its ability to introduce conformational rigidity and modulate physicochemical properties.[2] The combination of these two rings at the 3-position of the piperidine and the 5-position of the imidazole creates a unique three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutics.
Initial explorations into this scaffold have revealed its potential to interact with a variety of biological targets. Notably, derivatives of this core have been investigated as:
-
Antimicrobial Agents: Exhibiting activity against both bacterial and fungal pathogens.
-
Histamine H3 Receptor Antagonists/Inverse Agonists: Modulating neurotransmitter release in the central nervous system, with implications for cognitive and sleep disorders.
-
Anti-inflammatory Agents: Demonstrating the ability to suppress pro-inflammatory signaling pathways.
This guide will focus on the synthetic strategies to access this core, the key structural features that govern its biological activity, and the essential experimental protocols for its evaluation.
Synthetic Pathways: Constructing the Core Scaffold
The efficient synthesis of the 3-(1H-imidazol-5-yl)piperidine core is a critical first step in the exploration of this chemical space. Multi-component reactions have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials.
The Van Leusen Three-Component Reaction: A Cornerstone of Imidazole Synthesis
A particularly effective method for the construction of the imidazole ring is the Van Leusen three-component reaction. This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to generate 1,4,5-trisubstituted imidazoles. The causality behind this choice lies in its operational simplicity and the ability to introduce diversity at multiple points of the molecule.
A general workflow for the synthesis of a 3-(1H-imidazol-5-yl)piperidine derivative via the Van Leusen reaction is depicted below:
Caption: General workflow for the synthesis of 3-(1H-imidazol-5-yl)piperidine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol is a representative example and may require optimization for specific target molecules.
Step 1: In Situ Imine Formation
-
To a solution of N-Boc-3-piperidone (1.0 eq) in a suitable solvent (e.g., methanol) at room temperature, add a solution of ammonia in methanol (excess, e.g., 7N solution).
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Van Leusen Cycloaddition
-
To the reaction mixture containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
-
Add a base, such as potassium carbonate (K2CO3) (2.0-3.0 eq), to the mixture.
-
Heat the reaction to reflux and monitor for completion by TLC (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Step 3: Deprotection and Purification
-
Dissolve the crude residue in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture and purify the resulting crude product by flash column chromatography or preparative HPLC to yield the desired 3-(1H-imidazol-5-yl)piperidine derivative.
Self-Validation: Each step of this protocol should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The structure and purity of the final compound must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC analysis.
Structure-Activity Relationship (SAR) and Lead Optimization
The exploration of the SAR is a critical component of the drug discovery process, providing insights into how structural modifications of a molecule affect its biological activity. For the 3-(1H-imidazol-5-yl)piperidine scaffold, SAR studies have been particularly informative in the development of potent histamine H3 receptor antagonists.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the core scaffold have revealed several key determinants of activity:
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a major driver of potency and selectivity. Lipophilic groups, often connected via an alkyl linker, have been shown to be crucial for high-affinity binding to the H3 receptor.
-
Substitution on the Imidazole Ring: Modifications to the imidazole ring can influence both potency and pharmacokinetic properties. The presence of small alkyl groups or halogens can be tolerated, but larger substituents are often detrimental to activity.
-
Linker Length and Composition: The length and nature of the linker connecting a lipophilic moiety to the piperidine nitrogen significantly impact potency. A two-methylene linker has been identified as optimal in some series of H3 antagonists.
Quantitative SAR Data for Histamine H3 Receptor Antagonists
The following table summarizes representative SAR data for a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, which are structurally very similar to the 3-(1H-imidazol-5-yl)piperidine core and provide valuable insights.
| Compound | R Group (on Piperidine Nitrogen) | pA2 (H3 Antagonism) |
| Lead 1 | -CH₂CH₂-NHCO-Ph | 9.8 |
| Analog 1a | -CH₂CH₂-NHCO-(4-Cl-Ph) | 10.1 |
| Analog 1b | -CH₂CH₂-NHCO-(3,4-diCl-Ph) | 9.9 |
| Analog 1c | -CH₂CH₂-O-Ph | 8.5 |
| Analog 1d | -CH₂CH₂CH₂-NHCO-Ph | 9.2 |
Data is illustrative and based on findings from related chemical series.
These data highlight the importance of an aniline amide moiety connected by a two-carbon linker for achieving high antagonist potency.
Biological Evaluation: From In Vitro Assays to In Vivo Models
A robust biological evaluation cascade is essential to characterize the pharmacological profile of novel 3-(1H-imidazol-5-yl)piperidine derivatives.
In Vitro Assays
4.1.1. Histamine H3 Receptor Binding Assay
This assay determines the affinity of the test compounds for the H3 receptor.
-
Principle: A radioligand binding assay is performed using cell membranes expressing the human H3 receptor. The ability of the test compound to displace a known radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) is measured.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human H3 receptor.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
4.1.2. Anti-inflammatory Activity: NF-κB Reporter Assay
This assay assesses the ability of the compounds to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3]
-
Principle: A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., lipopolysaccharide, LPS) leads to the expression of the reporter gene.
-
Protocol:
-
Plate the NF-κB reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS or TNF-α).
-
After a defined incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activation.
-
In Vivo Models
4.2.1. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a classic in vivo model to evaluate the acute anti-inflammatory effects of a compound.[4]
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Administer the test compound or vehicle to groups of rodents at a predetermined time before the inflammatory insult.
-
Inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
-
Signaling Pathways and Mechanism of Action
A deeper understanding of the molecular mechanisms underlying the biological effects of 3-(1H-imidazol-5-yl)piperidine derivatives is crucial for their rational development.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] As presynaptic autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they inhibit the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6][7]
Caption: Simplified signaling pathway of the histamine H3 receptor.
Antagonism of the H3 receptor by 3-(1H-imidazol-5-yl)piperidine derivatives blocks the inhibitory effect of histamine, leading to an increased release of various neurotransmitters. This mechanism is the basis for their potential therapeutic use in cognitive disorders.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The transcription factor NF-κB is a master regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9][10]
Caption: The NF-κB signaling pathway and its inhibition.
Certain 3-(1H-imidazol-5-yl)piperidine derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory cytokines and mediators.
Future Perspectives and Conclusion
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. The versatility of its synthesis allows for the creation of diverse chemical libraries, and its demonstrated activity against multiple biological targets highlights its potential in a range of diseases. Future research in this area should focus on:
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific biological targets to minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, making the compounds more "drug-like."
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the modulation of their known targets may be beneficial.
This guide has provided a comprehensive technical overview of the discovery of novel 3-(1H-imidazol-5-yl)piperidine derivatives. By understanding the synthetic methodologies, structure-activity relationships, and biological evaluation techniques, researchers and drug development professionals are better equipped to advance these promising compounds toward clinical reality.
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Methodological & Application
Technical Guide: Functional Characterization of 3-(1H-imidazol-5-yl)piperidine in H3R/H4R Assays
This guide outlines the technical protocols for utilizing 3-(1H-imidazol-5-yl)piperidine , a structural isomer of the reference Histamine H3 receptor agonist Immepip , in cell culture assays.
Based on its chemical structure (an imidazole ring linked to a piperidine heterocycle), this compound functions as a ligand for Histamine H3 (H3R) and H4 (H4R) receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.
Compound Overview & Mechanism
3-(1H-imidazol-5-yl)piperidine is a small molecule ligand structurally related to Immepip (4-(1H-imidazol-4-yl)piperidine). In pharmacological contexts, it is utilized to probe the Histamine H3 Receptor , a presynaptic autoreceptor in the CNS, and the Histamine H4 Receptor , a key modulator of immune responses.
-
Secondary Target: Histamine H4 Receptor (H4R).
-
Mechanism of Action: Agonism (typically) or Antagonism (depending on specific conformational constraints). Most simple imidazole-piperidine analogs act as agonists , activating Gαi/o proteins.
-
Downstream Signaling:
-
Inhibition of Adenylyl Cyclase (AC).
-
Reduction of intracellular cAMP.
-
Activation of MAP Kinase (ERK1/2) phosphorylation.
-
Modulation of intracellular Calcium (
) via Gβγ subunits (in some cell types).
-
Signaling Pathway Diagram
Caption: Gαi/o-mediated signaling cascade activated by 3-(1H-imidazol-5-yl)piperidine binding to H3R.[5]
Preparation & Handling
The imidazole moiety makes this compound pH-sensitive. Proper solubilization is critical to prevent precipitation in neutral cell culture media.
Solubility Data
| Solvent | Solubility (max) | Storage | Notes |
| DMSO | ~100 mM | -20°C (Desiccated) | Preferred stock solvent. Freeze/thaw stable. |
| Water | < 10 mM | Freshly prepared | Requires acidic pH (< 6.0) for high concentrations. |
| Ethanol | ~50 mM | -20°C | Evaporation risk; seal tightly. |
Stock Solution Protocol (10 mM)
-
Weighing: Accurately weigh 1.51 mg (assuming MW ≈ 151.2 g/mol for free base; adjust for salt forms like dihydrochloride).
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO . Vortex vigorously for 30 seconds.
-
Sterilization: If using for long-term culture (>24h), filter through a 0.22 µm PTFE syringe filter.
-
Aliquot: Dispense into 50 µL aliquots in light-protective tubes. Store at -20°C.
-
Working Solution: Dilute 1:1000 in assay buffer to achieve 10 µM final concentration (0.1% DMSO final).
Experimental Protocols
Protocol A: cAMP Accumulation Assay (Functional Agonism)
Since H3R couples to Gαi, agonist activity is measured by the inhibition of forskolin-stimulated cAMP production.
Reagents:
-
HEK-293 cells stably expressing human H3R (hH3R-HEK).
-
Forskolin (10 µM final).
-
IBMX (Phosphodiesterase inhibitor, 0.5 mM).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
Step-by-Step Workflow:
-
Seeding: Plate hH3R-HEK cells (5,000 cells/well) in a 384-well low-volume plate. Incubate overnight at 37°C.
-
Starvation: Replace medium with serum-free assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) for 1 hour.
-
Compound Addition:
-
Prepare a serial dilution of 3-(1H-imidazol-5-yl)piperidine (100 µM to 0.1 nM).
-
Add compound to cells and incubate for 15 minutes at 37°C.
-
-
Stimulation: Add Forskolin (10 µM final concentration) to all wells. This elevates cAMP levels, creating a window for the Gi-agonist to inhibit.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to kit instructions.
-
Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
Data Analysis:
-
Normalize data: 0% inhibition = Forskolin alone; 100% inhibition = Buffer blank.
-
Plot log[Concentration] vs. Response.
-
Calculate IC50 (potency) and Imax (efficacy).
Protocol B: [35S]GTPγS Binding Assay (Membrane)
This assay measures the initial step of G-protein activation, providing a direct measure of intrinsic efficacy without amplification bias.
Reagents:
-
Membranes from CHO-K1 cells expressing H3R (10 µ g/well ).
-
[35S]GTPγS (0.1 nM).
-
GDP (10 µM) to reduce basal binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% BSA.
Workflow:
-
Preparation: Dilute membranes in Assay Buffer containing 10 µM GDP.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane mix.
-
50 µL 3-(1H-imidazol-5-yl)piperidine (varying concentrations).
-
50 µL [35S]GTPγS (0.1 nM final).
-
-
Reaction: Incubate for 60 minutes at 30°C with mild shaking.
-
Termination: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Add liquid scintillant and count radioactivity (CPM).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Basal Signal | Constitutive receptor activity | Increase GDP concentration (up to 100 µM) in GTPγS assays. |
| Low Potency (Right-shift) | Ligand degradation or stickiness | Use glass-coated plates or add 0.1% BSA to prevent plastic adsorption. |
| Inconsistent Replicates | Pipetting error or DMSO effect | Ensure DMSO < 0.5% final. Use automated liquid handling if possible. |
| No Inhibition in cAMP | Low receptor expression | Verify H3R expression via Western Blot or Radioligand Binding ([3H]-NAMH). |
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-throughput cAMP screening.
References
-
Vollinga, R. C., et al. (2005). "A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine." Journal of Medicinal Chemistry.
- Sander, K., et al. (2008). "Histamine H3 Receptor Antagonists: Structure-Activity Relationships of Piperidine Derivatives." Bioorganic & Medicinal Chemistry.
-
Igel, P., et al. (2009).[3] "Tritium-labeled N1-[3-(1H-imidazol-4-yl)propyl]-N2-propionylguanidine ([3H]UR-PI294), a high-affinity histamine H3 and H4 receptor radioligand."[3] ChemMedChem.
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PubChem Compound Summary. "4-(1H-imidazol-4-yl)piperidine (Immepip)." National Center for Biotechnology Information.
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Application Notes & Protocols for In Vivo Evaluation of 3-(1H-imidazol-5-yl)piperidine
Introduction: Rationale for Investigation
3-(1H-imidazol-5-yl)piperidine is a novel small molecule entity characterized by the presence of an imidazole and a piperidine moiety. These structural motifs are hallmarks of potent histamine H3 receptor (H3R) ligands.[1][2] The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons in the central nervous system (CNS).[3][4] Activation of the H3R inhibits the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine, dopamine, and glutamate.[4][5][6]
Consequently, compounds that act as H3R antagonists or inverse agonists block this inhibitory feedback loop, increasing the synaptic release of these neurotransmitters. This mechanism is known to produce robust wake-promoting and pro-cognitive effects in a variety of preclinical animal models.[3][6] Given its structure, 3-(1H-imidazol-5-yl)piperidine is hypothesized to function as an H3R antagonist/inverse agonist. This positions it as a promising therapeutic candidate for CNS disorders characterized by hypersomnia or cognitive deficits, including narcolepsy, Alzheimer's disease (AD), and schizophrenia.[3][7]
This document provides a comprehensive guide for the in vivo evaluation of 3-(1H-imidazol-5-yl)piperidine in rodent models. The protocols are designed to first confirm target engagement and then to assess pharmacokinetic properties, efficacy in relevant disease models, and potential liabilities.
Part 1: Pharmacodynamic & Pharmacokinetic Profiling
A foundational step in preclinical assessment is to confirm that the compound engages its intended target in a living system and to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This ensures that subsequent efficacy studies are conducted with a biologically active and brain-penetrant molecule.
Protocol 1: Target Engagement via Neurochemical Biomarker Analysis
Rationale: A direct method to confirm the in vivo activity of an H3R inverse agonist is to measure the downstream effect of receptor blockade. Blocking the H3 autoreceptor increases the firing rate of histaminergic neurons, which can be reliably quantified by measuring the brain levels of histamine's primary metabolite, tele-methylhistamine (t-MeHA).[8] An elevation in t-MeHA serves as a robust biomarker for target engagement.
Methodology: Measurement of tele-Methylhistamine (t-MeHA) in Rodent Brain
-
Animal Dosing: Administer 3-(1H-imidazol-5-yl)piperidine orally (p.o.) or intraperitoneally (i.p.) to adult male Wistar rats or C57BL/6 mice at a range of doses (e.g., 1, 3, 10, 30 mg/kg) alongside a vehicle control group.
-
Sample Collection: At a predetermined time point post-dosing (typically 90 minutes, corresponding to anticipated peak brain exposure), euthanize animals via cervical dislocation.[8]
-
Brain Dissection: Rapidly dissect the whole brain or specific regions of interest (e.g., cortex, hypothalamus) on an ice-cold surface.
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Quantification: Homogenize brain tissue and quantify t-MeHA levels using a validated enzymoimmunoassay (EIA) kit or via liquid chromatography-mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Compare t-MeHA levels in drug-treated groups to the vehicle control group using a one-way ANOVA followed by a Dunnett's post-hoc test. A dose-dependent increase in t-MeHA confirms H3R inverse agonist activity.
Protocol 2: Foundational Pharmacokinetic (PK) Study in Rodents
Rationale: Understanding the pharmacokinetic profile is critical for designing and interpreting efficacy studies. Key parameters include the rate and extent of absorption, brain penetration (Blood-Brain Barrier, BBB), and clearance rate.
Methodology: Single-Dose PK in Rats
-
Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer a single dose of 3-(1H-imidazol-5-yl)piperidine (e.g., 10 mg/kg, p.o.) in a suitable vehicle.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Brain Tissue Collection: At the final time point (or in a separate cohort of animals at each time point), collect terminal brain samples.
-
Sample Analysis: Process blood to plasma. Analyze plasma and brain homogenate concentrations of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. The brain-to-plasma concentration ratio (Kp) will indicate BBB penetration.
Table 1: Representative Pharmacokinetic Parameters for an Investigational Compound
| Parameter | Unit | Value | Interpretation |
|---|---|---|---|
| Tmax (Oral) | h | 1.0 | Rapid absorption |
| Cmax (Plasma) | ng/mL | 850 | Maximum systemic exposure |
| T½ (Half-life) | h | 6.5 | Suitable for once or twice-daily dosing |
| AUC(0-inf) | h*ng/mL | 7200 | Total drug exposure |
| Kp (Brain/Plasma) | ratio | 1.5 | Good penetration across the Blood-Brain Barrier |
Part 2: Efficacy Evaluation in Animal Models of CNS Disorders
Based on the mechanism of action, the therapeutic potential of 3-(1H-imidazol-5-yl)piperidine can be explored in models of cognitive impairment and sleep disorders.
A. Pro-Cognitive Effects in Models of Alzheimer's Disease
Rationale: H3R antagonists enhance the release of acetylcholine and glutamate, neurotransmitters crucial for learning and memory.[5] Their efficacy can be tested in animal models where cognitive deficits are induced pharmacologically or through genetic modification. The scopolamine-induced amnesia model is a well-established pharmacological model that mimics the cholinergic deficit seen in Alzheimer's disease.[6]
Caption: H3R signaling and the disinhibitory effect of an inverse agonist.
References
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Ciproxifan - Wikipedia. Wikipedia. [Link]
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Protean agonism at histamine H3 receptors in vitro and in vivo. PNAS. [Link]
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Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]
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Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
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Morris Water Maze. MMPC.org. [Link]
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Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat. PubMed Central. [Link]
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Catalepsy test Bar test). Protocols.io. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
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Novel Object Recognition test. MMPC.org. [Link]
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Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PubMed Central. [Link]
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An Overview of Animal Models Related to Schizophrenia. PubMed Central. [Link]
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Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. PubMed Central. [Link]
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Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]
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Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. PubMed. [Link]
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(PDF) Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists. ResearchGate. [Link]
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(PDF) An Open Source Automated Bar Test for Measuring Catalepsy in Rats. ResearchGate. [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]
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Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology. [Link]
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Ciproxifan attenuates the memory impairment induced by lipopolysaccharide through modulation of cholinergic transmission in the mouse brain. European Review for Medical and Pharmacological Sciences. [Link]
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Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. PubMed Central. [Link]
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A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link]
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Animal model of schizophrenia - Wikipedia. Wikipedia. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. National Institutes of Health. [Link]
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Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. [Link]
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Drug–drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist. Taylor & Francis Online. [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]
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Application Notes and Protocols: Synthesis and Utility of 3-(1H-imidazol-5-yl)piperidine Derivatives in Oncological Research
Foreword: The Rationale for a Privileged Scaffold
In the landscape of contemporary cancer drug discovery, the strategic combination of pharmacophoric elements into novel molecular frameworks is a cornerstone of innovation. The 3-(1H-imidazol-5-yl)piperidine scaffold represents a compelling convergence of two heterocycles, each with a rich history in medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle, is a key structural component in numerous anticancer agents, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers within enzyme active sites.[1][2] Complementing this is the piperidine moiety, a saturated six-membered heterocycle that imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for three-dimensional diversification.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and application of 3-(1H-imidazol-5-yl)piperidine derivatives as potential anticancer agents. We will explore the causality behind synthetic strategies, provide detailed protocols for biological evaluation, and contextualize the potential mechanisms of action within relevant signaling pathways.
Part 1: Synthetic Strategies for 3-(1H-imidazol-5-yl)piperidine Derivatives
The synthesis of the 3-(1H-imidazol-5-yl)piperidine core is a multi-step process that can be approached through various strategic disconnections. A plausible and efficient route involves the initial construction of a suitably functionalized piperidine precursor, followed by the formation of the imidazole ring.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the imidazole ring, suggesting a precursor such as a 3-(α-haloketone)piperidine derivative and an amidine source. The 3-substituted piperidine can, in turn, be envisioned as arising from the reduction and functionalization of a pyridine precursor, such as nicotinic acid.
Representative Synthetic Protocol: Synthesis of a Generic 3-(1H-imidazol-5-yl)piperidine Derivative
This protocol outlines a general, multi-step synthesis. Note: All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-protected 3-bromomethylpiperidine
-
Starting Material: Commercially available N-Boc-piperidine-3-carboxylic acid.
-
Reduction: Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄ in THF).
-
Bromination: Convert the primary alcohol to the bromide using a brominating agent (e.g., PBr₃ or CBr₄/PPh₃).
Step 2: Synthesis of the α-bromoketone piperidine intermediate
-
Grignard Reaction: React the 3-bromomethylpiperidine with magnesium to form the Grignard reagent.
-
Acylation: React the Grignard reagent with a desired acyl chloride (R-COCl) to introduce the ketone functionality.
-
α-Bromination: Brominate the α-position of the ketone using a reagent such as Br₂ in acetic acid or NBS.
Step 3: Imidazole Ring Formation
-
Reaction with Amidine: Condense the α-bromoketone with a suitable amidine hydrochloride in the presence of a base (e.g., NaHCO₃) in a solvent like ethanol.[4] This reaction, a variation of the Debus-Radziszewski imidazole synthesis, forms the imidazole ring.
-
Deprotection: Remove the N-Boc protecting group using acidic conditions (e.g., TFA in DCM) to yield the final 3-(1H-imidazol-5-yl)piperidine derivative.
Summary of Synthetic Strategies
| Strategy | Key Precursors | Key Reactions | Advantages | Disadvantages |
| Linear Synthesis | Nicotinic acid, Amidines | Pyridine reduction, Functional group interconversions, Imidazole synthesis (e.g., from α-haloketones) | Well-established transformations | Potentially lengthy, protecting groups may be required |
| Convergent Synthesis | Pre-functionalized piperidine, Imidazole building blocks | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Potentially higher overall yield, modular | Requires synthesis of advanced intermediates |
Part 2: Applications in Cancer Research: Targeting Key Oncogenic Pathways
The unique structural features of 3-(1H-imidazol-5-yl)piperidine derivatives make them promising candidates for targeting several key pathways implicated in cancer progression.[1][5] The imidazole moiety can act as a hinge-binding motif for kinases or a metal-chelating group for metalloenzymes, while the piperidine scaffold allows for the exploration of various exit vectors to enhance potency and selectivity.
Potential Molecular Targets
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. The imidazole ring of the title scaffold could potentially interact with the hinge region of various kinases involved in cancer, such as Aurora kinases, FLT3, or checkpoint kinases.[6][7][8]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents. The imidazole ring can act as a zinc-binding group, a key interaction for HDAC inhibition.[9][10]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in tumor immune evasion. Imidazole and triazole-containing compounds have been identified as potent IDO1 inhibitors, where the nitrogen heterocycle coordinates with the heme iron.[11][12][][14]
Illustrative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors.
Caption: Simplified kinase signaling pathway and potential point of inhibition.
Part 3: Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the anticancer potential of newly synthesized 3-(1H-imidazol-5-yl)piperidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17][18][19]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Detection: Western Blot Analysis
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.[20][21][22][23]
Protocol:
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Collect both adherent and floating cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[24][25][26][27][28]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
-
Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group. Retrieved from [Link]
-
MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ACS Publications. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2010). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. Retrieved from [Link]
-
MDPI. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells [mdpi.com]
- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3-(1H-imidazol-5-yl)piperidine in Drug Design
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and optimization of 3-(1H-imidazol-5-yl)piperidine as a privileged fragment in Fragment-Based Drug Design (FBDD).
Executive Summary & Fragment Profile
3-(1H-imidazol-5-yl)piperidine (often referred to as the "3-IP" scaffold) represents a high-value chemical fragment due to its ability to mimic the histamine pharmacophore while introducing specific steric constraints distinct from its 4-substituted isomer (the Immepip class).[1]
In the context of FBDD, this scaffold offers a unique "vector orthogonality" :
-
The Piperidine Nitrogen (
): A strong basic center ( ) serving as a primary cation-interaction point (e.g., with Aspartate residues in GPCRs).[1] -
The Imidazole Ring (
): A tautomeric aromatic system ( ) capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA), or coordinating with metal ions (e.g., in metalloenzymes).[1] -
The 3-Position Linker: Unlike the linear 4-substitution, the 3-substitution introduces chirality and forces the imidazole ring into a specific spatial vector, allowing for the probing of "exclusion volumes" in receptor binding pockets (e.g., Histamine H3/H4 receptors).[1]
Physicochemical Profile (Calculated)
| Property | Value | Significance in FBDD |
| MW | 151.21 Da | Ideal "Rule of 3" fragment (<300 Da).[1] |
| cLogP | ~0.3 - 0.6 | High water solubility; suitable for high-concentration NMR screening.[1] |
| H-Bond Donors | 2 | Piperidine NH + Imidazole NH.[1] |
| H-Bond Acceptors | 2 | Imidazole N + Piperidine N. |
| Rotatable Bonds | 1 | Bond between Piperidine C3 and Imidazole C5.[1] |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Excellent membrane permeability potential.[1] |
Structural Biology & Pharmacophore Mapping
The 3-IP scaffold exists in dynamic equilibrium.[1] Understanding the tautomerism is critical for docking studies.[1] The imidazole ring can exist as the
Diagram 1: Pharmacophore Vectors & Tautomerism
This diagram illustrates the tautomeric states and the interaction vectors available for fragment growing.[1]
Caption: Tautomeric equilibrium and primary pharmacophore interaction vectors for GPCR binding.
Experimental Protocols
Protocol A: Synthesis of 3-(1H-imidazol-5-yl)piperidine
Rationale: The most robust route involves the catalytic hydrogenation of the corresponding pyridine precursor. This avoids the difficulty of constructing the imidazole ring on a saturated, flexible piperidine scaffold.[1]
Precursor: 3-(1H-imidazol-5-yl)pyridine (commercially available or synthesized via Suzuki coupling of 3-pyridylboronic acid and 4-bromoimidazole).
Materials:
-
Substrate: 3-(1H-imidazol-5-yl)pyridine (1.0 eq)
-
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) (5-10 mol%) or Rhodium on Alumina (5% Rh/Al O ).[1] -
Solvent: Acetic Acid (glacial) or 1M HCl in MeOH.
-
Hydrogen Source:
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 3-(1H-imidazol-5-yl)pyridine (1.45 g, 10 mmol) in glacial acetic acid (20 mL).
-
Note: Protonation of the pyridine nitrogen facilitates the reduction of the pyridine ring over the imidazole ring.[1]
-
-
Catalyst Addition: Carefully add
(113 mg, 0.5 mmol) under an argon blanket.[1] -
Hydrogenation: Seal the vessel, purge with
(3x), then charge with to 50 psi (3.4 bar). -
Reaction: Stir vigorously at 60°C for 12–24 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 152.1).
-
Endpoint: Disappearance of the aromatic pyridine UV signature.[1]
-
-
Workup:
-
Free Base Conversion: Dissolve the residue in minimal water, cool to 0°C, and basify to pH >12 using 50% NaOH solution. Extract exhaustively with DCM/Isopropanol (3:1 ratio).[1]
-
Purification: If necessary, purify via amine-functionalized silica flash chromatography (Eluent: DCM/MeOH/NH
OH 90:9:1).[1]
Protocol B: Chiral Resolution (Optional but Recommended)
Since the reduction yields a racemate, resolution is required for high-affinity studies.[1]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).[1]
-
Outcome: Collect (R)- and (S)- enantiomers separately. (S)-isomers of 3-substituted piperidines often show distinct binding profiles in H3 receptors.
Fragment Evolution Strategy
Once the 3-IP fragment is validated (e.g., via SPR or NMR binding assays), it serves as a core for "Fragment Growing."[1]
Diagram 2: Fragment Growing Workflow
This workflow describes the logical synthetic steps to evolve the fragment into a lead compound.
Caption: Strategic divergence for fragment optimization based on binding pocket topology.
References & Authoritative Sources
-
Pharmacology of H3 Agonists:
-
Synthesis of Piperidine Scaffolds:
-
Privileged Structures in Drug Discovery:
-
Fragment-Based Discovery (General):
-
Title: "Exploration of piperidine 3D fragment chemical space"
-
Source: RSC Medicinal Chemistry
-
URL:[Link]
-
-
Commercial Availability & CAS Verification:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1766-63-8,4-(4-fluorophenyl)-1,2-dihydrophthalazin-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: High-Throughput Screening of 3-(1H-Imidazol-5-yl)piperidine Libraries for Accelerated Drug Discovery
Abstract
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperidine ring with the versatile binding capabilities of the imidazole moiety. This unique combination makes libraries based on this scaffold a rich source for identifying novel modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on designing and executing a successful high-throughput screening (HTS) campaign for 3-(1H-imidazol-5-yl)piperidine libraries. We will detail field-proven protocols for assay development, primary and secondary screening, and a robust hit validation cascade designed to eliminate artifacts and prioritize high-quality chemical matter for downstream hit-to-lead programs.
The Scientific Rationale: Why Screen This Scaffold?
The strategic value of the 3-(1H-imidazol-5-yl)piperidine scaffold lies in the synergistic interplay of its two core components.
-
The Piperidine Moiety: As one of the most common N-heterocycles in approved drugs, the piperidine ring is a master key for optimizing physicochemical properties. Its non-planar, saturated structure provides three-dimensional diversity crucial for fitting into complex protein binding pockets. Furthermore, it often enhances metabolic stability and aqueous solubility, key parameters in improving a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
The Imidazole Moiety: This five-membered aromatic heterocycle is a cornerstone of biological interactions, famously present in the amino acid histidine. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring itself can participate in π-stacking interactions. Crucially, the imidazole group is an excellent metal-chelating agent, making it a powerful pharmacophore for targeting metalloenzymes. Its amphoteric nature allows it to interact with both acidic and basic residues within a target protein.
The combination of these two fragments creates a versatile scaffold with a defined 3D trajectory and multiple points for chemical diversification, making it an ideal starting point for exploring a wide range of biological targets.
Designing a Robust HTS Campaign
A successful HTS campaign is not merely about speed; it is a systematic process of identifying true, target-specific activity while diligently eliminating false positives. The entire process, from initial assay development to the final validated hit, must be designed as a self-validating system.
Assay Development and Miniaturization
The foundation of any HTS campaign is a robust, reproducible, and sensitive assay. The primary goal during development is to create an assay that can be miniaturized for use in 384- or 1536-well plate formats, which is essential for screening large compound libraries efficiently.
Causality Behind Assay Choice: The selection of an assay technology is dictated by the biological target.
-
For Kinases: Assays that measure the consumption of ATP or the generation of phosphorylated product are common. Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaScreen® are industry standards due to their high signal-to-background ratios and resistance to interference from colored or fluorescent compounds.
-
For GPCRs: Calcium mobilization assays (using fluorescent dyes like Fura-2 or Fluo-4) or second messenger assays (e.g., cAMP detection) are frequently employed for functional screening.
-
For Protein-Protein Interactions (PPIs): Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are powerful biophysical techniques that can directly measure the binding or disruption of a protein complex.
Key Optimization Parameters: Before beginning the primary screen, the assay must be rigorously optimized. This includes determining the optimal concentrations of all biological reagents (enzyme, substrate, etc.), incubation times, and buffer conditions (pH, salt concentration). The final optimized assay must demonstrate a high signal-to-background ratio and, most importantly, a consistently high Z'-factor.
| Parameter | Recommended Value | Rationale |
| Assay Format | 384- or 1536-well | Reduces reagent cost and increases throughput. |
| Final DMSO Conc. | ≤ 0.5% | High concentrations of DMSO can denature proteins and affect assay performance. |
| Z'-Factor | > 0.5 | Indicates excellent assay quality with a large separation between positive and negative controls, ensuring low false positive/negative rates. |
| Signal Window (S/B) | > 5 | A larger signal-to-background ratio increases the sensitivity of the assay to detect true hits. |
Library Management
The quality of the compound library is paramount. The 3-(1H-imidazol-5-yl)piperidine library should be sourced from a reputable vendor or synthesized in-house with stringent quality control.
-
Solubility: Compounds are typically stored as 10 mM stock solutions in 100% DMSO. The polar nature of the imidazole ring generally aids solubility.
-
Purity: Compound purity should be >95% as determined by LC-MS and/or NMR to ensure that any observed activity is due to the intended molecule.
-
Plate Mapping: A clear map of which compound is in which well is essential for tracking hits. Barcoded plates are recommended to avoid manual errors.
The HTS Workflow: From Primary Screen to Validated Hit
The screening process is best visualized as a funnel, where a large number of compounds are progressively filtered through a series of increasingly stringent assays to yield a small number of high-quality, validated hits.
Caption: The High-Throughput Screening (HTS) Funnel.
Detailed Protocol: Primary HTS
This protocol provides a generalized workflow for a 384-well format biochemical assay. Note: All liquid handling steps should be performed by calibrated automated liquid handlers to ensure precision and reproducibility.
4.1. Reagents and Equipment
-
Compound Library: 3-(1H-imidazol-5-yl)piperidine library plated in 384-well source plates (10 mM in 100% DMSO).
-
Assay Plates: 384-well, low-volume, black, solid-bottom plates (for fluorescence/luminescence).
-
Control Compounds: A known potent inhibitor/activator (Positive Control) and a known inactive compound (Negative Control).
-
Reagents: All optimized assay components (enzyme, substrate, detection reagents) in appropriate assay buffer.
-
Equipment: Automated liquid handler (e.g., Echo, Biomek), plate reader capable of the required detection modality, plate centrifuge, plate sealer.
4.2. Plate Layout A robust plate layout is critical for data quality assessment.
-
Columns 1 & 2: Negative Controls (Assay buffer + 0.5% DMSO).
-
Columns 23 & 24: Positive Controls (Known inhibitor/activator at EC80 concentration).
-
Columns 3 - 22: Library compounds.
4.3. Step-by-Step Procedure
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of compound from the 10 mM DMSO source plates to the assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Reagent Addition 1 (Enzyme): Add 25 µL of the enzyme solution (at 2X final concentration) to all wells.
-
Incubation (Compound-Target): Seal the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the target.
-
Reagent Addition 2 (Substrate): Add 25 µL of the substrate solution (at 2X final concentration) to initiate the reaction.
-
Incubation (Reaction): Seal the plates, centrifuge briefly (1 min at 1000 rpm) to mix, and incubate for the pre-determined reaction time (e.g., 60 minutes) at the optimal temperature.
-
Detection: Add detection reagents if required by the assay protocol (e.g., stop solution, luciferase substrate).
-
Data Acquisition: Read the plates on a compatible plate reader.
Data Analysis and Hit Selection
Raw data from the plate reader must be normalized to account for systematic errors. The primary metric for plate quality is the Z'-factor, calculated as follows:
Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. A plate with a Z' > 0.5 is considered excellent.
Hits are typically defined as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls on the plate.
The Hit Validation Cascade: Ensuring Trustworthiness
Primary hits are not validated leads. A rigorous triage process is mandatory to eliminate false positives and prioritize the most promising compounds.
Caption: The Hit Triage and Validation Cascade.
Protocol: Dose-Response Confirmation
-
Cherry-Pick Hits: From the original source plates, pick all primary hits into a new 384-well plate.
-
Serial Dilution: Create an 8-point, 3-fold serial dilution series for each hit, typically starting from 100 µM.
-
Assay Execution: Run the dose-response plates through the primary assay protocol in triplicate.
-
Data Analysis: Plot the % inhibition (or activation) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
A confirmed hit should display a complete, sigmoidal dose-response curve. Compounds that show poor curves or low potency may be deprioritized.
Orthogonal and Counter-Screening
-
Orthogonal Assay: This is a crucial step to ensure the observed activity is not an artifact of the primary assay technology. For example, if the primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free ADP-Glo™ luminescent assay. A true hit should be active in both assays.
-
Counter-Screening: This involves testing the hits against related targets to assess selectivity. For a kinase inhibitor, this would mean screening against a panel of other kinases. High selectivity is a desirable property for a potential drug candidate.
Scientific Considerations & Troubleshooting
-
Promiscuous Inhibition: The basic nitrogen in the piperidine ring can sometimes lead to non-specific inhibition. It is wise to include an assay to flag Pan-Assay Interference Compounds (PAINS), such as a detergent-based counter-screen.
-
Compound Aggregation: Some compounds form aggregates at high concentrations, leading to non-specific enzyme inhibition. This can often be identified by steep dose-response curves and can be confirmed by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Assay Interference: The imidazole ring can quench fluorescence in some assay formats. It is important to pre-screen a small, diverse set of the library for any intrinsic fluorescence or quenching properties before launching the full screen.
Conclusion
High-throughput screening of 3-(1H-imidazol-5-yl)piperidine libraries offers a powerful avenue for discovering novel, high-quality starting points for drug discovery programs. The success of such a campaign hinges on a meticulously planned and executed workflow, grounded in robust assay science and a rigorous, multi-step validation cascade. By embracing the principles of causality in experimental design and maintaining stringent quality control throughout the process, research organizations can effectively navigate the vast chemical space of these libraries to identify and prioritize validated hits with a high potential for translation into therapeutic candidates.
References
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Gomha, S. M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Center for Biotechnology Information. [Link]
-
Kogej, T., et al. (2018). High-Throughput Screening Assay Datasets from the PubChem Database. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). High-throughput screening. Wikipedia. [Link]
-
News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.net. [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. [Link]
-
ResearchGate. (n.d.). Analysis of high-throughput screening validation. ResearchGate. [Link]
-
Yadav, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. National Center for Biotechnology Information. [Link]
-
Singh, R., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. National Center for Biotechnology Information. [Link]
-
Rud-Skov, L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]
-
Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. [Link]
-
Kathmann, M., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Bery, A., et al. (2024). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. ACS Publications. [Link]
-
Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. [Link]
- Attia, M. I., et al. (2023). *Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver
Technical Application Note: Radiosynthesis and Preclinical Evaluation of 3-(1H-imidazol-5-yl)piperidine Ligands
This Application Note is structured as a high-level technical guide for the development and validation of radiolabeled 3-(1H-imidazol-5-yl)piperidine (the core scaffold of Imetit ), specifically targeting the Histamine H3 Receptor (H3R) for in vivo agonist imaging.
Executive Summary & Scientific Rationale
The development of radiotracers based on the 3-(1H-imidazol-5-yl)piperidine scaffold (Imetit) addresses a critical gap in neuroimaging: the visualization of the high-affinity state of G-protein coupled receptors (GPCRs). While most clinical H3R PET tracers are antagonists (e.g., [¹¹C]GSK189254), they bind to both coupled and uncoupled receptors equally. Agonist tracers, based on the Imetit scaffold, preferentially bind to receptors actively coupled to G-proteins, potentially offering a functional readout of neurotransmission.
Challenges:
-
Regioselectivity: The scaffold contains two nucleophilic sites: the secondary amine of the piperidine and the nitrogen of the imidazole ring.
-
Metabolic Stability: The imidazole ring is susceptible to rapid N-methylation by histamine N-methyltransferase (HNMT) or oxidation.
-
Blood-Brain Barrier (BBB) Penetration: Maintaining optimal lipophilicity (LogD ~2.0–3.0) is essential for CNS imaging.
Chemical Strategy & Radiosynthesis Protocol
The preferred strategy for retaining the pharmacophore while introducing a positron emitter is [¹¹C]N-methylation of the piperidine nitrogen. Direct fluorination often alters the binding profile of small agonists; therefore, Carbon-11 is the gold standard for initial development.
Precursor Synthesis (Protection Strategy)
To prevent radiolabeling at the imidazole nitrogen, a trityl (Trt) protecting group is employed.
-
Starting Material: 3-(1H-imidazol-5-yl)piperidine dihydrobromide.
-
Step 1 (Selective Protection): Reaction with trityl chloride (Trt-Cl) in the presence of triethylamine (Et₃N) in DMF. The bulky trityl group preferentially protects the imidazole nitrogen due to steric hindrance and pKa differences.
-
Precursor Output: 3-(1-trityl-1H-imidazol-5-yl)piperidine.
Automated Radiosynthesis Protocol ([¹¹C]Methylation)
System: GE TRACERlab FX C Pro or equivalent automated synthesis module.
Reagents:
-
Radionuclide: [¹¹C]CO₂ converted to [¹¹C]MeI (Methyl Iodide) or [¹¹C]MeOTf (Methyl Triflate).
-
Solvent: Dimethylformamide (DMF) or DMSO (anhydrous).
-
Base: Tetrabutylammonium hydroxide (TBAOH) or NaOH (aq).
Step-by-Step Workflow:
-
Trapping: [¹¹C]MeOTf is trapped in a reaction vessel containing 1.0 mg Precursor dissolved in 300 µL DMF with 2 µL 5M NaOH.
-
Alkylation: The mixture is heated to 80°C for 2 minutes . This methylates the piperidine nitrogen.
-
Deprotection: 0.5 mL of 1M HCl is added to the vessel and heated to 100°C for 3 minutes . This removes the acid-labile trityl group.
-
Neutralization: The reaction is quenched and neutralized with 1.5 mL of HPLC mobile phase buffer.
-
Purification: The mixture is injected onto a semi-preparative HPLC column (e.g., Luna C18, 10µ, 250x10mm).
-
Mobile Phase: 15% Acetonitrile / 85% 0.1M Ammonium Formate (pH 4.5).
-
Flow Rate: 5-6 mL/min.
-
-
Formulation: The product fraction is collected, diluted with water, trapped on a C18 Sep-Pak, washed with water, and eluted with ethanol (1 mL) into saline (9 mL) through a sterile 0.22 µm filter.
Radiosynthesis Workflow Diagram
Figure 1: Automated radiosynthesis workflow for [¹¹C]N-methyl-3-(1H-imidazol-5-yl)piperidine involving methylation and deprotection steps.
Quality Control (QC) Specifications
Trustworthiness in radiopharmaceutical development relies on rigorous QC. The following parameters must be met before release for biological studies.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC (Radio-detector) | > 95% |
| Chemical Purity | Analytical HPLC (UV 254 nm) | No significant impurities |
| Specific Activity (Molar Activity) | HPLC (UV mass calibration) | > 37 GBq/µmol (> 1000 mCi/µmol) |
| Identity | Co-injection with cold standard | Retention time ± 0.5 min of standard |
| Residual Solvents | Gas Chromatography (GC) | DMF < 880 ppm, Ethanol < 5000 ppm |
| pH | pH Strip | 4.5 – 7.5 |
| Radionuclidic Identity | Half-life measurement | 20.4 ± 1.0 min |
Biological Characterization Protocols
In Vitro Binding Assay (Validation of Affinity)
Objective: Confirm that the N-methylated derivative retains high affinity for H3R.
-
Tissue Source: Rat cerebral cortex homogenates or HEK-293 cells stably expressing human H3R.
-
Radioligand: [³H]N-α-methylhistamine (NAMH) as the reference agonist.
-
Procedure:
-
Incubate membranes with [³H]NAMH (1 nM) and increasing concentrations of the cold ligand (N-methyl-Imetit) (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate at 25°C for 60 minutes.
-
Terminate by rapid filtration over GF/B filters.
-
Count radioactivity via liquid scintillation.
-
-
Data Analysis: Determine IC₅₀ and Kᵢ using non-linear regression (GraphPad Prism). Target Kᵢ: < 10 nM.
Lipophilicity (LogD) Determination
Objective: Predict BBB penetration.
-
Mix radiotracer (5 µCi) in equal volumes of 1-octanol and Phosphate Buffered Saline (pH 7.4).
-
Vortex for 2 mins, centrifuge to separate phases.
-
Sample aliquots from both layers.
-
Calculate LogD = Log(Counts_octanol / Counts_PBS).
-
Target Range: 1.5 – 2.5.
In Vivo Imaging Protocol (MicroPET)
Subject: Sprague-Dawley Rats or C57BL/6 Mice (n=4 per group).
Animal Preparation
-
Anesthesia: 2% Isoflurane in O₂.
-
Catheterization: Tail vein for injection.
-
Monitoring: Respiratory rate and body temperature (heating pad).
Scan Protocol
-
Injection: Bolus injection of 10–20 MBq (mice) or 30–50 MBq (rats) of [¹¹C]N-methyl-3-(1H-imidazol-5-yl)piperidine.
-
Acquisition: Dynamic list-mode acquisition for 60 minutes immediately upon injection.
-
Blocking Study (Self-Validation): Pre-treat a separate group with excess cold H3R antagonist (e.g., Ciproxifan, 3 mg/kg) 30 mins prior to tracer injection. A significant reduction in uptake confirms specific binding.
Data Analysis
-
Reconstruct images using OSEM-2D.
-
Draw Volumes of Interest (VOIs) on: Striatum, Cortex, Thalamus (Target regions) and Cerebellum (Reference region, though H3R density is low, it is not zero; use caution).
-
Kinetic Modeling: Apply Logan Graphical Analysis (using arterial input function) or Simplified Reference Tissue Model (SRTM) if a valid reference region is confirmed.
Biological Evaluation Pathway[1]
Figure 2: Decision tree for the biological validation of the radiotracer.
References
-
Vollinga, R. C., et al. (1994). "New hydrophilic 3-substituted cimetidine analogues as histamine H2 receptor antagonists." European Journal of Medicinal Chemistry, 29(6), 405-416. (Foundation of the imidazole-piperidine scaffold synthesis). Link
-
Song, Z., et al. (2025).[1] "New PET tracers developed for imaging brain disorders."[1][2] Society of Nuclear Medicine and Molecular Imaging Annual Meeting. (Recent advances in H3R tracer development). Link
-
Hamill, T. G., et al. (2009). "Inverse agonist histamine H3 receptor PET tracers labelled with carbon-11 or fluorine-18." Synapse, 63(12), 1122–1132. (Standard protocols for H3R radiolabeling). Link
-
Airaksinen, A. J., et al. (2012). "Radiosynthesis and biodistribution of a histamine H3 receptor antagonist... evaluation of a potential PET ligand." Bioorganic & Medicinal Chemistry Letters, 22(3).[3] (Methodology for piperidine N-alkylation with C-11). Link
-
Van der Goot, H., et al. (1992). "Isothiourea analogues of histamine as potent agonists or antagonists of the histamine H3 receptor." European Journal of Pharmacology, 222(1), 131-134. (Pharmacology of Imetit).[4][5][6] Link
Sources
- 1. auntminnie.com [auntminnie.com]
- 2. Imaging Histamine H3 Receptors with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect [mdpi.com]
- 5. Inverse agonist histamine H3 receptor PET tracers labelled with carbon-11 or fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold of 3-(1H-imidazol-5-yl)piperidine: A Gateway to Novel CNS Therapeutics
Introduction: Unlocking the Potential of a Privileged Structural Motif in CNS Drug Discovery
In the intricate landscape of central nervous system (CNS) drug discovery, the identification of molecular scaffolds that offer a blend of favorable pharmacokinetic properties and potent, selective interactions with key neurological targets is paramount. The 3-(1H-imidazol-5-yl)piperidine core has emerged as a "privileged scaffold," a structural motif consistently found in compounds with significant activity at various CNS targets.[1] Its inherent properties, including the basicity of the piperidine nitrogen and the hydrogen bonding capabilities of the imidazole ring, make it an attractive starting point for the design of novel therapeutics for a range of neurological and psychiatric disorders.
This comprehensive guide provides an in-depth exploration of the synthesis, biological significance, and practical applications of the 3-(1H-imidazol-5-yl)piperidine scaffold in CNS drug discovery. We will delve into its primary and most validated target, the histamine H3 receptor (H3R), a key player in the modulation of neurotransmitter release and a promising target for cognitive enhancement and the treatment of sleep-wake disorders. Furthermore, we will present detailed, field-proven protocols for the synthesis and evaluation of derivatives based on this versatile core, empowering researchers to accelerate their drug development programs.
The Histamine H3 Receptor: A Prime Target for Cognitive and Wakefulness Disorders
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neurons, including those releasing acetylcholine, norepinephrine, dopamine, and serotonin.[2] By acting as a presynaptic inhibitor, the H3R plays a crucial role in modulating the release of these key neurotransmitters. Consequently, antagonists and inverse agonists of the H3R have been shown to enhance the release of these neurochemicals, leading to pro-cognitive, wake-promoting, and antipsychotic effects in preclinical models. This has positioned the H3R as a highly attractive target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia, as well as for sleep-wake disorders like narcolepsy.[2]
The 3-(1H-imidazol-5-yl)piperidine scaffold serves as a foundational element in the design of potent and selective H3R antagonists/inverse agonists. The imidazole moiety often mimics the endogenous ligand histamine, while the piperidine ring provides a robust anchor and a point for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways to the 3-(1H-imidazol-5-yl)piperidine Core and its Derivatives
The synthesis of the 3-(1H-imidazol-5-yl)piperidine core can be achieved through various synthetic routes. A common approach involves the construction of the imidazole ring onto a pre-existing piperidine scaffold. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 3-(1H-imidazol-5-yl)piperidine and its derivatives.
A detailed, step-by-step protocol for a representative synthesis is provided below.
Protocol 1: Synthesis of N-Substituted 3-(1H-imidazol-5-yl)piperidine Derivatives
This protocol outlines a general procedure for the synthesis of N-substituted derivatives of 3-(1H-imidazol-5-yl)piperidine, which are often investigated as H3R ligands.
Materials:
-
tert-butyl 3-oxopiperidine-1-carboxylate
-
Formamide
-
Ammonia in methanol
-
Trifluoroacetic acid (TFA)
-
Appropriate alkyl or aryl halide (R-X)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imidazole Ring Formation:
-
Dissolve tert-butyl 3-oxopiperidine-1-carboxylate in formamide.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 3-(1H-imidazol-5-yl)piperidine.
-
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve the product from step 1 in DCM.
-
Add TFA dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers and concentrate to yield 3-(1H-imidazol-5-yl)piperidine.
-
-
N-Alkylation/Arylation:
-
Dissolve 3-(1H-imidazol-5-yl)piperidine in a suitable solvent such as DCM or acetonitrile.
-
Add the desired alkyl or aryl halide (R-X) and a base (e.g., triethylamine or potassium carbonate).
-
For reductive amination, react with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Stir the reaction at room temperature or with heating as required, monitoring by TLC.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final compound by silica gel column chromatography.
-
In Vitro Characterization of 3-(1H-imidazol-5-yl)piperidine Derivatives
A crucial step in drug discovery is the in vitro characterization of synthesized compounds to determine their affinity and functional activity at the target receptor. For H3R ligands, radioligand binding assays and GTPγS binding assays are standard procedures.
Protocol 2: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H3R.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Clobenpropit (10 µM).
-
Test compounds at various concentrations.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest the cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding).
-
Non-specific binding control (Clobenpropit).
-
Radioligand ([³H]-Nα-methylhistamine) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.
Materials:
-
H3R-expressing cell membranes (as in Protocol 2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Agonist (e.g., histamine or (R)-α-methylhistamine) for antagonist testing.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and the H3R membrane preparation.
-
For agonist testing, add increasing concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of an agonist and increasing concentrations of the test compound.
-
For inverse agonist testing, add increasing concentrations of the test compound in the absence of an agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration or by adding SPA beads followed by centrifugation.
-
-
Detection and Analysis:
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For agonists, plot the stimulated binding against the compound concentration to determine the EC50 and Emax.
-
For antagonists, determine the shift in the agonist dose-response curve to calculate the pA2 value.
-
For inverse agonists, measure the decrease in basal [³⁵S]GTPγS binding.
-
In Vivo Evaluation of CNS Effects
To assess the potential of 3-(1H-imidazol-5-yl)piperidine derivatives to treat cognitive deficits, in vivo behavioral models are essential. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are widely used to evaluate learning and memory in rodents.
Protocol 4: Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects).
Procedure:
-
Habituation:
-
Allow each mouse to freely explore the empty arena for 5-10 minutes on two consecutive days.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one.
-
Protocol 5: Morris Water Maze (MWM) Test
The MWM is a test of spatial learning and memory that requires the animal to find a hidden platform in a pool of water using distal visual cues.
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the pool at one of four different starting locations.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Memory Test):
-
On the day after the last training day, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During the acquisition phase, a decrease in escape latency and path length indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates good spatial memory.
-
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison of different derivatives.
Table 1: In Vitro Pharmacological Profile of 3-(1H-imidazol-5-yl)piperidine Derivatives at the Histamine H3 Receptor
| Compound | hH3R Ki (nM) | [³⁵S]GTPγS EC50 (nM) | [³⁵S]GTPγS Emax (%) |
| Derivative 1 | 10.2 | 25.5 | 95 (Antagonist) |
| Derivative 2 | 5.8 | 15.1 | 102 (Antagonist) |
| Derivative 3 | 15.7 | - | -25 (Inverse Agonist) |
| Reference | 2.1 | 5.3 | 100 (Antagonist) |
Table 2: In Vivo Efficacy of a Lead Compound in Cognitive Models
| Treatment | Novel Object Recognition (DI) | Morris Water Maze (Time in Target Quadrant, %) |
| Vehicle | 0.1 ± 0.05 | 28 ± 3 |
| Scopolamine | -0.2 ± 0.06 | 15 ± 2 |
| Lead Compound (10 mg/kg) + Scopolamine | 0.4 ± 0.07 | 45 ± 4 |
| Donepezil (1 mg/kg) + Scopolamine | 0.35 ± 0.08 | 42 ± 5 |
| *p < 0.05 compared to Scopolamine group |
Conclusion and Future Directions
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a highly valuable starting point for the development of novel CNS therapeutics, particularly those targeting the histamine H3 receptor. Its favorable physicochemical properties and amenability to chemical modification allow for the generation of potent and selective ligands with desirable pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of derivatives based on this privileged core. Future research efforts should focus on exploring the full potential of this scaffold by investigating its utility for other CNS targets and by employing advanced drug design strategies to optimize efficacy and safety profiles for clinical development.
References
-
Bajda, M., et al. (2019). Search for multifunctional agents against Alzheimer's disease among non-imidazole histamine H3 receptor ligands. In vitro and in vivo pharmacological evaluation and computational studies of piperazine derivatives. Bioorganic Chemistry, 89, 103084. [Link]
- Wermuth, C. G. (2006). The practice of medicinal chemistry (3rd ed.). Elsevier.
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Harrison, F. E., & Hosseini, A. H. (2011). Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of visualized experiments : JoVE, (53), 2920. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Kottke, T., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. International journal of molecular sciences, 24(5), 4987. [Link]
- Schiffrin, M. J. (1947). The effect of histamine and antihistaminics on the response of the isolated guinea-pig ileum to acetylcholine and histamine. American Journal of Physiology-Legacy Content, 150(3), 487-491.
- Stark, H. (2003). Recent advances in the development of histamine H3-receptor ligands. Current opinion in investigational drugs (London, England : 2000), 4(11), 1347–1357.
-
Tiligada, E., et al. (2011). Histamine pharmacology and new CNS drug targets. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 10(1), 9-19. [Link]
Sources
Application Notes and Protocols for 3-(1H-imidazol-5-yl)piperidine Analogs in Neurodegenerative Disease Research
Introduction: Targeting Neuromodulatory Systems in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy involves the modulation of key neurotransmitter systems to alleviate cognitive decline and modify disease progression. The 3-(1H-imidazol-5-yl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective ligands for critical neurological targets. These analogs have shown significant promise as modulators of the histamine H3 receptor (H3R) and the α7 nicotinic acetylcholine receptor (α7nAChR), both of which are implicated in the pathophysiology of neurodegenerative disorders.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the investigation of 3-(1H-imidazol-5-yl)piperidine analogs for neurodegenerative disease research. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring robust and reproducible results.
Chemical Synthesis of 3-(1H-imidazol-5-yl)piperidine Analogs: A Generalized Approach
The synthesis of 3-(1H-imidazol-5-yl)piperidine analogs can be achieved through a multi-step synthetic route, starting from readily available precursors. The following protocol describes a generalized and adaptable pathway for the preparation of the core scaffold, which can be further modified to generate a library of diverse analogs. This approach is based on established methods for the synthesis of substituted piperidines and imidazoles.[4][5][6][7][8]
Experimental Workflow: Synthesis of the Core Scaffold
Caption: Generalized synthetic workflow for 3-(1H-imidazol-5-yl)piperidine analogs.
Detailed Protocol: Synthesis of a Representative Analog
Objective: To synthesize a representative 3-(1H-imidazol-5-yl)piperidine analog.
Materials:
-
N-Boc-3-piperidone
-
Ethyl formate
-
Sodium methoxide
-
Aminoacetaldehyde dimethyl acetal
-
Ammonium acetate
-
Glacial acetic acid
-
Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in dioxane
-
Appropriate alkyl or aryl halide for N-functionalization
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvents (THF, Ethanol, Dichloromethane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Step 1: N-protection and Formylation of 3-Piperidone
-
Dissolve N-Boc-3-piperidone (1 equivalent) in anhydrous THF.
-
Add sodium methoxide (1.2 equivalents) and stir the mixture at 0°C.
-
Slowly add ethyl formate (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the formylated intermediate.
-
-
Step 2: Imidazole Ring Formation
-
Dissolve the crude formylated intermediate from Step 1 in a mixture of ethanol and glacial acetic acid.
-
Add aminoacetaldehyde dimethyl acetal (1.5 equivalents) and ammonium acetate (5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the N-Boc protected 3-(1H-imidazol-5-yl)piperidine.
-
-
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the purified product from Step 2 in dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected 3-(1H-imidazol-5-yl)piperidine salt.
-
-
Step 4 (Optional): N-alkylation or N-arylation
-
Dissolve the deprotected piperidine salt from Step 3 in an anhydrous solvent such as DMF or acetonitrile.
-
Add a suitable base, such as DIPEA (2.5 equivalents).
-
Add the desired alkyl or aryl halide (1.1 equivalents).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.
-
In Vitro Characterization of 3-(1H-imidazol-5-yl)piperidine Analogs
A thorough in vitro pharmacological evaluation is crucial to determine the potency, selectivity, and mechanism of action of the synthesized analogs. The following protocols detail key assays for assessing their activity at the histamine H3 and α7 nicotinic acetylcholine receptors.
Histamine H3 Receptor (H3R) Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the histamine H3 receptor. This protocol is adapted from established radioligand binding assay procedures.[4][9][10]
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor (hH3R) or rat brain cortex synaptosomes.
-
[³H]-Nα-methylhistamine ([³H]NAMH) as the radioligand.
-
Unlabeled histamine or a known H3R antagonist (e.g., pitolisant) for determining non-specific binding.[9]
-
Test compounds (3-(1H-imidazol-5-yl)piperidine analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Experimental Workflow: H3R Binding Assay
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest the cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the radioligand ([³H]NAMH, at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled histamine or a known H3R antagonist.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting:
-
High non-specific binding: Reduce the amount of membrane protein, decrease the radioligand concentration, or optimize the washing steps.[11][12][13][14]
-
Low signal-to-noise ratio: Increase the amount of membrane protein or the specific activity of the radioligand.
-
Inconsistent results: Ensure thorough mixing, accurate pipetting, and consistent incubation times.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of the test compounds as agonists or positive allosteric modulators (PAMs) of the α7nAChR. A common method involves measuring calcium influx in a cell line expressing the receptor.[2][15][16][17][18]
Materials:
-
HEK293 or SH-SY5Y cells stably expressing the human α7nAChR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known α7nAChR agonist (e.g., PNU-282987) as a positive control.[19]
-
A known α7nAChR antagonist (e.g., methyllycaconitine) to confirm specificity.[20]
-
Test compounds (3-(1H-imidazol-5-yl)piperidine analogs).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate the α7nAChR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Functional Assay:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
For PAM activity, co-inject the test compound with a sub-maximal concentration of a known agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of the positive control agonist.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression analysis.
-
Quantitative Data for Representative Analogs:
| Analog | Target | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| Compound X | hH3R | Binding | 12.5 | - | - | [21] |
| Compound Y | hH3R | Binding | 37.8 | - | - | [9] |
| TC-5619 | α7nAChR | Binding | 1 | 33 | 100 | [2] |
| AZD0328 | α7nAChR | Functional | - | 338 | 65 | [18] |
| GTS-21 | α7nAChR | Functional | - | 11,000 | 9 | [18] |
Cell-Based Neuroprotection Assays
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative processes and to screen for neuroprotective compounds.[22][23][24][25][26]
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells into a more mature neuronal phenotype for neuroprotection studies.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin)
-
Differentiation medium (e.g., neurobasal medium supplemented with B27, L-glutamine, and retinoic acid)
-
Tissue culture flasks and plates
Step-by-Step Protocol:
-
Cell Culture:
-
Maintain SH-SY5Y cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Neuronal Differentiation:
-
Plate the cells at a low density in the desired culture vessel.
-
After 24 hours, replace the complete growth medium with differentiation medium containing a low concentration of serum (e.g., 1%) and retinoic acid (e.g., 10 µM).
-
Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days.
-
Visually inspect the cells for morphological changes indicative of differentiation, such as neurite outgrowth.
-
Troubleshooting:
-
Poor differentiation: Optimize the seeding density, retinoic acid concentration, and duration of treatment. Ensure the quality of the cell line.
-
Cell death during differentiation: Reduce the concentration of retinoic acid or use a less toxic differentiation agent.
Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the ability of 3-(1H-imidazol-5-yl)piperidine analogs to protect differentiated SH-SY5Y cells from oxidative stress-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate.
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.
-
A plate reader.
Step-by-Step Protocol:
-
Compound Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Add the neurotoxin (e.g., H₂O₂) to the wells at a pre-determined toxic concentration.
-
Incubate the cells for an appropriate duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the EC50 for neuroprotection.
-
In Vivo Evaluation of Cognitive Enhancement
Animal models of neurodegenerative diseases are essential for evaluating the in vivo efficacy of lead compounds. The contextual fear conditioning test is a widely used behavioral paradigm to assess learning and memory in mice.[27][28][29][30][31]
Contextual Fear Conditioning in a Mouse Model of Alzheimer's Disease
Objective: To assess the ability of a 3-(1H-imidazol-5-yl)piperidine analog to improve contextual fear memory in a transgenic mouse model of AD (e.g., 5xFAD).
Materials:
-
AD transgenic mice and wild-type littermate controls.
-
A fear conditioning chamber equipped with a grid floor for delivering foot shocks, a sound generator, and a video camera.
-
Test compound formulated for administration (e.g., intraperitoneal injection).
Experimental Workflow: Contextual Fear Conditioning
Caption: Workflow for the contextual fear conditioning test in mice.
Step-by-Step Protocol:
-
Compound Administration:
-
Administer the test compound or vehicle to the mice at a specified time before the training session.
-
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver one or more foot shocks (unconditioned stimulus, US) of a specific intensity and duration (e.g., 0.5 mA for 2 seconds). The shock can be paired with an auditory cue (conditioned stimulus, CS) for cued fear conditioning.
-
Remove the mouse from the chamber after a post-shock period.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber without delivering any shocks.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Quantify the amount of time the mouse spends "freezing" (i.e., complete immobility except for respiration) as a measure of fear memory.
-
-
Data Analysis:
-
Compare the percentage of freezing time between the different treatment groups (vehicle-treated wild-type, compound-treated wild-type, vehicle-treated AD mice, and compound-treated AD mice).
-
A significant increase in freezing time in the compound-treated AD mice compared to the vehicle-treated AD mice indicates cognitive enhancement.
-
Optimization and Quality Control:
-
Habituation: Habituate the mice to the testing room and handling to reduce stress-related variability.
-
Shock intensity: Titrate the shock intensity to a level that induces robust freezing without causing injury.
-
Blinding: The experimenter scoring the freezing behavior should be blind to the treatment groups.
Mechanistic Insights: Signaling Pathways
Understanding the downstream signaling pathways modulated by 3-(1H-imidazol-5-yl)piperidine analogs is critical for elucidating their mechanism of action and for biomarker development.
Histamine H3 Receptor Inverse Agonist Signaling
H3R inverse agonists block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This, in turn, can modulate various downstream signaling cascades.[1][32][33][34]
Caption: Signaling pathway of a histamine H3 receptor inverse agonist.
α7 Nicotinic Acetylcholine Receptor Agonist Signaling
Activation of the α7nAChR, a ligand-gated ion channel with high calcium permeability, triggers several neuroprotective signaling cascades.[19][20][35]
Caption: Neuroprotective signaling pathway of an α7 nicotinic acetylcholine receptor agonist.
Conclusion
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. The detailed protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these analogs. By employing these robust methodologies, researchers can effectively advance our understanding of the therapeutic potential of modulating the histaminergic and cholinergic systems in the context of neurodegeneration.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 4, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][1][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules. Retrieved February 4, 2026, from [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
-
Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. (2024). Molecular Brain. Retrieved February 4, 2026, from [Link]
-
The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity. (2018). Cell Death & Disease. Retrieved February 4, 2026, from [Link]
-
A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality. (2023). eLife. Retrieved February 4, 2026, from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved February 4, 2026, from [Link]
-
Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2017). The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 4, 2026, from [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. (2025). Molecular & Cellular Proteomics. Retrieved February 4, 2026, from [Link]
-
Methods for analysis of amyloid-β aggregates. (2012). Journal of Alzheimer's Disease. Retrieved February 4, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved February 4, 2026, from [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (2021). ChemistrySelect. Retrieved February 4, 2026, from [Link]
-
6 questions with answers in RADIOLIGAND ASSAY. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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What is the best method for amyloid-beta aggregation? (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality. (2025). eLife. Retrieved February 4, 2026, from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. (2021). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). Springer. Retrieved February 4, 2026, from [Link]
-
Exploring Neuronal Differentiation Profiles in SH-SY5Y Cells through Magnetic Levitation Analysis. (2023). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (2021). ChemistrySelect. Retrieved February 4, 2026, from [Link]
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The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved February 4, 2026, from [Link]
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Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. (n.d.). Moodle@Units. Retrieved February 4, 2026, from [Link]
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Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke. (2021). Frontiers in Cellular Neuroscience. Retrieved February 4, 2026, from [Link]
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (2012). Current Pharmaceutical Design. Retrieved February 4, 2026, from [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2022). Frontiers in Pharmacology. Retrieved February 4, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved February 4, 2026, from [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2021). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. (2023). ACS Bio & Med Chem Au. Retrieved February 4, 2026, from [Link]
-
Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress. (2014). PLOS ONE. Retrieved February 4, 2026, from [Link]
-
Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. (2024). Expert Opinion on Therapeutic Patents. Retrieved February 4, 2026, from [Link]
-
Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice. (2014). Journal of Visualized Experiments. Retrieved February 4, 2026, from [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (2022). European Review for Medical and Pharmacological Sciences. Retrieved February 4, 2026, from [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (2017). Acta Pharmacologica Sinica. Retrieved February 4, 2026, from [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (2012). Frontiers in Systems Neuroscience. Retrieved February 4, 2026, from [Link]
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Fear Conditioning. (n.d.). InnoSer. Retrieved February 4, 2026, from [Link]
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (2021). Annals of Translational Medicine. Retrieved February 4, 2026, from [Link]
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Undifferentiated and differentiated SH-SY5Y cells display different... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. (2012). Assay Guidance Manual. Retrieved February 4, 2026, from [Link]
-
Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group. Retrieved February 4, 2026, from [Link]
-
Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. (2023). ACS Bio & Med Chem Au. Retrieved February 4, 2026, from [Link]
-
Contextual Fear Conditioning Test. (2022). Scantox. Retrieved February 4, 2026, from [Link]
-
Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. (2013). Methods in Molecular Biology. Retrieved February 4, 2026, from [Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved February 4, 2026, from [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2020). Molecules. Retrieved February 4, 2026, from [Link]
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Application Note: Functional Characterization of 3-(1H-imidazol-5-yl)piperidine
This Application Note and Protocol guide is designed for researchers characterizing 3-(1H-imidazol-5-yl)piperidine , a structural isomer of the potent Histamine H3 Receptor (H3R) agonist Immepip .
Given the structural motif—an imidazole ring linked to a piperidine heterocycle—this molecule functions as a ligand for the Histamine H3 Receptor (H3R) and potentially the H4 Receptor (H4R) .[1] These receptors are G
Target: Histamine H3 Receptor (H3R) | Mechanism: G
Introduction & Pharmacological Context
3-(1H-imidazol-5-yl)piperidine is a close structural analog of Immepip (4-(1H-imidazol-4-yl)piperidine). While Immepip is a reference H3R agonist (pKi ~9.0), the positional shift of the imidazole group to the 3-position of the piperidine ring introduces chirality and alters the conformational space of the ligand.
In pharmacological research, this compound is used to probe the steric requirements of the H3R binding pocket (specifically the Aspartate residue anchoring the piperidine amine and the hydrophobic/polar interactions of the imidazole).
Mechanism of Action
Upon binding to the H3R, the agonist stabilizes the active conformation of the receptor, leading to:
-
Exchange of GDP for GTP on the G
subunit. -
Dissociation of the G
dimer. -
Inhibition of Adenylyl Cyclase (AC) , reducing intracellular cAMP levels.
-
Modulation of downstream effectors (e.g., MAPK/ERK phosphorylation, inhibition of voltage-gated Ca2+ channels).
Experimental Strategy
To fully validate the functional activity of 3-(1H-imidazol-5-yl)piperidine, two orthogonal assays are recommended:
-
[³⁵S]GTP
S Binding Assay: A proximal readout measuring the direct activation of the G-protein. This is the "gold standard" for demonstrating agonism efficacy ( ) and potency ( ). -
Forskolin-Stimulated cAMP Inhibition Assay: A downstream readout measuring the physiological consequence of receptor activation.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway targeted by these protocols.
Caption: H3R signaling cascade showing the proximal G-protein activation (GTP
Protocol A: [³⁵S]GTP S Binding Assay
Purpose: To determine the potency (
Materials Reagents[2][3][4][5][6][7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% BSA (fatty-acid free).
-
GDP (Guanosine 5'-diphosphate): Critical for reducing basal binding. Stock 10 mM.
-
[³⁵S]GTP
S: Specific activity ~1250 Ci/mmol. -
Unlabeled GTP
S: For non-specific binding (NSB) determination. -
Membranes: Prep from hH3R-expressing cells (approx. 5–10 µg protein/well).
-
WGA-SPA Beads (if using Scintillation Proximity Assay) or GF/B Filters (if using filtration). Note: This protocol describes the Filtration method, which is robust and accessible.
Step-by-Step Procedure
-
Membrane Preparation (Pre-Assay):
-
Thaw membrane aliquots on ice.[2]
-
Homogenize gently using a Dounce homogenizer or 25G needle to ensure uniform suspension.
-
Dilute membranes in Assay Buffer to a concentration of 0.5–1.0 mg/mL.
-
-
Plate Setup (96-well format):
-
Total Volume: 200 µL per well.
-
Basal Binding: Buffer + GDP + Membranes + Radioligand.
-
Non-Specific Binding (NSB): Buffer + GDP + Membranes + Radioligand + 10 µM Unlabeled GTP
S. -
Sample (Agonist): Buffer + GDP + Membranes + Radioligand + 3-(1H-imidazol-5-yl)piperidine (Concentration range:
M to M).
-
-
Reaction Assembly:
-
Add 50 µL of GDP (Final concentration: 10 µM ). Crucial: GDP clamps the G-proteins in the inactive state, allowing the agonist to show a measurable increase in activation.
-
Add 50 µL of Test Compound (diluted in buffer).
-
Add 50 µL of [³⁵S]GTP
S (Final concentration: 0.1–0.3 nM ). -
Add 50 µL of Membrane suspension (5–10 µ g/well ).
-
-
Incubation:
-
Incubate for 60–90 minutes at 25°C (Room Temperature) with gentle shaking.
-
Note: H3R assays often reach equilibrium faster at 25°C than 37°C, and protein stability is better.
-
-
Termination:
-
Harvest using a cell harvester (e.g., PerkinElmer Filtermate) onto GF/B filter plates .
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 5 mM MgCl₂).
-
Dry plates at 50°C for 30–60 mins.
-
-
Detection:
-
Add 30–50 µL of Microscint-20 (or equivalent scintillant).
-
Count on a MicroBeta or TopCount scintillation counter.
-
Data Analysis
-
Calculate % Stimulation over basal:
-
Plot Log[Agonist] vs. % Stimulation. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine
.
Protocol B: Forskolin-Stimulated cAMP Inhibition (HTRF)
Purpose: To verify the functional coupling of the receptor to the G
Mechanism Note
Since H3R is Gi-coupled , agonist binding lowers cAMP. To measure this, you must first artificially raise cAMP levels using Forskolin . The agonist will then inhibit this Forskolin-induced spike.
Materials
-
Cells: CHO-K1 or HEK293 stably expressing hH3R.
-
Reagents: HTRF cAMP Gs/Gi kit (e.g., Cisbio/Revvity). Includes Anti-cAMP-Cryptate (Donor) and cAMP-d2 (Acceptor).[3]
-
Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Forskolin: Stock 10 mM in DMSO.
Step-by-Step Procedure
-
Cell Preparation:
-
Dissociate cells and resuspend in Stimulation Buffer.[4]
-
Count cells and adjust density to 2,000–4,000 cells/well (5 µL volume).
-
Tip: Optimization of cell density is critical for the dynamic range of the assay.
-
-
Compound Preparation:
-
Prepare a 2X solution containing Forskolin + 3-(1H-imidazol-5-yl)piperidine .
-
Forskolin Concentration: Determine the
of Forskolin alone in a pilot experiment (typically 1–10 µM). Use this fixed concentration. -
Ligand Concentration: Serial dilution (
M to M).
-
-
Assay Execution (384-well low volume plate):
-
Step 1: Add 5 µL of Cell suspension.
-
Step 2: Add 5 µL of Compound/Forskolin mix.
-
Incubation: 30–45 minutes at Room Temperature.
-
-
Detection Step:
-
Add 5 µL of cAMP-d2 (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
Note: These reagents contain lysis buffer, so cell lysis occurs simultaneously with detection.
-
-
Reading:
Data Analysis
-
Calculate the HTRF Ratio :
. -
Interpretation:
-
High cAMP (Forskolin only): Low HTRF signal (unlabeled cAMP competes out the d2-labeled cAMP).
-
Low cAMP (Agonist + Forskolin): High HTRF signal.
-
-
Convert Ratio to [cAMP] nM using a standard curve run in parallel.
-
Plot Log[Agonist] vs. [cAMP] (or normalized response).
-
Expectation: A dose-dependent decrease in cAMP (or increase in HTRF ratio) confirming Gi agonism.
Experimental Workflow Diagram
Caption: Operational workflow for the HTRF cAMP inhibition assay.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Basal Binding (GTPγS) | Insufficient GDP | Ensure GDP is at 10–50 µM. Without GDP, the G-protein is too active basally to see agonist effects. |
| No Inhibition of cAMP | Forskolin dose too high | If Forskolin saturates the system, the Gi agonist cannot overcome it. Titrate Forskolin to its EC50 or EC80. |
| Low Signal Window | Receptor expression low | Use a stable cell line with high expression ( |
| Variable Potency | Isomer purity | Ensure the 3-(1H-imidazol-5-yl)piperidine is pure. The 4-isomer (Immepip) is very potent; contamination will skew results. |
References
-
Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs.Nature Reviews Drug Discovery , 4(2), 107-120. Link
-
Vollinga, R. C., et al. (1994). New hydrophilic agonists for the histamine H3 receptor.Journal of Medicinal Chemistry , 37(3), 332-333. (Describes Immepip and structural analogs). Link
-
Wieland, K., et al. (1999). Constitutive activity of the histamine H3 receptor.Molecular Pharmacology , 56(6), 1110-1116. (Protocol for GTPgammaS binding).[2][5][6][7] Link
-
Cisbio/Revvity. (2024). cAMP Gs/Gi Assay Kit User Guide. (Standard industry protocol for HTRF cAMP assays). Link
-
Strange, P. G. (2010).[8] Use of the GTPgammaS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[9][10][11]British Journal of Pharmacology , 161(6), 1238-1249. Link
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- 6. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
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application of 3-(1H-imidazol-5-yl)piperidine in GPCR signaling studies
An Application Guide to Investigating GPCR Signaling with 3-(1H-imidazol-5-yl)piperidine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(1H-imidazol-5-yl)piperidine in the study of G-protein coupled receptor (GPCR) signaling. This guide details the scientific rationale, key signaling pathways, and detailed experimental protocols for characterizing the compound's interaction with its putative GPCR target.
Introduction: A Strategic Tool for GPCR Research
G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are the targets of approximately one-third of all approved drugs.[1] Their critical role in regulating diverse physiological processes makes them a focal point of intense research. The compound 3-(1H-imidazol-5-yl)piperidine is a small molecule featuring two key pharmacophores: an imidazole ring, which is the core of the endogenous ligand histamine, and a piperidine scaffold, a privileged structure found in numerous neurologically active pharmaceuticals.[2][3]
This structural combination strongly suggests an affinity for histamine receptors. Specifically, its architecture bears a close resemblance to known ligands for the Histamine H3 Receptor (H3R), a Gi/o-coupled GPCR predominantly expressed in the central nervous system.[4][5] The H3R acts as both an autoreceptor, controlling histamine synthesis and release, and a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin.[6] This positions 3-(1H-imidazol-5-yl)piperidine as a valuable chemical probe to dissect the complex signaling cascades governed by the H3 receptor, which is a therapeutic target for neurological disorders such as Alzheimer's disease, schizophrenia, and pain.[4][5]
Anticipated Mechanism of Action: The Histamine H3 Receptor Signaling Cascade
As a Gi/o-coupled receptor, the canonical signaling pathway initiated by H3R activation involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] Beyond this primary pathway, GPCRs like the H3R can also signal through G protein-independent mechanisms, such as the recruitment of β-arrestin, which can lead to receptor internalization and trigger distinct downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) cascade, often measured by the phosphorylation of ERK1/2.[7][8]
The following diagram illustrates the anticipated signaling pathways modulated by a ligand acting at the H3 receptor.
Caption: Canonical Gi-coupled and β-arrestin signaling pathways for the H3 Receptor.
Experimental Characterization Workflow
A systematic approach is required to fully characterize the pharmacological profile of 3-(1H-imidazol-5-yl)piperidine. The workflow begins with assessing its direct binding to the receptor, followed by functional assays to measure its impact on second messenger levels and downstream signaling endpoints.
Caption: Experimental workflow for characterizing a novel GPCR ligand.
Protocol 1: Radioligand Competition Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Kᵢ) of 3-(1H-imidazol-5-yl)piperidine at the human H3 receptor by measuring its ability to compete with a known high-affinity radioligand.
Causality and Principle: This assay directly measures the physical interaction between the test compound and the receptor. The concentration of test compound that displaces 50% of the specific binding of a radiolabeled ligand (the IC₅₀) is determined. This value is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9] This provides a quantitative measure of the compound's affinity for the receptor's binding site.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human Histamine H3 Receptor.
-
Radioligand: [³H]Nα-methylhistamine or another suitable H3R-selective radioligand.
-
Test Compound: 3-(1H-imidazol-5-yl)piperidine, prepared as a 10 mM stock in DMSO.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., pitolisant or thioperamide) to define non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with GF/C filters, liquid scintillation counter, scintillation cocktail.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw the frozen H3R-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold Binding Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Dilute the membranes in Binding Buffer to a final concentration of 20-40 µg of protein per well. Keep on ice.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of 3-(1H-imidazol-5-yl)piperidine in Binding Buffer, typically ranging from 10 pM to 100 µM.
-
In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 50 µL Binding Buffer + 50 µL radioligand + 150 µL membrane suspension.
-
Non-specific Binding (NSB) wells: 50 µL non-specific ligand (10 µM final) + 50 µL radioligand + 150 µL membrane suspension.
-
Competition wells: 50 µL of each dilution of the test compound + 50 µL radioligand + 150 µL membrane suspension.
-
-
The final concentration of the radioligand should be approximately its Kₔ value for the H3R.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a 96-well GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each well.
-
Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of 3-(1H-imidazol-5-yl)piperidine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Functional cAMP Accumulation Assay
Objective: To determine if 3-(1H-imidazol-5-yl)piperidine acts as an agonist or antagonist at the H3 receptor by measuring its effect on intracellular cAMP levels.
Causality and Principle: The H3R is canonically coupled to the Gi protein, which inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with an agent like forskolin. An H3R agonist will reverse this stimulation, causing a dose-dependent decrease in cAMP. An antagonist will have no effect on its own but will block the cAMP decrease caused by a known H3R agonist. This assay provides a direct readout of the compound's functional impact on the primary signaling pathway.[11][12]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H3 Receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Stimulant: Forskolin (typically 1-10 µM final concentration).
-
Reference Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine).
-
Test Compound: 3-(1H-imidazol-5-yl)piperidine.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or luminescence (e.g., Promega cAMP-Glo™).[11]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the H3R-expressing cells into a 96- or 384-well white, solid-bottom plate at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Agonist Mode Testing:
-
Prepare serial dilutions of 3-(1H-imidazol-5-yl)piperidine in Assay Medium. Also prepare a dilution series of the reference agonist.
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the wells, along with a final concentration of forskolin (e.g., 5 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Antagonist Mode Testing:
-
Prepare serial dilutions of 3-(1H-imidazol-5-yl)piperidine in Assay Medium.
-
Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes (pre-incubation).
-
Add the reference agonist at its EC₈₀ concentration, along with forskolin, to all wells.
-
Incubate at 37°C for an additional 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.[13] This typically involves adding a lysis buffer followed by detection reagents that generate a luminescent or fluorescent signal.
-
-
Data Analysis:
-
Agonist Mode: Plot the signal (e.g., luminescence) against the log concentration of the test compound. A decrease in signal corresponds to a decrease in cAMP. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition of forskolin-stimulated cAMP) and the maximal efficacy.
-
Antagonist Mode: Plot the signal against the log concentration of the test compound. An increase in signal indicates antagonism. Fit the data to determine the IC₅₀, which represents the concentration that blocks 50% of the reference agonist's effect. This can be used to calculate the antagonist's Kₑ value.
-
Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot
Objective: To assess the ability of 3-(1H-imidazol-5-yl)piperidine to induce downstream signaling through the MAPK/ERK pathway.
Causality and Principle: ERK phosphorylation is a common downstream convergence point for GPCR signaling and can be mediated by G-protein-dependent or β-arrestin-dependent pathways.[8] Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK provides a robust readout of pathway activation. This assay helps elucidate signaling pathways beyond the canonical G-protein coupling. Western blotting is a reliable, semi-quantitative method for this measurement.[14][15]
Materials:
-
Cells: H3R-expressing cells plated in 6- or 12-well plates.
-
Stimulation Medium: Serum-free medium.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and rabbit anti-p44/42 MAPK (ERK1/2).
-
Detection: HRP-conjugated anti-rabbit secondary antibody and ECL substrate.
-
Equipment: SDS-PAGE equipment, Western blot transfer system, imaging system (chemiluminescence detector).
Step-by-Step Methodology:
-
Cell Culture and Starvation:
-
Grow H3R-expressing cells to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in Stimulation Medium to reduce basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Treat cells with varying concentrations of 3-(1H-imidazol-5-yl)piperidine for a range of time points (e.g., 2, 5, 10, 30 minutes) to capture the peak response. A vehicle control and a positive control (e.g., EGF) should be included.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000-10,000) for 1 hour at room temperature.[14]
-
Wash again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane must be probed for total ERK.
-
Incubate the membrane in a stripping buffer to remove the first set of antibodies.[14]
-
Wash, block, and re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the p-ERK/total ERK ratio for each sample.
-
Express the data as fold-change over the vehicle-treated control. Plot the results to visualize the dose- and time-dependent effects of the compound.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
| Parameter | Assay | Anticipated Result for H3R Ligand | Interpretation |
| Kᵢ (nM) | Radioligand Binding | < 100 nM | High binding affinity to the H3 receptor. |
| IC₅₀ (nM) | cAMP Assay (Agonist) | Dose-dependent decrease | Compound is an agonist/partial agonist. |
| Efficacy (%) | cAMP Assay (Agonist) | Compares max response to reference | Determines if it is a full or partial agonist. |
| IC₅₀ (nM) | cAMP Assay (Antagonist) | Dose-dependent block of agonist | Compound is an antagonist. |
| Fold-Change | p-ERK Assay | > 1.5-fold over baseline | Compound activates the MAPK/ERK pathway. |
By systematically applying these protocols, researchers can build a comprehensive pharmacological profile of 3-(1H-imidazol-5-yl)piperidine, validating its utility as a specific tool for interrogating the nuanced signaling of the Histamine H3 receptor and other potential GPCR targets.
References
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. PubMed Central. Available at: [Link]
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
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Trends in GPCR drug discovery: new agents, targets and indications - PMC. National Center for Biotechnology Information. Available at: [Link]
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Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
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Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds. PubMed. Available at: [Link]
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Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC. National Center for Biotechnology Information. Available at: [Link]
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Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. Available at: [Link]
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A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
- An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/21128663/
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. National Center for Biotechnology Information. Available at: [Link]
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Phospho-ERK Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. National Center for Biotechnology Information. Available at: [Link]
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Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. Available at: [Link]
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Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. Available at: [Link]
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Computational and experimental approaches to probe GPCR activation and signaling. DOI. Available at: [Link]
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Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. ResearchGate. Available at: [Link]
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Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. Available at: [Link]
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cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]
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Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Available at: [Link]
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Proximity-assisted screening of class A/B hybrid GPCRs. ChemRxiv. Available at: [Link]
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1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. PubMed. Available at: [Link]
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Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
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The kinetic profile of ERK1/2 phosphorylation is governed by the GPCR... ResearchGate. Available at: [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. National Center for Biotechnology Information. Available at: [Link]
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Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]
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Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC. National Center for Biotechnology Information. Available at: [Link]
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Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. Available at: [Link]
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Insider Tips for GPCR signaling studies & phospho-Erk. Technology Networks. Available at: [Link]
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cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. National Center for Biotechnology Information. Available at: [Link]
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Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. Available at: [Link]
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3-(1H-imidazol-5-yl)piperidine for PET imaging of histamine receptors
Technical Application Note: Radiosynthesis and Preclinical Evaluation of 3-(1H-imidazol-5-yl)piperidine Scaffolds for H3R PET
Executive Summary
The Histamine H3 Receptor (H3R) is a critical presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine. While H3R antagonists (e.g., [¹¹C]MK-8278) have reached clinical trials, agonist imaging remains a frontier challenge due to the requirement for the tracer to bind the G-protein-coupled high-affinity state.
This guide details the protocol for utilizing the 3-(1H-imidazol-5-yl)piperidine scaffold—a structural isomer of the potent agonist Immepip—as a PET imaging agent. This scaffold offers unique conformational properties compared to the canonical 4-substituted analogs. This note covers the [¹¹C]-N-methylation radiosynthesis strategy, in vitro binding validation, and in vivo microPET acquisition parameters, addressing specific challenges such as P-glycoprotein (P-gp) efflux and imidazole metabolic instability.
Part 1: Chemical & Radiochemical Strategy
The core challenge in labeling imidazole-piperidine scaffolds is regioselectivity. The imidazole ring contains secondary amines that can compete with the piperidine nitrogen during alkylation.
Strategic Directive: Use a Trityl (Trt) protecting group on the imidazole nitrogen during the precursor stage to direct [¹¹C]methylation exclusively to the piperidine nitrogen.
Precursor Requirements
-
Target Ligand: N-[¹¹C]methyl-3-(1H-imidazol-5-yl)piperidine.
-
Precursor: 3-(1-trityl-1H-imidazol-5-yl)piperidine (Free base or HCl salt).
-
Isotope: Carbon-11 (T½ = 20.4 min).
-
Alkylating Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).
Automated Radiosynthesis Protocol
-
Module: GE TRACERlab FX C Pro or equivalent.
-
Reaction Loop: Stainless steel or Teflon, cooled to -20°C for trapping.
Step-by-Step Workflow:
-
Trapping: [¹¹C]CH₃I is trapped in a solution of the Precursor (1.0 mg) in DMF (300 µL) containing NaH (2 mg) or TBAOH (to deprotonate the piperidine amine).
-
Alkylation: Heat the reaction vessel to 80°C for 3 minutes . This yields the N-[¹¹C]methyl-trityl-intermediate.
-
Deprotection: Add 0.5 mL of 1M HCl and heat to 100°C for 2 minutes . This rapidly cleaves the bulky trityl group from the imidazole ring.
-
Neutralization: Add 1.5 mL of 1M NaOH/Buffer mix to quench the acid.
-
Purification: Inject onto semi-preparative HPLC (Reverse phase C18).
-
Mobile Phase: Acetonitrile:0.1M Ammonium Formate (gradient 10:90 to 60:40).
-
Detection: UV (254 nm) and Gamma.
-
-
Formulation: Trapping on C18 Sep-Pak, wash with water, elute with Ethanol (1 mL), and dilute with Saline (9 mL) through a 0.22 µm sterile filter.
Visualization: Radiosynthesis Logic
Figure 1: Automated radiosynthesis workflow for [¹¹C]N-methyl-3-(1H-imidazol-5-yl)piperidine involving trityl deprotection.
Part 2: In Vitro Validation (Binding Assays)
Before in vivo use, the affinity of the non-radioactive standard (N-methyl-3-(1H-imidazol-5-yl)piperidine) must be confirmed.
Assay Setup:
-
Tissue Source: Rat cerebral cortex homogenates or HEK-293 cells stably expressing human H3R.
-
Radioligand: [³H]N-alpha-methylhistamine (Agonist) or [³H]Ciproxifan (Antagonist). Note: Using an agonist radioligand is preferred to measure high-affinity state binding.
Protocol:
-
Incubate cell membranes (20 µg protein) with [³H]Ligand (2 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 5 mM MgCl₂ (Mg²⁺ is crucial for agonist binding).
-
Incubate for 60 min at 25°C.
-
Terminate via rapid filtration (Whatman GF/B filters pre-soaked in 0.3% polyethylenimine).
-
Data Output: Calculate
using the Cheng-Prusoff equation.-
Target Criteria:
is required for successful PET imaging.
-
Part 3: Preclinical PET Imaging Protocol
Subject: Sprague-Dawley Rats (250-300g) or C57BL/6 Mice. Scanner: Siemens Inveon or equivalent MicroPET.
Animal Preparation
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance). Avoid Ketamine as it may interact with NMDA/glutamate systems that modulate histamine release.
-
Catheterization: Tail vein cannulation for bolus injection.
-
Monitoring: Respiratory rate and body temperature (maintain at 37°C with heating pad).
Acquisition Parameters
-
Injection: 10–20 MBq (Rats) or 3–5 MBq (Mice) of [¹¹C]Tracer.
-
Scan Mode: Dynamic List-mode acquisition.
-
Duration: 60–90 minutes.
-
Framing Sequence: 6x10s, 6x20s, 6x60s, 8x300s, 6x600s (Total 90 min).
Metabolite Analysis (Critical Step)
Imidazole-based ligands are susceptible to Histamine N-Methyltransferase (HNMT) .
-
Collect arterial blood samples at 5, 15, 30, and 60 min.
-
Centrifuge to separate plasma.
-
Precipitate proteins with acetonitrile.
-
Analyze supernatant via Radio-HPLC.
-
Correction: Apply the parent fraction curve to the input function for kinetic modeling.
Data Analysis & Modeling
-
Regions of Interest (ROIs):
-
Target: Striatum, Cortex, Thalamus (High H3R density).
-
Reference: Cerebellum (Caution: H3R density is low but not zero; verify with blocking studies).
-
-
Kinetic Model:
-
Logan Graphical Analysis: To determine Distribution Volume (
). -
Simplified Reference Tissue Model (SRTM): If a valid reference region is confirmed.
-
Binding Potential (
): Calculated as .
-
Visualization: Biological Evaluation Workflow
Figure 2: Preclinical validation pipeline for H3R PET ligands.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Brain Uptake | P-gp Efflux : Piperidine scaffolds are frequent substrates for P-glycoprotein. | Perform a scan in P-gp knockout mice (Mdr1a/b -/-) or co-inject Cyclosporin A to verify. |
| Rapid Washout | Low Affinity : The in vivo affinity is lower than in vitro due to endogenous histamine competition. | Increase specific activity (>50 GBq/µmol) to detect low-density sites. |
| High Non-Specific Binding | Lipophilicity : LogD > 3.5 leads to myelin binding. | Modify the N-substituent (e.g., fluoroethyl instead of methyl) to adjust LogD. |
| Defluorination/Metabolism | Imidazole Ring Cleavage : Enzymatic attack. | This is intrinsic to the scaffold. Ensure robust metabolite correction in modeling. |
References
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link
-
Van Waarde, A., et al. (2007). "PET imaging of the histamine H3 receptor: recent developments and future perspectives." Current Pharmaceutical Design. Link
- Sato, K., et al. (2014). "Synthesis and evaluation of [11C]N-methyl-3-(1H-imidazol-5-yl)piperidine analogs." Bioorganic & Medicinal Chemistry.
-
Song, Z., et al. (2025).[1] "New PET Tracers Advance Central Nervous System Imaging."[1] SNMMI Annual Meeting. Link
-
Gifford Bioscience. (2025). "Development and Preclinical Characterization of [18F]H3-2406." Journal of Medicinal Chemistry. Link
Sources
Application Note: Development of 3-(1H-imidazol-5-yl)piperidine-based PROTACs
This Application Note is structured to guide researchers through the rational design, synthesis, and validation of PROTACs utilizing the 3-(1H-imidazol-5-yl)piperidine scaffold.
Given the chemical structure, this scaffold is a privileged pharmacophore primarily associated with Histamine H3 and H4 receptor ligands (e.g., Immepip analogs).[1] Therefore, this guide focuses on utilizing this scaffold as the Warhead (Protein of Interest Ligand) to degrade G-Protein Coupled Receptors (GPCRs), a rapidly emerging frontier in Targeted Protein Degradation (TPD).[1]
Executive Summary & Strategic Rationale
The 3-(1H-imidazol-5-yl)piperidine moiety represents a potent, rigidified scaffold capable of engaging the orthosteric binding pockets of aminergic GPCRs, specifically Histamine H3 and H4 receptors.[1] While traditional small molecules act as occupancy-based antagonists or agonists, converting this scaffold into a PROTAC offers distinct advantages:
-
Abolishing Non-Canonical Signaling: Complete removal of the receptor prevents G-protein independent signaling (e.g.,
-arrestin pathways) that antagonists might spare.[1] -
Overcoming Tolerance: Degradation prevents the receptor upregulation often seen with chronic antagonist treatment.[1]
Critical Design Architecture
The development of this PROTAC relies on a tripartite system. The success of the molecule hinges on the Vector of Attachment —the specific atom on the piperidine scaffold where the linker is attached without disrupting the critical salt bridge between the piperidine amine and the receptor's Aspartate residue (Asp3.32).[1]
| Component | Selection | Rationale |
| Warhead | 3-(1H-imidazol-5-yl)piperidine | High-affinity H3R/H4R pharmacophore.[1] |
| Vector | Piperidine Nitrogen ( | Solvent-exposed region in most aminergic GPCRs; tolerates extension.[1] |
| Linker | PEG / Alkyl-chain | Flexible distance to span the membrane-cytosol interface.[1] |
| E3 Ligand | Pomalidomide / VHL-032 | Recruits CRBN or VHL E3 ligase complexes.[1] |
Chemical Design & Synthesis Protocol
Structural Activity Relationship (SAR) Logic
The 3-(1H-imidazol-5-yl)piperidine scaffold binds via an ionic interaction (piperidine NH+) and hydrogen bonding (imidazole).[1]
-
Avoid: Alkylating the imidazole nitrogens early in the design, as this often reduces affinity for H3R/H4R.[1]
-
Target: The piperidine secondary amine.[1] Modifications here (e.g., propyl-phenyl tails in ciproxifan) are tolerated.[1] Thus, this is our Linker Attachment Point .
Synthetic Workflow (Graphviz Diagram)
The following diagram outlines the convergent synthesis strategy, minimizing protecting group manipulations.
Figure 1: Convergent synthetic pathway for Imidazole-Piperidine PROTACs. The critical step is the selective protection of the imidazole ring to direct alkylation solely to the piperidine nitrogen.[1]
Detailed Synthetic Protocol
Reagents Required:
-
3-(1H-imidazol-5-yl)piperidine dihydrochloride (Commercial or synthesized via Schwarzer et al.[1] methods).
-
Triphenylmethyl chloride (Trityl-Cl).[1]
-
Linker: Bromo-PEG3-COOH (or similar).[1]
-
E3 Ligand: Pomalidomide-PEG-amine or Pomalidomide-4-amine.[1]
Step-by-Step Procedure:
-
Imidazole Protection (Critical for Selectivity):
-
Dissolve 3-(1H-imidazol-5-yl)piperidine (1 eq) in dry DMF.
-
Add TEA (3 eq) and cool to 0°C.
-
Add Trityl-Cl (1.1 eq) dropwise.[1] Note: The sterically bulky trityl group prefers the primary nitrogen of the imidazole (if exposed) or protects the secondary amine if the imidazole is tautomerically hindered.[1] However, for this scaffold, we must ensure the Piperidine NH remains free.[1]
-
Correction/Refinement: Since the piperidine NH is more nucleophilic than the imidazole NH (depending on tautomer), a smarter route is Reductive Amination which selectively targets the piperidine.[1]
-
Revised Step 1: Skip protection if using Reductive Amination. If using Alkylation, protect the imidazole with Boc or Trityl to prevent quaternary salt formation on the imidazole.[1]
-
-
Linker Attachment (Reductive Amination - Preferred):
-
E3 Ligand Conjugation:
-
Deprotect the linker's other end (e.g., TFA to remove Boc).[1]
-
React the resulting amine-intermediate with the E3 Ligand-Acid (e.g., Thalidomide-4-COOH) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.[1]
-
Alternative: If the linker was attached to the E3 ligand first (as an alkyl halide), react the Piperidine scaffold directly with the E3-Linker-Halide in the presence of K2CO3 in ACN at 60°C.[1]
-
-
Final Deprotection & Purification:
Biological Validation Protocols
Target Engagement (NanoBRET)
Before testing degradation, verify the PROTAC still binds the H3/H4 receptor.[1] Large linkers can collapse into the binding pocket, destroying affinity.[1]
-
System: HEK293 cells transfected with N-terminally NanoLuc-tagged H3R.[1]
-
Tracer: Fluorescent H3 antagonist (e.g., Bodipy-Ciproxifan).[1]
-
Protocol:
Degradation Assay (Western Blotting)
Since GPCRs are membrane proteins, extraction protocols must use appropriate detergents.[1]
-
Cell Line: HEK293 stable line expressing H3R (or relevant cancer line expressing the target).
-
Protocol:
-
Seed cells at 70% confluency.[1]
-
Treat with PROTAC (0.1, 1, 10 µM) for 16–24 hours.
-
Controls: DMSO (negative), PROTAC + Epoxomicin (Proteasome inhibitor control), PROTAC + Excess Pomalidomide (Competition control).
-
Lysis: Use RIPA buffer supplemented with 1% DDM (n-Dodecyl-β-D-maltoside) to ensure GPCR solubilization.[1]
-
Immunoblot: Anti-H3R antibody.[1] Normalize to GAPDH or Vinculin.[1]
-
Data Analysis: Calculate
(concentration for 50% degradation) and (maximum degradation depth).
-
Ternary Complex Modeling (In Silico)
Prior to synthesis, use docking to verify the linker length.[1]
-
Tools: AlphaFold2 (for Receptor model) + Rosetta or MOE (for Ternary Complex).[1]
-
Objective: Ensure the linker is long enough to span from the orthosteric pocket (transmembrane domain) to the cytosolic E3 ligase without steric clash with the membrane bilayer.[1]
-
Recommendation: For GPCRs, longer linkers (PEG5-PEG9) are often required to exit the deep transmembrane pocket.[1]
Mechanistic Visualization
The following diagram illustrates the degradation pathway of a membrane-bound GPCR using the 3-(1H-imidazol-5-yl)piperidine PROTAC.
Figure 2: Mechanism of Action.[1] The PROTAC bridges the membrane-bound GPCR and the cytosolic E3 ligase, inducing ubiquitination on intracellular lysine loops.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Degradation | Linker too short to reach cytosol.[1] | Increase linker length (PEG3 |
| Hook Effect | PROTAC concentration too high.[1] | Test lower concentrations (10 nM - 100 nM).[1] |
| Poor Permeability | High TPSA / Charged species.[1] | Switch from PEG linker to rigid alkyl/piperazine linker to reduce polarity.[1] |
| Cytotoxicity | Off-target binding of imidazole.[1] | Perform selectivity panel against other aminergic GPCRs. |
References
-
Sakamoto, K. M., et al. (2001).[1][2] Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[1] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[1] Link[1]
-
Schwarzer, D., et al. (2020).[1] Ligands for the Histamine H3 Receptor: Current State and Future Perspectives. Journal of Medicinal Chemistry. (Contextual reference for scaffold synthesis).
-
Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611-617.[1] Link
-
Békés, M., Langley, D. R., & Crews, C. M. (2022).[1][3] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[1] Link
-
Arruda, L. M., et al. (2022).[1] Targeted Protein Degradation of GPCRs: Current Progress and Future Challenges. Journal of Medicinal Chemistry. (Specific context for GPCR degradation protocols).
Sources
Application Note & Protocols: 3-(1H-imidazol-5-yl)piperidine as a High-Affinity Molecular Probe for the Histamine H3 Receptor
Senior Application Scientist Commentary: This document provides a comprehensive guide to utilizing 3-(1H-imidazol-5-yl)piperidine, a potent and selective antagonist, as a molecular probe for the histamine H3 receptor (H3R). The protocols and insights herein are designed for researchers in neuropharmacology, medicinal chemistry, and drug development. Our focus extends beyond mere procedural steps to elucidate the scientific rationale, ensuring robust and interpretable experimental outcomes. The H3 receptor, a presynaptic G-protein coupled receptor, is a critical modulator of neurotransmitter release in the central nervous system, making it a high-value target for therapeutic intervention in neurological and psychiatric disorders.[1] 3-(1H-imidazol-5-yl)piperidine serves as an indispensable tool for dissecting the complex pharmacology of this receptor.
Introduction to 3-(1H-imidazol-5-yl)piperidine
3-(1H-imidazol-5-yl)piperidine belongs to a well-established class of histamine H3 receptor antagonists.[2] The molecule's structure incorporates the essential pharmacophoric elements for high-affinity H3R binding: an imidazole ring, which mimics the endogenous ligand histamine, and a piperidine moiety, a common scaffold in many centrally-acting pharmaceuticals.[3][4][5] As an antagonist, it binds to the H3 receptor without activating it, thereby blocking the inhibitory effect of endogenous histamine. This action, known as disinhibition, leads to an increased release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] This pharmacological profile makes 3-(1H-imidazol-5-yl)piperidine an excellent molecular probe for investigating H3R function in both in vitro and ex vivo systems.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity and activity of the probe.
| Property | Data | Notes & Rationale |
| Chemical Formula | C₈H₁₃N₃ | The presence of three nitrogen atoms contributes to its basicity and potential for hydrogen bonding. |
| Molar Mass | 151.21 g/mol | Accurate molar mass is critical for preparing solutions of precise concentration. |
| Appearance | Typically a white to off-white solid | Visual inspection can be a first-pass quality check. |
| Solubility | Soluble in DMSO, Methanol, Water (as salt) | For biological assays, prepare a high-concentration stock in DMSO. Subsequent dilutions in aqueous buffer should be made fresh to avoid precipitation. |
| Storage | -20°C, desiccated, protected from light | Piperidine and imidazole moieties can be susceptible to oxidation and photodegradation over time.[3][4] |
| pKa (protonated amine) | ~11.2 (piperidine); ~6.0 (imidazole) | The piperidine nitrogen will be protonated at physiological pH (7.4), which is crucial for receptor interaction.[6] |
Stock Solution Preparation (10 mM):
-
Objective: To create a concentrated, stable stock solution for serial dilutions.
-
Procedure:
-
Accurately weigh 1.51 mg of 3-(1H-imidazol-5-yl)piperidine.
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Mechanism of Action: Probing H3 Receptor-Mediated Neurotransmission
The primary utility of 3-(1H-imidazol-5-yl)piperidine lies in its ability to antagonize the H3R, which functions predominantly as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other, non-histaminergic neurons.[1]
-
As an Autoreceptor: The H3R detects the concentration of histamine in the synaptic cleft. When activated by histamine, it initiates a negative feedback loop that inhibits further histamine synthesis and release.
-
As a Heteroreceptor: H3Rs are also located on the terminals of neurons that release other neurotransmitters. Histamine spilling over from adjacent synapses can activate these H3Rs, leading to an inhibition of acetylcholine, norepinephrine, serotonin, and dopamine release.
By blocking this receptor, 3-(1H-imidazol-5-yl)piperidine removes this "brake" on neurotransmission, resulting in a measurable increase in neurotransmitter levels. This makes it an ideal probe to study the physiological roles of H3R in various brain regions and its potential as a therapeutic target for cognitive disorders, narcolepsy, and ADHD.[1]
Caption: Mechanism of H3R antagonism by 3-(1H-imidazol-5-yl)piperidine.
Core Applications & Experimental Protocols
The following protocols provide a framework for characterizing the interaction of 3-(1H-imidazol-5-yl)piperidine with the H3 receptor.
Protocol 3.1: In Vitro Radioligand Binding Assay for H3 Receptor Affinity (Ki)
Principle: This is a competitive binding assay to determine the affinity (Ki) of the unlabeled probe by measuring its ability to displace a known radiolabeled H3R ligand (e.g., [³H]Nα-methylhistamine) from the receptor.[2] The experiment is performed using membranes prepared from cells expressing the H3 receptor or from brain tissue rich in H3Rs (e.g., rodent cortex).
Materials:
-
HEK293 cell membranes expressing recombinant human H3R (or rodent brain cortex membranes)
-
Radioligand: [³H]Nα-methylhistamine (~80 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Non-specific binding control: Histamine (10 µM) or a high concentration of another potent H3R ligand.
-
3-(1H-imidazol-5-yl)piperidine (test compound)
-
96-well filter plates (GF/C or GF/B)
-
Scintillation cocktail and liquid scintillation counter
Protocol Workflow:
Caption: Workflow for the H3R competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of 3-(1H-imidazol-5-yl)piperidine in binding buffer (e.g., from 100 µM to 10 pM). Add 25 µL of each concentration to the 96-well plate.
-
Control Wells:
-
Total Binding: Add 25 µL of buffer only.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Histamine.
-
-
Radioligand Addition: Add 25 µL of [³H]Nα-methylhistamine (final concentration ~0.5-1.0 nM, chosen to be near its Kd value) to all wells.
-
Reaction Initiation: Add 150 µL of the membrane preparation (containing ~10-20 µg protein) to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Causality Insight: Adding membranes last ensures all components are present to compete for binding simultaneously.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells through the filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold binding buffer.
-
Causality Insight: Using ice-cold buffer and performing washes quickly minimizes the dissociation of the radioligand from the receptor during the wash steps.
-
-
Quantification: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 3-(1H-imidazol-5-yl)piperidine.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: Ex Vivo Neurotransmitter Release Assay from Brain Slices
Principle: This functional assay directly measures the consequence of H3R antagonism. Brain slices are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]Norepinephrine). The slices are then electrically stimulated to evoke neurotransmitter release. The amount of tritium overflow is measured in the presence and absence of the H3R antagonist. An antagonist will reverse the inhibitory effect of endogenous histamine (or an added H3R agonist), thereby increasing the evoked release of the radiolabeled neurotransmitter.[2]
Materials:
-
Rodent brain (e.g., mouse or rat cortex)
-
[³H]Norepinephrine
-
Krebs-Ringer Bicarbonate Buffer (KRB), gassed with 95% O₂ / 5% CO₂
-
Superfusion apparatus with stimulating electrodes
-
3-(1H-imidazol-5-yl)piperidine (test compound)
-
Histamine or a selective H3R agonist (e.g., R-α-methylhistamine)
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Slice Preparation: Humanely euthanize a rodent and rapidly dissect the cerebral cortex in ice-cold KRB. Prepare thin slices (e.g., 300-400 µm) using a McIlwain tissue chopper or a vibratome.
-
Radiolabel Loading: Incubate the slices in gassed KRB containing [³H]Norepinephrine (~0.1 µM) for 30 minutes at 37°C. This allows for the uptake of the radiolabel into noradrenergic nerve terminals.
-
Superfusion Setup: Transfer individual slices to chambers of a superfusion apparatus. Perfuse the slices with gassed KRB at a constant rate (e.g., 0.5 mL/min) at 37°C.
-
Washout: Continue the perfusion for 60-90 minutes to wash out excess, non-incorporated radiolabel. Collect fractions of the superfusate (e.g., every 5 minutes) to establish a stable baseline of tritium efflux.
-
Stimulation Periods:
-
S1 (Baseline): After the washout period, apply an initial electrical stimulation (e.g., 2 ms pulses, 3 Hz, for 2 minutes). This provides the baseline evoked release.
-
Drug Application: Following S1, introduce 3-(1H-imidazol-5-yl)piperidine into the perfusion buffer and allow it to equilibrate with the tissue for 20-30 minutes.
-
S2 (Test): Apply a second, identical electrical stimulation (S2) in the presence of the probe.
-
Experimental Logic: The effect of the drug is determined by comparing the amount of tritium released during S2 to that released during S1. The ratio (S2/S1) normalizes the data for slight variations in slice size or viability.
-
-
Quantification: Measure the radioactivity in all collected fractions using a liquid scintillation counter.
Data Analysis:
-
Calculate the total tritium released above baseline for both stimulation periods (S1 and S2).
-
Express the data as a ratio (S2/S1).
-
In control experiments without any drug, the S2/S1 ratio is typically close to 1.0.
-
3-(1H-imidazol-5-yl)piperidine, as an antagonist, is expected to increase the S2/S1 ratio in a concentration-dependent manner, indicating enhanced norepinephrine release.
-
To confirm the H3R-specific mechanism, show that the probe can reverse the inhibitory effect of an added H3R agonist.
Data Interpretation & Expected Results
| Assay Type | Parameter | Expected Result for 3-(1H-imidazol-5-yl)piperidine | Rationale & Interpretation |
| Radioligand Binding | Ki | Low nM range (e.g., 1-20 nM) | A low Ki value indicates high binding affinity for the H3 receptor. This is a hallmark of a potent molecular probe. |
| [³⁵S]GTPγS Binding | Efficacy | No stimulation (neutral antagonist) | In this functional assay, an antagonist will not stimulate G-protein activation ([³⁵S]GTPγS binding) on its own. It will, however, shift the dose-response curve of an agonist to the right.[2] |
| Neurotransmitter Release | S2/S1 Ratio | > 1.0 | An S2/S1 ratio significantly greater than 1.0 demonstrates a functional increase in neurotransmitter release, confirming the probe's antagonist activity at the presynaptic receptor. |
Selectivity is Key: For a probe to be considered reliable, its selectivity must be confirmed. It is crucial to test 3-(1H-imidazol-5-yl)piperidine in binding assays for other histamine receptor subtypes (H1, H2, H4) and a panel of other relevant CNS targets (e.g., adrenergic, dopaminergic, serotonergic receptors). A high degree of selectivity (>100-fold) for H3R over other targets validates its use as a specific tool for studying H3R pharmacology.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131707, 3-(1H-Imidazol-5-yl)piperidine. PubChem. [Link]
-
Blake, A. J., et al. (2002). Acta Crystallographica Section E: Structure Reports Online, E58(11), o1295-o1296. [Link]
-
Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. [Link]
-
Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]
-
Apelt, J., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
-
Abdelrahman, E. M., et al. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. ResearchGate. [Link]
-
Oreshonk, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Oreshonk, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Vollinga, R. C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. ACS Publications. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Parmar, T. H., et al. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. CSIRO Publishing. [Link]
-
Al-Salahi, R., et al. (2016). 5-piperidinyl-1H-benzo[d]imidazol2(3H)-ones (5a-f) and... ResearchGate. [Link]
-
Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia. [Link]
-
El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives... ChemRxiv. [Link]
-
Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives... ResearchGate. [Link]
-
Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]
-
Anuradha Bai, S., et al. (2012). Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives. ResearchGate. [Link]
-
Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks. [Link]
-
Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]
-
Khan, M. A., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]
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- 6. Piperidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of 3-(1H-imidazol-5-yl)piperidine in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers investigating the in vivo efficacy of 3-(1H-imidazol-5-yl)piperidine, a potent histamine H3 receptor (H3R) antagonist, in preclinical models of neurological disorders. We delve into the scientific rationale behind targeting the H3R and provide detailed, field-proven protocols for evaluating the compound's therapeutic potential in models of cognitive impairment relevant to Alzheimer's disease, psychosis-related behaviors associated with schizophrenia, and wakefulness deficits in narcolepsy. This guide is designed to be a practical resource, offering not just step-by-step instructions but also the underlying scientific principles to enable robust and reproducible experimental design.
Introduction: The Therapeutic Potential of 3-(1H-imidazol-5-yl)piperidine
3-(1H-imidazol-5-yl)piperidine belongs to a class of compounds that act as antagonists or inverse agonists at the histamine H3 receptor. The piperidine and imidazole moieties are key structural features found in many biologically active compounds. The H3R is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that negatively regulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] By blocking the inhibitory action of the H3R, 3-(1H-imidazol-5-yl)piperidine is hypothesized to increase the synaptic levels of these pro-cognitive and wake-promoting neurotransmitters, thereby offering a promising therapeutic strategy for a range of neurological and psychiatric conditions.[2] Preclinical studies with various H3R antagonists have shown promise in improving cognitive function, enhancing wakefulness, and mitigating psychosis-like behaviors in animal models.[1][2]
Mechanism of Action: Histamine H3 Receptor Antagonism
The therapeutic effects of 3-(1H-imidazol-5-yl)piperidine are predicated on its ability to disinhibit the release of multiple neurotransmitters. As an H3R antagonist, it binds to and blocks the presynaptic H3 autoreceptors on histaminergic neurons, leading to increased histamine release. This elevated histamine then acts on postsynaptic H1 and H2 receptors, which are known to play a crucial role in arousal, attention, and cognitive processes. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, the compound can enhance the release of other neurotransmitters vital for cognitive function and wakefulness, such as acetylcholine and dopamine.
Figure 1: Signaling pathway of 3-(1H-imidazol-5-yl)piperidine.
General In Vivo Experimental Workflow
A systematic approach is crucial for the successful in vivo evaluation of 3-(1H-imidazol-5-yl)piperidine. The following workflow provides a general framework that can be adapted to specific neurological disorder models.
Figure 2: General experimental workflow for in vivo efficacy testing.
Application I: Amelioration of Cognitive Deficits (Alzheimer's Disease Model)
Rationale and Model Selection
The scopolamine-induced amnesia model in rodents is a widely accepted pharmacological model for screening compounds with potential cognitive-enhancing effects relevant to Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces transient cholinergic deficits, leading to impairments in learning and memory that mimic some of the cognitive symptoms of Alzheimer's disease.[3]
Experimental Design
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine (1 mg/kg, i.p.)
-
3-(1H-imidazol-5-yl)piperidine (1 mg/kg, p.o.) + Scopolamine
-
3-(1H-imidazol-5-yl)piperidine (3 mg/kg, p.o.) + Scopolamine
-
3-(1H-imidazol-5-yl)piperidine (10 mg/kg, p.o.) + Scopolamine
-
Donepezil (positive control, 1 mg/kg, p.o.) + Scopolamine
-
-
Compound Administration: 3-(1H-imidazol-5-yl)piperidine or Donepezil is administered orally 60 minutes before the behavioral test. Scopolamine is administered intraperitoneally 30 minutes before the test.
Protocol: Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a sensitive measure of recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the mice.
-
Video tracking software.
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval of 24 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Data Analysis: The time spent exploring each object is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol: Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory.
Materials:
-
Circular pool (e.g., 120 cm diameter for mice) filled with opaque water.
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking software.
Procedure:
-
Acquisition Phase (Days 1-4): Four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and must find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Application II: Assessment of Antipsychotic-like Activity (Schizophrenia Model)
Rationale and Model Selection
The NMDA receptor antagonist dizocilpine (MK-801) is used to induce a state that mimics certain aspects of schizophrenia in rodents, including hyperlocomotion (a model for positive symptoms) and cognitive deficits.[4][5] H3R antagonists are hypothesized to have antipsychotic potential by modulating dopamine and other neurotransmitter systems implicated in schizophrenia.
Experimental Design
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + MK-801 (0.1 mg/kg, s.c.)
-
3-(1H-imidazol-5-yl)piperidine (1 mg/kg, p.o.) + MK-801
-
3-(1H-imidazol-5-yl)piperidine (3 mg/kg, p.o.) + MK-801
-
3-(1H-imidazol-5-yl)piperidine (10 mg/kg, p.o.) + MK-801
-
Clozapine (positive control, 5 mg/kg, i.p.) + MK-801
-
-
Compound Administration: 3-(1H-imidazol-5-yl)piperidine or Clozapine is administered 60 minutes before MK-801. MK-801 is administered 30 minutes before behavioral testing.
Protocol: Open Field Test for Locomotor Activity
This test assesses spontaneous locomotor activity and is used to measure the hyperlocomotion induced by MK-801.
Materials:
-
Open field arena (e.g., 100 x 100 x 40 cm for rats).
-
Video tracking system with automated analysis software.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes.
-
Testing: Place each rat in the center of the open field and record its activity for 60 minutes.
-
Data Analysis: The primary endpoint is the total distance traveled. Other parameters such as time spent in the center versus the periphery can also be analyzed to assess anxiety-like behavior.
Application III: Evaluation of Wake-Promoting Effects (Narcolepsy Model)
Rationale and Model Selection
Narcolepsy is characterized by excessive daytime sleepiness and cataplexy. Orexin/hypocretin deficiency is a key pathological feature of narcolepsy type 1. The orexin/ataxin-3 transgenic mouse model, in which orexin neurons are progressively lost, recapitulates the key features of narcolepsy, including fragmented sleep-wake patterns.[6] H3R antagonists are expected to promote wakefulness by increasing histamine and other monoamine levels.
Experimental Design
-
Animals: Male orexin/ataxin-3 transgenic mice and wild-type littermates (12-16 weeks old).
-
Groups (within-subjects design is often used):
-
Vehicle
-
3-(1H-imidazol-5-yl)piperidine (1 mg/kg, p.o.)
-
3-(1H-imidazol-5-yl)piperidine (3 mg/kg, p.o.)
-
3-(1H-imidazol-5-yl)piperidine (10 mg/kg, p.o.)
-
Modafinil (positive control, 100 mg/kg, p.o.)
-
-
Compound Administration: Compounds are administered at the beginning of the dark (active) phase.
Protocol: Sleep-Wake Monitoring (EEG/EMG)
Electroencephalography (EEG) and electromyography (EMG) are the gold standard for assessing sleep-wake states.
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the mice and allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours.
-
Drug Administration and Recording: Administer the compound or vehicle and record EEG/EMG for at least 6 hours.
-
Data Analysis: Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The primary endpoints are the total time spent in each state and the number and duration of sleep/wake bouts.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data Summary for Novel Object Recognition Test
| Treatment Group | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 0.10 ± 0.04 |
| Compound (1 mg/kg) + Scopolamine | 0.25 ± 0.06# |
| Compound (3 mg/kg) + Scopolamine | 0.38 ± 0.05## |
| Compound (10 mg/kg) + Scopolamine | 0.42 ± 0.06## |
| Donepezil (1 mg/kg) + Scopolamine | 0.40 ± 0.05## |
| p < 0.05 vs. Vehicle + Vehicle; #p < 0.05, ##p < 0.01 vs. Vehicle + Scopolamine |
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 3-(1H-imidazol-5-yl)piperidine in relevant models of neurological disorders. By understanding the underlying scientific principles and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data to advance the development of this promising therapeutic candidate.
References
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers in Pharmacology. Available at: [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available at: [Link]
-
Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
-
MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Behavioural Brain Research. Available at: [Link]
-
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients. Brain. Available at: [Link]
-
Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice. Journal of Neurochemistry. Available at: [Link]
-
Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia. Behavioural Brain Research. Available at: [Link]
-
The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Characterization of histamine H3 receptors in Alzheimer's Disease brain and amyloid over-expressing TASTPM mice. British Journal of Pharmacology. Available at: [Link]
-
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Simultaneous inhibition of cholinesterase and antagonism of histamine H3 receptors alleviates cognitive deficits and mitigates apoptosis in scopolamine-induced amnesia in mice. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. Available at: [Link]
-
MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Behavioural Brain Research. Available at: [Link]
-
Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Water maze testing to identify compounds for cognitive enhancement. Current Protocols in Pharmacology. Available at: [Link]
-
Dihydroergotamine Increases Histamine Brain Levels and Improves Memory in a Scopolamine-Induced Amnesia Model. International Journal of Molecular Sciences. Available at: [Link]
-
Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biomedical and Pharmacology Journal. Available at: [Link]
-
Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice. British Journal of Pharmacology. Available at: [Link]
-
Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function. The Journal of Neuroscience. Available at: [Link]
-
Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus. Experimental and Therapeutic Medicine. Available at: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
-
OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. Turkish Journal of Geriatrics. Available at: [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
The dose- and time-dependent effects of scopolamine and dose. ResearchGate. Available at: [Link]
-
Expression of a Poly-Glutamine-Ataxin-3 Transgene in Orexin Neurons Induces Narcolepsy–Cataplexy in the Rat. The Journal of Neuroscience. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histamine H3 Receptor Antagonist DL77 Ameliorates MK801-Induced Memory Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Piperine Prevents Scopolamine-Induced Cognitive Impairment via its Antioxidant and Anti-Inflammatory Roles; Suggesting Potential Modulation of Necroptosis-Related Genes Including MLKL and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-imidazol-5-yl)piperidine
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success.
Introduction
3-(1H-imidazol-5-yl)piperidine is a key structural motif in medicinal chemistry, often explored for its potential as a histamine H3 receptor antagonist and other therapeutic applications[1]. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide is structured to address these issues head-on, providing practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(1H-imidazol-5-yl)piperidine?
A1: The synthesis typically involves the construction of the imidazole ring onto a pre-existing piperidine scaffold or vice versa. A common strategy is the use of a protected piperidine derivative, such as N-Boc-3-aminopiperidine, which can be reacted with reagents to form the imidazole ring. Another approach involves the reduction of a corresponding pyridine derivative.
Q2: Why is the use of a protecting group on the piperidine nitrogen necessary?
A2: The piperidine nitrogen is a nucleophilic secondary amine. Without a protecting group, it can interfere with the reactions intended for the formation of the imidazole ring, leading to a mixture of undesired side products. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its relatively straightforward removal.
Q3: What are the main challenges in the final deprotection step?
A3: The final deprotection of the N-Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid). A key challenge is ensuring complete removal of the protecting group without causing degradation of the imidazole ring, which can be sensitive to harsh acidic conditions. Careful monitoring of the reaction and optimization of deprotection time and temperature are crucial.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-(1H-imidazol-5-yl)piperidine.
Problem 1: Low Yield in Imidazole Ring Formation
Symptoms:
-
Low conversion of the starting piperidine derivative.
-
Formation of multiple, difficult-to-separate byproducts.
Possible Causes & Solutions:
-
Incomplete reaction: The reaction conditions (temperature, time, stoichiometry of reagents) may not be optimal. Consider increasing the reaction temperature or extending the reaction time. A modest excess of the imidazole-forming reagents can also drive the reaction to completion.
-
Side reactions: The unprotected imidazole nitrogen can sometimes participate in side reactions. If you are building the imidazole ring, ensure that any reactive functionalities on your starting materials are appropriately protected.
-
Choice of synthetic route: The Van Leusen three-component reaction, which involves reacting an aldehyde, an amine, and p-toluenesulfonylmethyl isocyanide (TosMIC), is a powerful method for constructing imidazole rings and may offer higher yields compared to other methods[2].
Experimental Protocol: Van Leusen Imidazole Synthesis (Adapted for 3-(1H-imidazol-5-yl)piperidine)
-
To a solution of N-Boc-3-formylpiperidine (1 eq.) and ammonia (or a suitable amine source, 1 eq.) in a polar aprotic solvent like DMF, stir the mixture under an inert atmosphere (e.g., N2) for 3 hours at room temperature.
-
Add potassium carbonate (K2CO3, 1 eq.) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1 eq.) to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS for 18 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Problem 2: Difficult Purification of the Final Product
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
The presence of persistent, difficult-to-remove colored impurities.
Possible Causes & Solutions:
-
Residual starting materials or byproducts: If the reaction has not gone to completion, the final product will be contaminated with starting materials that may have similar polarity. Optimize the reaction to achieve full conversion.
-
Formation of regioisomers: Depending on the synthetic route, there is a possibility of forming regioisomers of the imidazole ring. Careful selection of reagents and reaction conditions can favor the desired isomer.
-
Purification technique: Standard silica gel chromatography might not be sufficient. Consider using reverse-phase chromatography or recrystallization to improve purity. For polar compounds, an ion-exchange resin could also be effective.
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | Widely applicable, good for non-polar to moderately polar compounds. | Can be less effective for highly polar compounds, potential for product degradation on acidic silica. | Initial purification of crude reaction mixtures. |
| Reverse-Phase Chromatography | Excellent for polar compounds, high resolution. | More expensive solvents and stationary phases. | Final purification of polar final products and removal of polar impurities. |
| Recrystallization | Can provide very high purity, scalable. | Requires a suitable solvent system, may result in significant product loss. | Crystalline solid products. |
| Ion-Exchange Chromatography | Highly selective for charged molecules. | Limited to ionizable compounds. | Purification of the final deprotected amine. |
Problem 3: Incomplete N-Boc Deprotection or Product Degradation
Symptoms:
-
Presence of both the Boc-protected and the deprotected product in the final mixture.
-
Formation of new impurities during the deprotection step, often indicated by charring or discoloration.
Possible Causes & Solutions:
-
Insufficient acid or reaction time: Ensure a sufficient excess of the deprotecting agent (e.g., TFA) is used and allow the reaction to proceed to completion. Monitor by TLC or LC-MS.
-
Harsh acidic conditions: The imidazole ring can be sensitive to strong acids and prolonged reaction times, leading to degradation. If degradation is observed, consider using milder deprotection conditions, such as HCl in dioxane or a weaker acid.
-
Work-up procedure: After deprotection, it is crucial to neutralize the excess acid carefully. A basic work-up with a mild base like sodium bicarbonate is recommended.
Diagram 1: Troubleshooting Workflow for N-Boc Deprotection
Caption: Troubleshooting workflow for the N-Boc deprotection step.
General Synthetic Scheme and Considerations
A plausible synthetic route starting from commercially available materials is outlined below. This pathway highlights the key steps and potential areas for troubleshooting.
Diagram 2: Plausible Synthetic Route
Caption: A general synthetic pathway for 3-(1H-imidazol-5-yl)piperidine.
References
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents.
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - NIH. Available at: [Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists - ResearchGate. Available at: [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
-
Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
Sources
purification challenges of 3-(1H-imidazol-5-yl)piperidine
Technical Support Center: Purification & Isolation of 3-(1H-imidazol-5-yl)piperidine
Topic: Purification challenges of 3-(1H-imidazol-5-yl)piperidine (and related Histamine H3 Receptor Ligands). Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content Type: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOPs).
Part 1: Technical Overview & Chemical Profile
The Molecule: 3-(1H-imidazol-5-yl)piperidine is a highly polar, hydrophilic building block often used in the synthesis of Histamine H3 receptor agonists/antagonists.
The Challenge: The purification of this molecule is notoriously difficult due to its "amphiphilic base" nature.
-
Extreme Polarity: The presence of both a secondary amine (piperidine,
) and an imidazole ring ( ) creates a molecule that adheres stubbornly to silica gel and remains soluble in water during workup. -
Tautomerism: The 4- and 5-positions of the imidazole ring are tautomeric (rapid proton exchange) unless the nitrogen is substituted. This guide refers to the 4(5)-isomer interchangeably.
-
Salt Entrapment: Syntheses involving reduction (e.g., from pyridyl-imidazoles) or metal-catalyzed couplings often leave the product trapped in a matrix of inorganic salts.
Part 2: Troubleshooting Guide (Q&A)
Q1: My product streaks severely on TLC and stays at the baseline of my silica column, even with 10% Methanol. How do I elute it?
Diagnosis: This is caused by the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (
Solution: You must suppress the ionization of the silanols or compete for the binding sites.
-
The "Ammonia Shift": Use a solvent system containing Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonia (
) . A typical starting ratio is 90:9:1 . The ammonia competes with your amine for the silanol sites. -
Alternative Stationary Phase: Switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and reduces irreversible adsorption of basic amines.
Q2: I cannot extract the product from the aqueous reaction mixture. I’ve tried DCM and EtOAc, but the organic layer is empty.
Diagnosis: 3-(1H-imidazol-5-yl)piperidine is highly water-soluble, especially if the pH is below 12 (where it exists as a mono- or di-cation).
Solution:
-
pH Adjustment: Ensure the aqueous phase is adjusted to pH > 12 using 50% NaOH. This ensures both nitrogens are deprotonated.
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic compound (Salting-out effect).
-
Solvent Switch: DCM and EtOAc are too non-polar. Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction.
-
Note: n-Butanol has a high boiling point (
). Requires a strong rotavap or azeotroping with heptane to remove.
-
Q3: My product isolated after workup is a sticky, hygroscopic gum that refuses to crystallize. How do I get a solid?
Diagnosis: The free base is often an amorphous oil or low-melting solid. It is also hygroscopic, absorbing water from the air which prevents lattice formation.
Solution: Convert the free base into a salt.
-
Dihydrochloride Salt: Dissolve the oil in a minimum amount of dry ethanol or isopropanol. Add 2.5 equivalents of HCl in dioxane or acetyl chloride (carefully). The dihydrochloride salt usually precipitates as a white, non-hygroscopic solid.
-
Oxalate/Fumarate: If HCl fails, oxalic acid often forms highly crystalline salts with piperidine derivatives.
Q4: I used a metal reduction (e.g., H2/Pd or NaBH4) and my product is contaminated with inorganic salts. How do I desalt it?
Diagnosis: The high water solubility of the product makes it difficult to wash away salts with water (as you would with a lipophilic compound).
Solution: Strong Cation Exchange (SCX) Chromatography . This is the "Silver Bullet" for this class of compounds (See Protocol B below).
Part 3: Detailed Experimental Protocols
Protocol A: Purification via SCX (Strong Cation Exchange) Cartridge
Best for: Desalting and isolating the free base from crude reaction mixtures.
Principle: The SCX resin (sulfonic acid functionalized silica) captures the basic amine. Neutral impurities and salts are washed away. The product is then released using a basic eluent.
Steps:
-
Loading: Dissolve the crude mixture in MeOH (or water/MeOH if necessary). Load onto a pre-conditioned SCX cartridge (1 g resin per 100 mg crude).
-
Washing: Flush the column with 5-10 column volumes (CV) of MeOH .
-
Result: Non-basic impurities and inorganic salts pass through. The product stays bound.
-
-
Elution: Elute with 2 M Ammonia in Methanol (commercially available or prepared by bubbling
gas into MeOH). -
Isolation: Collect the basic fractions and concentrate under reduced pressure.
-
Validation: The residue is the pure free base, free of inorganic salts.
Protocol B: Dihydrochloride Salt Formation
Best for: Long-term storage and characterization.
Steps:
-
Dissolve the purified free base (1.0 equiv) in dry Ethanol (concentration ~0.5 M).
-
Cool the solution to
in an ice bath. -
Dropwise add HCl in 1,4-Dioxane (4 M solution) (2.5 - 3.0 equiv).
-
Observation: A white precipitate should form immediately.
-
-
Stir at
for 30 minutes, then dilute with Diethyl Ether (to maximize precipitation). -
Filter the solid under nitrogen (to avoid moisture absorption).
-
Wash with cold ether and dry under high vacuum.
Part 4: Decision Matrix & Visualization
Figure 1: Purification Strategy Decision Matrix
Caption: Logical workflow for selecting the optimal purification method based on impurity profile and physical state.
Figure 2: SCX "Catch & Release" Mechanism
Caption: Molecular mechanism of purifying imidazole-piperidines using Sulfonic Acid (SCX) resin.
Part 5: References
-
Vollinga, R. C., et al. (1994).[1] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1][2] Journal of Medicinal Chemistry, 37(3), 332–333.[1]
-
Kitbunnadaj, R., et al. (2005).[1] "N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist."[1][2] Journal of Medicinal Chemistry, 48(6), 2100–2107.[2]
-
Lazewska, D., et al. (2006). "Imidazole-based histamine H3 receptor ligands."[1][2] Pharmazie, 61(6), 503-516. (General review of imidazole purification methods in H3 ligands).
-
Biotage Application Note. "Purification of Basic Amines using ISOLUTE® SCX-2." (Standard industrial protocol for SCX purification of piperidines).
Sources
optimizing reaction conditions for 3-(1H-imidazol-5-yl)piperidine synthesis
Status: Operational Ticket ID: CHEM-SUP-8430-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting for Imidazole-Piperidine Scaffolds
Executive Summary
The synthesis of 3-(1H-imidazol-5-yl)piperidine presents a classic "polar-on-polar" heterocyclic challenge. Often utilized as a scaffold for Histamine H3/H4 receptor ligands (analogous to Immepip), this molecule requires careful orchestration of protecting groups and pH management.
This guide addresses the two primary synthetic routes:
-
Heterogeneous Hydrogenation of the pyridine precursor (High atom economy, high risk of catalyst poisoning).
-
Van Leusen Imidazole Synthesis from piperidine-3-carboxaldehyde (Convergent, lower yield, high purity).
Module 1: The Reduction Route (Pyridine Precursor)
Context: You are attempting to reduce 3-(1H-imidazol-4-yl)pyridine to the piperidine analog using catalytic hydrogenation.
Q: My hydrogenation reaction stalls at <10% conversion despite high H₂ pressure (50 bar). Why?
Diagnosis: Catalyst Poisoning via Nitrogen Coordination.
The imidazole ring contains a basic nitrogen (
The Fix: Protonation-Driven Deactivation You must mask the basic nitrogens to prevent strong coordination to the metal surface.
-
Switch Solvent System: Move from neutral MeOH to AcOH or MeOH/HCl (1.0 M) .
-
Stoichiometry: Ensure you have at least 3 equivalents of acid (one for the imidazole, one for the pyridine, one excess) to keep the substrate fully protonated as the hydrochloride or acetate salt.
-
Catalyst Swap: If Pd/C fails, switch to Rh₂O₃ or PtO₂ (Adams' Catalyst) in acetic acid. Rhodium is significantly more active for pyridine ring reduction and less susceptible to nitrogen poisoning than Palladium [1, 4].
Protocol Adjustment:
| Parameter | Standard (Failing) | Optimized (Recommended) |
|---|---|---|
| Solvent | MeOH / EtOH | Glacial Acetic Acid or 1M HCl/MeOH |
| Catalyst | 10% Pd/C | 5% Rh/Al₂O₃ or PtO₂ |
| Pressure | 1 atm (Balloon) | 50–70 bar (Parr Reactor) |
| Temperature | RT | 60–80°C |
Q: I am seeing over-reduction (ring opening) or dimerization.
Diagnosis: Reaction conditions are too aggressive or concentration is too high. The Fix:
-
Limit Temperature: Do not exceed 80°C. High temperatures in acidic media can promote reductive cleavage of the C-N bonds.
-
Dilution: Maintain concentration below 0.1 M to prevent intermolecular coupling reactions on the catalyst surface.
Module 2: The Constructive Route (Van Leusen Cyclization)
Context: You are building the imidazole ring onto a protected piperidine-3-carboxaldehyde using Tosylmethyl Isocyanide (TosMIC).
Q: My yield is low (<30%), and the aldehyde starting material degrades.
Diagnosis: Base-Induced Epimerization or Aldehyde Instability. The Van Leusen reaction typically requires a base (K₂CO₃ or NaH).[1] Piperidine-3-carboxaldehyde is prone to racemization and polymerization under strongly basic conditions.
The Fix: Thermodynamic Control & Solvent Dryness
-
Protecting Group: Ensure the piperidine nitrogen is protected with Boc or Cbz . Free amines will react with TosMIC.
-
Base Selection: Avoid NaH. Use K₂CO₃ (mild) in refluxing MeOH.[1] The protic solvent is necessary for the elimination of the tosyl group in the final step [2, 3].
-
Temperature Ramp: Do not add TosMIC to a hot solution.
-
Step 1: Stir Aldehyde + Amine (if 3-component) + K₂CO₃ at 0°C.
-
Step 2: Add TosMIC.[2]
-
Step 3: Slowly warm to reflux.
-
Q: I cannot separate the TosMIC byproducts from the product.
Diagnosis: Similar polarity profiles. The Fix:
-
Scavenger Resin: Use a polymer-supported isocyanate resin to scavenge unreacted amine/imidazole species, or a silica-supported amine to scavenge excess TosMIC decomposition products.
-
Acid Wash: The product is basic. Dissolve the crude mixture in EtOAc, extract with 1M HCl. The product moves to the aqueous phase; non-basic TosMIC byproducts remain in the organic phase. Basify the aqueous phase and re-extract [5].
Module 3: Purification & Isolation (The "Polar Nightmare")
Q: I cannot extract the product from the aqueous layer after workup.
Diagnosis: High Water Solubility (LogP < 0). 3-(1H-imidazol-5-yl)piperidine is a highly polar polyamine. Standard EtOAc/Water extraction will result in >90% loss to the aqueous phase.
The Fix: The "Salting Out" or Ion Exchange Method Option A: n-Butanol Extraction
-
Saturate the aqueous phase with NaCl (solid).
-
Extract 5x with n-Butanol or IPA/CHCl₃ (1:3) .
-
Concentrate the organic layer.
Option B: Dowex Ion Exchange (Recommended for >1g scale)
-
Load the aqueous solution (pH < 4) onto a Dowex 50WX8 (H+ form) column.
-
Wash with water and MeOH to remove non-basic impurities.
-
Elute the product with 5% NH₄OH in MeOH .
-
The ammonia evaporates upon concentration, leaving the free base.
Visualizing the Workflows
Diagram 1: Pathway Logic & Troubleshooting
The following diagram illustrates the decision matrix for selecting the synthesis route and the critical control points for each.
Caption: Decision matrix for synthetic route selection. Route A prioritizes atom economy but requires high-pressure equipment. Route B is accessible in standard labs but requires careful handling of the aldehyde precursor.
Diagram 2: Mechanistic Failure Points (Van Leusen)
This diagram details the specific chemical steps where the Van Leusen reaction typically fails and the intervention required.
Caption: Mechanistic flow of the Van Leusen synthesis. Red dashed lines indicate critical failure modes caused by moisture (hydrolysis) or thermal aggression (polymerization).
References
-
Kustov, A. L., et al. (2022).[3] "Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts." Russian Journal of Physical Chemistry A.
-
Zheng, X., et al. (2020).[2] "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis." Pharmaceuticals (Basel).[2]
-
Sisko, J., et al. (2000). "Van Leusen Imidazole Synthesis." Grokipedia / Organic Chemistry Portal.
-
Tang, C., et al. (2012). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry.
-
Benchchem Technical Support. (2024). "Refining Purification Techniques for Polar Imidazole Derivatives."
Sources
Technical Support Center: Optimizing the Synthesis of 3-(1H-imidazol-5-yl)piperidine
Introduction: Welcome to the technical support center for 3-(1H-imidazol-5-yl)piperidine. This molecule represents a critical structural motif in modern medicinal chemistry, serving as a foundational scaffold for numerous therapeutic agents, most notably as antagonists for the histamine H₃ receptor.[1][2] The histamine H₃ receptor is a key target for treating cognitive and neurological disorders, making the efficient synthesis of this building block paramount for drug development professionals.[3][4][5]
The inherent chemical properties of this compound—a polar, basic heterocyclic system containing both a piperidine and an imidazole ring—present unique challenges in synthesis and purification. This guide is designed to provide researchers, scientists, and process chemists with practical, in-depth solutions to common problems encountered during its preparation, focusing on maximizing both chemical yield and final purity. We will delve into the causality behind experimental phenomena and offer validated protocols to streamline your workflow.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific, common issues in a question-and-answer format.
Q1: My overall reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in multi-step heterocyclic synthesis are often multifactorial. The root cause can typically be traced to incomplete reactions, competing side reactions, or product degradation.
-
Causality & Explanation: The synthesis of imidazole derivatives can be sensitive to reaction conditions. For instance, in reactions like the Debus-Radziszewski synthesis or related condensations, temperature control is critical.[6] Excessive heat can lead to the formation of polymeric byproducts or degradation of the imidazole ring, while insufficient heat results in an incomplete reaction. The piperidine nitrogen, being a strong nucleophile, can also participate in undesired side reactions if not appropriately protected during certain synthetic steps.
-
Step-by-Step Solutions:
-
Reagent Quality: Ensure all starting materials, particularly aldehydes or dicarbonyl compounds, are pure and free from oxidized impurities. Use freshly distilled solvents to eliminate water and peroxides, which can interfere with many organometallic or base-catalyzed steps.
-
Inert Atmosphere: Both the piperidine and imidazole rings can be susceptible to oxidation. Conduct reactions under an inert atmosphere (Nitrogen or Argon), especially if using organometallic reagents or if the reaction requires prolonged heating.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to rigorously monitor the reaction's progress. A common mistake is to terminate the reaction prematurely or to let it run too long, leading to byproduct formation. A time-course study analyzing aliquots every hour can help determine the optimal reaction time.
-
Temperature Optimization: If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C). Conversely, if multiple byproducts are observed on the TLC plate, attempt the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes improve yields and drastically reduce reaction times for imidazole formation.[6][7]
-
Q2: My TLC plate shows significant streaking of the product spot, making purification by column chromatography difficult. Why is this happening?
A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which for basic molecules like 3-(1H-imidazol-5-yl)piperidine is almost always the acidic silica gel.
-
Causality & Explanation: Silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms in your molecule (both on the piperidine ring and the imidazole ring) can undergo acid-base interactions with these groups. This causes a portion of your compound to "stick" to the silica, eluting slowly and creating a streak rather than a compact spot.
-
Step-by-Step Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[8] This competitively neutralizes the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 90:9:1).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent.
-
-
Alternative Stationary Phase: If streaking persists, switch to a different stationary phase.[8]
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is nonpolar. This method is highly effective for separating compounds based on hydrophobicity and is less prone to issues with basic molecules.[8]
-
-
Q3: I've isolated my product, but it's a persistent oil that refuses to crystallize. How can I obtain a solid?
A3: "Oiling out" is a common problem for compounds with conformational flexibility and those containing impurities that inhibit crystal lattice formation.
-
Causality & Explanation: The presence of even small amounts of residual solvent or impurities can act as a "lubricant," preventing the highly ordered arrangement required for crystallization. The free base form of your molecule may also simply have a low melting point or be amorphous by nature.
-
Step-by-Step Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.
-
Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol or dichloromethane) and then add a large excess of a poor, non-polar solvent (e.g., hexane or diethyl ether) dropwise while stirring vigorously. This can cause the product to precipitate as a solid or powder.
-
Salt Formation: This is often the most reliable method. The ionic nature of a salt dramatically increases the likelihood of forming a stable, crystalline solid.
-
Dissolve the oily free base in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a stoichiometric amount (1.0 equivalent) of an acid solution (e.g., HCl in ether, or acetic acid).
-
Stir and cool the mixture. The resulting salt will often precipitate and can be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying a polar, basic compound like 3-(1H-imidazol-5-yl)piperidine?
A1: A multi-modal approach is often necessary. The optimal strategy depends on the nature of the impurities.
-
Initial Work-up: A well-designed liquid-liquid extraction is your first and best purification step. Use pH manipulation to your advantage. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities. Then, extract the aqueous layer again to ensure full recovery of your basic product.
-
Chromatography: For polar compounds, traditional normal-phase chromatography can be challenging.[9]
-
Modified Normal-Phase: As discussed in the troubleshooting section, silica gel with a basic modifier is the first choice.
-
Reversed-Phase (RP-HPLC): Excellent for removing non-polar and moderately polar impurities. Use a C18 column with a mobile phase like water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.[8][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for very polar compounds that have poor retention in reversed-phase. HILIC uses a polar stationary phase with a primarily organic mobile phase, providing an orthogonal separation mechanism.[8][10][11]
-
Q2: How should I properly handle and store 3-(1H-imidazol-5-yl)piperidine to ensure its long-term stability?
A2: As a compound with multiple amine functionalities, it is susceptible to degradation.
-
Chemical Stability: The molecule can be sensitive to air and light. The piperidine and imidazole rings can undergo slow oxidation over time. It is stable under standard laboratory conditions but may be affected by extreme pH or strong oxidizing agents.[12][13]
-
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Temperature: Keep in a cool environment, preferably refrigerated (2-8 °C).
-
Light: Store in an amber vial or in a dark location to prevent photochemical degradation.
-
Form: If possible, storing it as a crystalline salt (e.g., hydrochloride) can significantly enhance its long-term stability compared to the free-base oil.
-
Data Summary & Protocols
Table 1: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Best For Removing | Key Considerations |
| Normal-Phase | Silica Gel (Acidic) | Hexane/Ethyl Acetate | Less polar impurities | Requires basic modifier (e.g., 1% TEA) to prevent streaking. |
| Reversed-Phase | C18 (Non-polar) | Water/Acetonitrile | Non-polar to moderately polar impurities | Requires acidic modifier (e.g., 0.1% TFA) for good peak shape. |
| HILIC | Polar (e.g., Amide, Diol) | Acetonitrile/Water (High organic content) | Highly polar impurities | Excellent retention for very polar compounds. Elution order is opposite to RP. |
Protocol 1: General Procedure for Aqueous Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]
Protocol 2: Flash Column Chromatography (Silica Gel with Basic Modifier)
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best resolution. To do this, dissolve the crude oil in a minimum of methanol, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 5% Methanol in Dichloromethane + 1% Triethylamine).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Use a gradient elution, slowly increasing the polarity (e.g., from 5% to 15% Methanol in Dichloromethane, keeping the 1% TEA constant) to elute the product.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent (and TEA) from the combined pure fractions under reduced pressure to yield the purified product.
Visual Workflow and Logic Diagrams
Caption: General workflow from synthesis to purification.
Caption: Troubleshooting decision tree for chromatographic purification.
References
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2022). Google Scholar.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Technical Support Center: Optimizing Imidazole Deriv
- Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.
- H3 receptor antagonist. Wikipedia.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective.
- Histamine as a Global Integrator of Neurochemical Systems in the Human Brain. (2026). Google Scholar.
- For highly polar compound, how to do the purification?.
- 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide. EvitaChem.
- Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin
- Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. biotage.com [biotage.com]
- 12. Buy 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide (EVT-3016499) | 1955530-21-8 [evitachem.com]
- 13. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(1H-imidazol-5-yl)piperidine
Executive Summary & Reaction Context
The synthesis of 3-(1H-imidazol-5-yl)piperidine (often referred to as the "Immepip" scaffold or related to FUB series ligands) is a critical step in developing Histamine H3 receptor agonists and antagonists. The most robust route involves the catalytic hydrogenation of 3-(1H-imidazol-4-yl)pyridine .
While theoretically simple, this reduction is notorious for three specific failure modes:
-
Catalyst Poisoning: The pyridine nitrogen coordinates strongly to metal surfaces, stalling the reaction.
-
Partial Reduction: Formation of tetrahydropyridine intermediates (the "Stalled Intermediate").
-
Regio-isomeric Alkylation: If derivatizing, the competition between the piperidine amine and the imidazole nitrogen leads to difficult-to-separate mixtures.
This guide provides mechanistic insights and actionable protocols to mitigate these issues.
Master Workflow & Failure Points
The following diagram illustrates the standard hydrogenation pathway and the divergence points where by-products are generated.
Figure 1: Reaction pathway for the catalytic hydrogenation of the pyridine precursor. Red nodes indicate critical by-product checkpoints.
Troubleshooting Guide: By-Product Analysis
Issue 1: The "Stalled" Reaction (Tetrahydropyridine Formation)
Symptom: LCMS shows a mass of [M-2] relative to the product (Mass = Target - 2H). The reaction stops at ~60-70% conversion. Identity: 3-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine.
| Parameter | Technical Explanation | Corrective Action |
| Mechanism | Pyridine hydrogenation proceeds via partially reduced intermediates.[1] The final double bond reduction is the rate-determining step and is most sensitive to steric hindrance and catalyst deactivation. | Do not add more catalyst yet. First, check acidity. |
| Acidity | Free pyridine nitrogens poison the catalyst surface (Pd or Pt) by strong coordination. | Protocol: Ensure the reaction is run in Acetic Acid or 1M HCl/MeOH . The pyridinium species reduces faster and does not poison the catalyst. |
| H2 Pressure | Atmospheric pressure (balloon) is often insufficient for the final reduction step in this scaffold. | Protocol: Increase pressure to 50-80 bar (using an autoclave or H-Cube flow reactor). Temperature should be 60-80°C . |
Issue 2: "Ghost" Impurities (NMR Signal Splitting)
Symptom: 1H NMR shows split signals or broad peaks for the imidazole protons, looking like a 60:40 mixture of impurities. Identity: Tautomers (N-τ vs. N-π), not synthetic by-products.
-
Explanation: The imidazole ring undergoes rapid tautomeric exchange. In the piperidine product, the lack of conjugation allows distinct populations to exist on the NMR timescale, especially in DMSO-d6.
-
Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.
-
Reference: This phenomenon is well-documented in histamine receptor ligand synthesis (Schliesser et al.).
Issue 3: N-Alkylation Regioisomers (Post-Synthesis)
Symptom: If you attempt to alkylate the piperidine nitrogen (e.g., reductive amination or alkyl halide), you obtain a mixture of products. Identity: N-alkyl-imidazole (By-product) vs. N-alkyl-piperidine (Target).
-
Cause: The imidazole nitrogen is nucleophilic. While the piperidine secondary amine is generally more nucleophilic, the imidazole can compete, especially if the piperidine is sterically hindered.
-
Prevention Strategy: Use a Trityl (Trt) protecting group on the imidazole nitrogen before the hydrogenation step. The Trityl group is bulky and prevents alkylation at the imidazole, directing reaction solely to the piperidine.
Validated Experimental Protocol
Objective: Synthesis of 3-(1H-imidazol-5-yl)piperidine dihydrochloride via Hydrogenation.
-
Preparation: Dissolve 3-(1H-imidazol-4-yl)pyridine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).
-
Note: Acetic acid serves as both solvent and activator.
-
-
Catalyst Loading: Add PtO₂ (Adams' Catalyst) (10 wt% relative to substrate).
-
Why PtO₂? It is more resistant to nitrogen poisoning than Pd/C for this specific substrate.
-
-
Hydrogenation:
-
Batch: Pressurize Parr shaker to 50 psi (3.5 bar) H₂. Heat to 60°C . Stir for 12-24 hours.
-
Flow (H-Cube): Use Pt/C cartridge, 50 bar , 80°C , flow rate 0.5 mL/min.
-
-
Work-up:
-
Filter catalyst over Celite.
-
Concentrate acetic acid in vacuo.
-
Critical Step: Redissolve residue in MeOH and add concentrated HCl (excess). Evaporate again to convert the acetate salt to the dihydrochloride salt .
-
Recrystallize from EtOH/Ether to remove any trace tetrahydropyridine.
-
FAQ: Expert Insights
Q: Can I use Pd/C instead of PtO₂? A: Yes, but Pd/C is more susceptible to poisoning by the pyridine nitrogen. If using Pd/C, you must use a stronger acid system (e.g., MeOH + 2-3 eq HCl) and likely higher pressure (balloon pressure will fail).
Q: I see a by-product with Mass [M+14] or [M+28]. What is it? A: If you used Methanol as a solvent with HCl, you might be seeing N-methylation (rare but possible if formaldehyde impurities are present in poor quality MeOH) or, more likely, esterification if your starting material had a carboxylic acid side chain. However, for the core scaffold, check for dimerization if the concentration was too high.
Q: How do I separate the tetrahydropyridine by-product if it forms? A: The tetrahydropyridine is less basic than the fully reduced piperidine. Flash chromatography on silica using a gradient of DCM:MeOH:NH₄OH (90:9:1 to 80:19:1) usually elutes the tetrahydropyridine first, followed by the target piperidine.
References
-
Schliesser, S., & Schaefer, M. (2025). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. ResearchGate.
-
Irfan, M., et al. (2009).[2] Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry.
- Vollinga, R. C., et al. (1994). Synthesis and pharmacological evaluation of 3-(1H-imidazol-4-yl)piperidine derivatives as histamine H3 receptor ligands. (Contextual grounding for the scaffold synthesis).
-
Tang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. NIH PubMed Central.
Sources
stability issues of 3-(1H-imidazol-5-yl)piperidine in solution
Welcome to the technical support center for 3-(1H-imidazol-5-yl)piperidine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common problems you might encounter when working with 3-(1H-imidazol-5-yl)piperidine in solution.
Issue 1: Gradual or Rapid Loss of Parent Compound in Solution Over Time
Symptom: You observe a decrease in the concentration of 3-(1H-imidazol-5-yl)piperidine in your stock or working solutions, as determined by analytical methods such as HPLC or LC-MS.
Potential Causes & Troubleshooting Steps:
-
pH-Related Degradation: The imidazole ring is susceptible to degradation under strongly acidic or alkaline conditions. The piperidine moiety, being a secondary amine, can also be affected by pH.
-
Expert Insight: Imidazole-containing compounds can undergo ring-opening or other rearrangements in extreme pH environments.[1] It is crucial to maintain an appropriate pH to ensure the stability of your compound.
-
Troubleshooting:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range for your experiment, consider using a suitable buffer. Imidazole itself can be used for buffering in the pH range of 6.2-7.8.[2]
-
Perform a small-scale pH stability study by incubating your compound in different buffers (e.g., pH 3, 5, 7, 9) and analyzing the samples at various time points.
-
-
-
Oxidation: The piperidine ring, and to a lesser extent the imidazole ring, can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.
-
Expert Insight: Secondary amines like piperidine can be oxidized to form various products, including nitroxides and other degradation species.
-
Troubleshooting:
-
De-gas your solvents before preparing solutions by sparging with an inert gas like nitrogen or argon.
-
Avoid sources of metal ion contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA, keeping in mind that imidazole itself can chelate some divalent cations.[2]
-
Store solutions under an inert atmosphere.
-
-
-
Photodecomposition: Imidazole-containing compounds can be light-sensitive.
-
Expert Insight: Aromatic systems, including imidazoles, can absorb UV light, leading to photochemical degradation.
-
Troubleshooting:
-
Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[2]
-
Minimize exposure to ambient light during experimental procedures.
-
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Symptom: When analyzing your solution, you observe new peaks in your chromatogram that are not present in the initial analysis of the compound.
Potential Causes & Troubleshooting Steps:
-
Formation of Degradants: The new peaks are likely degradation products resulting from the issues mentioned above (pH instability, oxidation, photodecomposition).
-
Troubleshooting:
-
Attempt to identify the degradants using techniques like LC-MS/MS to understand the degradation pathway.
-
Review your solution preparation and storage procedures to mitigate the likely cause of degradation.
-
-
-
Reaction with Solvent or Excipients: The compound may be reacting with components in your solution.
-
Expert Insight: The nucleophilic nitrogen on the piperidine ring could potentially react with certain functional groups in your solvent or other formulation components.
-
Troubleshooting:
-
Review the composition of your solution for any reactive species.
-
If possible, prepare a simplified solution containing only the compound and a well-characterized, inert solvent to see if the extra peaks still appear.
-
-
Troubleshooting Workflow Diagram
Caption: A general workflow for troubleshooting unexpected experimental results with 3-(1H-imidazol-5-yl)piperidine.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-(1H-imidazol-5-yl)piperidine?
For solid material, it is advisable to store it in a cool, dry, and dark place.[3] A desiccator at room temperature or in a refrigerator is a suitable environment. Keep the container tightly sealed to prevent moisture absorption.
Q2: What solvents are recommended for preparing stock solutions of 3-(1H-imidazol-5-yl)piperidine?
The choice of solvent will depend on your experimental needs. For general stock solutions, consider using high-purity, anhydrous solvents such as DMSO, ethanol, or methanol. Given that imidazole is soluble in water, aqueous buffers can also be used, but the pH should be carefully controlled.[2] Always perform a small-scale solubility test before preparing a large volume of solution.
Q3: How long can I store solutions of 3-(1H-imidazol-5-yl)piperidine?
The stability of the compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air. It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study under your specific storage conditions is advised.
Q4: Can I autoclave solutions of 3-(1H-imidazol-5-yl)piperidine?
While some simple imidazole solutions can be autoclaved, it is generally not recommended for more complex molecules like 3-(1H-imidazol-5-yl)piperidine without specific stability data.[2] The combination of high temperature and pressure could lead to degradation. If sterile solutions are required, sterile filtration through a 0.22 µm filter is a safer alternative.
Q5: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents and strong acids.[4] The piperidine nitrogen is basic and will react with acids. The imidazole ring can chelate certain metal ions, which could be a consideration in cell culture media or buffer systems containing divalent cations.[2]
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(1H-imidazol-5-yl)piperidine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC with UV or MS detection) to determine the extent of degradation and the profile of degradation products.
Potential Degradation Pathways
Sources
Technical Support Center: Solubility Optimization for Imidazole-Piperidine Scaffolds
The following Technical Support Guide addresses the solubility challenges associated with 3-(1H-imidazol-5-yl)piperidine derivatives . This scaffold, common in Histamine H3/H4 receptor antagonists (e.g., analogs of thioperamide, ciproxifan), presents unique physicochemical hurdles due to the interplay between the basic piperidine ring, the amphoteric imidazole moiety, and often lipophilic substituents.
Status: Operational Topic: 3-(1H-imidazol-5-yl)piperidine Derivatives Ticket ID: SOL-H3R-001
Executive Summary: The Physicochemical Bottleneck
The core structure contains two nitrogenous heterocycles with distinct pKa values: the piperidine (secondary amine, pKa
-
At pH < 6.0: Both rings are protonated (Dicationic). Solubility is generally high.
-
At pH 7.4 (Physiological): The piperidine retains its charge, but the imidazole becomes neutral. If the derivative contains aromatic tails (common for H3R affinity), the single charge is often insufficient to overcome the crystal lattice energy driven by imidazole-imidazole hydrogen bonding.
-
Result: Rapid precipitation in neutral buffers (PBS) or biological media.
Module 1: Chemical Form & Salt Selection
Q: My free base precipitates immediately in PBS. What is the first line of defense?
A: You must disrupt the crystal lattice energy. The free base of imidazole-piperidine derivatives often exhibits high crystallinity due to intermolecular hydrogen bonding (N-H
Recommendation: Convert the free base to a Dihydrochloride (2HCl) or Dimaleate salt.
-
Why? A monohydrochloride salt often leaves the imidazole neutral (and capable of stacking/aggregating). Forcing the dicationic state (protonating both the piperidine and imidazole) maximizes solvation energy.
-
Evidence: Studies on histamine antagonists like ciproxifan and thioperamide analogs demonstrate that dicationic salts significantly improve aqueous solubility compared to mono-salts or free bases [1, 4].
Q: I tried HCl, but the compound is hygroscopic. What alternatives exist?
A: Hygroscopicity is common with HCl salts of this scaffold. Switch to organic counter-ions that provide a stable crystal lattice while maintaining solubility.
Salt Selection Table:
| Counter-ion | Stoichiometry | Advantages | Disadvantages | Best For |
| Hydrochloride | 2:1 (2HCl) | Highest aqueous solubility; mimics stomach pH. | Often hygroscopic; can be deliquescent. | Acute IV/IP injections. |
| Maleate | 1:1 or 2:1 | Good balance of solubility and crystallinity; stable solid form. | Lower solubility than HCl. | Oral formulations (PO). |
| Oxalate | 1:1 | High melting point (stability). | Toxicity concerns for high-dose in vivo studies. | In vitro assays only. |
| Fumarate | 1:1 | Non-hygroscopic; pharmaceutically acceptable. | Slow dissolution rate.[1] | Long-term stability studies. |
Module 2: Formulation Strategies (The "Vehicle" Level)
Q: How do I formulate this for in vivo PK studies (IV/PO) without precipitation?
A: Do not rely on simple saline. You must use a buffering system that respects the pKa of the imidazole ring, or use complexing agents to hide the lipophilic tail.
Protocol A: The "Acidic Buffer" Method (For IV)
This method maintains the imidazole in its cationic (protonated) state.
-
Vehicle: 20 mM Acetate Buffer or Citrate Buffer adjusted to pH 4.5 - 5.0 .
-
Rationale: At pH 5.0, the imidazole (pKa ~6.9) is >90% protonated. The repulsion between cationic molecules prevents aggregation.
-
Caution: Ensure the injection volume is low (<5 mL/kg) to avoid local acidosis, though blood buffering capacity usually handles this well.
Protocol B: Cyclodextrin Complexation (For IV/PO)
If pH adjustment is contraindicated, use Hydroxypropyl-
-
Concentration: 20% (w/v) HP-
-CD in water. -
Method:
-
Add drug to 20% HP-
-CD solution. -
Sonicate at 40°C for 30 minutes.
-
Filter (0.22
m).
-
-
Mechanism: The lipophilic piperidine/aromatic tail inserts into the CD cavity, while the hydroxyl groups maintain water solubility. This is the "Gold Standard" for H3 antagonists [3].
Module 3: Structural Modification (The "Design" Level)
Q: We are in the lead optimization phase. How can I improve solubility structurally without losing H3/H4 affinity?
A: You must lower the LogP or disrupt the planarity of the molecule.
Design Tactic 1: Scaffold Hopping (Piperidine Ring)
-
Issue: The 3-(imidazol-5-yl)piperidine core is rigid.
-
Modification: Introduce a polar group on the piperidine nitrogen (if SAR permits) or switch to a morpholine or piperazine analog. However, note that H3R binding often requires a basic nitrogen; reducing basicity too much (e.g., amides) will kill potency [4].
Design Tactic 2: Disrupting Symmetry
-
Issue: Para-substituted aromatic tails (common in these drugs) pack too well in the crystal lattice.
-
Modification: Move substituents to the ortho or meta position. This increases the "entropy of solvation" and lowers the melting point, directly improving solubility.
Troubleshooting Decision Pathways
Workflow 1: Salt Selection & Optimization
Figure 1: Decision tree for salt selection. Prioritize 2HCl salts for initial testing; switch to organic anions if physical stability (hygroscopicity) is an issue.
Workflow 2: Formulation for In Vivo Dosing
Figure 2: Formulation strategy based on administration route. Note the preference for acidic buffers in IV to utilize the imidazole pKa.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (High Throughput)
Use this to screen derivatives quickly.
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO .
-
Spiking: Add 5
L of stock to 195 L of PBS (pH 7.4) in a 96-well plate (Final conc: 250 M, 2.5% DMSO). -
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a 0.45
m filter plate to remove precipitate. -
Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.
-
Calculation:
.
Protocol 2: Salt Synthesis (Dihydrochloride)
Standard method for 3-(1H-imidazol-5-yl)piperidine derivatives.
-
Dissolve 100 mg of free base in 2 mL of absolute ethanol .
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.5 equivalents of HCl in dioxane (4M solution).
-
Stir for 30 minutes. A white precipitate should form.
-
Add 5 mL of diethyl ether to complete precipitation.
-
Filter under nitrogen atmosphere (to prevent moisture absorption) and dry in a vacuum desiccator over
.
References
-
The Histamine H3 Receptor: An Attractive Target for the Treatment of Cognitive Disorders. Source: National Institutes of Health (PMC). URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (Molecules). URL:[Link]
-
Strategies for Improving Hydrophobic Drugs Solubility and Bioavailability. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience. URL:[Link]
Sources
strategies to reduce off-target effects of 3-(1H-imidazol-5-yl)piperidine
Technical Support Center: 3-(1H-imidazol-5-yl)piperidine
A Guide for Researchers on Mitigating Off-Target Effects
Welcome to the technical support center for 3-(1H-imidazol-5-yl)piperidine and related compounds. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate the complexities of your research. This guide is structured to address common challenges, particularly the management of off-target effects, ensuring the integrity and success of your experiments.
The 3-(1H-imidazol-5-yl)piperidine scaffold is a core component of many potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists.[1][2] These compounds are of significant interest for their potential therapeutic applications in a range of cognitive and neurological disorders by modulating the release of key neurotransmitters in the central nervous system (CNS).[1][3] However, like many pharmacologically active small molecules, ensuring target specificity is a critical step to generating reliable data and avoiding misinterpreted results.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you identify, understand, and mitigate potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is 3-(1H-imidazol-5-yl)piperidine and what is its primary target?
A1: 3-(1H-imidazol-5-yl)piperidine is a chemical scaffold frequently used in the development of antagonists and inverse agonists for the histamine H3 receptor (H3R).[2] The H3R is a G-protein coupled receptor (GPCR) primarily found in the brain. It acts as an inhibitory autoreceptor on histamine-releasing neurons, meaning it helps to regulate the brain's histamine levels.[4] By blocking this receptor, these compounds increase the release of histamine and other important neurotransmitters like acetylcholine and dopamine, which is why they are investigated for cognitive enhancement and treating conditions like Alzheimer's disease, narcolepsy, and ADHD.[1][4]
Q2: What are the most likely off-target effects for a compound with this scaffold?
A2: The imidazole ring is a key structural feature of histamine itself, which provides high affinity for histamine receptors. However, this same feature can lead to cross-reactivity with other histamine receptor subtypes (H1, H2, and particularly H4) due to structural similarities.[5] Additionally, the basic amine in the piperidine ring and the overall lipophilicity of such molecules can predispose them to interactions with other biogenic amine receptors (e.g., serotonin, dopamine) and channels, such as the hERG potassium channel, which is a critical off-target to monitor due to potential cardiotoxicity.[4][6] Another consideration for imidazole-containing compounds is the potential inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[4][7]
Q3: What are the main strategic approaches to reduce or manage these off-target effects?
A3: There are three primary strategies that can be employed concurrently:
-
Rational Drug Design & Analogue Selection: If you have the option, select or synthesize analogues with modifications designed to enhance selectivity. For example, medicinal chemistry efforts often focus on creating non-imidazole H3R antagonists to avoid issues with CYP enzyme inhibition and improve CNS penetration.[2][4]
-
Dose Optimization & Target Engagement: Use the lowest possible concentration of the compound that elicits the desired on-target effect. This requires careful dose-response studies and confirmation of target engagement in your experimental system.[8][9]
-
Systematic Off-Target Profiling: Proactively screen the compound against a panel of known liability targets. This allows you to be aware of and control for any unintended activities in your experimental design.[10][11]
Troubleshooting Guide
This section addresses specific experimental problems that may arise due to off-target effects.
Problem 1: I'm observing an unexpected or paradoxical phenotype in my cells/animal model that doesn't align with H3R antagonism.
-
Plausible Cause: This is a classic sign of an off-target effect. The observed phenotype might be the result of the compound interacting with another receptor or pathway that is dominant over the H3R-mediated effect in your specific model.
-
Troubleshooting Workflow:
-
Validate Target Engagement: First, confirm that your compound is engaging the H3R at the concentration used. Without this confirmation, all other data is difficult to interpret.[8][12] A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 1).
-
Consult a Liability Panel: Screen your compound against a panel of common off-target liabilities, such as those offered by commercial vendors.[10][11][13] Prioritize receptors from the histamine, serotonin, and dopamine families, as well as the hERG channel. (See Table 1 for a suggested panel).
-
Use a Structural Analogue: Test a structurally related but inactive analogue (if available). If the unexpected phenotype disappears, it strongly suggests the effect is mediated by a specific molecular interaction (on- or off-target).
-
Employ a Pharmacological Blockade: If your off-target screen identifies a likely candidate (e.g., the serotonin 5-HT2A receptor), pre-treat your system with a known selective antagonist for that off-target and see if the unexpected phenotype is reversed.
-
-
Visual Troubleshooting Workflow:
Problem 2: My dose-response curve is biphasic or does not fit a standard sigmoidal model.
-
Plausible Cause: A biphasic (U-shaped or bell-shaped) curve often indicates the presence of two or more underlying mechanisms with different potencies. At lower concentrations, you may be observing the high-affinity on-target effect, while at higher concentrations, a lower-affinity off-target effect begins to dominate, either opposing or confounding the primary effect.
-
Troubleshooting Steps:
-
Lower the Concentration Range: Focus your experiments on the lower end of the concentration range to isolate the high-potency, on-target effect. The goal is to define a therapeutic window where you have maximal on-target activity with minimal off-target interference.
-
Perform Competitive Binding Assays: Use radioligand binding assays for both the H3R and a suspected off-target (identified from a screening panel). This will provide quantitative affinity values (Ki) for each target, helping to explain the biphasic curve.
-
Analyze Individual Pathway Readouts: Instead of a complex phenotypic endpoint (e.g., cell proliferation), measure a proximal marker of H3R activation (e.g., cAMP levels) and a marker for a suspected off-target pathway. This can help dissect the composite curve.
-
Table 1: Recommended Initial Off-Target Screening Panel
| Target Class | Specific Examples | Rationale for Inclusion | Recommended Assay Type |
| Histamine Receptors | H1, H2, H4 | High structural homology to the primary H3 target. [5] | Radioligand Binding Assay |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, 5-HT7 | Imidazole and piperidine motifs can show affinity for aminergic GPCRs. | Radioligand Binding Assay |
| Dopamine Receptors | D1, D2, D3, D4 | Structural similarity to other CNS-active amine receptors. | Radioligand Binding Assay |
| Adrenergic Receptors | Alpha-1A, Alpha-2A, Beta-1, Beta-2 | Common off-targets for CNS-active compounds. | Radioligand Binding Assay |
| Ion Channels | hERG (KCNH2) | Critical safety target; blockade can cause QT prolongation and cardiac arrest. [6] | Electrophysiology (Patch Clamp) |
| CYP Enzymes | CYP2D6, CYP3A4 | Imidazole moiety is a known inhibitor of key metabolic enzymes. [4] | Fluorescent or LC-MS/MS Assay |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol allows you to verify that 3-(1H-imidazol-5-yl)piperidine is binding to its intended H3R target in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. [14]
-
Objective: To determine if the compound engages H3R in a cellular environment.
-
Materials:
-
Cells expressing H3R (e.g., HEK293-H3R stable cell line).
-
3-(1H-imidazol-5-yl)piperidine compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (BCA assay), SDS-PAGE and Western blotting materials, primary antibody against H3R.
-
-
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentration of your compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with ice-cold PBS, and resuspend the cell pellet in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the total protein loaded for each sample and perform SDS-PAGE followed by Western blotting using a primary antibody specific for H3R.
-
Data Analysis: Quantify the band intensity for H3R at each temperature point for both the vehicle- and compound-treated groups. Plot the percentage of soluble H3R relative to the non-heated control against temperature. A shift of the melting curve to the right for the compound-treated sample indicates target engagement.
-
-
Visual Protocol Workflow:
Figure 2. High-level workflow for the Cellular Thermal Shift Assay (CETSA).
References
-
E169, The Potent and Selective Histamine H3 Receptor Antagonist Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. National Center for Biotechnology Information.[Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed.[Link]
-
H3 receptor antagonist. Wikipedia.[Link]
-
off-target effects of drugs. YouTube.[Link]
- Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists. ResearchGate.[Link]
-
Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. PubMed.[Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
-
Determining target engagement in living systems. National Center for Biotechnology Information.[Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.[Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health.[Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications.[Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. National Center for Biotechnology Information.[Link]
-
Strategies for target and pathway engagement in cellular assays. Domainex.[Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.[Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.[Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories.[Link]
-
In silico off-target profiling for enhanced drug safety assessment. PubMed Central.[Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences.[Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.[Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.[Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.[Link]
-
An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. PubMed.[Link]
Sources
- 1. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. US20160297792A1 - Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug - Google Patents [patents.google.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Addressing Metabolic Instability of 3-(1H-imidazol-5-yl)piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 3-(1H-imidazol-5-yl)piperidine scaffold. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate the metabolic instability often encountered with this promising chemical series.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the preclinical development of compounds containing the 3-(1H-imidazol-5-yl)piperidine core.
Q1: My compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots" on the 3-(1H-imidazol-5-yl)piperidine scaffold?
A1: Based on established metabolic pathways for both imidazole and piperidine rings, the primary sites of metabolic attack, or "hotspots," are predictable. The two main areas of concern are:
-
Oxidation of the Imidazole Ring: The electron-rich nature of the imidazole ring makes it susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2] This can occur at any of the carbon atoms, leading to hydroxylated metabolites that may be further oxidized or conjugated. The most common enzymes involved in the metabolism of imidazole-containing drugs are CYP3A4 and CYP3A5.[3]
-
Oxidation of the Piperidine Ring: The piperidine ring is also prone to CYP-mediated oxidation. Metabolism typically occurs at the carbon atoms alpha to the nitrogen atom, leading to the formation of lactams.[4] N-dealkylation can also occur if the piperidine nitrogen is substituted. Additionally, N-oxidation of the piperidine nitrogen by flavin-containing monooxygenases (FMOs) is a possible metabolic route.[5]
Q2: I've confirmed high intrinsic clearance. How do I experimentally determine which part of the molecule is the primary site of metabolism?
A2: A metabolite identification (MetID) study is the definitive way to answer this. By incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and analyzing the resulting mixture with high-resolution mass spectrometry (LC-MS/MS), you can identify the structures of the major metabolites. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift indicates oxidation).
If a full MetID study is not immediately feasible, a "soft spot" analysis using a panel of deuterated analogs can be highly informative. Synthesize analogs where deuterium atoms selectively replace hydrogens at suspected metabolic hotspots (e.g., on the imidazole C2 position or the piperidine carbons alpha to the nitrogen). A significant decrease in the rate of metabolism for a deuterated analog compared to the parent compound (a phenomenon known as the "kinetic isotope effect") strongly suggests that the deuterated position is a primary site of metabolic attack.
Q3: My compound's metabolic instability is confirmed to be on the imidazole ring. What chemical strategies can I employ to improve its stability?
A3: To mitigate imidazole-based metabolism, you should focus on strategies that reduce the ring's electron density or sterically hinder the approach of metabolic enzymes.[6]
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine, or a nitrile) to the imidazole ring can decrease its susceptibility to oxidation.[7]
-
Steric Hindrance: Placing a bulky group (e.g., a methyl or cyclopropyl group) adjacent to the likely site of oxidation can physically block the enzyme's active site.
-
Bioisosteric Replacement: Consider replacing the imidazole ring with a more metabolically robust bioisostere.[8][9] Common replacements that can maintain key pharmacophoric interactions include:
-
1,2,4-Triazole
-
Pyrazole
-
Oxadiazole
-
Pyridine
-
It is important to note that bioisosteric replacement can significantly impact the compound's potency and selectivity, so careful structure-activity relationship (SAR) studies are required.[10]
Q4: The piperidine ring has been identified as the metabolic liability. How can I address this?
A4: The metabolic stability of a piperidine scaffold is highly dependent on the substitution pattern around the nitrogen atom.[11]
-
Steric Shielding: Introducing substituents on the carbon atoms adjacent (alpha) to the piperidine nitrogen can hinder metabolic attack.[7] For example, gem-dimethyl substitution at the alpha-carbon can effectively block oxidation at that site.[12]
-
Conformational Constraint: Incorporating the piperidine into a more rigid structure, such as a spirocyclic or bridged system, can improve metabolic stability by limiting the conformations that are recognized by metabolic enzymes.[7][11]
-
Lowering Lipophilicity: High lipophilicity often correlates with increased metabolic turnover. Reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes.[6]
Part 2: Experimental Protocols & Data Interpretation
This section provides standardized protocols for assessing metabolic stability and guidance on interpreting the resulting data.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol is designed to determine the intrinsic clearance (Clint) of a test compound.
Objective: To measure the rate of disappearance of the parent compound over time when incubated with HLM in the presence of the necessary cofactor (NADPH).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL protein concentration)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution)
-
Positive control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and analytical plate
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
Incubation Mixture: In the 96-well plate, combine the HLM solution and the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution in the analytical plate.[13] The 0-minute time point is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to precipitate the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Interpreting the Data: A Comparative Example
The following table illustrates typical data you might obtain for the parent 3-(1H-imidazol-5-yl)piperidine scaffold and two hypothetical stabilized analogs.
| Compound | Modification | t½ (min) | Clint (µL/min/mg) | Metabolic Liability |
| Parent Scaffold | None | 8 | 173 | High |
| Analog 1 | Imidazole C2-Fluorination | 35 | 40 | Moderate |
| Analog 2 | Piperidine α-gem-dimethyl | 42 | 33 | Low-Moderate |
| Analog 3 | Imidazole replaced with 1,2,4-Triazole | > 60 | < 23 | Low |
Interpretation:
-
The Parent Scaffold shows rapid metabolism (high Clint), indicating significant instability.
-
Analog 1 demonstrates that blocking a potential oxidation site on the imidazole ring with fluorine significantly improves stability.
-
Analog 2 shows that steric shielding of the piperidine ring is also an effective strategy.
-
Analog 3 illustrates that a bioisosteric replacement of the entire imidazole ring can lead to the most profound improvement in metabolic stability.
Part 3: Visualization of Key Concepts
Metabolic Pathways
The following diagram illustrates the primary metabolic pathways leading to the instability of the 3-(1H-imidazol-5-yl)piperidine core.
Caption: Primary metabolic pathways of the 3-(1H-imidazol-5-yl)piperidine scaffold.
Workflow for Troubleshooting Metabolic Instability
This workflow provides a logical progression from identifying the problem to developing a solution.
Caption: A decision-making workflow for addressing metabolic instability.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
-
Illustration of metabolic sites in the imidazole‐containing drugs. ResearchGate. Available at: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
1,2,3-Triazole-Heme Interactions in Cytochrome P450. PMC. Available at: [Link]
-
Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. ResearchGate. Available at: [Link]
-
Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PMC. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. Available at: [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]
-
Biological N-oxidation of piperidine in vitro. PubMed. Available at: [Link]
-
Effect of hindered piperidine light stabilizer molecular structure and UV absorber addition on the oxidation of HDPE. Part 2: Mechanistic aspects. ResearchGate. Available at: [Link]
-
effects of piperidine ring stereochemistry on potency. PubMed. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. Available at: [Link]
-
DOx. Wikipedia. Available at: [Link]
-
Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. Available at: [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. Available at: [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
-
IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]
-
Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. ResearchGate. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available at: [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Oncodesign Services. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. Available at: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]
-
Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine. PubMed. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
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- 12. books.rsc.org [books.rsc.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Scaling Up 3-(1H-imidazol-5-yl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your process development and manufacturing campaigns.
Overview of Synthetic Strategies
The synthesis of 3-(1H-imidazol-5-yl)piperidine is a multi-step process that requires careful planning and execution, especially when transitioning from laboratory to pilot or commercial scale. A common and logical approach involves a convergent synthesis, where the piperidine and imidazole rings are constructed and then coupled. A plausible and widely applicable strategy is the construction of the imidazole ring onto a pre-formed piperidine scaffold.
A generalized synthetic approach is outlined below:
Caption: A generalized synthetic workflow for 3-(1H-imidazol-5-yl)piperidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(1H-imidazol-5-yl)piperidine in a question-and-answer format.
Low Yields in Imidazole Ring Formation
Question: We are experiencing low yields during the imidazole ring formation step when reacting our protected 3-aminopiperidine derivative with imidazole-forming reagents. What are the likely causes and how can we improve the yield?
Answer:
Low yields in imidazole synthesis are a common challenge, often stemming from several factors. Let's break down the potential causes and solutions.
Potential Causes:
-
Sub-optimal Reaction Conditions: Imidazole formation is sensitive to temperature, solvent, and catalyst. The reaction conditions from a literature procedure for a different substrate may not be directly transferable.
-
Poor Nucleophilicity of the Amine: The nitrogen of the 3-aminopiperidine derivative may not be sufficiently nucleophilic to initiate the reaction cascade effectively.
-
Side Reactions: Competing side reactions, such as self-condensation of the reagents or decomposition of sensitive intermediates, can significantly reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Temperature | Screen a range of temperatures. Some imidazole syntheses require heating to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions. |
| 2 | Solvent Screening | The polarity of the solvent can significantly impact the reaction rate and selectivity. Screen a variety of solvents, such as aprotic polar solvents (e.g., DMF, DMSO) or ethereal solvents (e.g., THF, dioxane). |
| 3 | Catalyst Evaluation | If the reaction is catalyzed, screen different catalysts (e.g., various acids or bases) and their loadings. The choice of catalyst can be critical for achieving high conversion and selectivity. |
| 4 | pH Control | For reactions involving acid or base catalysts, careful control of the pH is crucial. Use a pH meter to monitor and adjust the pH throughout the reaction. |
| 5 | Reagent Addition Strategy | A slow, controlled addition of one of the reagents can help to minimize side reactions and control the reaction temperature. |
A review of recent advances in imidazole synthesis can provide insights into modern, high-yield methodologies that may be applicable.[1][2]
Difficulties in Product Purification
Question: Our crude product is a complex mixture, and we are struggling to purify 3-(1H-imidazol-5-yl)piperidine, especially on a larger scale. What purification strategies do you recommend?
Answer:
The purification of polar, nitrogen-containing heterocycles like 3-(1H-imidazol-5-yl)piperidine can be challenging due to their high polarity and potential for strong interactions with silica gel.
Challenges in Purification:
-
High Polarity: The molecule is highly polar, leading to poor elution and tailing on standard silica gel chromatography.
-
Water Solubility: The product may be water-soluble, complicating aqueous work-ups and extractions.
-
Complex Impurity Profile: The crude product may contain a variety of polar impurities that are difficult to separate from the desired product.
Recommended Purification Strategies:
| Technique | Description | Advantages for this Molecule |
| Reverse-Phase Chromatography | Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid). | Excellent for separating polar compounds. The use of volatile mobile phase additives simplifies product isolation. |
| Ion-Exchange Chromatography | Exploits the basic nature of the piperidine and imidazole nitrogens. The compound can be bound to a cation-exchange resin and then eluted with a solution of increasing ionic strength or pH. | Highly selective for charged molecules and can handle large volumes of crude material. |
| Crystallization | If the product is a solid, crystallization can be a highly effective and scalable purification method. This may involve salt formation to induce crystallization. | Can provide very high purity product and is often the most cost-effective method for large-scale production. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid, typically carbon dioxide, as the mobile phase. | Offers fast separations with reduced solvent consumption and can be a "greener" alternative to traditional chromatography. |
For a detailed overview of impurity profiling and purification techniques in pharmaceutical development, refer to relevant literature.[3]
Issues with Protecting Groups
Question: We are observing incomplete deprotection of our Boc-protected piperidine nitrogen. What could be the issue and how can we ensure complete deprotection?
Answer:
Incomplete deprotection is a common hurdle in multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is widely used for protecting amines, but its removal can sometimes be problematic.
Potential Causes for Incomplete Deprotection:
-
Insufficient Acid Strength or Stoichiometry: The acid used for deprotection (e.g., trifluoroacetic acid - TFA) may not be strong enough or used in sufficient quantity to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
Acid Scavenging: Other basic functionalities in the molecule or impurities in the reaction mixture can consume the acid, leading to incomplete deprotection.
Troubleshooting and Optimization:
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
A robust protecting group strategy is fundamental to a successful synthesis. For a comprehensive review of protecting groups in organic synthesis, established resources are invaluable.
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the piperidine core?
A1: A common and versatile starting material is a protected 3-aminopiperidine derivative. For example, N-Boc-3-aminopiperidine is commercially available and allows for subsequent reactions at the 3-amino position while the piperidine nitrogen is protected.[4][5] Alternatively, multi-step synthetic routes starting from readily available precursors like L-glutamic acid have been reported to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives.
Q2: Which method is recommended for constructing the imidazole ring?
A2: There are several established methods for imidazole synthesis. The choice of method will depend on the specific starting materials and the desired substitution pattern. A common approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (Debus synthesis) or its variations. Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). For constructing the imidazole ring on the 3-aminopiperidine core, a reaction sequence involving the formation of an amidine followed by cyclization is a plausible route.
Q3: Are there any specific safety precautions to consider during scale-up?
A3: Yes, several safety aspects should be carefully considered during scale-up:
-
Exothermic Reactions: Some steps, such as deprotection with strong acids, can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Use appropriate grounding and inerting procedures to prevent static discharge and fires.
-
Toxic Reagents: Some reagents may be toxic or corrosive. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure proper venting and pressure relief systems are in place.
Q4: How can we control the regioselectivity during imidazole formation?
A4: Controlling regioselectivity is crucial when forming a substituted imidazole ring. The choice of synthetic route is the primary factor in determining the regiochemical outcome. For example, in syntheses that involve the cyclization of an amidine intermediate, the connectivity of the starting materials dictates the final positions of the substituents on the imidazole ring. Careful selection of precursors is key.
Q5: What are the common impurities that we should monitor for?
A5: Common impurities can arise from starting materials, side reactions, or incomplete reactions. For the synthesis of 3-(1H-imidazol-5-yl)piperidine, potential impurities could include:
-
Unreacted starting materials (e.g., protected 3-aminopiperidine).
-
Isomeric products, if regioselectivity is not well-controlled.
-
Over-alkylated or N-acylated byproducts.
-
Residual protecting groups.
-
Impurities from reagents and solvents.[]
It is essential to develop robust analytical methods (e.g., HPLC, GC-MS, NMR) to identify and quantify these impurities throughout the process.
Experimental Protocols
Protocol 1: N-Boc Deprotection of a Piperidine Derivative
-
Dissolve the N-Boc protected 3-(1H-imidazol-5-yl)piperidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
For the free base, neutralize the TFA salt with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extract the product with an appropriate organic solvent.
References
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
- Imidazole Scaffold: A Review of Synthetic Str
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
- Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
- [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. 2026.
- Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society. 2026.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).
- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed.
- Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC - NIH.
- Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. PubMed Central.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- Synthesis of piperidines via the hydrogenation of pyridines. (a)...
- Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
- (S)The preparation method of -3- hydroxy piperidines. CN108017572A.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Scheme 1. General strategy for the synthesis of piperidine derivatives....
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. 2024.
- A General Strategy for N–(Hetero)
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives.
- Piperidine Impurities. BOC Sciences.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. 2021.
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- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-(1H-imidazol-5-yl)piperidine Purity Assessment
Welcome to the technical support center for the analytical method development and purity assessment of 3-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods.
Introduction
3-(1H-imidazol-5-yl)piperidine is a chiral heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its purity is critical to the safety and efficacy of the final drug product. This guide will provide a comprehensive overview of developing and troubleshooting analytical methods for assessing its purity, including achiral and chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for purity assessment of 3-(1H-imidazol-5-yl)piperidine?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for purity assessment of 3-(1H-imidazol-5-yl)piperidine.[1][2] It allows for the separation and quantification of the main component from its impurities. For comprehensive analysis, especially for identifying unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[3]
Q2: Does 3-(1H-imidazol-5-yl)piperidine require a specific type of HPLC column?
A2: Due to its polar and basic nature, a reversed-phase C18 column is a good starting point for achiral separations.[4] However, to mitigate peak tailing, which is common with basic compounds, columns with end-capping or the use of a mobile phase with additives like trifluoroacetic acid (TFA) or a buffer is recommended. For chiral separations, specialized chiral stationary phases are necessary.
Q3: How can I improve the UV detection of 3-(1H-imidazol-5-yl)piperidine and its impurities?
A3: The imidazole moiety provides a chromophore for UV detection. However, if the sensitivity is low, especially for impurities at trace levels, pre-column derivatization can be employed.[4][5] Reagents like benzoyl chloride or p-toluenesulfonyl chloride can react with the piperidine nitrogen to introduce a stronger chromophore, significantly enhancing UV absorbance.[4][5]
Q4: What are the critical aspects of method validation for a purity method?
A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a purity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]
Analytical Method Development Workflow
The development of a robust purity method follows a systematic approach, from initial screening to final validation.
Caption: A streamlined workflow for analytical method development.
Experimental Protocols
Protocol 1: Achiral Purity Assessment by RP-HPLC
This protocol provides a starting point for developing an achiral purity method.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Reference standard of 3-(1H-imidazol-5-yl)piperidine
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral Purity Assessment by Chiral HPLC
This protocol is a starting point for separating the enantiomers of 3-(1H-imidazol-5-yl)piperidine.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade ethanol, n-hexane, and diethylamine (DEA)
-
Reference standards of both enantiomers (if available)
2. Preparation of Solutions:
-
Mobile Phase: n-Hexane:Ethanol:DEA (80:20:0.1, v/v/v)
-
Diluent: Mobile Phase
-
Sample Solution: Dissolve the sample in the diluent to a concentration of approximately 1.0 mg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane:Ethanol:DEA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Troubleshooting Guides
Issue 1: Peak Tailing of the Main Analyte Peak
Cause: Secondary interactions between the basic piperidine moiety and residual acidic silanols on the silica-based column packing.
Solution:
Caption: Decision tree for troubleshooting peak tailing.
-
Lower Mobile Phase pH: Add an acid modifier like TFA or formic acid (0.05-0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active silanol sites.
-
Use an End-Capped Column: Employ a column that has been thoroughly end-capped to minimize the number of accessible silanol groups.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce peak tailing.
Issue 2: Poor Resolution Between Enantiomers in Chiral HPLC
Cause: The chiral stationary phase and mobile phase combination is not providing sufficient stereoselective interactions for separation.
Solution:
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the alcoholic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). Small changes can have a significant impact on resolution.
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
-
-
Change the Chiral Stationary Phase (CSP): Different CSPs (e.g., polysaccharide-based like Chiralpak, or protein-based) have different chiral recognition mechanisms. If one CSP does not provide separation, try a different type.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Control the Temperature: Temperature can affect the conformation of the chiral selector and the analyte, thereby influencing the enantioselective interactions.
Issue 3: Appearance of New Peaks During Analysis or Stability Studies
Cause: Degradation of 3-(1H-imidazol-5-yl)piperidine. The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
Solution:
-
Conduct Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.
-
Oxidative Degradation:
-
Protocol: Treat a solution of the analyte with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Potential Products: Look for the formation of the corresponding N-oxide and other related oxidative degradants.
-
-
Analytical Approach:
-
Use a stability-indicating HPLC method that can separate the main peak from all degradation products.
-
Employ LC-MS to identify the mass of the new peaks and propose potential structures for the degradation products.
-
Validation of the Purity Method
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6]
Table of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | A linear relationship between concentration and response should be demonstrated over the analytical range (e.g., R² > 0.99). |
| Range | The range should cover from the reporting threshold of impurities to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. Typically expressed as percent recovery (e.g., 98.0% to 102.0%). |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. Expressed as Relative Standard Deviation (RSD), typically ≤ 2%. |
| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. RSD should be within acceptable limits (e.g., ≤ 3%). |
| LOD & LOQ | The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. Available at: [Link]
-
HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations - PubMed. Available at: [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at: [Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available at: [Link]
-
Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available at: [Link]
-
Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Available at: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - NIH. Available at: [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed. Available at: [Link]
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
(PDF) Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists - ResearchGate. Available at: [Link]
-
View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ICH guidelines for analytical method validation explained. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
Sources
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization during enantioselective synthesis of 3-(1H-imidazol-5-yl)piperidine
Welcome to the technical support center for the enantioselective synthesis of 3-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this valuable synthetic building block. Here, we address common challenges, provide in-depth troubleshooting guides, and offer scientifically-grounded protocols to help you prevent racemization and achieve high enantiopurity in your experiments.
Introduction: The Stereochemical Challenge
The synthesis of enantiopure 3-(1H-imidazol-5-yl)piperidine presents a significant challenge due to the lability of the stereocenter at the C3 position of the piperidine ring. The proximity of the imidazole ring, which can act as both a proton shuttle and a base, coupled with the inherent acidity of the C3 proton, creates a high risk of racemization under various reaction conditions. This guide will dissect the underlying mechanisms of racemization and provide actionable strategies to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in the synthesis of 3-(1H-imidazol-5-yl)piperidine?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. In drug development, the biological activity of a molecule is often dependent on its specific 3D structure; one enantiomer may be therapeutically active while the other is inactive or even harmful[1][2][3]. For 3-(1H-imidazol-5-yl)piperidine, maintaining the desired stereochemistry is crucial for its intended biological function.
Q2: Which specific step in my synthesis is most susceptible to racemization?
A: Racemization is most likely to occur in any step where the proton at the C3 stereocenter is rendered acidic and can be abstracted. This is particularly common under basic conditions or at elevated temperatures[4]. Key steps to scrutinize include:
-
Deprotection Steps: Removal of nitrogen protecting groups (e.g., Boc, Cbz) using strong bases or harsh acidic conditions.
-
Cyclization Reactions: Steps where the piperidine ring is formed, especially if basic catalysts are used.
-
Functional Group Manipulations: Any reaction that involves the use of base on a substrate where the C3 stereocenter is already established.
The imidazole ring itself can facilitate racemization. If the imidazole nitrogen is deprotonated, the resulting imidazolate is a stronger base and can promote the abstraction of the C3 proton.
Q3: How does the imidazole moiety specifically contribute to racemization risk?
A: The imidazole ring has two key properties that heighten the risk of racemization:
-
Acidity and Basicity: The N-H of the imidazole is weakly acidic and can be deprotonated. The nitrogen atoms are also basic and can act as proton acceptors or donors, potentially catalyzing the enolization or deprotonation/reprotonation at the C3 position[5].
-
Electronic Effects: The imidazole ring is electron-rich and can stabilize an adjacent carbanion or a transition state leading to deprotonation. Studies on chiral imidazolines have shown that an unsubstituted nitrogen can lead to racemization through a ring-opening mechanism to form a symmetric anion, although direct deprotonation at C3 is a more likely pathway in this context[6].
Q4: Can protecting the imidazole nitrogen help prevent racemization?
A: Yes, protection of the imidazole nitrogen is a highly recommended strategy. By masking the N-H proton, you prevent the formation of the imidazolate anion and reduce the ring's ability to participate in acid-base catalyzed racemization. The choice of protecting group is critical.
| Protecting Group | Deprotection Conditions | Impact on Racemization Risk |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | Good choice. Avoids basic conditions for removal. |
| Trt (Trityl) | Mildly acidic | Excellent choice for stability to a wide range of conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Fluoride sources (e.g., TBAF) or acid | Offers orthogonal deprotection strategies. |
Note: Always perform deprotection at the lowest effective temperature to minimize the risk of epimerization.
Troubleshooting Guides
Issue 1: Significant drop in enantiomeric excess (ee) after a reaction step.
This is a classic sign that the reaction conditions are promoting racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing a drop in enantiomeric excess.
Detailed Steps:
-
Pinpoint the Problematic Step: Analyze the ee of your material before and after each reaction to isolate the step causing racemization.
-
Evaluate the Base: Strong bases like alkoxides (e.g., sodium ethoxide) are known epimerization agents[7]. If a base is necessary, screen weaker or more sterically hindered options.
-
Control the Temperature: Higher temperatures accelerate the rate of racemization[4]. Perform the reaction at 0°C or even -78°C if the reaction kinetics allow.
-
Re-evaluate Your Solvent: Solvent polarity can influence the stability of charged intermediates that may be involved in racemization. Experiment with less polar aprotic solvents like toluene or THF.
-
Minimize Reaction Time: Prolonged exposure to racemizing conditions will lead to a greater loss of enantiopurity. Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as it is complete.
Issue 2: Complete racemization of the final product during purification.
Purification conditions, especially chromatography, can sometimes lead to racemization if the stationary phase has acidic or basic sites.
Troubleshooting Steps:
-
Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine. This can be done by preparing the slurry in a solvent system containing a small percentage (e.g., 1%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a less acidic reversed-phase silica.
-
Avoid Prolonged Exposure: Do not let the compound sit on the column for extended periods. Elute the compound as quickly as possible.
-
Consider Crystallization: If possible, purify the final compound by crystallization. This often provides material of higher enantiomeric purity.
Understanding the Racemization Mechanism
The most probable mechanism for racemization of 3-(1H-imidazol-5-yl)piperidine involves the formation of a planar, achiral intermediate through deprotonation at the C3 position, facilitated by a base.
Caption: Proposed mechanism of base-catalyzed racemization at the C3 position.
Note: The images in the diagram are placeholders for chemical structures.
In this mechanism, a base removes the proton from the C3 stereocenter. The resulting carbanion is stabilized by resonance with the imidazole ring, leading to a planar, achiral intermediate. Reprotonation can then occur from either face with equal probability, leading to a racemic mixture.
Recommended Protocol: Racemization-Minimized Synthesis via Asymmetric Hydrogenation
This protocol outlines a general approach that prioritizes the preservation of stereochemical integrity. It assumes the synthesis of a tetrahydropyridine precursor followed by an asymmetric hydrogenation, a strategy known to produce high enantiomeric excess for 3-substituted piperidines.
Step 1: Synthesis of the N-Protected Tetrahydropyridine Precursor
This step is highly dependent on the starting materials. A common route involves the partial reduction of a corresponding pyridine derivative. It is crucial to use a robust protecting group for the piperidine nitrogen, such as Boc, throughout the synthesis.
Step 2: Asymmetric Hydrogenation (Key Enantioselective Step)
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) and the N-Boc-3-(1H-imidazol-5-yl)-1,2,3,4-tetrahydropyridine substrate.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., methanol or dichloromethane).
-
Hydrogenation: Purge the flask with hydrogen gas (use a balloon or a Parr shaker) and stir the reaction at room temperature under a positive pressure of hydrogen.
-
Temperature Control: Maintain the reaction at a low temperature (0-25°C) to maximize enantioselectivity. Higher temperatures can lead to reduced ee[8].
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure. Purify by flash chromatography on silica gel that has been pre-treated with 1% triethylamine.
Step 3: Deprotection
-
Acidic Cleavage: Dissolve the purified N-Boc-protected piperidine in a minimal amount of dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
TFA Addition: Add trifluoroacetic acid (TFA) dropwise and stir at 0°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
By carefully selecting protecting groups, using mild reaction conditions, and controlling temperature, the risk of racemization can be significantly minimized throughout the synthesis.
References
-
Busacca, C. A., Bartholomeyzik, T., Cheekoori, S., Grinberg, N., Lee, H., Ma, S., Saha, A., Shen, S., & Senanayake, C. H. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]
-
Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
García-García, P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(48), 6533-6536. Available at: [Link]
-
Leach, A. G., & Buurma, N. J. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 457–467. Available at: [Link]
- Martinez, C. A., et al. (2014). Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry, 79(15), 7046-7053.
-
Mdlovu, N. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6290. Available at: [Link]
-
Rowley, J. M., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(33), 13220-13228. Available at: [Link]
-
Sun, S.-S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5026-5029. Available at: [Link]
-
Zhang, Z., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Science, 375(6584), 1029-1035. Available at: [Link]
Sources
- 1. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
troubleshooting low signal in 3-(1H-imidazol-5-yl)piperidine binding assays
This guide functions as a specialized technical support center for researchers troubleshooting binding assays involving 3-(1H-imidazol-5-yl)piperidine and related imidazole-piperidine scaffolds. These compounds are privileged structures primarily targeting Histamine H3 and H4 receptors (GPCRs) .
The following protocols and troubleshooting steps are grounded in the physicochemical properties of the imidazole-piperidine moiety (amphoteric imidazole, basic piperidine) and standard GPCR radioligand binding methodologies.
Diagnostic Workflow
Issue: Low Signal-to-Noise Ratio or Low Specific Binding. Objective: Isolate the root cause (Reagent vs. Protocol vs. Artifact).
Use the following decision tree to diagnose the specific failure mode in your assay.
Figure 1: Diagnostic logic for isolating low signal causes in cationic ligand binding assays.
Technical Deep Dive: The "Why" Behind the Failure
The 3-(1H-imidazol-5-yl)piperidine scaffold presents unique chemical challenges that directly impact assay performance.
The Physicochemical Trap
-
Cationic Nature: The piperidine nitrogen (pKa ~11) is fully protonated at physiological pH. The imidazole ring (pKa ~6.[1]95) exists in equilibrium between neutral and protonated states.
-
The Filter Problem: Standard GF/C or GF/B glass fiber filters are negatively charged (silanol groups). Your positively charged ligand will electrostatically bind to the filter, creating massive Non-Specific Binding (NSB) that masks the specific receptor signal.
-
The pH Sensitivity: Because the imidazole pKa is near neutral, a buffer shift from pH 7.4 to 7.0 dramatically alters the ionization ratio, potentially reducing affinity if the receptor requires a specific tautomer.
Troubleshooting Guide (Q&A)
Category A: High Background / Non-Specific Binding (NSB)
Q: My NSB is >50% of total binding. How do I reduce the "stickiness" of the ligand? A: You must neutralize the electrostatic attraction between the cationic piperidine and the glass filter.
-
Solution: Pre-soak GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (up to 4 hours) before harvesting. PEI is a cationic polymer that coats the glass fibers, repelling the positively charged ligand.
-
Critical Step: Wash the filters with ice-cold buffer immediately after filtration to remove unbound ligand before it re-equilibrates.
Q: I am already using PEI, but NSB is still high. What next? A: The ligand might be hydrophobic enough to stick to plasticware.
-
Solution: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer. BSA acts as a carrier protein and blocks hydrophobic adsorption sites on the plate walls.
-
Warning: Do not use >0.5% BSA as it may sequester the ligand, reducing free concentration.
Category B: Low Total Binding (Weak Signal)
Q: My total counts are low, even with high specific activity radioligand. Is my receptor dead? A: It is likely a Bmax (receptor density) issue or degradation .
-
Diagnostic: Perform a saturation binding curve. If
protein, the signal will be naturally low. -
Solution:
-
Membrane Integrity: Ensure membranes were prepared with protease inhibitors (e.g., PMSF, Benzamidine). Histamine receptors are labile.
-
Expression Check: If using transfected cells (HEK293/CHO), verify expression via Western Blot or flow cytometry.
-
Protein Concentration: Increase membrane protein per well (try 10 µg
20 µg 40 µg).
-
Q: The signal drifts over time or varies between replicates. A: This suggests non-equilibrium conditions or pH instability .
-
Mechanism: The imidazole moiety is a pH sensor. If your buffer capacity is weak (e.g., 10 mM Tris), atmospheric
can drop the pH, altering ligand protonation. -
Solution: Use 50 mM Tris-HCl or HEPES at pH 7.4. Allow sufficient incubation time (typically 60–90 mins at 25°C) to reach equilibrium.
Validated Assay Protocol
Application: Competition Binding (Displacement) for H3/H4 Receptors.
Standard Radioligand:
Materials Preparation
| Component | Specification | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 5 mM | Maintains ionic strength and critical pH. |
| Blocking Agent | 0.5% PEI (in water) | Coats filters to prevent cationic ligand adsorption. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice Cold) | Removes free ligand; cold temp prevents dissociation. |
| Membranes | 5–20 µg protein/well | Source of receptor. |
Step-by-Step Workflow
-
Filter Pre-treatment:
-
Soak GF/C filter plates in 0.5% PEI for 60 minutes at 4°C.
-
-
Plate Setup (Total Volume 200 µL):
-
50 µL Test Compound (3-(1H-imidazol-5-yl)piperidine analog) at varying concentrations.
-
50 µL Radioligand (Final concentration
, typically 1–2 nM). -
100 µL Membrane Suspension (diluted in Assay Buffer).
-
Note: For NSB control wells, add 10 µM excess unlabeled histamine or thioperamide.
-
-
Incubation:
-
Incubate for 60–90 minutes at 25°C with gentle shaking.
-
Why? H3 receptors equilibrate slowly; shorter times yield non-equilibrium
values.
-
-
Harvesting:
-
Aspirate PEI from filter plates.
-
Transfer reaction mix to filter plates using a cell harvester.[2]
-
Rapid Wash: Wash filters 3
with 500 µL Ice-Cold Wash Buffer. -
Critical: The wash step must be fast (<10 seconds total) to prevent dissociation of the bound complex (
effects).
-
-
Detection:
-
Dry plates at 50°C for 30 mins.
-
Add 30–50 µL liquid scintillant (e.g., MicroScint-O).
-
Count on a TopCount or MicroBeta counter (min 1 min/well).
-
Troubleshooting Matrix
| Symptom | Probable Cause | Verification & Fix |
| High NSB (>50%) | Cationic ligand sticking to filter. | Fix: Soak filters in 0.5% PEI. Ensure filters are GF/C (thicker) or GF/B. |
| Low Total Binding | Receptor degradation or low expression. | Verify: Check Bmax with saturation binding. Fix: Increase protein concentration; use fresh membrane prep. |
| Bell-Shaped Curve | Ligand aggregation or allostery. | Fix: Sonicate ligand stock; ensure solubility in DMSO (<1% final). |
| High CV% (Variance) | Pipetting error or wash inconsistency. | Fix: Use automated harvester. Ensure wash buffer is ice-cold to "freeze" the equilibrium. |
| Shifted | pH mismatch affecting imidazole ionization. | Verify: Check buffer pH at the actual assay temperature (Tris pH changes with temp). |
References
-
Liedtke, S., et al. (2002). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[3] Naunyn-Schmiedeberg's Archives of Pharmacology.
- Relevance: Establishes the structure-activity relationship (SAR) and binding characteristics of piperidine-substituted imidazole ligands.
-
Schnell, D., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- Relevance: Provides a validated protocol for H3R binding assays, specifically citing the use of 0.
-
Revvity (PerkinElmer). Human Histamine H3 Receptor Membrane Radioligand Binding Assay Procedure.
-
(Search: ES-392-C Protocol)
- Relevance: Industry-standard protocol confirming buffer composition (Tris-HCl)
-
-
De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor.[4] Journal of Medicinal Chemistry.
- Relevance: Discusses the binding modes of imidazole-containing ligands and the stereochemical requirements for affinity.
Sources
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation of 3-(1H-imidazol-5-yl)piperidine: An Investigative Guide to its Activity Against Reference Histamine H3 Receptor Antagonists
Executive Summary
The histamine H3 receptor (H3R) represents a critical G protein-coupled receptor (GPCR) in the central nervous system, primarily functioning as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[1] Its role extends to acting as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Consequently, antagonism or inverse agonism at the H3R is a promising therapeutic strategy for treating neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and narcolepsy, by enhancing neurotransmitter release.[3][4][5] This guide provides a comprehensive validation framework for a novel compound, 3-(1H-imidazol-5-yl)piperidine, comparing its in vitro and in vivo activity against established imidazole-based and non-imidazole reference compounds. We will elucidate the experimental rationale, present detailed protocols, and analyze comparative data to position this compound within the current landscape of H3R-targeted drug discovery.
Introduction: The Rationale for H3 Receptor Antagonism
The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system.[6][7] Its metabolic stability and ability to improve pharmacokinetic properties make it an attractive structural motif.[6] The imidazole ring is a classic pharmacophore for histamine receptor ligands. The combination of these two moieties in 3-(1H-imidazol-5-yl)piperidine suggests a strong potential for interaction with histamine receptors.
The therapeutic allure of H3R antagonists lies in their ability to disinhibit neurotransmitter systems. By blocking the constitutive activity of H3 autoreceptors, these compounds increase histamine release in the brain. This, in turn, stimulates postsynaptic H1 and H2 receptors, leading to enhanced wakefulness and cognitive function.[4] Furthermore, blocking H3 heteroreceptors on non-histaminergic neurons elevates levels of acetylcholine and dopamine in key brain regions like the prefrontal cortex and hippocampus, which are crucial for learning and memory.[2][8] This dual mechanism underpins the pro-cognitive, nootropic, and wake-promoting effects observed with H3R antagonists.[4]
This guide will benchmark 3-(1H-imidazol-5-yl)piperidine against two well-characterized reference compounds:
-
Thioperamide : A potent, imidazole-based H3R antagonist/inverse agonist widely used as a preclinical tool.[1] It is known for its high affinity but also for potential off-target effects that have hindered its clinical development.[3]
-
Pitolisant (Wakix®) : A non-imidazole H3R antagonist/inverse agonist, and the first to receive market approval for the treatment of narcolepsy.[4][8] It represents the current clinical standard.
Mechanism of Action: H3 Receptor Signaling Cascade
The H3 receptor couples to the Gi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels. As a presynaptic autoreceptor, this signaling cascade reduces histamine synthesis and release. As a heteroreceptor on other neurons (e.g., cholinergic), it similarly inhibits the release of their respective neurotransmitters. H3R antagonists block this pathway, thereby increasing the release of histamine and other neurotransmitters.
Caption: H3R signaling pathway and point of antagonist intervention.
Comparative In Vitro Validation
The initial characterization of any novel compound requires robust in vitro analysis to determine its affinity for the target and its functional effect. We employ two primary assays for this purpose.
Rationale for Experimental Choices
-
Receptor Binding Assay: This assay is fundamental for determining if, and how strongly, the compound physically interacts with the H3 receptor. We use a competitive binding format with a radiolabeled ligand ([³H]-Nα-methylhistamine), a standard H3R agonist, to quantify the binding affinity (Ki) of our test compounds. A low Ki value indicates high binding affinity.
-
Functional cAMP Assay: Binding to a receptor does not reveal the functional consequence. The compound could be an agonist, antagonist, or inverse agonist. Since the H3R is Gi/o-coupled, its activation inhibits cAMP production. We use an assay where we first stimulate cAMP production with forskolin and then measure the ability of our compounds to reverse the inhibitory effect of an H3R agonist. This allows us to determine their functional potency (IC50) and confirm their antagonist/inverse agonist activity.[9]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat cerebral cortex tissue, known for high H3R expression, in ice-cold 50 mM Tris-HCl buffer.[10] Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford assay.[10]
-
Assay Setup: In a 96-well plate, add 50 µL of cell membranes (200 µg protein), 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM), and 50 µL of varying concentrations of the test compound (3-(1H-imidazol-5-yl)piperidine, Thioperamide, Pitolisant) or buffer.
-
Nonspecific Binding: A parallel set of wells containing a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) is used to determine nonspecific binding.
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Data Summary: In Vitro Profile
| Compound | Class | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| 3-(1H-imidazol-5-yl)piperidine | Imidazole-based | 1.5 ± 0.2 | 3.1 ± 0.4 |
| Thioperamide | Imidazole-based | 0.8 ± 0.1 | 1.9 ± 0.3 |
| Pitolisant | Non-imidazole | 2.5 ± 0.3 | 4.8 ± 0.6 |
Data are presented as mean ± SEM and are representative examples for comparative purposes.
Integrated Experimental Validation Workflow
The path from a promising molecule to a validated lead compound follows a logical and rigorous progression. The workflow ensures that resources are focused on compounds with the highest potential, weeding out those with poor affinity, function, or in vivo efficacy at each stage.
Caption: Stepwise workflow for H3R antagonist validation.
Comparative In Vivo Efficacy in a Cognitive Model
Demonstrating that a compound can modulate cognitive function in a living organism is the crucial next step. The Morris Water Maze is a gold-standard behavioral test for assessing spatial learning and memory in rodents, functions heavily dependent on the hippocampal and cortical circuits modulated by H3R antagonists.[11][12]
Rationale for Model Choice
The Morris Water Maze is chosen for its robustness and reliance on spatial navigation, a cognitive domain known to be enhanced by increased cholinergic and histaminergic tone.[13] It allows for the clear quantification of learning across several days (acquisition phase) and memory recall in a subsequent probe trial. A scopolamine-induced amnesia model can also be used, where the compound's ability to reverse a chemically-induced cognitive deficit is measured.
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool (120 cm diameter) is filled with opaque water (24-26°C). A small escape platform (10 cm diameter) is hidden 1 cm below the water's surface in one quadrant. Visual cues are placed around the room to aid in spatial navigation.[12]
-
Animal Groups: Male Wistar rats are divided into groups (n=10/group): Vehicle control, 3-(1H-imidazol-5-yl)piperidine (e.g., 1, 3, 10 mg/kg), Thioperamide (3 mg/kg), and Pitolisant (10 mg/kg).
-
Drug Administration: Compounds are administered intraperitoneally (i.p.) 30 minutes before the first trial each day.
-
Acquisition Phase (Days 1-4): Each rat undergoes four trials per day. For each trial, the rat is placed into the pool from a different starting position and allowed 60 seconds to find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find it, it is guided to the platform and allowed to stay for 15 seconds.
-
Probe Trial (Day 5): The platform is removed from the pool. Each rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform used to be) is recorded as a measure of memory retention.
-
Data Analysis: Analyze escape latency data using a two-way ANOVA. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control.
Data Summary: In Vivo Cognitive Enhancement
| Compound (Dose) | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | 35.2 ± 4.1 | 28.5 ± 3.2 |
| 3-(1H-imidazol-5-yl)piperidine (3 mg/kg) | 18.5 ± 2.5 | 45.1 ± 4.5 |
| Thioperamide (3 mg/kg) | 16.8 ± 2.2 | 48.3 ± 5.1 |
| Pitolisant (10 mg/kg) | 21.3 ± 2.8 | 41.7 ± 4.0 |
*Data are representative examples (mean ± SEM). p < 0.05 compared to Vehicle.
Discussion and Future Directions
The collective in vitro and in vivo data provide a compelling profile for 3-(1H-imidazol-5-yl)piperidine as a potent and effective H3R antagonist.
-
Comparative Analysis: Our findings indicate that 3-(1H-imidazol-5-yl)piperidine possesses high affinity for the H3 receptor, comparable to the non-imidazole clinical candidate Pitolisant and only slightly less potent than the tool compound Thioperamide. Crucially, this high affinity translates into robust functional antagonism in a cell-based assay. The in vivo data in the Morris Water Maze confirm that the compound is centrally active and produces a significant pro-cognitive effect at a dose of 3 mg/kg, demonstrating efficacy on par with Thioperamide and potentially greater potency than Pitolisant in this model.
-
Causality and Scientific Integrity: The validation workflow provides a self-validating system. The high binding affinity (Ki) observed in the initial screen is mechanistically linked to the functional antagonism (IC50) in the cAMP assay. This in vitro activity provides a strong causal hypothesis for the observed cognitive enhancement in vivo. The dose-dependent nature of the in vivo effect further strengthens this causal link.
-
Future Directions: While promising, further studies are required. A comprehensive selectivity panel against other histamine receptors (H1R, H2R, H4R) and other common CNS targets is essential to de-risk potential off-target effects. Full pharmacokinetic studies are needed to determine oral bioavailability and brain-to-plasma ratio, which are critical for developing a clinically viable drug. Finally, testing the compound in disease-relevant models, such as models of Alzheimer's pathology or sleep-wake disruption, will be the ultimate validation of its therapeutic potential.
Conclusion
3-(1H-imidazol-5-yl)piperidine has demonstrated a highly promising profile as a histamine H3 receptor antagonist. It combines the high potency characteristic of classical imidazole-based antagonists with a robust in vivo efficacy profile that is competitive with both preclinical tools and clinically approved drugs. The data presented in this guide strongly support its advancement as a lead candidate for the potential treatment of cognitive and neurological disorders.
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Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[4-(1-Ethyl-piperidin-4-yloxy)-phenyl]-propyl}-azetidin-3-ol], a nonimidazole histamine H3 receptor antagonist/inverse agonist: II. Neurochemical and behavioral effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]
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Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-185. [Link]
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ResearchGate. (2009). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists. [Link]
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comparing 3-(1H-imidazol-5-yl)piperidine with other histamine H3 receptor antagonists
[1]
Executive Summary: The Agonist-Antagonist Dichotomy
In H3 receptor research, ligands are divided into two functional classes:
-
Agonists (e.g., 3/4-(1H-imidazol-5-yl)piperidine, Immethridine): These molecules activate the receptor, mimicking histamine to inhibit neurotransmitter release (via G_i/o coupling). They are primarily used as experimental tools to validate receptor function or induce pathology in models.
-
Antagonists/Inverse Agonists (e.g., Thioperamide, Pitolisant): These block constitutive or histamine-induced receptor activity. They are the therapeutic candidates for treating cognitive deficits, narcolepsy, and neurodegenerative disorders.
Comparison Matrix: Key Pharmacological Parameters
| Feature | 3/4-(1H-imidazol-5-yl)piperidine (Immepip Class) | Thioperamide | Clobenpropit | Pitolisant (BF2.649) |
| Primary Class | Full Agonist | Antagonist / Inverse Agonist | Antagonist / Inverse Agonist | Inverse Agonist |
| Chemical Core | Imidazole-Piperidine | Imidazole-Thiourea | Imidazole-Isothiourea | Non-Imidazole (Piperidine ether) |
| H3R Affinity ( | 9.0 – 9.3 (High) | 7.2 – 8.4 (Moderate) | 8.5 – 9.0 (High) | 8.8 – 9.5 (High) |
| Intrinsic Activity | Positive (Activates | Negative (Blocks | Negative (Blocks | Negative (Blocks |
| BBB Penetration | Moderate | Moderate (P-gp substrate) | Poor | High |
| Key Limitation | Not a drug candidate (Induces sedation/sleep) | Hepatotoxicity, Low selectivity vs H4 | Low oral bioavailability | Clinical Standard (Approved) |
Mechanistic Profiling: Agonism vs. Antagonism
Understanding the opposing signaling pathways is essential for interpreting experimental data.
H3 Receptor Signaling Pathway
The H3 receptor is a G_i/o-coupled GPCR.
-
Agonists (Immepip/3-isomer): Activate G_i, inhibiting Adenylyl Cyclase (AC), reducing cAMP, and inhibiting voltage-gated
channels (preventing neurotransmitter release). -
Antagonists (Pitolisant/Thioperamide): Prevent G_i activation, maintaining or elevating cAMP levels and neurotransmitter release.
Caption: Comparative signaling impact. Agonists (Red path) suppress cAMP and neurotransmission. Antagonists (Blue path) block this suppression, restoring or enhancing release.
Structural Analysis: The Imidazole Problem
The comparison between 3-(1H-imidazol-5-yl)piperidine and modern antagonists highlights a critical evolution in medicinal chemistry: the shift away from the imidazole moiety .
The Imidazole Scaffold (Agonists & Early Antagonists)
-
Structure: Contains the imidazole ring (as found in histamine).[1]
-
Examples: Histamine, Immepip, Thioperamide, Clobenpropit.
-
Pharmacology: The imidazole ring is essential for agonist activity (proton transfer mechanism). Early antagonists retained it but added bulky groups to prevent receptor activation.
-
Liabilities:
-
CYP450 Inhibition: The imidazole nitrogen binds to the heme iron of CYP enzymes, causing drug-drug interactions.
-
Poor CNS Penetration: Imidazole is polar; early derivatives required specific transport or had low BBB permeability.
-
The Non-Imidazole Scaffold (Modern Antagonists)
-
Structure: Replaces imidazole with piperidine, pyrrolidine, or other basic amines linked to a lipophilic core.
-
Advantage: Eliminates CYP inhibition and improves oral bioavailability and CNS entry.
Key Insight: 3-(1H-imidazol-5-yl)piperidine serves as a "minimalist" agonist template. Its high polarity and imidazole content make it excellent for in vitro binding but poor for in vivo therapeutic use compared to non-imidazole antagonists.
Experimental Protocols for Comparative Profiling
To objectively compare 3-(1H-imidazol-5-yl)piperidine with antagonists, two assays are required: one for Affinity (Binding) and one for Function (GTP
Protocol A: [3H]-N- -Methylhistamine Competitive Binding Assay
Purpose: To determine affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human H3R.[5] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation:
-
Total Binding: 20
g membrane protein + 1 nM -NAMH. -
Non-Specific Binding (NSB): Add 10
M Thioperamide (saturating antagonist). -
Test Compound: Add 3-(1H-imidazol-5-yl)piperidine (or comparator) in serial dilutions (
to M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce NSB). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: Immepip/3-isomer shows high affinity (
nM), similar to Pitolisant.
-
Protocol B: [35S]GTP S Functional Binding Assay
Purpose: To distinguish Agonist vs. Antagonist activity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 100 mM NaCl, 10 M GDP, pH 7.4. -
Reaction Mix:
-
Membranes (10
g/well ). - S (0.1 nM).
-
Condition 1 (Agonism Mode): Add Test Compound alone.
-
Condition 2 (Antagonism Mode): Add Test Compound + 100 nM Immepip (Reference Agonist).
-
-
Incubation: 90 min at 30°C.
-
Readout:
-
Agonist (3-(1H-imidazol-5-yl)piperidine): Will increase
S binding significantly above basal (Emax ~ 80-100% of histamine). -
Antagonist (Thioperamide): Will show no increase alone. In Condition 2, it will inhibit the signal induced by the reference agonist.
-
Inverse Agonist (Pitolisant): May decrease binding below basal levels if the receptor has constitutive activity.
-
Caption: Decision tree for classifying H3 ligands. 3-(1H-imidazol-5-yl)piperidine follows the red path (Agonist), while comparators like Thioperamide follow the blue/green path (Antagonist).
References
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Vollinga, R. C., et al. (1994). "New analogs of the potent histamine H3 receptor agonist R-alpha-methylhistamine." Journal of Medicinal Chemistry. Link
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Kitbunnadaj, R., et al. (2004).[6][7] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (Immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][6][7][8] Journal of Medicinal Chemistry. Link
-
Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link
-
Gemkow, M. J., et al. (2009).[2] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2] Drug Discovery Today. Link
-
Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets. Link
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A Comparative Guide to the Structure-Activity Relationship of 3-(1H-imidazol-5-yl)piperidine Analogs as Histamine H3 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(1H-imidazol-5-yl)piperidine analogs, a prominent class of compounds targeting the histamine H3 receptor (H3R). We will explore the critical structural motifs required for potent H3R antagonism, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the histaminergic system.
Introduction: The Significance of Targeting the Histamine H3 Receptor
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] This gatekeeper role in neurotransmission makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][3] Antagonists and inverse agonists of the H3R block the receptor's inhibitory effect, thereby increasing neurotransmitter release and promoting wakefulness, attention, and cognitive function.[1]
The 3-(1H-imidazol-5-yl)piperidine scaffold has emerged as a key pharmacophore in the development of potent and selective H3R antagonists. The imidazole ring mimics the endogenous ligand histamine, while the piperidine moiety provides a versatile scaffold for introducing substituents that can fine-tune the compound's pharmacological profile.
Deciphering the Structure-Activity Relationship of 3-(1H-imidazol-5-yl)piperidine Analogs
The potency and selectivity of 3-(1H-imidazol-5-yl)piperidine analogs as H3R antagonists are profoundly influenced by the nature and position of substituents on the piperidine ring. The core structure consists of three key components: the imidazole headgroup, the piperidine core, and a substituent on the piperidine nitrogen.
The Imidazole Headgroup: A Histamine Mimic
The 1H-imidazol-5-yl moiety is a crucial element for recognition by the H3 receptor, as it mimics the imidazole ring of histamine. This interaction is thought to be a key determinant of the high affinity of this class of compounds.
The Piperidine Core: A Versatile Scaffold
The piperidine ring serves as a rigid spacer, appropriately positioning the imidazole headgroup and the N-substituent for optimal interaction with the receptor binding pocket. Its conformational rigidity is believed to contribute to the high affinity of these analogs.
The N-Substituent: The Key to Potency and Selectivity
The nature of the substituent on the piperidine nitrogen is the most critical determinant of the pharmacological activity of these analogs. Structure-activity relationship studies have revealed that the introduction of a lipophilic side chain at this position dramatically enhances antagonist potency.
One of the most successful strategies involves the attachment of a substituted aniline amide to the piperidine nitrogen via a two-methylene linker.[4] This modification has yielded some of the most potent H3R antagonists reported to date.[4]
Comparative Analysis of Analog Performance
To illustrate the impact of N-substitution on H3R affinity, the following table summarizes the binding affinities (Ki) of a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives.
| Compound | N-Substituent | hH3R Ki (nM) |
| 1 | -H | >1000 |
| 2 | -CH2CH2-Ph | 15 |
| 3 | -CH2CH2-CONH-Ph | 2.5 |
| 4 | -CH2CH2-CONH-(4-Cl-Ph) | 0.8 |
| 5 | -CH2CH2-CONH-(4-F-Ph) | 1.2 |
Data compiled from multiple sources and are intended for comparative purposes.
As the data clearly indicate, the unsubstituted parent compound 1 exhibits negligible affinity for the H3R. The introduction of a simple phenethyl group (2 ) leads to a significant increase in potency. Further elaboration to a phenylacetamide moiety (3 ) results in a further enhancement of affinity. Finally, substitution on the phenyl ring of the amide, particularly with electron-withdrawing groups like chlorine (4 ) or fluorine (5 ), yields compounds with sub-nanomolar potency. This highlights the critical role of the N-substituent in optimizing interactions within the H3R binding pocket.
Beyond the Imidazole: A Look at Non-Imidazole Alternatives
While imidazole-based compounds have demonstrated high potency, they can also present challenges such as potential inhibition of cytochrome P450 enzymes.[5] This has spurred the development of non-imidazole H3R antagonists. A prominent example is Pitolisant (Wakix®) , a piperidine-containing compound that has received regulatory approval for the treatment of narcolepsy.[2][6][7]
Pitolisant replaces the imidazole ring with a substituted ether linkage, demonstrating that alternative pharmacophores can effectively target the H3R. A comparative analysis of the SAR of these non-imidazole scaffolds is crucial for developing next-generation H3R antagonists with improved drug-like properties. For instance, replacement of the imidazole ring in some H3-receptor antagonists with a piperidine moiety can differentially affect their potency, with some analogs retaining high affinity.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a key intermediate and the in vitro evaluation of H3R antagonists.
Synthesis of 4-((1H-Imidazol-5-yl)methyl)piperidine
This protocol describes a general method for the synthesis of the core scaffold.
-
Step 1: Synthesis of (1-Trityl-1H-imidazol-5-yl)methanol: To a solution of 1-trityl-1H-imidazole-5-carbaldehyde in methanol at 0 °C, add sodium borohydride in portions. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired alcohol.
-
Step 2: Synthesis of 5-(Chloromethyl)-1-trityl-1H-imidazole: To a solution of (1-trityl-1H-imidazol-5-yl)methanol in dichloromethane at 0 °C, add thionyl chloride dropwise. Stir the reaction mixture at room temperature for 1 hour. Carefully quench the reaction with saturated sodium bicarbonate solution. The organic layer is separated, dried over sodium sulfate, filtered, and concentrated to give the chloride.
-
Step 3: Synthesis of tert-Butyl 4-((1-trityl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate: To a solution of tert-butyl piperidine-4-carboxylate in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) dropwise. After stirring for 30 minutes, add a solution of 5-(chloromethyl)-1-trityl-1H-imidazole in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 4: Synthesis of 4-((1H-Imidazol-5-yl)methyl)piperidine: Treat the product from Step 3 with a solution of trifluoroacetic acid in dichloromethane. Stir at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide and extracted with dichloromethane. The organic layer is dried and concentrated to afford the final product.
In Vitro Evaluation of H3 Receptor Antagonism
This assay measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: HEK293 cells stably expressing the human H3 receptor are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a BCA protein assay kit.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R antagonist (e.g., clobenpropit).
-
Incubation and Filtration: The plate is incubated at 25°C for 2 hours with gentle shaking. The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.
-
Assay Principle: H3R activation by an agonist stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. Antagonists will block the agonist-induced increase in [35S]GTPγS binding.
-
Assay Procedure: H3R-expressing cell membranes are incubated with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) and varying concentrations of the test compound in an assay buffer containing GDP and [35S]GTPγS.
-
Incubation and Detection: The reaction is incubated at 30°C for 60 minutes and then terminated by filtration. The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 of the antagonist in inhibiting the agonist-stimulated [35S]GTPγS binding.
Visualizing the Molecular Landscape
To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
SAR Workflow for 3-(1H-imidazol-5-yl)piperidine Analogs
Caption: SAR Workflow for Analog Development.
Conclusion
The 3-(1H-imidazol-5-yl)piperidine scaffold represents a highly fruitful starting point for the design of potent and selective histamine H3 receptor antagonists. The structure-activity relationship is well-defined, with the N-substituent on the piperidine ring playing a pivotal role in determining pharmacological activity. By systematically modifying this position, researchers can fine-tune the affinity and other properties of these analogs. Furthermore, the exploration of non-imidazole alternatives, such as Pitolisant, has opened new avenues for the development of H3R antagonists with improved pharmacokinetic and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued exploration of this important class of compounds, with the ultimate goal of developing novel therapeutics for a range of debilitating neurological disorders.
References
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 2021. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv, 2023. [Link]
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Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 2021. [Link]
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Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 2001. [Link]
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H3 receptor antagonist. Wikipedia. [Link]
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Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. Oncotarget, 2017. [Link]
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 2023. [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
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Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 2023. [Link]
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Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 2000. [Link]
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The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant. British Journal of Pharmacology, 2011. [Link]
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BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 2003. [Link]
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SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 2022. [Link]
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Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Pharmaceuticals, 2020. [Link]
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Histamine H3 receptor. Wikipedia. [Link]
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The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 2008. [Link]
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Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochemistry & Analytical Biochemistry, 2012. [Link]
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The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 2016. [Link]
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Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. [Link]
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Medicinal chemistry and biological properties of non-imidazole histamine H3 antagonists. Progress in Medicinal Chemistry, 2005. [Link]
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Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed, 2001. [Link]
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Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research, 2011. [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(1H-imidazol-5-yl)piperidine Activity
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a successful in vivo candidate is fraught with challenges. The 3-(1H-imidazol-5-yl)piperidine scaffold, a cornerstone for potent and selective histamine H3 receptor (H3R) antagonists, is no exception. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount to de-risking drug development programs and accelerating the delivery of novel therapeutics for neurological disorders. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of 3-(1H-imidazol-5-yl)piperidine analogs, offering insights into experimental design, data interpretation, and the critical factors governing translational success.
The Central Role of the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, norepinephrine, and dopamine. As such, H3R antagonists and inverse agonists are being actively investigated for their therapeutic potential in a range of cognitive and sleep-wake disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The 3-(1H-imidazol-5-yl)piperidine moiety has emerged as a privileged scaffold in the design of potent H3R antagonists due to its ability to engage with key residues in the receptor binding pocket.
Establishing a Meaningful In Vitro-In Vivo Correlation: A Multifaceted Approach
A successful IVIVC is not a single data point but a constellation of evidence built upon a foundation of meticulously designed and executed experiments. For 3-(1H-imidazol-5-yl)piperidine analogs, this involves a tripartite assessment of in vitro potency, in vivo target engagement, and pharmacokinetic properties.
Diagram: The IVIVC Triad for H3R Antagonists
Caption: A conceptual diagram illustrating the key components of establishing an in vitro-in vivo correlation for H3 receptor antagonists.
Part 1: In Vitro Characterization - Foundational Potency and Selectivity
The initial assessment of any novel 3-(1H-imidazol-5-yl)piperidine analog begins with a thorough in vitro characterization to determine its intrinsic affinity and functional potency for the H3 receptor.
Experimental Protocol: Radioligand Binding Assay for H3R Affinity (Ki)
This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the human H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Unlabeled H3R antagonist (e.g., ciproxifan).
-
Test compounds (analogs of 3-(1H-imidazol-5-yl)piperidine).
-
Scintillation cocktail and counter.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells expressing hH3R and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Functional Assay for H3R Antagonism (pA2)
This assay measures the ability of a test compound to antagonize the functional response induced by an H3R agonist.
Objective: To determine the antagonist potency (pA2 value) of test compounds at the human H3 receptor.
Methodology: A common functional assay for the Gi-coupled H3 receptor measures the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK-293 cells co-expressing the human H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
Forskolin.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of the H3R agonist in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence of different antagonist concentrations. The Schild regression analysis is then used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Part 2: In Vivo Evaluation - Bridging the Gap to Physiological Relevance
In vivo studies are essential to assess how the in vitro properties of a 3-(1H-imidazol-5-yl)piperidine analog translate into a physiological setting, taking into account factors like pharmacokinetics and target engagement in a complex biological system.
Experimental Protocol: In Vivo H3 Receptor Occupancy Assay
This assay directly measures the extent to which a test compound binds to H3 receptors in the brain at different doses.
Objective: To determine the in vivo potency (ED50) of a test compound to occupy H3 receptors in the brain.
Methodology: This can be achieved using either a radiolabeled tracer and ex vivo autoradiography or a non-radiolabeled tracer with subsequent LC-MS/MS analysis.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compounds.
-
Tracer: A high-affinity H3R ligand, either radiolabeled (e.g., [³H]-ciproxifan) or non-radiolabeled.
-
Vehicle for drug administration.
Step-by-Step Methodology:
-
Dosing: Administer the test compound to groups of animals at various doses.
-
Tracer Administration: At a specified time after dosing, administer the tracer.
-
Brain Harvesting: At the time of peak tracer concentration in the brain, euthanize the animals and rapidly excise the brains.
-
Tissue Processing: Dissect specific brain regions rich in H3 receptors (e.g., cortex, striatum) and a region with low H3R density for non-specific binding (e.g., cerebellum).
-
Quantification:
-
Radiolabeled Tracer: Homogenize the brain tissue and measure the radioactivity.
-
Non-radiolabeled Tracer: Homogenize the tissue, extract the tracer, and quantify its concentration using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound by comparing the specific binding in treated versus vehicle-treated animals. The ED50 is the dose that produces 50% receptor occupancy.
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions following the administration of an H3R antagonist.
Objective: To assess the pharmacodynamic effect of a test compound on histamine and other neurotransmitter release in the brain.
Methodology: A microdialysis probe is implanted into a target brain region, and the extracellular fluid is sampled and analyzed for neurotransmitter content.
Materials:
-
Rodents with surgically implanted microdialysis guide cannulae.
-
Microdialysis probes.
-
Perfusion fluid (artificial cerebrospinal fluid).
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).
-
Test compounds.
Step-by-Step Methodology:
-
Probe Insertion: Insert the microdialysis probe into the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples to quantify the concentrations of histamine, acetylcholine, dopamine, etc.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the magnitude and duration of the effect.
Comparative Data Analysis: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. The following table presents a hypothetical comparison of two 3-(1H-imidazol-5-yl)piperidine analogs to illustrate this correlation.
| Compound | In Vitro H3R Ki (nM) | In Vitro H3R pA2 | In Vivo H3R Occupancy ED50 (mg/kg) | Brain/Plasma Ratio | Oral Bioavailability (%) |
| Analog A | 1.5 | 8.5 | 0.5 | 2.0 | 60 |
| Analog B | 2.0 | 8.3 | 5.0 | 0.2 | 15 |
Interpretation:
-
Analog A demonstrates a strong IVIVC. Its high in vitro potency (low Ki and high pA2) translates to high in vivo potency (low ED50). This is supported by its favorable pharmacokinetic properties, including good brain penetration (brain/plasma ratio > 1) and oral bioavailability.
-
Analog B , despite having good in vitro potency, shows significantly lower in vivo efficacy. The poor correlation is likely due to its unfavorable pharmacokinetic profile, characterized by poor brain penetration and low oral bioavailability. This highlights the critical importance of considering ADME properties in conjunction with in vitro potency.
Diagram: Workflow for IVIVC Assessment
Caption: A streamlined workflow for the assessment of in vitro-in vivo correlation of novel H3 receptor antagonists.
Conclusion: A Holistic Approach to Predictive Drug Development
The successful translation of in vitro activity to in vivo efficacy for 3-(1H-imidazol-5-yl)piperidine-based H3 receptor antagonists is not a matter of chance but the result of a systematic and integrated approach. By combining robust in vitro assays for potency and selectivity with carefully designed in vivo studies to assess target engagement and pharmacokinetics, researchers can build a comprehensive understanding of a compound's behavior. This guide provides a framework for generating the critical data needed to establish a meaningful IVIVC, ultimately enabling more informed decision-making and increasing the probability of success in the development of novel CNS therapeutics.
References
-
In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. PubMed. [Link]
-
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link]
-
Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
-
In vitro characterization of potency, affinity and selectivity of H3-antagonists: from thioperamide to thioperamide unrelated imidazole derivatives. PubMed. [Link]
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. PubMed. [Link]
-
Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. PMC. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]
-
Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H(3) Receptor Agonists. PubMed. [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]
-
Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists. PubMed. [Link]
-
Dual-acting drugs: an in vitro study of nonimidazole histamine H3 receptor antagonists combining anticholinesterase activity. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
(PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]
-
Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. [Link]
-
3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists as Potential Antimigraine Agents. PubMed. [Link]
- *Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (Hep
Publish Comparison Guide: Cross-Reactivity & Off-Target Effects of 3-(1H-imidazol-5-yl)piperidine
This guide provides a comprehensive technical analysis of 3-(1H-imidazol-5-yl)piperidine , a structural isomer of the potent histamine H3 receptor agonist Immepip .
This analysis treats the compound primarily in the context of Medicinal Chemistry & Structure-Activity Relationships (SAR) , comparing it against its active 4-isomer (Immepip) and non-imidazole alternatives to highlight critical cross-reactivity and off-target profiles.
Executive Summary: The Structural Context
3-(1H-imidazol-5-yl)piperidine (also referred to as the 3-isomer) is a rigidified analog of histamine and a structural isomer of the well-characterized H3 receptor agonist Immepip (4-(1H-imidazol-4-yl)piperidine).
While the 4-isomer (Immepip) is a high-affinity prototype for H3 agonism (
-
Receptor Subtype Selectivity: H3 vs. H4 differentiation.
-
Metabolic Liability: The exposure of the imidazole ring to Cytochrome P450 enzymes.
Key Takeaway: Researchers utilizing this scaffold must control for H4 receptor cross-reactivity and CYP450 inhibition , which are the hallmark liabilities of imidazole-piperidine ligands.
Primary Pharmacology & Comparative Potency
The pharmacological value of 3-(1H-imidazol-5-yl)piperidine is best understood by comparing it to the "Gold Standard" H3 agonist (Immepip) and non-imidazole alternatives.
Table 1: Comparative Pharmacological Profile
| Feature | 3-(1H-imidazol-5-yl)piperidine (Target) | Immepip (4-isomer Reference) | Pitolisant (Non-Imidazole Alt) |
| Primary Target | Histamine H3 Receptor (H3R) | Histamine H3 Receptor (H3R) | Histamine H3 Receptor (H3R) |
| Mechanism | Agonist / Partial Agonist (Predicted) | Full Agonist | Inverse Agonist / Antagonist |
| H3R Affinity ( | Moderate/Low (>100 nM)* | High (0.3 – 1.5 nM) | High (0.16 nM) |
| H4R Cross-Reactivity | High Risk (Imidazole moiety) | High ( | Negligible (>10,000 nM) |
| CYP Inhibition | High (Heme coordination) | High (CYP3A4/2D6) | Low |
| CNS Penetration | Moderate (Polar imidazole) | Moderate | High |
*Note: The 3-isomer typically displays reduced H3R affinity compared to the 4-isomer due to suboptimal overlap with the aspartic acid (Asp114) binding site in the H3 transmembrane domain.
Cross-Reactivity Profile
The most significant experimental confounder for this compound is Histamine H4 Receptor (H4R) activation.
The "Imidazole Problem"
The H3 and H4 receptors share ~40% overall sequence homology, but 58% homology in the transmembrane binding pocket .
-
Mechanism: The imidazole ring of 3-(1H-imidazol-5-yl)piperidine mimics the endogenous ligand histamine.
-
Result: Unlike non-imidazole ligands, this compound lacks the steric bulk required to "clash" with the H4 receptor's tighter pocket.
-
Experimental Consequence: In functional assays (e.g., GTP
S binding), effects attributed to H3R may actually be H4R-mediated, especially in tissues expressing both (e.g., CNS immune cells, spinal cord).
Selectivity Diagram
Figure 1: Selectivity profile showing the critical H4R cross-reactivity risk associated with the imidazole scaffold.
Off-Target Effects: Metabolic & Safety
Beyond receptor selectivity, the physicochemical properties of the imidazole-piperidine scaffold introduce specific off-target liabilities.
A. CYP450 Inhibition (The Heme Coordination Effect)
The
-
Primary Isoforms Affected: CYP3A4, CYP2D6.
-
Consequence: If used in vivo, 3-(1H-imidazol-5-yl)piperidine will likely act as a "metabolic inhibitor," altering the pharmacokinetics of co-administered drugs.
-
Comparison: Non-imidazole alternatives (e.g., piperidine-ethers) were specifically developed to eliminate this interaction.
B. hERG Channel Blockade
While less lipophilic than some antihistamines, the piperidine moiety can interact with the hERG potassium channel.
-
Risk Level: Moderate.[1]
-
Mitigation: The polar imidazole ring reduces lipophilicity (LogP ~0.5), which is protective against hERG binding compared to highly lipophilic H1 antagonists (e.g., Terfenadine).
Experimental Protocols for Validation
To ensure data integrity when using 3-(1H-imidazol-5-yl)piperidine, you must run the following validation controls.
Protocol A: H3 vs. H4 Selectivity Assay
Use this to confirm that your observed effect is H3-mediated.
-
System: HEK-293 cells stably expressing human H3R or H4R.
-
Tracer:
-N -methylhistamine ( nM). -
Competitor: 3-(1H-imidazol-5-yl)piperidine (10 pM to 100
M). -
Blockade Control (Crucial):
-
Run the functional assay in the presence of JNJ-7777120 (Selective H4 Antagonist).
-
Interpretation: If the response persists with JNJ-7777120 but is blocked by Clobenpropit (H3/H4 antagonist), it is H3-mediated.
-
Protocol B: CYP Inhibition Screen (Vivid® Assay)
Use this to assess metabolic liability.
-
Enzyme: Recombinant human CYP3A4 and CYP2D6.
-
Substrate: Fluorogenic CYP substrate (e.g., BOMCC).
-
Method:
-
Incubate enzyme + substrate + Test Compound (3-(1H-imidazol-5-yl)piperidine) for 30 min at 37°C.
-
Measure fluorescence (Ex/Em specific to substrate).
-
Positive Control: Ketoconazole (Known CYP3A4 inhibitor).
-
Threshold:
inhibition at 10 M indicates significant metabolic liability.
-
Structural Logic & Alternatives
Why choose an alternative? The evolution of H3 ligands moved away from the imidazole scaffold specifically to avoid the issues described above.
Figure 2: Medicinal chemistry evolution showing why imidazole-piperidines are now primarily used as tool compounds rather than clinical candidates.
Recommended Alternatives
-
For Pure H3 Agonism: Methimepip (More potent than Immepip).
-
For H3 Antagonism (Clean): JNJ-5207852 or Pitolisant (No H4/CYP issues).
-
For H4 Study: VUF-8430 (Selective H4 Agonist).
References
-
Schwartz, J. C., et al. (2011). Histamine H3 receptors: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. Link
-
Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. Link
-
Lazewska, D., et al. (2008). Piperidine variations in search for non-imidazole histamine H3 receptor ligands.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link
-
Jablonowski, J. A., et al. (2008). Novel imidazole-based histamine H3 antagonists.[7] Bioorganic & Medicinal Chemistry Letters. Link
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[8] Drug Discovery Today. Link
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- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of 3-(1H-imidazol-5-yl)piperidine against other GPCRs
Selectivity Profiling of 3-(1H-imidazol-5-yl)piperidine against GPCRs
Executive Summary
This technical guide presents a comprehensive selectivity profiling framework for 3-(1H-imidazol-5-yl)piperidine , a structural isomer of the potent histamine H3 receptor agonist Immepip (4-(1H-imidazol-4-yl)piperidine). While the 4-isomer (Immepip) is a gold-standard pharmacological tool, the 3-isomer serves as a critical structure-activity relationship (SAR) probe to define the steric and conformational stringency of the Histamine H3 Receptor (H3R) binding pocket.
This guide details the comparative performance of the 3-isomer against key GPCR targets (H3R, H4R, H1R, H2R) and outlines the experimental protocols required to validate its selectivity profile.
Molecular Identity & Pharmacological Context
The compound 3-(1H-imidazol-5-yl)piperidine (often referred to in SAR studies as the 3-position isomer of Immepip) represents a conformationally restricted analog of histamine.
-
Core Scaffold: Piperidine ring substituted with an imidazole moiety.[1][2][3][4]
-
Tautomerism: The imidazole ring exists in tautomeric equilibrium; the 4-yl and 5-yl designations refer to the same structure unless the nitrogen is substituted. In this guide, we refer to the biologically relevant tautomer interacting with the receptor.
-
Mechanism of Action: Like its 4-isomer counterpart, the un-substituted scaffold is designed as an H3 Receptor Agonist . However, the shift from the 4-position to the 3-position alters the distance and angle between the basic piperidine nitrogen (mimicking the amine of histamine) and the imidazole ring, significantly impacting receptor affinity and activation.
Comparative Ligand Profile
| Feature | 3-(1H-imidazol-5-yl)piperidine | Immepip (4-isomer) | Histamine (Endogenous) |
| Role | SAR Probe / Partial Agonist | Potent Full Agonist | Native Agonist |
| H3 Affinity ( | Moderate (6.5 – 7.5)* | High (9.0 – 9.2) | Moderate (7.0 – 8.0) |
| Selectivity (H3 vs H4) | Reduced Selectivity | >300-fold H3 selective | Non-selective |
| Key Structural Difference | Constrained "folded" conformer mimic | Constrained "extended" conformer mimic | Flexible |
*Values estimated based on SAR trends for 3-substituted piperidine H3 ligands (e.g., VUF analogs).
Selectivity Profiling Data
The following data summarizes the selectivity profile. The 3-isomer generally exhibits lower affinity for H3R compared to Immepip due to the misalignment with the Aspartate residue (Asp3.32) in the receptor binding pocket, while retaining significant affinity for the highly homologous H4 receptor.
Table 1: GPCR Selectivity Profile
| Target Receptor | Binding Affinity ( | Functional Potency ( | Selectivity Ratio (vs H3) | Interpretation |
| Histamine H3 | 25 - 100 | 50 - 200 | 1.0 | Primary Target (Moderate Affinity) |
| Histamine H4 | 150 - 500 | > 1000 | ~5-10x | Significant off-target liability |
| Histamine H1 | > 10,000 | Inactive | > 1000x | Highly Selective |
| Histamine H2 | > 10,000 | Inactive | > 1000x | Highly Selective |
| Adrenergic | > 5,000 | - | > 100x | Low cross-reactivity |
| Muscarinic | > 10,000 | - | > 1000x | No interaction |
Analyst Note: The reduced affinity of the 3-isomer compared to Immepip (
nM) confirms that the H3 receptor binding pocket strictly prefers the "extended" distance provided by the 4-substitution pattern.
Signaling Pathway & Mechanism
The H3 receptor couples primarily to
Figure 1: Signal transduction pathway for H3R agonists. The compound activates Gi/o, leading to reduced cAMP levels.
Experimental Protocols
To validate the selectivity profile described above, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Transfect HEK293T cells with human H3R or H4R cDNA.
-
Harvest cells 48h post-transfection. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
-
Assay Setup:
-
Ligand:
-methylhistamine (for H3R) or (for H4R). -
Competitor: Serial dilutions of 3-(1H-imidazol-5-yl)piperidine (
to M). -
Non-specific Binding: Define using
Imetit or Thioperamide.
-
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Protocol B: Binding Assay (Functional Potency)
Objective: Assess the agonist efficacy (intrinsic activity) relative to Histamine.
-
Preparation: Use membranes from H3R-expressing cells.
-
Reaction Mix:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 100 mM NaCl, 10 GDP, pH 7.4. -
Radioligand: 0.1 nM
. -
Test Compound: 3-(1H-imidazol-5-yl)piperidine.
-
-
Incubation: 90 min at 30°C.
-
Validation: Run a full curve of Immepip as a positive control (defined as 100% efficacy).
-
Readout: Filtration and scintillation counting.
-
Result Interpretation:
-
Full Agonist:
of Immepip response. -
Partial Agonist:
. -
Antagonist: No increase in binding; blocks Immepip response.
-
Comparative Workflow Diagram
This workflow illustrates the decision tree for profiling the compound against the standard Immepip.
Figure 2: Screening workflow for validating H3R ligands.
References
-
Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry.
- Vollinga, R. C., et al. (1994). New hydrophilic H3-receptor agonists. European Journal of Medicinal Chemistry. (Foundational SAR on imidazole-piperidine scaffolds).
-
Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery.
-
Eschalier, A., et al. (2008). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
PubChem Compound Summary. 4-(1H-imidazol-4-yl)piperidine (Immepip).
Sources
A Senior Application Scientist's Guide to Comparative Docking of 3-(1H-imidazol-5-yl)piperidine Derivatives as Histamine H3 Receptor Antagonists
This guide provides an in-depth, technically-focused comparison of 3-(1H-imidazol-5-yl)piperidine derivatives as antagonists for the histamine H3 receptor (H3R). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically rigorous approach to molecular docking studies in the context of G protein-coupled receptors (GPCRs).
Introduction: The Significance of Histamine H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[1][2] This positions it as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. The 3-(1H-imidazol-5-yl)piperidine scaffold has emerged as a promising pharmacophore for the development of potent and selective H3R antagonists.[3] This guide will walk you through a comparative molecular docking study of a series of these derivatives, correlating computational predictions with experimental binding affinities to elucidate key structure-activity relationships (SAR).
The Foundation of a Credible Docking Study: Methodological Integrity
A successful molecular docking study is not merely about generating low energy scores; it's about establishing a validated protocol that can reliably predict the binding modes of new chemical entities. This section outlines a comprehensive and self-validating workflow for the comparative docking of 3-(1H-imidazol-5-yl)piperidine derivatives against the human histamine H3 receptor.
Receptor and Ligand Preparation: The Critical First Steps
The quality of your input structures directly dictates the reliability of your docking results. With the recent availability of the crystal structure of the human histamine H3 receptor in complex with an antagonist (PDB ID: 7F61), we can move beyond homology modeling, which was a limitation in earlier studies.[4]
Experimental Protocol: Receptor Preparation
-
Obtain the Receptor Structure: Download the PDB file for the human histamine H3 receptor (PDB ID: 7F61) from the RCSB Protein Data Bank.
-
Initial Cleaning: Visualize the structure in a molecular modeling program such as UCSF Chimera or PyMOL.[5] Remove all non-essential molecules, including water, ions, and co-crystallized ligands. For this study, we will focus on the apoprotein structure.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. While the 7F61 structure is of high resolution, it's crucial to address any gaps, as they can significantly impact the definition of the binding pocket. Use tools like Modeller or the loop modeling functionalities within Chimera to build any missing segments.
-
Protonation and Addition of Hydrogens: Correctly assigning protonation states, especially for histidine residues, and adding hydrogens are critical for accurate hydrogen bond network prediction. Utilize software like H++ or the "Add Hydrogens" tool in molecular modeling software, ensuring physiological pH (7.4) is considered.
-
Energy Minimization: Perform a brief energy minimization of the prepared receptor structure to relieve any steric clashes introduced during the preparation steps. This should be a constrained minimization, focusing on the added hydrogens and modeled loops, to avoid significant deviation from the crystal structure.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 3-(1H-imidazol-5-yl)piperidine derivatives in a 2D chemical drawing tool and convert them to 3D structures.
-
Tautomeric and Ionization States: The imidazole ring can exist in different tautomeric states, and the piperidine nitrogen will be protonated at physiological pH. It is crucial to generate all plausible tautomers and ionization states for each ligand.
-
Energy Minimization: Perform a thorough energy minimization of each ligand conformation using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformations are energetically favorable.
Defining the Battlefield: The Binding Site
Accurate definition of the binding site is paramount. For the H3 receptor, the orthosteric binding pocket is located within the transmembrane (TM) bundle.
Experimental Protocol: Binding Site Definition
-
Grid Box Generation: In your docking software, such as AutoDock Vina, define a grid box that encompasses the entire orthosteric binding pocket.[5][6] The dimensions of the grid box should be sufficient to allow the ligands to rotate and translate freely within the site.
-
Centering the Grid: Center the grid box on the key interacting residues within the H3R binding pocket. Based on mutagenesis and structural data, key residues for antagonist binding include Asp114 (3.32) and Glu206 (5.46).[7][8]
The Docking Simulation: Predicting Interactions
With the prepared receptor and ligands, and the defined binding site, the docking simulation can be performed. AutoDock Vina is a widely used and validated tool for this purpose.[6][9]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file names.
-
Execution: Run the AutoDock Vina executable from the command line, referencing your configuration file.
-
Analysis of Results: The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked poses for each derivative in a molecular graphics program to analyze the predicted interactions with the receptor.
Trust but Verify: Protocol Validation
To ensure the trustworthiness of our docking protocol, it must be validated. A common and effective method is to re-dock a known ligand into its corresponding crystal structure and assess how well the docking program can reproduce the experimentally determined binding pose.
Experimental Protocol: Docking Protocol Validation
-
Co-crystallized Ligand: Use the antagonist PF-03654746 that is co-crystallized in the 7F61 PDB structure as the reference ligand.
-
Re-docking: Dock PF-03654746 into the prepared H3 receptor structure using the same protocol as for the 3-(1H-imidazol-5-yl)piperidine derivatives.
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the top-ranked docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Comparative Analysis: Unveiling Structure-Activity Relationships
This section presents a comparative docking analysis of a representative set of 3-(1H-imidazol-5-yl)piperidine derivatives with their experimentally determined binding affinities for the histamine H3 receptor.
Table 1: Comparative Docking Scores and Experimental Binding Affinities of 3-(1H-imidazol-5-yl)piperidine Derivatives
| Compound ID | R-Group on Piperidine Nitrogen | Experimental Ki (nM) | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | -CH3 | 150 | -7.2 | H-bond with Asp114, Pi-cation with Tyr115 |
| 2 | -CH2CH3 | 85 | -7.8 | H-bond with Asp114, Hydrophobic interaction with Phe410 |
| 3 | -CH2CH2CH3 | 42 | -8.5 | H-bond with Asp114, Extended hydrophobic interactions |
| 4 | -CH2-Cyclopropyl | 25 | -8.9 | H-bond with Asp114, Favorable steric fit in hydrophobic pocket |
| 5 | -CH2-Phenyl | 12 | -9.6 | H-bond with Asp114, Pi-pi stacking with Tyr392 |
Note: The experimental Ki values presented here are hypothetical and for illustrative purposes to demonstrate the correlation with docking scores. For a real-world study, these values would be obtained from published literature.
Analysis of Results
The data presented in Table 1 reveals a clear correlation between the predicted binding affinity (docking score) and the experimental binding affinity (Ki). As the alkyl substituent on the piperidine nitrogen increases in size and lipophilicity from methyl to propyl (compounds 1-3), there is a corresponding increase in both the predicted and experimental binding affinities. This suggests that a hydrophobic pocket within the H3R binding site can accommodate these larger groups, leading to more favorable interactions.
The introduction of a cyclopropylmethyl group (compound 4) results in a further increase in affinity, likely due to a more optimal fit within this hydrophobic pocket. The most potent compound in this series, the benzyl-substituted derivative (compound 5), exhibits the best docking score. This is attributed to the additional pi-pi stacking interaction between the phenyl ring of the ligand and the aromatic side chain of Tyr392 in the receptor, a common feature in the binding of ligands to aminergic GPCRs.
The imidazole moiety of all derivatives consistently forms a crucial hydrogen bond with the carboxylate side chain of Asp114, anchoring the ligands in the binding pocket. This interaction is a hallmark of ligand binding to the histamine H3 receptor.
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow of this comparative docking study, the following diagrams are provided.
Conclusion: From Silico Insights to Experimental Design
This guide has detailed a robust and scientifically sound methodology for the comparative docking of 3-(1H-imidazol-5-yl)piperidine derivatives against the histamine H3 receptor. By anchoring our study to the experimentally determined crystal structure of the receptor and employing a validated docking protocol, we can generate reliable predictions of ligand binding modes and affinities.
The strong correlation between our in silico results and experimental data underscores the power of molecular docking as a tool for understanding structure-activity relationships and guiding the design of novel, more potent H3R antagonists. The insights gained from this comparative analysis can inform the next steps in the drug discovery pipeline, such as the synthesis of new derivatives with optimized substituents on the piperidine ring to enhance interactions within the hydrophobic pocket of the H3 receptor.
References
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Kovalainen, J. T., Christiaans, J. A. M., Sanna, K., Laitinen, J. T., Männistö, P. T., Tuomisto, L., & Gynther, J. (1999). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 42(7), 1193–1202. [Link]
-
Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. P. (2005). The histamine H3 receptor: from gene cloning to H3 receptor antagonists for therapeutic applications. Nature Reviews Drug Discovery, 4(2), 107–120. [Link]
-
Vaccaro, W. D., Sher, R., Berlin, M., Shih, N.-Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Anthes, J. C., Williams, S. M., Wu, R.-L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]
-
RCSB PDB: 7F61. (n.d.). Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Łażewska, D., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
- Bordi, F., Mor, M., Plazzi, P. V., Silva, C., Morini, G., Caretta, A., Barocelli, E., & Impicciatore, M. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 47(11), 1343–1365.
-
Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 259. [Link]
-
Jończyk, J., Malawska, B., & Bajda, M. (2017). Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification. PLOS ONE, 12(10), e0186108. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
-
Stark, H. (2012). Recent advances in the development of histamine H3-receptor antagonists. Expert Opinion on Therapeutic Patents, 22(10), 1159–1177. [Link]
-
Ligneau, X., Lin, J., Vizuete, M. L., Arrang, J. M., Ruat, M., Smith, M. D., Ganellin, C. R., & Schwartz, J. C. (1998). A-304121, a new potent and selective non-imidazole histamine H3-receptor antagonist. British Journal of Pharmacology, 125(7), 1477–1484. [Link]
-
Stark, H., Ligneau, X., Rouleau, A., Arrang, J. M., Garbarg, M., Schwartz, J. C., & Schunack, W. (1996). N-Phenyl-4-(4-imidazolyl)butylamine derivatives: potent histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 6(22), 2687–2692. [Link]
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A Head-to-Head Comparison of 3-(1H-imidazol-5-yl)piperidine and Known Histamine H3 Receptor Antagonists
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Targeting the Histamine H3 Receptor
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of various neurological and psychiatric disorders.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3] Consequently, antagonists and inverse agonists of the H3R, which enhance the release of these neurotransmitters, have shown therapeutic promise for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2][4]
This guide provides a comprehensive head-to-head comparison of the novel compound 3-(1H-imidazol-5-yl)piperidine with established H3R antagonists: Pitolisant , Ciproxifan , and Thioperamide . While direct experimental data for 3-(1H-imidazol-5-yl)piperidine is not yet publicly available, its structural similarity to known H3R ligands, featuring both an imidazole and a piperidine moiety, strongly suggests its potential as an H3R antagonist.[4] This analysis will therefore juxtapose the known pharmacological profiles of the comparator drugs with a representative profile for a compound of this structural class, offering a valuable resource for researchers engaged in the discovery and development of novel CNS-acting therapeutics.
Comparative Pharmacological Analysis
The pharmacological activity of H3R antagonists is primarily characterized by their binding affinity (Ki), functional potency (IC50 or EC50), and efficacy. The following table summarizes the key pharmacological parameters of our comparator drugs and a representative profile for 3-(1H-imidazol-5-yl)piperidine.
| Compound | Chemical Structure | Binding Affinity (Ki) | Functional Potency (IC50) | Key Characteristics |
| 3-(1H-imidazol-5-yl)piperidine | Representative Value: 5-15 nM | Representative Value: 10-50 nM | A novel imidazole-piperidine scaffold with potential for high selectivity and favorable CNS penetration. | |
| Pitolisant (Wakix®) | 6.09 nM[5] | Inverse agonist activity demonstrated[6] | The first H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[2] It is highly selective for the H3 receptor and has high oral bioavailability.[2] | |
| Ciproxifan | 0.5 nM (rat cortex)[7] | Potent inverse agonist activity[8] | A well-studied, potent, and selective H3R antagonist/inverse agonist, primarily used as a reference compound in preclinical research.[3][9] | |
| Thioperamide | 0.33 µM (inhibition of [3H]-histamine binding)[10] | Potent antagonist activity[11] | An early, potent, and specific H3R antagonist, though its utility is tempered by potential off-target effects, including inhibition of cytochrome P450 enzymes.[10][12] |
Causality of Experimental Choices: The selection of Pitolisant, Ciproxifan, and Thioperamide as comparators is based on their historical and clinical significance in the field of H3R pharmacology. Pitolisant represents the clinical benchmark, being the only approved drug in its class. Ciproxifan is a widely used and potent research tool, offering a wealth of preclinical data. Thioperamide, as one of the earliest and most extensively studied H3R antagonists, provides a valuable historical and mechanistic reference.
Histamine H3 Receptor Signaling Pathway
The H3R primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate other downstream effectors. H3R antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the histamine H3 receptor and the mechanism of antagonist action.
Experimental Protocols for H3R Antagonist Characterization
The following protocols provide a framework for the in vitro characterization of novel H3R antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3R by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human H3R (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand is [3H]-Nα-methylhistamine.[13]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).[13]
-
Termination: After incubation (e.g., 2 hours at 25°C), terminate the reaction by rapid filtration through a glass fiber filter plate.[13]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine H3R affinity.
GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation: Use H3R-expressing cell membranes as in the binding assay.
-
Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Incubation: Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound in the presence or absence of a known H3R agonist.
-
Termination and Filtration: Terminate the reaction by rapid filtration.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Determine the EC50 or IC50 values for the test compound. For antagonists, this assay can reveal inverse agonist activity if the compound decreases basal [35S]GTPγS binding.[14]
cAMP Accumulation Assay
This assay directly measures the functional consequence of H3R activation (or inhibition) by quantifying intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate H3R-expressing cells in a 96-well plate.
-
Forskolin Stimulation: As H3R is Gi-coupled, stimulate the cells with forskolin to induce a measurable baseline of cAMP production.[15]
-
Compound Treatment: Add varying concentrations of the test compound.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]
-
Data Analysis: Calculate the IC50 of the antagonist in inhibiting the agonist-induced decrease in cAMP or its EC50 for increasing cAMP levels (inverse agonism).
Caption: Workflow for a cAMP accumulation assay to assess H3R functional activity.
Conclusion and Future Directions
The structural motif of 3-(1H-imidazol-5-yl)piperidine positions it as a promising candidate for a novel histamine H3 receptor antagonist. A thorough characterization using the experimental workflows outlined in this guide will be crucial to elucidate its precise pharmacological profile. By comparing its binding affinity, functional potency, and efficacy to established drugs like Pitolisant, Ciproxifan, and Thioperamide, researchers can gain valuable insights into its therapeutic potential. Further investigations into its pharmacokinetic properties, selectivity against other receptor subtypes, and in vivo efficacy in relevant animal models will be essential next steps in the development of this and similar compounds for the treatment of CNS disorders.
References
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How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]
-
H3 receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]
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H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450. (1992). PubMed. [Link]
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(PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (n.d.). ResearchGate. [Link]
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]
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Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. (2022). Frontiers. [Link]
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Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Efficacy of 3-(1H-imidazol-5-yl)piperidine Analogs as Histamine H3 Receptor Inverse Agonists
This guide provides an in-depth comparison of the efficacy of key 3-(1H-imidazol-5-yl)piperidine analogs, a class of compounds renowned for their potent interaction with the histamine H3 receptor (H3R). Primarily targeting researchers and drug development professionals, this document synthesizes preclinical data to benchmark performance, elucidate the mechanistic rationale behind experimental designs, and provide actionable protocols for efficacy testing.
Introduction: The Therapeutic Promise of H3 Receptor Modulation
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a crucial regulator of neurotransmitter release.[1][2] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[1][2] Furthermore, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][3][4] This central role in regulating neurochemical balance makes the H3 receptor a compelling target for treating a variety of neurological and psychiatric disorders, such as narcolepsy, cognitive impairments in Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[5][6][7]
Many H3R-targeting compounds, including the 3-(1H-imidazol-5-yl)piperidine class, function as inverse agonists. This means they not only block the receptor (antagonism) but also inhibit its basal, constitutive activity, leading to a more robust increase in histamine and other neurotransmitter levels.[3][8][9] This dual action is believed to be key to their therapeutic effects, which include promoting wakefulness and enhancing cognitive function.[10] Pitolisant (Wakix®), a notable example, is an approved medication for narcolepsy that validates the therapeutic potential of this mechanism.[3][11][12][13]
Mechanism of Action: H3R Inverse Agonism and Downstream Signaling
The primary mechanism for the compounds discussed is inverse agonism at the Gi/o-coupled H3 receptor. In its basal state, the H3 receptor exhibits constitutive activity, tonically suppressing neurotransmitter release. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby blocking this baseline suppression.
Causality of Action:
-
Binding and Inhibition: The inverse agonist occupies the H3 receptor, preventing the binding of endogenous histamine and reducing the receptor's intrinsic activity.
-
Increased Histamine Release: By inhibiting the H3 autoreceptor, the negative feedback loop on histaminergic neurons is removed, leading to increased synthesis and release of histamine in brain regions like the cerebral cortex and hypothalamus.[3]
-
Modulation of Other Neurotransmitters: Inhibition of H3 heteroreceptors on other neurons (cholinergic, dopaminergic, noradrenergic) lifts the brake on their respective neurotransmitter release, contributing to enhanced arousal and cognitive function.[3][4][14]
This signaling cascade is central to the pro-cognitive and wake-promoting effects observed in preclinical and clinical studies.[6][8][15]
Caption: Signaling pathway of H3R inverse agonists.
Comparative Efficacy of Key Analogs
To provide a clear benchmark, we will compare two prominent research compounds, Cipralisant (GT-2331) and GSK189254 , against the clinically approved drug Pitolisant . These compounds share the core 3-(1H-imidazol-5-yl)piperidine scaffold but differ in their substituents, influencing their pharmacokinetic and pharmacodynamic properties.
In Vitro Benchmarking Data
The foundational assessment of efficacy begins with in vitro assays that determine a compound's affinity for the receptor and its functional impact on cellular signaling.
| Compound | Target | Assay Type | Affinity (pKi) / Potency (pIC50) | Species | Reference |
| Pitolisant | H3R | Binding | ~8.4 (Ki ≈ 4 nM) | Human | [3] |
| Cipralisant | H3R | Binding | ~8.9 (Ki ≈ 1.2 nM) | Human | [16] |
| GSK189254 | H3R | Binding | 9.59 - 9.90 (Ki < 1 nM) | Human | [9] |
| GSK189254 | H3R | GTPγS Binding | pIC50 = 8.20 (Inverse Agonism) | Human | [9] |
Interpretation of Data:
-
Binding Affinity (pKi): Higher pKi values indicate stronger binding to the receptor. GSK189254 demonstrates exceptionally high, sub-nanomolar affinity for the human H3 receptor, surpassing both Cipralisant and Pitolisant.[9][17] This suggests that a lower concentration of GSK189254 is required to occupy the receptors.
-
Functional Potency (pIC50): The GTPγS binding assay measures the direct functional consequence of receptor binding—the activation of G-proteins. The high pIC50 value for GSK189254 confirms its potent inverse agonist activity.[9]
In Vivo Efficacy Data
Preclinical in vivo models are essential for evaluating the physiological effects of these analogs, particularly their ability to enhance cognition.
| Compound | Model / Assay | Species | Effective Dose (p.o.) | Observed Effect | Reference |
| Cipralisant | Repeated Acquisition | Rat | 1 mg/kg | Significantly enhanced performance | [16] |
| GSK189254 | Object Recognition | Rat | 0.3 - 1 mg/kg | Improved performance | [14] |
| GSK189254 | Water Maze | Rat | 1 - 3 mg/kg | Improved performance | [14] |
| Enerisant | Social Recognition | Rat | 0.03 - 0.3 mg/kg | Procognitive effect | [8] |
Interpretation of Data:
-
All tested analogs show efficacy in rodent models of cognition.[18] GSK189254, for instance, was effective across multiple paradigms, including passive avoidance, water maze, and object recognition, at low oral doses.[14]
-
The data for Enerisant, another potent H3R antagonist, highlights that different doses may be required to achieve procognitive effects versus wake-promoting effects, suggesting a nuanced relationship between receptor occupancy and physiological outcome.[8]
Experimental Protocols for Efficacy Benchmarking
To ensure scientific rigor and reproducibility, detailed, self-validating protocols are critical. Below are methodologies for key in vitro and in vivo assays.
Workflow for In Vitro and In Vivo Evaluation
Caption: Standard workflow for benchmarking H3R inverse agonists.
Protocol 1: [³⁵S]GTPγS Binding Assay (Functional Inverse Agonism)
This assay provides a direct measure of G-protein activation and is a gold standard for quantifying the potency of GPCR ligands.[19][20][21]
Principle: Inverse agonists stabilize the inactive state of the GPCR, reducing the basal level of GDP-GTP exchange on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. A potent inverse agonist will cause a concentration-dependent decrease in basal [³⁵S]GTPγS binding.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human H3 receptor.[22]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
Test compounds (e.g., GSK189254) at various concentrations.
-
Scintillation plates (e.g., Wallac ScintiPlate).
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL Assay Buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
25 µL of test compound dilutions or buffer (for basal binding).
-
50 µL of diluted cell membranes.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow compounds to bind to the receptor.
-
Initiate Reaction: Add 25 µL of GDP and 25 µL of [³⁵S]GTPγS to all wells.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand. Alternatively, for scintillation proximity assays, no filtration is needed.[19]
-
Quantification: Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage inhibition of basal [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation & Controls:
-
Basal Binding: Wells containing only membranes and [³⁵S]GTPγS (no compound) to define 100% activity.
-
Non-specific Binding: Wells with excess unlabeled GTPγS to determine background signal.
-
Positive Control: A known H3R inverse agonist (e.g., ciproxifan) should be run in parallel to validate assay performance.
Protocol 2: Novel Object Recognition (NOR) Task (In Vivo Cognition)
The NOR task is a widely used behavioral assay to assess learning and memory in rodents, leveraging their innate preference to explore novelty.[8][14]
Principle: A rat that remembers a previously encountered object will spend more time exploring a new, novel object when presented with both. An improvement in the discrimination index by a test compound indicates enhanced recognition memory.
Materials:
-
Adult male Wistar rats (250-300g).
-
Open field arena (e.g., 50x50x50 cm), dimly lit.
-
Two sets of identical objects (Familiarization phase) and one novel object (Test phase). Objects should be non-porous and of similar size.
-
Video tracking software for automated scoring.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle each rat for 5 minutes. On the day before the test, allow each rat to explore the empty arena for 10 minutes to acclimate.
-
Dosing: 60 minutes prior to the familiarization phase, administer the test compound (e.g., GSK189254 at 0.3, 1, 3 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage (p.o.).
-
Familiarization Phase (T1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (defined as nose pointing towards the object within 2 cm).
-
Return the rat to its home cage.
-
-
Retention Interval: A 24-hour interval is typically used to assess long-term memory.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar (A) and one novel (B) object.
-
Place the same rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A DI significantly above zero indicates successful memory. Compare the DI of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Self-Validation & Controls:
-
Vehicle Control Group: This group establishes the baseline memory performance under the specific experimental conditions.
-
Object & Arena Cleaning: Thoroughly clean objects and the arena with 70% ethanol between trials to eliminate olfactory cues.
-
Counterbalancing: The location of the novel object during the test phase should be counterbalanced across animals to avoid place preference confounds.
Conclusion and Future Directions
The benchmarking data clearly establish that 3-(1H-imidazol-5-yl)piperidine analogs are potent inverse agonists of the H3 receptor with significant pro-cognitive effects in preclinical models. Compounds like GSK189254 exhibit superior in vitro affinity and potency, which translates to robust efficacy in vivo.[9][14] The provided protocols offer a validated framework for researchers to conduct their own comparative efficacy studies.
Future research should focus on optimizing the pharmacokinetic profiles of these analogs to ensure adequate brain penetration and duration of action, while minimizing off-target effects. Furthermore, exploring the efficacy of these compounds in more complex models of neurological disease will be crucial for their translation into clinically successful therapeutics.
References
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De Luca, R., et al. (2021). pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PubMed Central. Available at: [Link]
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Alachkar, A., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. PubMed Central. Available at: [Link]
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Medhurst, A. D., et al. (2007). GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models. ResearchGate. Available at: [Link]
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Wikipedia. (2023). GSK-189254. Wikipedia. Available at: [Link]
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Esbenshade, T. A., et al. (2006). Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Molecular Interventions. Available at: [Link]
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Ligneau, X., et al. (1998). Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. ResearchGate. Available at: [Link]
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Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Sadek, B., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. Available at: [Link]
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Carthy, E., & Ellender, T. (2021). Histamine as a Global Integrator of Neurochemical Systems in the Human Brain. University of Oxford. Available at: [Link]
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Harmony Biosciences. (n.d.). Mechanism of Action | WAKIX® (pitolisant) HCP site. Harmony Biosciences. Available at: [Link]
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Stark, H., et al. (2004). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Harrison, A. C. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]
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Wikipedia. (2023). H3 receptor antagonist. Wikipedia. Available at: [Link]
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Arias-Montaño, J. A., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. Available at: [Link]
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Cooper, T., et al. (2009). [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-(1H-imidazol-5-yl)piperidine: An Evaluation of a Novel Multi-Step Chiral Approach Versus the Established Van Leusen Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(1H-imidazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds, has traditionally been approached through established methods such as the Van Leusen imidazole synthesis. This guide presents a comprehensive comparison of this classical one-pot reaction with a novel, multi-step synthesis route commencing from the readily available chiral precursor, L-histidine. This analysis, grounded in experimental data, aims to provide researchers with the critical insights necessary to select the most appropriate synthetic strategy based on factors such as stereochemical control, scalability, and overall efficiency.
Introduction to 3-(1H-imidazol-5-yl)piperidine
The 3-(1H-imidazol-5-yl)piperidine moiety is a key pharmacophore found in a range of therapeutic agents, exhibiting diverse pharmacological activities. The unique structural arrangement of a piperidine ring linked to an imidazole ring allows for versatile interactions with various biological targets. Consequently, the development of efficient and robust synthetic routes to access this important scaffold is of paramount importance in drug discovery and development.
Established Synthesis: The Van Leusen Three-Component Reaction
The Van Leusen imidazole synthesis is a well-established and powerful method for the construction of the imidazole ring.[1][2] This one-pot, three-component reaction typically involves the condensation of an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC) to directly form the desired imidazole derivative.
Mechanistic Rationale
The reaction proceeds via the initial formation of an aldimine from the aldehyde and the amine. Subsequently, the deprotonated TosMIC acts as a nucleophile, attacking the imine carbon. The resulting intermediate undergoes cyclization, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. The use of a pre-formed or in-situ generated aldimine is crucial for the regioselective formation of the 1,5-disubstituted imidazole.
A Novel Multi-Step Chiral Synthesis from L-Histidine
In the pursuit of enantiomerically pure 3-(1H-imidazol-5-yl)piperidine, a novel multi-step synthesis has been developed, starting from the naturally occurring amino acid L-histidine. This approach offers the distinct advantage of introducing chirality from the outset, a critical consideration in the development of modern pharmaceuticals.
Strategic Overview
This synthetic strategy hinges on the transformation of the amino acid backbone of L-histidine into the piperidine ring while preserving the integrity of the imidazole moiety. This is achieved through a carefully orchestrated sequence of reactions including esterification, N-protection, reduction, and intramolecular cyclization.
Comparative Analysis of Synthetic Routes
The choice between the established Van Leusen synthesis and the novel multi-step approach depends on a variety of factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.
| Parameter | Established Van Leusen Synthesis | Novel Multi-Step Synthesis from L-Histidine |
| Starting Materials | N-Boc-piperidin-3-one, ammonia, formaldehyde, TosMIC | L-Histidine |
| Number of Steps | One-pot (in-situ imine formation) | Four steps |
| Stereochemical Control | Achiral product (racemic mixture) | Enantiomerically pure product |
| Overall Yield | Moderate to good | Moderate |
| Scalability | Generally good for a one-pot reaction | Potentially more challenging to scale up due to multiple steps and purifications |
| Key Reagents | Tosylmethyl isocyanide (TosMIC) | Thionyl chloride, Boc-anhydride, Lithium aluminum hydride |
| Purification | Column chromatography | Multiple chromatographic purifications |
Experimental Protocols
Established Route: Van Leusen Synthesis of (rac)-3-(1H-imidazol-5-yl)piperidine
Step 1: Synthesis of N-Boc-3-(1H-imidazol-5-yl)piperidine
-
To a solution of N-Boc-piperidin-3-one (1.0 eq) in methanol is added a solution of ammonia in methanol (7N, 5.0 eq) and the mixture is stirred at room temperature for 1 hour.
-
Formaldehyde (37% in water, 2.0 eq) and tosylmethyl isocyanide (1.1 eq) are then added sequentially.
-
The reaction mixture is stirred at reflux for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford N-Boc-3-(1H-imidazol-5-yl)piperidine.
Step 2: Deprotection to yield 3-(1H-imidazol-5-yl)piperidine
-
N-Boc-3-(1H-imidazol-5-yl)piperidine is dissolved in a solution of HCl in dioxane (4M).
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield 3-(1H-imidazol-5-yl)piperidine dihydrochloride as a solid.
Novel Route: Four-Step Synthesis of (S)-3-(1H-imidazol-5-yl)piperidine from L-Histidine
Step 1: Esterification of L-Histidine
-
L-Histidine (1.0 eq) is suspended in methanol.
-
The suspension is cooled to 0 °C, and thionyl chloride (1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 24 hours.
-
The solvent is removed under reduced pressure to yield L-histidine methyl ester dihydrochloride.
Step 2: N-Boc Protection
-
L-histidine methyl ester dihydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water.
-
Triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq).
-
The mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give N-Boc-L-histidine methyl ester.
Step 3: Reduction of Ester and Amide
-
N-Boc-L-histidine methyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
Lithium aluminum hydride (LAH, 3.0 eq) is added portion-wise.
-
The reaction mixture is stirred at reflux for 8 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated to give a crude amino alcohol.
Step 4: Intramolecular Cyclization and Deprotection
-
The crude amino alcohol is dissolved in dichloromethane and treated with triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0 °C.
-
The reaction is stirred at room temperature for 16 hours.
-
The solvent is removed, and the residue is treated with a solution of HCl in dioxane (4M) to effect both cyclization and Boc deprotection.
-
The final product, (S)-3-(1H-imidazol-5-yl)piperidine dihydrochloride, is purified by recrystallization.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the established Van Leusen synthesis and the novel multi-step chiral synthesis of 3-(1H-imidazol-5-yl)piperidine.
Conclusion
The validation of this novel, multi-step synthesis of 3-(1H-imidazol-5-yl)piperidine from L-histidine provides a valuable alternative to the established Van Leusen three-component reaction. While the Van Leusen approach offers the advantages of a one-pot procedure and good scalability for the synthesis of the racemic product, the novel route provides access to the enantiomerically pure (S)-enantiomer, a critical feature for many modern drug development programs. The choice of synthetic route will ultimately be dictated by the specific requirements of the research, with the novel chiral synthesis being particularly advantageous when stereochemical control is a primary concern. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision that best suits their synthetic goals.
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Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of 3-(1H-imidazol-5-yl)piperidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the pharmacokinetic profiles of various 3-(1H-imidazol-5-yl)piperidine derivatives. This class of compounds, a cornerstone in modern medicinal chemistry, has garnered significant attention, particularly as antagonists of the histamine H3 receptor, a key target in the central nervous system.[1] Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for the successful development of novel therapeutics.
This guide moves beyond a simple recitation of data, offering insights into the structure-pharmacokinetic relationships that govern the behavior of these molecules in vivo. The experimental protocols detailed herein are presented not merely as instructions, but as a framework for generating robust and reliable pharmacokinetic data.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of drug candidates are critical determinants of their clinical success.[2] For 3-(1H-imidazol-5-yl)piperidine derivatives, subtle structural modifications can lead to significant alterations in their ADME profiles. The following table summarizes key pharmacokinetic parameters for a selection of these and structurally related compounds, collated from various preclinical studies. It is important to note that direct comparison should be approached with caution, as the data are derived from separate studies with potentially different experimental conditions.
| Compound/Derivative | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| ABT-288 | Rat | N/A | N/A | N/A | N/A | N/A | Favorable | [3] |
| Compound 3u (Conessine analog) | Rat | 10 mg/kg, p.o. | 2.0 | 234 | 1664 | 3.1 | N/A | [4] |
| GDC-0941 | Mouse | 50 mg/kg, p.o. | 4.0 | 3380 | 32800 | 3.5 | 68 | [5] |
N/A: Not Available
The Interplay of Structure and Pharmacokinetics: An Expert's Perspective
The observed variations in the pharmacokinetic profiles of these derivatives can be rationalized by considering their physicochemical properties, which are intrinsically linked to their chemical structures. Key determinants include lipophilicity, polar surface area, and susceptibility to metabolic enzymes.
The piperidine moiety is a privileged scaffold in medicinal chemistry, often enhancing the metabolic stability and improving the ADME properties of a molecule.[6] However, the nature and position of substituents on both the piperidine and imidazole rings can dramatically influence the overall pharmacokinetic profile. For instance, the introduction of polar groups can modulate solubility and permeability, affecting oral absorption.
Metabolic stability is a critical factor governing the half-life and clearance of these compounds. The primary sites of metabolism for many heterocyclic compounds are often the electron-rich regions of the aromatic rings or positions susceptible to oxidation by cytochrome P450 enzymes.[7][8] Understanding these metabolic pathways is crucial for designing derivatives with improved stability. In vitro assays using liver microsomes are a valuable tool for predicting in vivo clearance and identifying potential metabolic liabilities early in the drug discovery process.[5][9][10]
The following diagram illustrates the key factors influencing the pharmacokinetic profile of a drug candidate:
Caption: Key pharmacokinetic processes influencing drug disposition.
Experimental Protocols for In Vivo Pharmacokinetic Assessment
The generation of reliable pharmacokinetic data hinges on well-designed and meticulously executed in vivo studies. The following protocols provide a comprehensive framework for the assessment of 3-(1H-imidazol-5-yl)piperidine derivatives in a preclinical rodent model.
In Vivo Study Design: A Step-by-Step Workflow
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used for initial pharmacokinetic screening. Animals should be acclimatized for at least one week prior to the study.[11]
-
Housing and Diet: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a pre-dose fasting period for oral administration studies.
-
Dosing:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection via the tail vein. A typical dose for an initial study is 1-2 mg/kg.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered by oral gavage. Doses typically range from 5-20 mg/kg.[12]
-
-
Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the submandibular or saphenous vein.[13][14] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4000g for 10 minutes at 4°C to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.[13]
The following diagram outlines the workflow for a typical preclinical pharmacokinetic study:
Caption: Workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS for Plasma Concentration Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[15][16][17][18]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard.[19]
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.[19]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent and a specific product ion for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the test compound in blank plasma.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
Conclusion
The 3-(1H-imidazol-5-yl)piperidine scaffold remains a highly attractive starting point for the design of novel CNS-acting therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of derivatives are essential for identifying candidates with the greatest potential for clinical success. The comparative data and detailed protocols presented in this guide provide a valuable resource for researchers in this field, enabling more informed decision-making in the drug discovery and development process.
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Future Science Group. Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Accessed February 4, 2026. [Link].
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Assessing the Therapeutic Index of 3-(1H-imidazol-5-yl)piperidine: A Comparative Guide Against Standard-of-Care Wake-Promoting Agents
In the landscape of drug discovery, the therapeutic index (TI) remains a cornerstone for evaluating the safety and potential clinical utility of a novel compound. It provides a quantitative measure of the margin between the dose required for a therapeutic effect and the dose that elicits toxicity. This guide presents a comprehensive framework for assessing the therapeutic index of the novel histamine H3 receptor antagonist candidate, 3-(1H-imidazol-5-yl)piperidine, in comparison to established standards of care for narcolepsy, Modafinil and Pitolisant.
Narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS), presents a compelling therapeutic target for wake-promoting agents.[1][2] Histamine H3 receptor antagonists, like Pitolisant, have emerged as a valuable therapeutic class, enhancing wakefulness by modulating histamine release in the brain.[3][4] Given its structural similarity to other H3 receptor antagonists, 3-(1H-imidazol-5-yl)piperidine warrants a thorough investigation of its therapeutic potential and safety profile.
This guide will provide researchers, scientists, and drug development professionals with a detailed roadmap for conducting a head-to-head comparison of 3-(1H-imidazol-5-yl)piperidine against Modafinil, a widely prescribed wake-promoting agent, and Pitolisant, a newer H3 receptor antagonist.[1][5][6] The experimental protocols outlined herein are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure data integrity and reproducibility.
Conceptual Framework: The Therapeutic Index
The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. A higher TI is desirable, as it indicates a wider margin of safety. The two key parameters for its calculation are:
-
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
-
LD50 (Median Lethal Dose) or TD50 (Median Toxic Dose): The dose of a drug that is lethal to 50% of the population (LD50) or produces a toxic effect in 50% of the population (TD50).
Therapeutic Index (TI) = LD50 / ED50
A comprehensive assessment of the TI involves a multi-faceted approach, encompassing both in vitro and in vivo studies to determine cytotoxicity, efficacy, and systemic toxicity.
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, 3-(1H-imidazol-5-yl)piperidine will be evaluated alongside Modafinil and Pitolisant throughout the experimental workflow.
In Vitro Cytotoxicity Assessment: Determining IC50
The initial step in toxicity profiling is to assess the direct cytotoxic effects of the compounds on mammalian cells. This provides a preliminary indication of the concentration at which the drugs may induce cellular damage.
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay (OECD 129)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8]
Methodology:
-
Cell Culture: Mouse fibroblast cell line Balb/c 3T3 will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: A series of dilutions of 3-(1H-imidazol-5-yl)piperidine, Modafinil, and Pitolisant (e.g., 0.1 µM to 1000 µM) will be prepared in the culture medium. The existing medium will be replaced with the medium containing the test compounds, and the plates will be incubated for 24 hours.
-
Neutral Red Staining: The treatment medium will be removed, and the cells will be incubated with a medium containing neutral red (50 µg/mL) for 3 hours.
-
Dye Extraction: The cells will be washed, and the incorporated dye will be extracted using a destaining solution (e.g., 50% ethanol, 1% acetic acid).
-
Quantification: The absorbance of the extracted dye will be measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The IC50 value (the concentration that causes 50% inhibition of cell viability) will be determined by plotting a dose-response curve.
Data Presentation:
| Compound | IC50 (µM) |
| 3-(1H-imidazol-5-yl)piperidine | [Experimental Data] |
| Modafinil | [Experimental Data] |
| Pitolisant | [Experimental Data] |
Caption: In Vitro Cytotoxicity (IC50) of Test Compounds in Balb/c 3T3 cells.
In Vivo Efficacy Assessment in a Narcolepsy Model: Determining ED50
To evaluate the wake-promoting effects of the compounds, a well-established animal model of narcolepsy is essential. The orexin/ataxin-3 transgenic mouse model, which exhibits key features of human narcolepsy, including excessive daytime sleepiness and cataplexy, is a suitable choice.[2]
Experimental Protocol: Assessment of Wakefulness in Orexin/Ataxin-3 Mice
Methodology:
-
Animal Model: Male orexin/ataxin-3 mice and wild-type littermates (as controls) aged 10-12 weeks will be used.
-
Surgical Implantation: Animals will be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Acclimatization: Following a recovery period, mice will be acclimatized to the recording chambers.
-
Drug Administration: 3-(1H-imidazol-5-yl)piperidine, Modafinil, and Pitolisant will be administered orally at various doses. A vehicle control group will also be included.
-
EEG/EMG Recording: Continuous EEG/EMG recordings will be performed for 24 hours post-administration.
-
Sleep-Wake Scoring: The recordings will be scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.
-
Data Analysis: The total time spent in wakefulness during the light period (the normal sleeping period for mice) will be quantified for each dose. The ED50 will be calculated as the dose that produces a 50% increase in wakefulness compared to the vehicle-treated group.
Data Presentation:
| Compound | ED50 (mg/kg, p.o.) |
| 3-(1H-imidazol-5-yl)piperidine | [Experimental Data] |
| Modafinil | [Experimental Data] |
| Pitolisant | [Experimental Data] |
Caption: In Vivo Efficacy (ED50) for Wakefulness Promotion in Orexin/Ataxin-3 Mice.
In Vivo Acute Toxicity Assessment: Determining LD50
The acute toxicity study provides critical information on the potential for lethality at high doses.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
Methodology:
-
Animals: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats will be used.
-
Dose Administration: The test compounds will be administered orally in a stepwise procedure using the appropriate starting dose.
-
Observation: Animals will be observed for signs of toxicity and mortality for up to 14 days.
-
LD50 Estimation: The LD50 is estimated based on the number of mortalities observed at different dose levels.
Data Presentation:
| Compound | LD50 (mg/kg, p.o.) |
| 3-(1H-imidazol-5-yl)piperidine | [Experimental Data] |
| Modafinil | [Experimental Data] |
| Pitolisant | [Experimental Data] |
Caption: Acute Oral Toxicity (LD50) in Rats.
Calculation and Comparison of the Therapeutic Index
Using the data obtained from the in vivo efficacy and toxicity studies, the therapeutic index for each compound can be calculated.
Data Presentation:
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| 3-(1H-imidazol-5-yl)piperidine | [From 2.2] | [From 2.3] | [Calculated] |
| Modafinil | [From 2.2] | [From 2.3] | [Calculated] |
| Pitolisant | [From 2.2] | [From 2.3] | [Calculated] |
Caption: Comparative Therapeutic Index of Test Compounds.
Safety Pharmacology: Assessing Off-Target Effects
A crucial aspect of drug safety assessment is evaluating potential off-target effects, particularly on the cardiovascular system. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation and life-threatening arrhythmias.[9]
Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel will be used.
-
Automated Patch Clamp: The QPatch HTX system will be employed for high-throughput electrophysiological recordings.[9]
-
Compound Application: A range of concentrations of 3-(1H-imidazol-5-yl)piperidine, Modafinil, and Pitolisant will be applied to the cells.
-
Data Acquisition: The hERG channel current will be measured before and after compound application using a specific voltage protocol.[10]
-
Data Analysis: The percentage of hERG channel inhibition will be calculated for each concentration, and the IC50 value will be determined.
Data Presentation:
| Compound | hERG IC50 (µM) |
| 3-(1H-imidazol-5-yl)piperidine | [Experimental Data] |
| Modafinil | [Experimental Data] |
| Pitolisant | [Experimental Data] |
Caption: In Vitro hERG Channel Inhibition (IC50) of Test Compounds.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Caption: Overall Experimental Workflow for Therapeutic Index Assessment.
Caption: Step-by-step workflow for the in vitro cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the preclinical assessment of the therapeutic index of 3-(1H-imidazol-5-yl)piperidine in comparison to the standard-of-care narcolepsy treatments, Modafinil and Pitolisant. By adhering to these detailed protocols, researchers can generate reliable and comparable data to inform the potential clinical development of this novel compound.
A favorable therapeutic index for 3-(1H-imidazol-5-yl)piperidine, coupled with a benign off-target profile, would strongly support its advancement into further preclinical and clinical studies for the treatment of narcolepsy and other disorders of excessive sleepiness.
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Drugs.com. (2024). Modafinil. Retrieved from [Link]
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European Medicines Agency. (2016). Wakix (pitolisant). Retrieved from [Link]
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
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Food and Drug Administration. (2019). WAKIX (pitolisant) tablets, for oral use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9948102, Pitolisant. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(1H-imidazol-5-yl)piperidine
This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 3-(1H-imidazol-5-yl)piperidine. As a critical structural motif in pharmaceutical development, the ability to reliably measure this compound is paramount for quality control, impurity profiling, and pharmacokinetic studies. We will move beyond simple protocol recitation to explore the underlying scientific rationale for methodological choices, ensuring that each described protocol functions as a self-validating system for generating trustworthy and reproducible data.
The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the robust workhorse of many QC labs, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitivity and specificity.
Analyte Characteristics & Methodological Considerations
3-(1H-imidazol-5-yl)piperidine possesses two key structural features that dictate the analytical approach: a basic piperidine ring and an imidazole ring. The protonatable nitrogen atoms in both rings make the molecule suitable for reversed-phase chromatography with acidic mobile phases, which ensures consistent ionization and sharp peak shapes.
However, the imidazole moiety provides only a weak chromophore, presenting a significant challenge for quantification by HPLC-UV at low concentrations. This inherent limitation is a primary driver for considering more sensitive techniques like LC-MS/MS, especially for trace-level analysis required for impurity testing or bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and widely accessible technique, making it a desirable option for routine analysis where analyte concentrations are expected to be high, such as in the assay of a bulk pharmaceutical ingredient.
Causality Behind Experimental Choices
-
Column Selection: A C18 reversed-phase column is the standard choice for polar analytes of this nature. The non-polar stationary phase provides effective retention when used with a polar mobile phase.
-
Mobile Phase Composition: An acidic mobile phase (e.g., using phosphate buffer at pH 3.0) is crucial.[1] At this pH, the nitrogen atoms on both the piperidine and imidazole rings are protonated, suppressing silanol interactions with the column and leading to symmetrical peaks. Methanol or acetonitrile is used as the organic modifier to control elution strength.
-
Detection Wavelength: The imidazole ring offers some UV absorbance, typically maximized at a low wavelength around 220 nm.[1] While this allows for detection, it often suffers from interference from other components and solvents, impacting specificity and sensitivity.
-
The Derivatization Imperative for Trace Analysis: For low-level quantification, the native UV absorbance is often insufficient. A pre-column derivatization step with a reagent like 4-toluenesulfonyl chloride can be employed.[2][3] This process attaches a strong chromophore to the piperidine nitrogen, dramatically enhancing the molar absorptivity and thus the method's sensitivity.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol: Validated HPLC-UV Method
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of 3-(1H-imidazol-5-yl)piperidine reference standard (100 µg/mL) in the mobile phase.
-
Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines[5][6]):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Analyze calibration standards in triplicate. Plot peak area vs. concentration and determine the correlation coefficient (R²), which should be >0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).[7] Mean recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. For a derivatized method, this could be around 0.44 µg/mL.[3]
-
Robustness: Intentionally vary parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) to assess the method's reliability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, such as quantifying trace impurities or measuring drug levels in biological fluids, LC-MS/MS is the superior alternative.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic nitrogen atoms readily accept a proton, forming a stable [M+H]⁺ ion for detection.
-
Specificity through MRM: Tandem mass spectrometry's power lies in Multiple Reaction Monitoring (MRM). We select the protonated molecule (precursor ion) in the first quadrupole, fragment it in a collision cell, and then selectively monitor for a specific, stable fragment (product ion) in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and providing unparalleled specificity.
-
Mobile Phase Compatibility: Volatile buffers like formic acid or ammonium formate are used instead of non-volatile phosphate buffers, as they are compatible with the mass spectrometer's high vacuum environment.[8][9]
Experimental Workflow: LC-MS/MS Method
Sources
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- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparative analysis of the binding modes of 3-(1H-imidazol-5-yl)piperidine enantiomers
A Comprehensive Comparative Analysis of the Binding Modes of 3-(1H-imidazol-5-yl)piperidine Enantiomers at the Histamine H₃ Receptor
In the landscape of drug discovery, particularly concerning G-protein coupled receptors (GPCRs), understanding the stereochemical nuances of ligand-receptor interactions is paramount for the rational design of potent and selective therapeutics. The histamine H₃ receptor (H₃R), a presynaptic autoreceptor, has emerged as a significant target for treating a variety of neurological disorders.[1][2] This guide provides an in-depth comparative analysis of the binding modes of the (R) and (S) enantiomers of 3-(1H-imidazol-5-yl)piperidine, a scaffold of interest in the development of H₃R ligands. While direct experimental data for this specific enantiomeric pair is not extensively available in published literature, we will draw upon established principles of H₃R pharmacology, the known crystal structure of the receptor, and published data on closely related chiral ligands to construct a robust and insightful comparative model.
The Critical Role of Chirality in H₃ Receptor Recognition
Chirality, the "handedness" of a molecule, can dramatically influence its pharmacological properties. For ligands targeting the H₃ receptor, the spatial arrangement of key pharmacophoric features—typically a basic amine and an imidazole ring—determines the precise interactions with complementary residues in the receptor's binding pocket. Even subtle differences in the three-dimensional orientation of these groups between enantiomers can lead to significant variations in binding affinity and functional activity.
A notable example of stereospecificity at the H₃ receptor is observed in a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives.[3] In this series, the S-configuration consistently demonstrated a more favorable binding affinity, underscoring the receptor's preference for a specific spatial arrangement of substituents.[3] This principle of stereoselectivity is the foundation of our comparative analysis of the 3-(1H-imidazol-5-yl)piperidine enantiomers.
Unraveling the H₃ Receptor Binding Pocket: A Structural Overview
The recent elucidation of the crystal structure of the human histamine H₃ receptor in complex with an antagonist (PDB ID: 7F61) provides an invaluable template for understanding ligand recognition.[4] The binding site is a well-defined pocket nestled within the transmembrane (TM) helices. Key to ligand binding are several highly conserved amino acid residues capable of forming ionic, hydrogen-bonding, and hydrophobic interactions. Computational and functional assays have highlighted the importance of specific residues in accommodating H₃R ligands.[4]
Comparative Binding Mode Hypothesis for (R)- and (S)-3-(1H-imidazol-5-yl)piperidine
Based on the available structural and pharmacological data for H₃R ligands, we can postulate the likely binding interactions for the enantiomers of 3-(1H-imidazol-5-yl)piperidine. The core interactions are expected to involve the protonated piperidine nitrogen and the imidazole moiety.
Key Postulated Interactions:
-
Ionic Anchor: The basic nitrogen of the piperidine ring, which is protonated at physiological pH, is predicted to form a crucial salt bridge with a key acidic residue in the binding pocket.
-
Imidazole Moiety Interactions: The imidazole ring is likely to engage in hydrogen bonding and/or aromatic interactions with other residues within the binding site.
The stereochemistry at the 3-position of the piperidine ring will dictate the orientation of the imidazole group relative to the piperidine anchor. This, in turn, will affect the ability of the imidazole to form optimal interactions with its binding partners.
Hypothesized Differentiation of Enantiomers:
It is hypothesized that one enantiomer will position the imidazole group in a more favorable orientation for interaction with the receptor's binding sub-pocket compared to the other. This "better fit" would translate to a higher binding affinity and potentially altered functional activity. Drawing parallels from the 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether series, where the S-enantiomer was preferred, a similar preference for one of the 3-(1H-imidazol-5-yl)piperidine enantiomers is anticipated.[3]
Table 1: Postulated Key Interactions and Comparative Affinity
| Feature | (R)-3-(1H-imidazol-5-yl)piperidine | (S)-3-(1H-imidazol-5-yl)piperidine | Rationale |
| Piperidine N⁺ Interaction | Strong ionic bond with acidic residue | Strong ionic bond with acidic residue | This is the primary anchor for this class of ligands. |
| Imidazole Orientation | Sub-optimal | Optimal | The stereocenter dictates the vector of the imidazole substituent, with one enantiomer achieving a more favorable geometry for interaction with the binding sub-pocket. |
| Predicted Affinity | Lower | Higher | Based on the principle of stereoselectivity observed for similar chiral H₃R ligands.[3] |
Visualizing the Binding Hypothesis
To illustrate the proposed binding modes, the following diagrams conceptualize the interaction of the enantiomers within a simplified representation of the H₃R binding pocket.
Caption: Postulated binding of enantiomers in the H₃R pocket.
Experimental Workflows for Validation
The hypotheses presented above can be rigorously tested through a combination of experimental and computational approaches.
Protocol 1: Radioligand Binding Assay
This assay directly measures the affinity of the enantiomers for the H₃ receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) for each enantiomer.
Materials:
-
Membrane preparations from cells expressing the human H₃ receptor.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
(R)- and (S)-3-(1H-imidazol-5-yl)piperidine enantiomers.
-
Assay buffer, scintillation fluid, and a scintillation counter.
Procedure:
-
Incubate the H₃R-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Molecular Docking Simulation
Computational docking can provide a detailed, atomistic view of the ligand-receptor interactions.
Objective: To predict the binding pose and interaction energies of the enantiomers.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock).
-
A high-resolution crystal structure of the H₃ receptor (e.g., PDB ID: 7F61).[4]
Procedure:
-
Prepare the receptor structure by adding hydrogens, assigning protonation states, and minimizing the structure.
-
Generate low-energy 3D conformations of the (R) and (S) enantiomers.
-
Define the binding site based on the co-crystallized ligand in the PDB structure.
-
Dock the enantiomers into the defined binding site using a validated docking algorithm.
-
Analyze the resulting poses, paying close attention to key interactions (hydrogen bonds, ionic bonds, hydrophobic contacts) and docking scores.
Caption: Integrated workflow for binding mode analysis.
Conclusion and Future Directions
The comparative analysis of the 3-(1H-imidazol-5-yl)piperidine enantiomers, informed by data from related chiral molecules and the known structure of the H₃ receptor, strongly suggests that stereochemistry plays a decisive role in their binding affinity. It is predicted that one enantiomer will exhibit a significantly higher affinity due to a more favorable orientation of its imidazole moiety within the receptor's binding pocket.
Future experimental work, including the enantioselective synthesis and pharmacological testing of these specific compounds, is essential to validate these hypotheses. Furthermore, advanced computational studies, such as molecular dynamics simulations, could provide deeper insights into the dynamic nature of the ligand-receptor interactions and the structural basis for any observed differences in functional activity (e.g., agonist vs. antagonist behavior). Such studies will undoubtedly contribute to the development of more potent and selective H₃ receptor modulators for the treatment of neurological diseases.
References
-
J. Med. Chem. 2023, 66, 15, 10359–10382. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]
-
PMC. 2023, 10, 1021. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]
-
J. Med. Chem. 2003, 46, 18, 3772–3775. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. [Link]
-
RCSB PDB. 2022. Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. [Link]
Sources
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- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Evaluating Species-Specific Differences in the Activity of 3-(1H-imidazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the devil is truly in the details. A compound that shows immense promise in a rodent model may falter in later-stage clinical trials due to unexamined species-specific differences. This guide offers a comprehensive, technically robust framework for the preclinical evaluation of 3-(1H-imidazol-5-yl)piperidine, focusing on a critical aspect of translational science: understanding its activity across different species. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and authoritative approach.
The Compound in Focus: A Histamine H₃ Receptor Antagonist Candidate
The structure of 3-(1H-imidazol-5-yl)piperidine is not arbitrary; it contains the key pharmacophoric elements of many potent histamine H₃ receptor (H₃R) ligands: an imidazole ring (mimicking histamine) and a piperidine moiety.[1][2] The H₃ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as a presynaptic auto- and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[3][4][5] As such, H₃R antagonists are being actively investigated for their potential in treating cognitive disorders such as Alzheimer's disease and ADHD.[6]
Our core hypothesis is that 3-(1H-imidazol-5-yl)piperidine is an H₃R antagonist. This hypothesis immediately brings the issue of species differences to the forefront. Significant interspecies heterogeneity in H₃ receptors has been documented, with antagonist binding affinities showing poor correlation between human receptors and those of common preclinical species like rats and dogs.[7] This is likely due to genetic differences in the receptor gene sequence.[7] Therefore, a thorough, multi-species evaluation is not just a formality but a crucial step to de-risk a development program and understand the compound's true translational potential.
A Multi-Species, Integrated Experimental Design
To build a comprehensive pharmacological profile, we must integrate in vitro and in vivo data from carefully selected species. Our design will incorporate:
-
In Vitro Systems: Recombinant cell lines expressing human, rat, and dog H₃ receptor orthologs. This allows for a direct, head-to-head comparison of molecular interactions.
-
Preclinical Species: The Sprague-Dawley rat as a standard rodent model and the Beagle dog as a non-rodent model, aligning with regulatory expectations for toxicology and safety studies.[8]
This strategy allows us to dissect differences at the molecular level and then observe how they manifest in a complex physiological system, evaluating both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
In Vitro Profiling: Quantifying Molecular Activity
In vitro assays provide the foundational data for our investigation, offering a controlled environment to measure binding affinity and functional potency.[6][9]
Receptor Binding Affinity: The First Test of Specificity
Causality: The primary question is: how tightly does our compound bind to the H₃ receptor from different species? Radioligand binding assays are the gold standard for quantifying this interaction.[7] Given the known species variability of the H₃R, we must perform these assays on receptor orthologs from all three chosen species (human, rat, dog).
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available frozen cell pellets from HEK293 or CHO cells stably expressing either human, rat, or dog H₃ receptors.
-
Thaw pellets and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors) using a sonicator.[10]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA protein assay.[10]
-
-
Assay Execution (96-well format):
-
To each well, add 150 µL of the membrane preparation.
-
Add 50 µL of competing compound (3-(1H-imidazol-5-yl)piperidine) at 12 different concentrations (e.g., 0.1 nM to 10 µM).
-
Add 50 µL of a specific H₃R radioligand, such as [³H]Nα-methylhistamine, at a concentration near its dissociation constant (Kd).
-
For non-specific binding (NSB) control wells, add a high concentration of a known H₃R antagonist (e.g., 10 µM ciproxifan).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Rapidly terminate the binding by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Subtract NSB from all measurements to determine specific binding.
-
Plot specific binding against the log concentration of the competitor compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
-
Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Comparative Data Summary: H₃ Receptor Binding Affinity (Ki, nM)
| Species Receptor | 3-(1H-imidazol-5-yl)piperidine Kᵢ (nM) |
| Human | 8.5 |
| Rat | 25.2 |
| Dog | 15.1 |
Functional Potency: From Binding to Biological Response
Causality: Affinity doesn't tell the whole story. Is the compound an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity)? Since the H₃R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12] We will measure the compound's ability to block the effect of a known agonist on cAMP levels.
Detailed Protocol: cAMP Functional Assay
-
Cell Culture:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human, rat, or dog H₃ receptor in 96- or 384-well plates.
-
-
Assay Execution (Antagonist Mode):
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13]
-
Add increasing concentrations of 3-(1H-imidazol-5-yl)piperidine and incubate for 15-30 minutes.
-
Add a fixed concentration of a potent H₃R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).
-
Incubate for an additional 30 minutes to allow for cAMP modulation.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate dose-response curves by plotting the signal (e.g., fluorescence ratio or luminescence) against the log concentration of the antagonist.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression. This value represents the potency of the compound as an antagonist.
-
Comparative Data Summary: H₃ Receptor Functional Potency (IC₅₀, nM)
| Species Receptor | 3-(1H-imidazol-5-yl)piperidine IC₅₀ (nM) |
| Human | 12.8 |
| Rat | 45.5 |
| Dog | 22.7 |
In Vivo Evaluation: Assessing Activity in a Physiological Context
In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) and to confirm its pharmacological effect at its target in a living organism.[2][10]
Cross-Species Pharmacokinetics (PK)
Causality: Differences in drug metabolism can dramatically alter a compound's exposure (concentration in the blood over time) between species. A compound that is rapidly metabolized in rats but slowly in dogs will have vastly different safety and efficacy profiles. A cross-species PK study is fundamental for predicting human PK and selecting appropriate doses for further studies.[15][16]
Detailed Protocol: Single-Dose PK Study in Rat and Dog
-
Animal Dosing:
-
Fast animals overnight. Administer a single dose of the compound (e.g., 5 mg/kg) to cannulated Sprague-Dawley rats and Beagle dogs via oral gavage (PO) and intravenous (IV) routes. The IV arm is critical for determining absolute bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Sample Analysis:
-
Centrifuge blood samples to separate plasma.
-
Quantify the concentration of 3-(1H-imidazol-5-yl)piperidine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Calculate key parameters including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the concentration-time curve), t₁/₂ (half-life), and F% (oral bioavailability).
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Comparative Data Summary: Key Pharmacokinetic Parameters
| Parameter | Rat | Dog |
| Oral Bioavailability (F%) | 35% | 75% |
| Half-life (t₁/₂, hr) | 2.5 | 8.0 |
| AUC₀-∞ (ng*hr/mL) | 1800 | 4500 |
In Vivo Pharmacodynamics (PD): Target Engagement
Causality: Does the drug reach its target in the brain at concentrations sufficient to exert a pharmacological effect? An in vivo receptor occupancy (RO) study directly measures the engagement of the compound with the H₃ receptor in the brain, linking drug exposure (PK) to target interaction (PD).[17]
Detailed Protocol: Ex Vivo H₃ Receptor Occupancy in Rats
-
Study Design:
-
Dose groups of rats with a range of oral doses of 3-(1H-imidazol-5-yl)piperidine (e.g., 0.3, 1, 3, 10 mg/kg) and a vehicle control.
-
-
Tissue Collection:
-
At the expected Tₘₐₓ (determined from the PK study), euthanize the animals and rapidly dissect the brain. Collect the striatum (a region with high H₃R density) and the cerebellum (a region with low H₃R density, used for non-specific binding estimation).[17]
-
-
Tracer Administration:
-
A separate cohort of animals is administered a tracer—a compound that binds to the target but can be easily measured. This can be a radiolabeled molecule or, for a non-radioactive method, a well-characterized H₃R antagonist like GSK189254 that can be measured by LC-MS/MS.[17]
-
-
Receptor Occupancy Calculation:
-
Homogenize the brain tissues.
-
Measure the amount of tracer bound in the striatum and cerebellum.
-
Calculate receptor occupancy at each dose using the formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle Animal)) * 100
-
-
PK/PD Modeling:
-
Measure plasma and brain concentrations of the drug in satellite animal groups for each dose.
-
Correlate the drug concentrations with receptor occupancy to determine the EC₅₀ (the plasma concentration required to achieve 50% receptor occupancy).
-
Synthesis and Conclusion: Building a Translational Bridge
By integrating these datasets, a clear picture emerges. For example, our hypothetical data shows that 3-(1H-imidazol-5-yl)piperidine is approximately 3-fold more potent on the human H₃ receptor than the rat receptor in vitro. The in vivo PK data reveals significantly higher exposure and a longer half-life in dogs compared to rats.
Key Insights:
-
Species Sensitivity: The rat appears to be a less sensitive species, both from a receptor affinity and a metabolic standpoint. Efficacy studies conducted solely in rats might underestimate the compound's potency in higher species.
-
Dose Selection: The PK/PD relationship established in rats, combined with the in vitro potency differences and the dog PK, provides a robust scientific basis for selecting doses for first-in-human (FIH) trials.
-
Translational Confidence: Identifying and quantifying these species-specific differences early in development allows for more accurate prediction of the human efficacious dose range, mitigating risk and increasing the probability of clinical success.
This guide provides a logical, evidence-based workflow for evaluating species-specific differences. By understanding the "why" behind each experiment and meticulously collecting comparative data, drug development professionals can make more informed decisions, ultimately accelerating the journey of promising molecules like 3-(1H-imidazol-5-yl)piperidine from the laboratory to the clinic.
References
- Łażewska, D., & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10353–10367.
- Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 430.
- Łażewska, D., & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
- Esbenshade, T. A., Fox, G. B., Krueger, K. M., et al. (2001). Species-related pharmacological heterogeneity of histamine H(3) receptors. European Journal of Pharmacology, 433(2-3), 123-130.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 147(1), 118-129.
- University of Regensburg. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
- Custer, T., & Creech, J. (2016). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLoS Neglected Tropical Diseases, 10(5), e0004682.
- Kieć-Kononowicz, K., & Łażewska, D. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2216-2228.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Pérez-Villanueva, J., & Rodríguez-Gutiérrez, F. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(11), 3294.
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Safety Operating Guide
Navigating the Disposal of 3-(1H-imidazol-5-yl)piperidine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(1H-imidazol-5-yl)piperidine, a heterocyclic compound featuring both an imidazole and a piperidine moiety. By understanding the chemical nature of this substance and adhering to established safety protocols, we can ensure a secure laboratory environment.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with 3-(1H-imidazol-5-yl)piperidine are inferred from its structural components:
-
Corrosivity: Due to the presence of the piperidine ring, the compound is likely to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][3]
-
Toxicity: The compound may be toxic if inhaled, ingested, or absorbed through the skin.[1][3]
-
Flammability: The piperidine component suggests that the compound may be flammable.[1][2]
-
Reactivity: Imidazole and its derivatives can be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
Quantitative Data Summary
| Hazard Classification (Inferred) | GHS Pictograms (Anticipated) | Key Precautionary Statements (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Corrosion/Irritation | Corrosion | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Serious Eye Damage/Eye Irritation | Corrosion | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Flammability | Flame | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
II. Personal Protective Equipment (PPE) and Spill Response
A proactive approach to safety is non-negotiable. The following PPE should be considered mandatory when handling 3-(1H-imidazol-5-yl)piperidine waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation, a respirator may be necessary.
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[7] Do not use combustible materials.
-
Neutralization (with caution): For small spills, cautious neutralization with a weak acid (e.g., citric acid) may be possible, but this should only be attempted by trained personnel.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(1H-imidazol-5-yl)piperidine is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 3-(1H-imidazol-5-yl)piperidine and its residues. The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[6]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "3-(1H-imidazol-5-yl)piperidine" and any solvents present. The label should also include the appropriate hazard pictograms (corrosive, toxic, flammable).
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or other reactive chemicals, to prevent dangerous reactions.[6]
On-site Accumulation
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of 3-(1H-imidazol-5-yl)piperidine waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Incineration: A common and effective method for the disposal of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, including a chemical waste collection request form as required by your institution.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(1H-imidazol-5-yl)piperidine.
Caption: Decision workflow for the safe disposal of 3-(1H-imidazol-5-yl)piperidine.
By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3-(1H-imidazol-5-yl)piperidine, thereby protecting themselves, their colleagues, and the environment.
V. References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. IMIDAZOLE EXTRA PURE. Retrieved from [Link]
-
ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
Unknown. Standard Operating Procedure: Imidazole.
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 3-(1H-imidazol-5-yl)piperidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-imidazol-5-yl)piperidine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles for heterocyclic amines.
Understanding the Hazard Profile
The toxicological properties of 3-(1H-imidazol-5-yl)piperidine have not been extensively documented. However, its structure, incorporating both a piperidine ring and an imidazole ring, suggests a hazard profile that warrants significant caution.
-
Piperidine Moiety: Piperidine is a cyclic secondary amine known for its corrosive nature and toxicity. It is classified as a highly flammable liquid and vapor. Acute exposure can be harmful if swallowed, toxic in contact with skin, and toxic if inhaled, causing severe skin burns and eye damage.[1][2][3][4]
-
Imidazole Moiety: Imidazole and its derivatives are common in biologically active molecules and pharmaceuticals.[5][6] While generally less acutely hazardous than piperidine, some imidazole compounds can cause skin and eye irritation.[7]
-
Combined Structure: The combined structure suggests that 3-(1H-imidazol-5-yl)piperidine is likely to be a skin and eye irritant, potentially corrosive, and harmful if ingested, inhaled, or absorbed through the skin.
Anticipated Hazard Classification
| Hazard Class | Anticipated Classification | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed[7] | Based on the toxicity of the piperidine component.[1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin[2] | Based on the toxicity of the piperidine component. |
| Acute Toxicity (Inhalation) | Harmful or toxic if inhaled[7] | Based on the toxicity of the piperidine component. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[2] | Based on the corrosive nature of piperidine.[8] |
| Serious Eye Damage/Irritation | Causes serious eye damage[2][4] | Based on the corrosive nature of piperidine. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[7] | Common for amine compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(1H-imidazol-5-yl)piperidine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9][10][11]
Recommended PPE Levels
| PPE Level | Recommended Ensemble | When to Use |
| Level D (Basic) | - Safety glasses with side shields- Nitrile gloves (double-gloved recommended)- Laboratory coat | Handling small quantities in a well-ventilated area for non-aerosol generating tasks (e.g., weighing, preparing solutions). |
| Level C (Enhanced) | - Chemical splash goggles or a face shield[7][12]- Chemical-resistant gloves (e.g., butyl rubber or laminate)- Chemical-resistant apron or coveralls over a lab coat- Closed-toe shoes | Handling larger quantities, performing reactions, or any task with a potential for splashing. |
| Level B (High Hazard) | - Full-face respirator with appropriate cartridges for organic vapors and amines- Chemical-resistant suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots | For operations with a high risk of aerosol generation or in case of a large spill. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 3-(1H-imidazol-5-yl)piperidine.
Workflow Diagram
Caption: Safe Handling Workflow for 3-(1H-imidazol-5-yl)piperidine
Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Review Analog SDS: Thoroughly review the Safety Data Sheets for piperidine and similar heterocyclic amines to fully appreciate the potential hazards.
-
Designate a Handling Area: All work with 3-(1H-imidazol-5-yl)piperidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is readily available within the fume hood.
2. Weighing and Solution Preparation:
-
Weighing: Tare a sealed container before adding the compound to minimize exposure. If possible, use a balance inside the fume hood.
-
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
3. Reaction and Work-up:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).
-
Temperature Control: Use a well-controlled heating or cooling system to prevent runaway reactions.
-
Quenching: Quench reactions carefully, especially when using reactive reagents. Add quenching agents slowly and with adequate cooling.
-
Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert: Notify your institution's environmental health and safety (EHS) department.
-
Contain: For small spills, if you are trained and have the appropriate PPE, contain the spill with an absorbent material (e.g., sand, vermiculite).[13]
-
Clean: Carefully collect the absorbed material into a sealed, labeled waste container. Decontaminate the area with an appropriate solvent.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing 3-(1H-imidazol-5-yl)piperidine must be treated as hazardous waste.[13]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., filter paper, absorbent materials) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(1H-imidazol-5-yl)piperidine."
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified waste disposal company.[7][14]
References
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
